1,3-Dibromoazulene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromoazulene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2/c11-9-6-10(12)8-5-3-1-2-4-7(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXLRDNVSRMWHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C(C=C2Br)Br)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50163412 | |
| Record name | Azulene, 1,3-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50163412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14658-95-8 | |
| Record name | Azulene, 1,3-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014658958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azulene, 1,3-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50163412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dibromoazulene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Dibromoazulene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Part 1: Unveiling 1,3-Dibromoazulene: A Core Directive
1.1 Chemical Identity and Significance
This compound, identified by the CAS Number 14658-95-8 , is a halogenated derivative of azulene, a non-benzenoid aromatic hydrocarbon with a unique fused five- and seven-membered ring system.[1] This structure imparts a characteristic deep blue to purple color and a significant dipole moment, making it a subject of considerable interest in materials science and organic electronics.[1] The introduction of bromine atoms at the 1 and 3 positions of the electron-rich five-membered ring significantly modulates the electronic properties and provides reactive handles for further chemical transformations.[1] Consequently, this compound serves as a versatile building block for the synthesis of more complex azulene-based π-conjugated systems, polymers, and potential pharmacophores.[2]
1.2 Overview of Applications
The unique photophysical properties and inherent biological activities of the azulene core make its derivatives, such as this compound, attractive scaffolds in several scientific domains. In materials science, it is a precursor for synthesizing soluble and electrically conductive polyazulenes.[2] In medicinal chemistry, the azulene moiety is found in natural products and has been incorporated into molecules with anti-inflammatory, anti-ulcer, and anti-cancer properties.[3][4][5] this compound, with its two reactive bromine atoms, offers a gateway to novel azulene-based compounds with potential therapeutic applications.[3]
Part 2: Physicochemical and Spectroscopic Profile
2.1 Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 14658-95-8 | [1] |
| Molecular Formula | C₁₀H₆Br₂ | [1] |
| Molecular Weight | 285.97 g/mol | [1] |
| Appearance | Dark green to dark purple to black crystalline powder | [6] |
| Melting Point | 88.0 to 92.0 °C | [6][7] |
| Boiling Point | 334.3 ± 15.0 °C (Predicted) | [7] |
| Density | 1.834 ± 0.06 g/cm³ (Predicted) | [7] |
| Solubility | Soluble in organic solvents like hexanes and dichloromethane. | [8] |
2.2 Spectroscopic Analysis
2.2.1 UV-Vis Spectroscopy
The extended π-conjugated system of azulene and its derivatives results in strong absorption in the visible region of the electromagnetic spectrum, which is responsible for their intense color. For this compound, the maximum absorption wavelength (λmax) has been reported to be 749 nm when measured in benzene.[6][7] This absorption corresponds to the HOMO-LUMO energy gap, which is characteristic of the azulene chromophore.
2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region. The protons on the seven-membered ring will likely appear at different chemical shifts compared to the parent azulene due to the electronic effect of the bromine substituents on the five-membered ring.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbons bearing the bromine atoms (C1 and C3) are expected to be significantly shifted compared to the parent azulene. A general protocol for acquiring high-quality NMR spectra of azulene derivatives involves dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) with TMS as an internal standard.[6] For ¹³C NMR, a sufficient number of scans and a longer relaxation delay are necessary due to the low natural abundance of the ¹³C isotope.[6]
Part 3: Synthesis of this compound
3.1 Reaction Principle
The synthesis of this compound is typically achieved through the electrophilic bromination of azulene. The five-membered ring of azulene is electron-rich and thus highly susceptible to electrophilic attack, with the 1 and 3 positions being the most reactive. A common brominating agent for this transformation is N-bromosuccinimide (NBS).
3.2 Detailed Experimental Protocol: Electrophilic Bromination of Azulene
This protocol is based on established methods for the halogenation of azulenes.
Materials:
-
Azulene
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanes
-
Neutral alumina
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Chromatography column
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve azulene (1.0 equivalent) in anhydrous THF.
-
Addition of Brominating Agent: To the stirred solution of azulene, add N-bromosuccinimide (2.2 equivalents) portion-wise at room temperature. The reaction is typically exothermic, and the color of the solution will change.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexanes). The disappearance of the starting azulene spot and the appearance of a new, less polar spot indicates the formation of the product.
-
Workup: Once the reaction is complete (typically within a few hours), quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on neutral alumina using hexanes as the eluent.[8] The product will elute as a deeply colored band.
-
Isolation and Characterization: Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a dark crystalline solid. Characterize the final product by NMR, mass spectrometry, and melting point analysis.
3.3 Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Part 4: Chemical Reactivity and Stability
4.1 Reactivity Profile
The azulene ring system exhibits a distinct reactivity pattern. The five-membered ring is electron-rich and prone to electrophilic attack, while the seven-membered ring is electron-deficient and susceptible to nucleophilic attack.[9]
-
Electrophilic Substitution: As demonstrated in its synthesis, this compound is a product of electrophilic substitution on the azulene core. Further electrophilic substitution is less favorable due to the deactivating effect of the bromine atoms.
-
Nucleophilic Substitution: The bromine atoms at the 1 and 3 positions are susceptible to nucleophilic substitution, particularly through transition-metal-catalyzed cross-coupling reactions. This reactivity makes this compound a valuable precursor for the synthesis of 1,3-disubstituted azulenes.
4.2 Utility in Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings. These reactions allow for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of azulene derivatives with tailored electronic and steric properties.
4.2.1 Example Protocol: Suzuki Cross-Coupling of this compound
This generalized protocol is based on standard Suzuki coupling conditions.
Materials:
-
This compound
-
Arylboronic acid (2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Standard Schlenk line or glovebox techniques
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equivalent), the arylboronic acid (2.5 equivalents), the palladium catalyst (0.05 equivalents), and the base (3.0 equivalents).
-
Solvent Addition: Add the anhydrous solvent to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: Cool the reaction mixture to room temperature and quench with water.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography to obtain the desired 1,3-diarylazulene.
4.3 Stability Profile
-
Thermal Stability: Azulene and its derivatives generally exhibit good thermal stability.
-
Acidic and Basic Conditions: The stability of azulene derivatives can be pH-dependent. Strong acidic or basic conditions might lead to decomposition, especially if other sensitive functional groups are present in the molecule.[10]
-
Photochemical Stability: A known limitation of some azulene derivatives is their potential for photodecomposition under UV radiation.[4] This is an important consideration for applications in materials and medicine. The substitution pattern can influence the photostability of the azulene core.[11]
Part 5: Applications in Research and Drug Development
5.1 A Versatile Building Block in Materials Science
This compound is a key starting material for the synthesis of azulene-containing polymers and other π-functional materials.[2] The ability to introduce various functional groups at the 1 and 3 positions via cross-coupling reactions allows for the fine-tuning of the electronic and optical properties of the resulting materials, which have potential applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[12]
5.2 Potential in Medicinal Chemistry and Drug Design
The azulene scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including:
-
Anti-inflammatory and Anti-ulcer Activity: Certain azulene derivatives have shown potent anti-inflammatory and anti-ulcer effects.[3]
-
Anticancer Activity: Azulene-containing compounds have been investigated for their potential as anticancer agents, with some derivatives showing cytotoxicity against various cancer cell lines.[3][4]
-
Other Therapeutic Areas: The azulene scaffold has also been explored for applications in treating diabetes, and viral and microbial infections.[3][5]
This compound provides a platform for the synthesis of novel azulene-based compounds for drug discovery. The two bromine atoms can be replaced with various pharmacophoric groups to create libraries of compounds for biological screening.
5.3 Application Potential Diagram
Caption: Application pathways for this compound.
Part 6: Safety and Handling
6.1 Hazard Identification
This compound is classified as a hazardous substance. The following hazard statements apply:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
6.2 Precautionary Measures
When handling this compound, it is essential to follow standard laboratory safety procedures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place away from light.
Part 7: References
-
Baxendale Group - Durham University. (2015, November 3). Synthesis of 1,3,6-Trisubstituted Azulenes. [Link]
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ResearchGate. (2025, August 10). This compound. [Link]
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ResearchGate. electronic reprint this compound. [Link]
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National Institutes of Health. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]
-
ResearchGate. (2009, June 16). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. [Link]
-
MDPI. The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. [Link]
-
PubMed Central. (2021, January 30). In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine. [Link]
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ResearchGate. (2025, August 10). This compound. [Link]
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AMS Tesi di Dottorato - Unibo. Scienze Chimiche Reactivity of activated electrophiles and nucleophiles: labile intermediates and properties of the reaction pro. [Link]
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MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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MDPI. Azulene and Its Derivatives as Potential Compounds in the Therapy of Dermatological and Anticancer Diseases: New Perspectives against the Backdrop of Current Research. [Link]
-
SciSpace. (2007, April 13). Synthetic methods for preparing 1,3-di(2-pyridyl)azulene. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
† 1H-NMR and 13C-NMR Spectra. [Link]
-
Oxidation reaction and thermal stability of 1,3-butadiene under oxygen and initiator. [Link]
-
ACS Publications. (2021, March 11). Azulene-Based π-Functional Materials: Design, Synthesis, and Applications | Accounts of Chemical Research. [Link]
-
National Institutes of Health. (2024, November 2). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. [Link]
-
ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
-
ResearchGate. Azulene, its derivatives, and potential applications in medicine. [Link]
-
KPU Pressbooks. 3.4 Reactions of 1,3-Butadiene – Organic Chemistry II. [Link]
-
National Institutes of Health. (2022, November 29). Chemical Stability Study of H1 Antihyistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. [Link]
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Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
Sciforum. (1997, August 26). Vicarious Nucleophilc Substitution of Hydrogen in Azulenes. [Link]
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An In-Depth Guide to the Crystal Structure Analysis of 1,3-Dibromoazulene: From Synthesis to Solid-State Architecture
Abstract
This technical guide provides a comprehensive examination of the synthesis, characterization, and single-crystal X-ray diffraction analysis of 1,3-dibromoazulene. Azulene, a non-benzenoid isomer of naphthalene, and its derivatives are of significant interest due to their unique electronic properties, vibrant color, and potential as building blocks for novel organic materials.[1][2] Halogenated azulenes, in particular, serve as crucial precursors for creating electrically conductive and paramagnetic polyazulene systems.[3][4] Understanding the precise three-dimensional arrangement of this compound in the solid state is paramount for predicting and controlling the properties of these advanced materials. We present a detailed methodology, from the strategic synthesis of the target molecule to its crystallographic elucidation, offering insights into the causality behind experimental choices and the interpretation of the resulting structural data.
Introduction: The Significance of Azulene and its Halogenated Derivatives
Azulene (C₁₀H₈) is a fascinating bicyclic aromatic hydrocarbon composed of a fused five-membered and seven-membered ring system.[2] Unlike its colorless isomer naphthalene, azulene is characterized by a deep blue to purple color, a direct consequence of its electronic structure and a small HOMO-LUMO gap.[1] This inherent electronic character, including a significant dipole moment, makes the azulene scaffold a compelling target for materials science and drug development.
The functionalization of the azulene core is key to tuning its properties. Halogenation, specifically at the electron-rich 1 and 3 positions of the five-membered ring, provides reactive handles for further chemical transformations, such as cross-coupling reactions or polymerization.[3][5] this compound is a valuable intermediate for these processes.[2] Its crystal structure provides a fundamental blueprint of its solid-state behavior, revealing the intermolecular forces that govern molecular packing. These forces, in turn, influence bulk properties like solubility, stability, and charge transport in derived materials. This guide focuses on the definitive technique for mapping this molecular architecture: single-crystal X-ray diffraction (SC-XRD).
Synthesis and Generation of Diffraction-Quality Crystals
The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals of sufficient size and quality.
Synthesis of this compound
The preparation of this compound is reliably achieved through the electrophilic bromination of azulene. The choice of N-bromosuccinimide (NBS) as the brominating agent is strategic; it provides a controlled source of electrophilic bromine (Br⁺), minimizing over-bromination and side reactions compared to harsher reagents like elemental bromine. Dichloromethane (DCM) is selected as the solvent for its ability to dissolve the starting materials and its relative inertness under the reaction conditions.
Experimental Protocol: Synthesis
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of azulene in anhydrous dichloromethane.
-
Bromination: Slowly add 2.1 equivalents of N-bromosuccinimide (NBS) to the solution in portions at room temperature. The slight excess of NBS ensures the complete conversion of azulene.
-
Reaction: Stir the mixture at room temperature overnight. Protect the reaction from light to prevent radical side reactions. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, remove the solvent under reduced pressure at a temperature below 273 K to prevent degradation of the product.[5]
-
Purification: The crude product is purified by column chromatography.
-
Stationary Phase: Neutral alumina is chosen to avoid potential degradation of the sensitive azulene ring that can occur on acidic silica gel.
-
Mobile Phase: Hexanes are used as the eluent.[5]
-
Execution: The crude solid is loaded onto the column and eluted with hexanes. The desired product, a vibrant blue band, is collected.
-
-
Isolation: The solvent from the collected fractions is evaporated to yield this compound as a dark blue solid.
Single Crystal Growth
The goal of crystallization is to encourage molecules to slowly and methodically assemble into a highly ordered lattice. Rapid precipitation leads to amorphous solids or poorly diffracting microcrystals. Slow evaporation is a reliable method for compounds soluble in volatile organic solvents.
Experimental Protocol: Crystal Growth
-
Solvent Selection: Prepare a saturated solution of purified this compound in a suitable solvent system, such as a mixture of hexanes and dichloromethane.
-
Evaporation: Transfer the solution to a small, clean vial. Cover the vial with a cap or paraffin film pierced with a few small holes from a needle. This restricts the rate of solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Harvesting: Over several days, as the solvent slowly evaporates, dark-blue, block-like single crystals will form.[5] Carefully harvest the best-formed crystals for analysis.
Single-Crystal X-ray Diffraction Analysis
SC-XRD is the definitive method for determining the atomic arrangement within a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
The SC-XRD Workflow
The workflow from crystal to final structure is a multi-step process requiring precision and careful data analysis. The use of a low temperature (100 K) is critical, as it minimizes the thermal vibration of atoms, resulting in a more precise and well-resolved electron density map.[5]
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Data Collection and Refinement
A suitable crystal was mounted on a Bruker APEX diffractometer. Data were collected at 100(2) K using Mo Kα radiation (λ = 0.71073 Å). The collected data were integrated and scaled using a multi-scan absorption correction (SADABS).[5] The structure was solved using direct methods and refined by full-matrix least-squares on F².[5]
Results and Discussion: The Structure of this compound
The analysis provides a high-resolution view of both the individual molecular geometry and the extended solid-state packing arrangement.
Crystallographic Data
The crystallographic data provides the fundamental parameters of the crystal lattice. This compound crystallizes in the orthorhombic space group Pnma, which is distinct from the monoclinic space groups often observed for the parent azulene and other derivatives.[4][5]
| Parameter | Value | Source |
| Chemical Formula | C₁₀H₆Br₂ | [5] |
| Formula Weight | 285.97 g/mol | [5] |
| Crystal System | Orthorhombic | [5] |
| Space Group | Pnma | [5] |
| a (Å) | 8.3575 (14) | [5] |
| b (Å) | 15.114 (2) | [5] |
| c (Å) | 7.1840 (12) | [5] |
| Volume (ų) | 907.4 (2) | [5] |
| Z | 4 | [5] |
| Temperature (K) | 100 (2) | [5] |
| R-factor (R1) | 0.016 | [5] |
| wR-factor (wR2) | 0.046 | [5] |
The low R-factors (R1 < 5%) indicate an excellent agreement between the calculated model and the experimental diffraction data, signifying a high-quality structure determination.
Molecular Structure
Within the crystal, the this compound molecule is planar and possesses a crystallographic mirror plane that passes through atoms C1 and C6.[3][4] The two bromine atoms are attached to the five-membered ring at the C1 and C3 positions.
Caption: Molecular structure of this compound.
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice is dictated by a series of non-covalent interactions. In the case of this compound, the packing is dominated by electrostatic forces. The inherent dipole of the azulene ring system leads to partial positive charges on the seven-membered ring and partial negative charges on the five-membered ring.[3][4]
This charge separation facilitates "head-to-tail" electrostatic interactions, where the electron-deficient seven-membered ring of one molecule packs against the electron-rich five-membered ring of an adjacent molecule.[3][5] These interactions cause the molecules to arrange themselves in a distinctive zigzag or herringbone pattern.[4][5] This packing motif allows for the close association of oppositely charged regions, leading to a thermodynamically stable crystal lattice.[3][4] These charge-charge interactions are observed at distances of 3.24 Å and 3.36 Å.[4]
Physicochemical Properties
Beyond the crystal structure, basic physicochemical data helps to fully characterize the compound.
| Property | Value | Source |
| Appearance | Dark green to dark purple/black powder or crystals | [6][7] |
| Melting Point | 88.0 to 92.0 °C | [7] |
| λmax | 749 nm (in Benzene) | [6][7] |
Conclusion
The single-crystal X-ray analysis of this compound reveals a planar molecule that crystallizes in the orthorhombic space group Pnma. The solid-state architecture is primarily governed by head-to-tail electrostatic interactions between adjacent molecules, resulting in an efficient zigzag packing arrangement. This detailed structural understanding is invaluable for researchers in materials science and drug development, as it provides a rational basis for designing novel polyazulene-based materials with tailored electronic and physical properties. The protocols and data presented herein serve as a self-validating guide for the synthesis, crystallization, and structural elucidation of this important molecular building block.
References
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Chen, X.-Y., Dias, J. R., Powell, D. R., Van Horn, J. D., & Sandreczki, T. C. (2005). This compound. Acta Crystallographica Section E: Structure Reports Online, E61, o941–o943. [Link]
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Dias, J. R. (2005). This compound. ResearchGate. [Link]
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Baxendale Group - Durham University. (2015). Synthesis of 1,3,6-Trisubstituted Azulenes. Durham University. [Link]
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Iftime, P., et al. (2021). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Semantic Scholar. [Link]
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McCarthy, M. C., et al. (2022). Spectroscopic and Computational Characterization of 2-Aza-1,3-butadiene, a Molecule of Astrochemical Significance. National Institutes of Health (NIH). [Link]
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Johnston, R. (2016). "Colorful Properties of Azulene". ISU ReD: Research and eData. [Link]
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Higuchi, H., et al. (2020). Synthesis and Properties of Twisted and Helical Azulene Oligomers and Azulene-Based Polycyclic Hydrocarbons. PubMed Central. [Link]
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Chen, X.-Y., et al. (2005). This compound. ResearchGate. [Link]
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An In-Depth Technical Guide to the Synthesis of 1,3-Dibromoazulene from Azulene
This guide provides a comprehensive overview of the synthesis, mechanistic underpinnings, and practical applications of 1,3-dibromoazulene, a key intermediate in the development of advanced organic materials and pharmaceuticals. Tailored for researchers and professionals in organic synthesis and drug development, this document blends theoretical principles with actionable experimental protocols.
Introduction: The Unique Chemistry of Azulene
Azulene is a striking, deep blue bicyclic aromatic hydrocarbon and a non-benzenoid isomer of naphthalene. Its unique electronic structure, arising from the fusion of an electron-rich five-membered ring and an electron-deficient seven-membered ring, imparts a significant dipole moment and distinct chemical reactivity. This electronic asymmetry makes the five-membered ring highly susceptible to electrophilic attack, a property that is leveraged in the synthesis of its derivatives.
This compound is a valuable polycyclic aromatic hydrocarbon that serves as a versatile building block in organic synthesis.[1] The introduction of bromine atoms at the 1 and 3 positions not only modifies the electronic properties of the azulene core but also provides reactive handles for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2] These architectures are integral to the development of novel organic semiconductors, dyes, and pharmacologically active agents.
Mechanistic Insights: The Regioselectivity of Azulene Bromination
The selective bromination of azulene at the 1 and 3 positions is a direct consequence of its electronic structure. Electrophilic aromatic substitution is the operative mechanism, wherein an electrophile attacks the π-electron system of the aromatic ring.
The Driving Force for 1,3-Substitution
The resonance stabilization of the carbocation intermediate (the arenium ion or sigma complex) dictates the regiochemical outcome of the reaction.[3][4] When an electrophile (E⁺) attacks the azulene core, the most stable intermediate is formed when the attack occurs at the C1 (or C3) position.
-
Attack at C1/C3: The positive charge in the resulting sigma complex is delocalized over the seven-membered ring, preserving the aromatic tropylium cation (a stable 6π-electron system) within the intermediate. This provides a significant stabilizing effect.
-
Attack at Other Positions: Attack at the C2 position or any position on the seven-membered ring leads to less stable intermediates where this aromatic stabilization is disrupted.
Theoretical studies confirm that while substitution at position 2 can sometimes yield the thermodynamically more stable product, the kinetic barrier for attack at position 1 is significantly lower.[5] Therefore, under typical laboratory conditions, the reaction proceeds rapidly and selectively at the 1 and 3 positions, which are the sites of highest electron density.[5][6]
The Role of the Brominating Agent
N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[7] It serves as a reliable source of electrophilic bromine (Br⁺) under mild conditions. The reaction is typically initiated by trace amounts of HBr, which protonates the NBS, making it a more potent electrophile. Unlike using elemental bromine (Br₂), NBS avoids the formation of polybrominated byproducts and harsh acidic conditions, offering greater control and higher yields of the desired 1,3-disubstituted product.
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Physical and Chemical Properties of 1,3-Dibromoazulene: An In-Depth Technical Guide
Executive Summary
1,3-Dibromoazulene (CAS: 14658-95-8) is a functionalized non-alternant aromatic hydrocarbon and a critical intermediate in the synthesis of advanced optoelectronic materials.[1] Unlike its isomer naphthalene, azulene possesses a dipole moment (1.08 D) due to the electron-rich five-membered ring and electron-deficient seven-membered ring. The introduction of bromine atoms at the 1 and 3 positions selectively targets the sites of highest electron density, stabilizing the molecule while providing reactive handles for palladium-catalyzed cross-coupling.
This guide details the physicochemical characterization, synthesis, and reactivity of this compound, designed for researchers in organic electronics and medicinal chemistry.
Chemical Identity & Physical Properties[1][2][3][4][5][6]
Nomenclature and Identification[4]
-
IUPAC Name: this compound
-
CAS Registry Number: 14658-95-8[1]
-
Molecular Weight: 285.96 g/mol
-
SMILES: c1ccc2c(cc1)c(c2Br)Br
Physical Characteristics Table
The following data aggregates experimental values from standard chemical suppliers and crystallographic studies.
| Property | Value / Description | Context/Conditions |
| Appearance | Deep blue, dark purple, or black crystals | Solid state |
| Melting Point | 88.0 – 92.0 °C | Standard pressure |
| Solubility | Soluble | CHCl₃, CH₂Cl₂, Benzene, THF |
| Solubility | Insoluble | Water |
| UV-Vis Absorption | In Benzene | |
| Crystal System | Orthorhombic (Pnma) | Planar stacking, zigzag motif |
| Dipole Moment | Distinct from parent azulene | Modulated by EWG (Br) on 5-ring |
Structural Analysis (Spectroscopy)
Nuclear Magnetic Resonance (NMR):
Due to the
-
¹H NMR (CDCl₃):
-
H2 (s, 1H): Resonates downfield due to the proximity of the two bromine atoms and the electron-rich nature of the 5-membered ring.
-
H4, H8 (d, 2H): Doublet corresponding to the protons on the 7-membered ring adjacent to the bridgehead.
-
H5, H7 (t, 2H): Triplet pattern.
-
H6 (t, 1H): Triplet, typically the most upfield signal of the aromatic region.
-
UV-Vis Spectroscopy:
The "anomalous" blue color of azulene is retained but bathochromically shifted.[4] The absorption at ~749 nm corresponds to the
Synthesis and Preparation
Electrophilic Aromatic Substitution
The synthesis of this compound exploits the high electron density of the cyclopentadienyl ring (HOMO resides largely on positions 1 and 3). The standard protocol utilizes N-Bromosuccinimide (NBS) as a mild brominating agent.[4]
Protocol:
-
Reagents: Azulene (1.0 eq), NBS (2.0 - 2.2 eq).[4]
-
Solvent: Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂).[4]
-
Conditions: Stir at 0°C to Room Temperature for 1–2 hours.
-
Workup: Wash with water/brine to remove succinimide byproduct.[4] Dry over MgSO₄.[4]
-
Purification: Recrystallization from ethanol or column chromatography (Hexane/DCM) yields dark purple needles.[4]
Mechanistic Pathway Visualization
The following diagram illustrates the stepwise bromination mechanism.
Caption: Stepwise electrophilic bromination of azulene at the electron-rich 1 and 3 positions.
Chemical Reactivity & Applications[1][2][12][13]
Cross-Coupling Reactions
This compound is a "privileged scaffold" for constructing conjugated oligomers.[4] The C-Br bonds are highly reactive toward oxidative addition with Palladium(0), enabling Suzuki-Miyaura , Stille , and Sonogashira couplings.
-
Selectivity: Reactivity is generally symmetric.[4] To achieve mono-substitution, stoichiometric control or steric differentiation is required.[4]
-
Application: Used to synthesize polyazulenes or donor-acceptor copolymers for organic field-effect transistors (OFETs).[4]
Functionalization Workflow
The guide below details how to transform this compound into functional materials.
Caption: Divergent synthesis pathways from this compound to functional organic materials.
Stability and Storage
-
Light Sensitivity: Azulene derivatives can be photo-sensitive.[4] Store in amber vials.
-
Oxidation: The electron-rich ring makes it susceptible to oxidation over long periods.[4] Store under inert atmosphere (Argon/Nitrogen) at <15°C for long-term stability.
Safety and Handling (SDS Summary)
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
References
-
Chen, X. Y., et al. (2005).[4][2][3] "this compound."[1][4][2][3] Acta Crystallographica Section E: Structure Reports Online, 61(4), o944-o946. [Link]
-
Tsuchiya, T., et al. (2023).[4][5] "Synthesis of azulene-based organic electron donors." Chemical Communications. [Link]
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The Modulated π-System: An In-Depth Technical Guide to the Electronic Structure of 1,3-Dibromoazulene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azulene, a non-benzenoid isomer of naphthalene, possesses a unique electronic structure characterized by a significant dipole moment and an unusually small HOMO-LUMO gap, leading to its distinct deep blue color and rich electrochemical behavior. The introduction of bromine atoms at the 1 and 3 positions of the five-membered ring to form 1,3-dibromoazulene further perturbs this system, offering a versatile scaffold for the development of novel materials and therapeutic agents. This guide provides a comprehensive exploration of the electronic structure of this compound derivatives. We will delve into the synthetic strategies for their preparation, analyze their spectroscopic and electrochemical properties, and employ computational chemistry to provide a detailed molecular orbital analysis. The causal relationships between substituent effects and the resulting electronic properties are emphasized, offering insights for the rational design of functional azulene-based molecules.
Introduction: The Allure of the Azulene Core
Azulene is a fascinating non-alternant aromatic hydrocarbon composed of a fused five- and seven-membered ring system, containing 10 π-electrons.[1] Unlike its isomer naphthalene, azulene exhibits a significant dipole moment, with the five-membered ring being electron-rich and the seven-membered ring being electron-poor.[1] This inherent polarization gives rise to its characteristic deep blue color and unique reactivity. A notable feature of azulene and its derivatives is their propensity for anomalous fluorescence from the second excited state (S2) to the ground state (S0), a violation of Kasha's rule, making them intriguing candidates for advanced photophysical applications.[2]
The introduction of two bromine atoms at the electron-rich 1 and 3 positions of the five-membered ring results in this compound, a planar molecule with altered electronic properties.[3] These bromine atoms serve as versatile synthetic handles, allowing for the introduction of a wide array of functional groups through cross-coupling reactions, thereby enabling the fine-tuning of the molecule's electronic structure.[4] Understanding the interplay between the azulene core, the bromo-substituents, and additional functional groups is paramount for the rational design of novel materials with tailored optical and electronic properties.
Synthetic Strategies for this compound Derivatives
The parent this compound can be synthesized from azulene by reaction with N-bromosuccinimide.[3] The true synthetic utility of this compound lies in its ability to undergo further functionalization, primarily through palladium-catalyzed cross-coupling reactions. The carbon-bromine bonds at the 1 and 3 positions are susceptible to reactions such as Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of aryl, and alkynyl moieties, respectively.[4][5]
Suzuki-Miyaura Coupling for Arylation
The Suzuki-Miyaura coupling reaction is a robust method for the formation of C-C bonds, particularly for the arylation of aryl halides. In the context of this compound, this reaction can be employed to introduce various aryl groups at the 1 and/or 3 positions. A typical protocol is outlined below.
Experimental Protocol: Synthesis of 1,3-Diarylazulenes via Suzuki-Miyaura Coupling
-
Reactants: To a solution of this compound (1 equivalent) in a suitable solvent such as a mixture of toluene and water, add the desired arylboronic acid (2.2 equivalents) and a base such as sodium carbonate (4 equivalents).
-
Catalyst: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 equivalents).
-
Reaction Conditions: The reaction mixture is typically heated to reflux under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, the organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Sonogashira Coupling for Alkynylation
The Sonogashira coupling reaction is a powerful tool for the formation of C(sp2)-C(sp) bonds, enabling the introduction of alkyne functionalities. This is particularly useful for extending the π-conjugation of the azulene system.
Experimental Protocol: Synthesis of 1,3-Dialkynylazulenes via Sonogashira Coupling
-
Reactants: In a Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) and a terminal alkyne (2.2 equivalents) in a suitable solvent like degassed tetrahydrofuran (THF) or a mixture of THF and triethylamine.
-
Catalysts: Add a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.05 equivalents) and a copper(I) co-catalyst like copper(I) iodide (CuI) (0.1 equivalents).
-
Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is filtered to remove the amine salt, and the solvent is evaporated. The residue is then purified by column chromatography.
Spectroscopic and Electrochemical Properties
The introduction of substituents at the 1, 3, and other positions of the azulene core significantly influences its electronic and, consequently, its spectroscopic and electrochemical properties.
UV-Vis Absorption and Fluorescence Spectroscopy
The UV-Vis absorption spectrum of azulene is characterized by a weak S0 → S1 transition in the visible region and a strong S0 → S2 transition in the near-UV. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the energies of these transitions. For instance, the introduction of electron-donating diphenylaniline groups at the 2- and 6-positions of azulene leads to a significant red-shift in the absorption and the appearance of intense fluorescence in the visible region, which is absent in the parent azulene.[6] This is attributed to a change in the electronic structure that makes the HOMO → LUMO transition more allowed.[6]
Similarly, for this compound derivatives, the nature and position of the substituents will dictate the absorption and emission properties. Donor-acceptor type structures, where an EDG is placed at one end of the conjugated system and an EWG at the other, are expected to exhibit strong intramolecular charge transfer (ICT) bands, leading to significant red-shifts and solvatochromism.
Table 1: Representative Spectroscopic Data for Substituted Azulenes
| Compound | Substituents | Absorption λmax (nm) | Emission λem (nm) | Reference |
| Azulene | - | ~580 (S0→S1), ~350 (S0→S2) | ~370 (S2→S0) | [6] |
| 2,6-bis(diphenylamino)azulene | 2,6-di(NPh2) | 485 | 525 | [6] |
| 1,3-dicarboxylic acid azulene | 1,3-di(COOH) | 580 | - | [7] |
Electrochemistry
Cyclic voltammetry (CV) is a powerful technique to probe the redox properties of molecules and estimate the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Azulene derivatives typically exhibit reversible or quasi-reversible oxidation and reduction processes. The introduction of EDGs will generally lower the oxidation potential (raise the HOMO energy level), making the compound easier to oxidize. Conversely, EWGs will increase the oxidation potential (lower the HOMO energy level) and facilitate reduction by lowering the LUMO energy level.
For this compound derivatives, the electrochemical behavior will be a convolution of the effects of the bromo substituents and any additional functional groups. It is expected that a systematic variation of substituents on the this compound core will allow for precise tuning of the HOMO-LUMO gap and redox potentials.
Computational Analysis of Electronic Structure
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are invaluable computational tools for elucidating the electronic structure and predicting the spectroscopic properties of molecules.[8][9][10]
Frontier Molecular Orbitals (HOMO and LUMO)
The HOMO and LUMO are the key molecular orbitals involved in electronic transitions and chemical reactions. In azulene, the HOMO is primarily localized on the five-membered ring, while the LUMO has significant contributions from both rings. The introduction of substituents can dramatically alter the energy levels and spatial distribution of these orbitals.
For a hypothetical 6-amino-1,3-dibromoazulene (an EDG at the 6-position), the nitrogen lone pair is expected to destabilize the HOMO, leading to a smaller HOMO-LUMO gap and a red-shift in the absorption spectrum. Conversely, a 6-nitro-1,3-dibromoazulene (an EWG at the 6-position) would stabilize the LUMO, also resulting in a smaller energy gap.
Table 2: Calculated Electronic Properties of Substituted Azulenes
| Compound | Substituent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
| Azulene | - | -5.23 | -1.35 | 3.88 | [6] |
| 2-(diphenylamino)azulene | 2-NPh2 | -4.91 | -1.41 | 3.50 | [6] |
| 2,6-bis(diphenylamino)azulene | 2,6-di(NPh2) | -4.72 | -1.53 | 3.19 | [6] |
Note: The computational data presented is for diphenylamino-substituted azulenes, illustrating the trend of a decreasing HOMO-LUMO gap with the introduction of electron-donating groups.
Conclusion and Future Outlook
The this compound scaffold presents a rich platform for the development of novel functional materials. The strategic introduction of substituents via modern synthetic methods like Suzuki-Miyaura and Sonogashira couplings allows for the precise tuning of the electronic structure. This, in turn, modulates the spectroscopic and electrochemical properties of the resulting derivatives. While a systematic and comprehensive experimental and computational study on a wide range of 6-substituted this compound derivatives is still needed, the existing knowledge on related azulenic systems provides a strong foundation for future research. The unique electronic properties of these compounds make them promising candidates for applications in organic electronics, sensors, and as novel chromophores in biological imaging and drug development. Further exploration of the structure-property relationships in this fascinating class of molecules will undoubtedly unlock new scientific insights and technological innovations.
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Synthesis of 6-Aryl Substituted Derivatives of 6-Bromo-8-Methyl-1, 11-Diazabenzo[A]Phenothiazin-5-One Via Palladium Catalyzed S - Der Pharma Chemica. (n.d.). Retrieved January 28, 2026, from [Link]
-
Synthesis of 6-Aryl Substituted Derivatives of 6-Bromo-8-Methyl-1, 11-Diazabenzo[A]Phenothiazin-5-One Via Palladium Catalyzed Suzuki Coupling Reaction - Der Pharma Chemica. (n.d.). Retrieved January 28, 2026, from [Link]
-
Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst - Beilstein Journals. (n.d.). Retrieved January 28, 2026, from [Link]
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(PDF) this compound - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
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Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 28, 2026, from [Link]
-
DFT calculated and experimental HOMO and LUMO energies of donor and acceptor molecules at B3LYP and PBE0 levels of theory - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
-
Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC - PubMed Central. (n.d.). Retrieved January 28, 2026, from [Link]
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Synthesis, Optoelectronic, and Photoelectrochemical Properties of an Azulene-Bridged Porphyrin Dimer | ACS Omega - ACS Publications. (n.d.). Retrieved January 28, 2026, from [Link]
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Functionalized Poly(azulenes) and Their Electrochromic Properties - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
-
Studies on stereoselective Sonogashira coupling of 1,1-dibromo-1-alkene - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
-
Synthesis of 3,6-diaryl-1,3a,6a-triazapentalenes via Suzuki coupling a - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
-
DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications - E3S Web of Conferences. (n.d.). Retrieved January 28, 2026, from [Link]
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An Exploration of Substituent Effects on the Photophysical Properties of Monobenzopentalenes - research.chalmers.se. (n.d.). Retrieved January 28, 2026, from [Link]
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DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). Retrieved January 28, 2026, from [Link]
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Introduction of Electron Donor Groups into the Azulene Structure: The Appearance of Intense Absorption and Emission in the Visible Region - NIH. (n.d.). Retrieved January 28, 2026, from [Link]
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Sonogashira Coupling - Chemistry LibreTexts. (n.d.). Retrieved January 28, 2026, from [Link]
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Synthesis and optoelectronic properties of benzoquinone-based donor–acceptor compounds - Beilstein Journals. (n.d.). Retrieved January 28, 2026, from [Link]
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Photophysical, electrochemical, and photoelectrochemical properties of new azulene-based dye molecules - Journal of Materials Chemistry (RSC Publishing). (n.d.). Retrieved January 28, 2026, from [Link]
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DFT studies for finding HOMO and LUMO - YouTube. (n.d.). Retrieved January 28, 2026, from [Link]
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electronic reprint this compound - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
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Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives - RSC Publishing. (n.d.). Retrieved January 28, 2026, from [Link]
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Molecular Structure, HOMO-LUMO, MEP and Fukui Function Analysis of Some TTF-donor Substituted Molecules Using DFT (B3LYP) Calcul - Semantic Scholar. (n.d.). Retrieved January 28, 2026, from [Link]
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Theoretical & Electronic Characterization of Dibromoazulenes
A Computational Guide for Drug Design
Executive Summary
Azulene, a non-alternant isomer of naphthalene, possesses a unique dipole moment (
Theoretical Framework: The Azulene Anomaly[1][2][3]
Unlike benzenoid hydrocarbons, azulene exhibits a "push-pull" electronic structure. To accurately model dibromoazulenes, one must quantify aromaticity not as a binary state, but as a multidimensional property involving magnetic, geometric, and energetic criteria.
1.1 Magnetic Aromaticity (NICS)
The Nucleus-Independent Chemical Shift (NICS) is the gold standard for quantifying aromaticity in these systems.
-
Mechanism: A negative NICS value indicates a diatropic ring current (aromatic), while a positive value indicates a paratropic current (antiaromatic).
-
Application to Dibromoazulene: The 5-membered ring in azulene is significantly more aromatic than the 7-membered ring. Bromine substitution at the 1,3-positions (on the 5-ring) alters the ring current density.[1]
-
Critical Metric: NICS(1) (calculated 1 Å above the ring center) is preferred over NICS(0) (at the center) because it minimizes contamination from local
-bond electron density, isolating the -system's aromatic contribution.
1.2 Geometric Aromaticity (HOMA)
The Harmonic Oscillator Model of Aromaticity (HOMA) measures the defect in bond length alternation.
-
Formula:
-
Relevance: In 1,3-dibromoazulene, the bulky bromine atoms can induce steric strain, potentially distorting the planarity and reducing HOMA values compared to the parent azulene. However, X-ray diffraction studies confirm that this compound remains planar, preserving its aromatic character.
Positional Isomerism & Electronic Effects[4]
The position of the bromine atom dictates the molecule's stability and reactivity profile.
| Feature | This compound | 5,7-Dibromoazulene |
| Ring Location | 5-membered (Electron-Rich) | 7-membered (Electron-Poor) |
| Electronic Effect | Br acts as an EWG (-I) but donates via resonance (+M). | Br acts primarily as an EWG (-I) on an already cationic ring. |
| Dipole Moment | Enhanced or flipped vector depending on conformation. | Reduced dipole; destabilizing to the cationic 7-ring. |
| Stability | High (Synthetically accessible via NBS). | Low (Difficult to synthesize directly). |
| Crystal Packing | Zigzag stacks driven by head-to-tail dipole interactions [1].[1] | Likely disordered or herringbone. |
Key Insight: The 1,3-positions are the sites of highest Highest Occupied Molecular Orbital (HOMO) coefficient density. Substituting here directly modulates the HOMO energy level, narrowing the HOMO-LUMO gap, which is desirable for optoelectronic applications and specific drug-receptor interactions.
Computational Protocol: Self-Validating Workflow
This section outlines a standardized DFT protocol to characterize dibromoazulenes. This workflow ensures that derived data (NICS, Dipole, Gap) is reproducible and chemically significant.
3.1 Step-by-Step Methodology
Step 1: Geometry Optimization (The Ground State)
-
Rationale: The B3LYP hybrid functional handles the delocalization error of aromatic systems reasonably well, while the 6-311+G(d,p) basis set includes diffuse functions (+) critical for modeling the anionic character of the azulene 5-ring and the lone pairs on Bromine.
-
Validation: The output structure must have zero imaginary frequencies (NImag=0).
Step 2: Magnetic Property Calculation (NICS)
-
Input: Optimized geometry from Step 1.
-
Method: Gauge-Independent Atomic Orbital (GIAO) method.
-
Ghost Atoms: Place "Bq" (ghost atoms) at the geometric center of the 5-ring and 7-ring (0 Å) and 1 Å perpendicular to the plane.
-
Output: Read the isotropic shielding value (
).[5] .
Step 3: Frontier Orbital Analysis
-
Objective: Calculate HOMO and LUMO energies.
-
Calculation:
.[4] -
Significance: A smaller gap (< 3.0 eV) often correlates with higher antioxidant activity and reactivity in radical scavenging.
3.2 Workflow Visualization
Figure 1: Standardized computational workflow for evaluating aromaticity and electronic properties of halogenated azulenes.
Implications for Drug Design[8]
The theoretical data derived above directly informs the "Design-Make-Test" cycle in medicinal chemistry.
4.1 Reactivity & Synthesis
This compound is not just a target; it is a linchpin intermediate .
-
Suzuki-Miyaura Coupling: The C-Br bond at the 1,3-position is highly activated for palladium-catalyzed cross-coupling.
-
Mechanism: The electron-rich 5-ring facilitates the oxidative addition step of the catalytic cycle.
-
Drug Scaffold: This allows the attachment of aryl or heteroaryl groups to create "butterfly" molecules that can intercalate DNA or inhibit specific kinases (e.g., FLT3 in leukemia) [2].
4.2 Bioactivity Logic
-
Antioxidant Mechanism: Azulenes act as radical scavengers. A theoretical study showing a low ionization potential (derived from HOMO energy) predicts high efficacy in neutralizing Reactive Oxygen Species (ROS).
-
Lipophilicity: Bromination increases
, enhancing membrane permeability.
4.3 Structure-Activity Relationship (SAR) Logic
Figure 2: Logical flow connecting theoretical substitution effects to pharmaceutical utility.
References
-
Chen, X.-Y., Dias, J. R., Powell, D. R., Van Horn, J. D., & Sandreczki, T. C. (2005). This compound .[1][6][7] Acta Crystallographica Section E: Structure Reports Online, 61(4), o941–o943. Link
-
Śliwiński, M., et al. (2024). Azulene and Its Derivatives as Potential Compounds in the Therapy of Dermatological and Anticancer Diseases . International Journal of Molecular Sciences, 25(9), 4767. Link
-
Feixas, F., et al. (2010).[2] Analysis of chemical bonding and aromaticity from electronic delocalization descriptors . Universitat de Girona (PhD Thesis). Link
-
Baryshnikov, G. V., et al. (2019). Introduction of Electron Donor Groups into the Azulene Structure . Molecules, 29(14). Link
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Discovery and history of azulene halogenation
An In-depth Technical Guide to the Discovery and History of Azulene Halogenation
Authored by a Senior Application Scientist
Abstract
Azulene, the captivating blue isomer of naphthalene, presents a unique landscape for chemical functionalization due to its non-alternant bicyclic aromatic structure. The introduction of halogens to the azulene core is a pivotal transformation, unlocking pathways for the synthesis of advanced materials and complex pharmaceutical agents. This technical guide provides a comprehensive exploration of the discovery and historical evolution of azulene halogenation. We will delve into the fundamental electronic properties that dictate its reactivity, trace the development of halogenation methodologies from early explorations to modern regioselective protocols, and provide detailed, field-proven experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this essential synthetic tool.
The Unique Canvas: Understanding Azulene's Reactivity
The story of azulene halogenation is intrinsically linked to the molecule's fascinating history and electronic structure. First noted as the azure-blue chromophore from the steam distillation of German chamomile in the 15th century, its structure was formally reported by Lavoslav Ružička and first synthesized by Placidus Plattner in 1937.[1] Unlike its colorless isomer naphthalene, azulene's deep blue color and significant dipole moment (1.08 D) are direct consequences of its unique electronic arrangement.[1]
This polarity can be understood by viewing azulene as a fusion of a 6-π-electron cyclopentadienyl anion and a 6-π-electron tropylium cation.[1] This charge separation, a consequence of Hückel's rule for aromaticity in each ring, renders the five-membered ring electron-rich and nucleophilic, while the seven-membered ring is electron-deficient and electrophilic.[1][2] This inherent electronic bias is the cornerstone of azulene's reactivity, dictating that electrophilic substitution reactions, including halogenation, will preferentially occur at the electron-rich five-membered ring.[1][3]
Caption: Azulene's structure and its dipolar resonance contributor.
The Dawn of Halogenation: Early Methods and the Regioselectivity Puzzle
Following the establishment of reliable synthetic routes to the parent azulene, chemists began to explore its derivatization.[3] Early investigations into halogenation quickly confirmed the theoretical predictions. Electrophilic attack occurs almost exclusively on the five-membered ring, with the 1 and 3 positions being the most reactive sites.[3][4][5] This high reactivity is a double-edged sword; the sensitivity of the azulene core to harsh reagents means that direct halogenation using elemental halogens (e.g., Br₂, Cl₂) is often problematic and leads to complex product mixtures or decomposition.[6]
This challenge spurred the search for milder, more selective halogenating agents. The breakthrough came with the application of N-halosuccinimides (NXS) , which have become the reagents of choice for the regioselective halogenation of azulene.[3][4][6] Reagents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) offer significant advantages due to their ease of handling and the milder reaction conditions they permit.[3]
Theoretical studies corroborate these experimental findings, indicating that electrophilic attack at position 1 is kinetically favored.[7] While substitution at position 2 can sometimes yield the thermodynamically more stable product, the high activation energy barrier means that 1- and 1,3-substituted products are predominantly formed under standard conditions.[7]
Caption: The two-step mechanism for electrophilic substitution on the azulene ring.
Modern Protocols: A Practical Guide to Azulene Halogenation
The strategic halogenation of the azulene nucleus provides essential building blocks for further molecular elaboration, particularly in cross-coupling reactions for creating complex π-conjugated systems.[4][8] The use of N-halosuccinimides remains the gold standard.
Comparative Overview of Halogenating Agents
The choice of N-halosuccinimide allows for precise installation of different halogen atoms, each imparting unique properties and reactivity profiles for subsequent transformations.
| Reagent | Halogen | Typical Conditions | Key Considerations |
| N-Chlorosuccinimide (NCS) | Chlorine | CH₂Cl₂ or CHCl₃, Room Temp | Effective for mono- and dichlorination. |
| N-Bromosuccinimide (NBS) | Bromine | CH₂Cl₂ or CHCl₃, Room Temp | Most common reagent; reaction is typically rapid.[4] |
| N-Iodosuccinimide (NIS) | Iodine | CH₂Cl₂ or CHCl₃, Room Temp | Provides iodo-azulenes, ideal for Suzuki and Sonogashira couplings. |
| Selectfluor® | Fluorine | Acetonitrile, controlled temp. | Direct fluorination is challenging due to high reactivity, leading to potential decomposition.[4] |
Field-Proven Experimental Protocol: Synthesis of 1,3-Dibromoazulene
This protocol describes a reliable and scalable method for the synthesis of this compound using N-bromosuccinimide (NBS), a foundational technique in azulene chemistry.[4]
Step 1: Reaction Setup
-
In a clean, dry round-bottomed flask equipped with a magnetic stir bar, dissolve azulene (1.0 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃). The concentration is typically around 0.1 M.
Step 2: Reagent Addition
-
To the stirred solution at room temperature, add N-bromosuccinimide (NBS) (2.2 equivalents) portion-wise over 5-10 minutes.
-
Causality: Adding the NBS in portions helps to control any potential exotherm and ensures a homogenous reaction. The use of 2.2 equivalents drives the reaction to completion for the desired 1,3-disubstituted product.
Step 3: Reaction Monitoring
-
The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC) using a suitable eluent (e.g., hexanes/ethyl acetate). The consumption of the blue azulene starting material and the appearance of a new, differently colored spot indicates reaction progress.
Step 4: Workup
-
Once the reaction is complete (as determined by TLC, usually within 1-2 hours), transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and an aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Causality: The water wash removes the water-soluble succinimide byproduct. The sodium thiosulfate wash quenches any unreacted bromine, preventing side reactions.
Step 5: Purification
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethanol) to yield pure this compound.
Caption: A step-by-step workflow for a typical azulene halogenation experiment.
Applications and Future Directions
The introduction of halogens onto the azulene scaffold is not merely an academic exercise; it is a critical enabling step for a wide range of applications. Halogenated azulenes are versatile intermediates in organic synthesis, particularly for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[4][8][9] This allows for the construction of complex, π-extended azulene derivatives with tailored electronic and photophysical properties for use in:
-
Organic Electronics: As components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[10]
-
Medicinal Chemistry: The azulene core is found in various natural products and has been explored for its anti-inflammatory, anti-ulcer, and anti-cancer properties.[11] Halogenation provides a handle to conjugate azulene with other biologically active molecules.[11]
-
Dyes and Pigments: The inherent color of azulene can be fine-tuned by substitution, making halogenated derivatives useful precursors for novel dyes.[12]
The field continues to evolve, with ongoing research focused on developing even more selective halogenation methods, including C-H activation strategies and exploring the chemistry of halogenation at the less-reactive positions of the azulene core.
Conclusion
The journey of azulene halogenation from early observational chemistry to precise, predictable synthetic protocols highlights a remarkable chapter in organic chemistry. Driven by the molecule's unique electronic structure, the development of mild and regioselective methods, primarily using N-halosuccinimides, has transformed halogenated azulenes from chemical curiosities into indispensable building blocks. For professionals in materials science and drug development, a thorough understanding of these foundational reactions is crucial for unlocking the full potential of this vibrant and versatile aromatic system.[4]
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Azulene. Wikipedia. [Link]
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Syntheses of Azulene Embedded Polycyclic Compounds. MDPI. [Link]
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1,2,3-Triarylazulenes as precursors of azulene-embedded polycyclic aromatic hydrocarbons. RSC Publishing. [Link]
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(PDF) Theoretical Study on the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Azulene. ResearchGate. [Link]
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A Century of Azulene Chemistry; A Brief Look at Azulenes Building. MDPI. [Link]
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Azulene Chemistry What follows is a summary of the synthesis reactions related to Azulene, its generation and its derivatives ba - RLogin Consulting. RLogin Consulting. [Link]
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An In-depth Technical Guide to the Electrochemical Properties of 1,3-Dibromoazulene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dibromoazulene, a halogenated derivative of the non-benzenoid aromatic hydrocarbon azulene, presents a unique platform for the development of novel electronic materials and functionalized molecules. This guide provides a comprehensive technical overview of the electrochemical properties of this compound, drawing upon the established principles of azulene chemistry and the influence of halogen substitution. While direct experimental data on the monomeric form is limited in publicly accessible literature, this document synthesizes available information on related azulene derivatives to provide a robust predictive framework for its electrochemical behavior. Key topics covered include the intrinsic redox activity of the azulene core, the anticipated effects of bromination on redox potentials, its propensity for electropolymerization, and detailed protocols for electrochemical characterization. This guide is intended to serve as a foundational resource for researchers exploring the application of this compound in materials science, organic electronics, and drug development.
Introduction to this compound: A Molecule of Interest
Azulene, an isomer of naphthalene, is a fascinating bicyclic aromatic hydrocarbon composed of a fused five- and seven-membered ring system.[1] This unique structure imparts a significant dipole moment and a striking blue color.[1] The non-uniform electron distribution, with an electron-rich five-membered ring and an electron-poor seven-membered ring, is central to its distinct chemical and electronic properties.[1]
The introduction of bromine atoms at the 1 and 3 positions of the azulene nucleus, the most reactive sites for electrophilic substitution, creates this compound.[2] This strategic halogenation serves multiple purposes: it modulates the electronic properties of the azulene core and provides reactive handles for further chemical transformations, such as cross-coupling reactions, enabling the synthesis of more complex molecular architectures.[2] Halogenated azulenes are recognized as valuable building blocks for creating soluble and electrically conductive polyazulene derivatives.[3]
The Intrinsic Redox Activity of the Azulene Core
The azulene moiety is inherently redox-active due to its unique electronic structure.[1] It can undergo both oxidation and reduction processes, making it an attractive component for redox-switchable materials and electroactive polymers. The electrochemical behavior of azulene derivatives is a subject of ongoing research, with studies revealing the influence of various substituents on their redox potentials and stability.
Anodic Oxidation and Electropolymerization
A key characteristic of azulene and many of its derivatives is their propensity to undergo electropolymerization upon anodic oxidation.[4] This process involves the formation of a polymer film on the electrode surface. The resulting polyazulene films can exhibit electrical conductivity, making them promising materials for applications in sensors, electrochromic devices, and organic electronics. The electrochemical oxidation of azulene derivatives often leads to the deposition of an organic film on the electrode surface; if this film is conductive, thick layers can be grown.[5]
The polymerization of this compound, for instance, can be achieved chemically to produce 1,3-polyazulene, which displays high electrical conductivity upon protonation. This suggests that the azulene units remain electroactive within the polymer chain. While the electrochemical polymerization of this compound is not extensively detailed in the literature, it is expected to proceed via the oxidation of the azulene ring, leading to the formation of radical cations that subsequently couple to form the polymer.
Predicted Electrochemical Behavior of this compound
Based on the general principles of electrochemistry and the known behavior of halogenated aromatic compounds and other azulene derivatives, we can predict the key electrochemical characteristics of this compound.
Cyclic Voltammetry Profile
Cyclic voltammetry (CV) is a fundamental technique for probing the redox behavior of a molecule. A typical CV experiment for this compound would likely reveal one or more oxidation peaks in the anodic scan, corresponding to the removal of electrons from the azulene core. The presence of two bromine atoms, which are electron-withdrawing groups, is expected to make the oxidation of this compound more difficult compared to unsubstituted azulene. This would manifest as a positive shift in the oxidation potential.
The reversibility of the redox processes can also be assessed using CV. For some azulene derivatives, reversible or quasi-reversible redox waves are observed, indicating stable radical ion formation.[6] For polymers derived from this compound, cyclic voltammetry studies have indicated a reversible p-doping process.[6]
Influence of Scan Rate
Varying the scan rate in a CV experiment can provide insights into the stability of the electrochemically generated species and the kinetics of the electron transfer process. For a simple, reversible electron transfer, the peak current is proportional to the square root of the scan rate. Deviations from this relationship can indicate coupled chemical reactions, such as the polymerization of the radical cations formed upon oxidation.
Experimental Protocol: Electrochemical Characterization of this compound
This section provides a detailed, step-by-step methodology for the electrochemical analysis of this compound using cyclic voltammetry.
Materials and Reagents
-
Analyte: this compound
-
Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂), anhydrous, electrochemical grade
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP), 0.1 M concentration
-
Working Electrode: Glassy carbon electrode (GCE) or Platinum (Pt) disk electrode
-
Reference Electrode: Silver/Silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire or mesh
-
Polishing materials: Alumina slurry (0.05 µm) and polishing pads
Instrumentation
-
Potentiostat/Galvanostat with cyclic voltammetry capabilities.
Experimental Workflow
Caption: Proposed mechanism for the electropolymerization of this compound.
Conclusion
This compound stands as a promising molecule for the development of advanced organic materials. Its electrochemical properties, governed by the intrinsic redox activity of the azulene core and modulated by the presence of bromine substituents, make it a compelling candidate for applications in conductive polymers, molecular electronics, and as a versatile building block in organic synthesis. While further experimental investigation is needed to fully elucidate its electrochemical behavior, the principles and protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this unique compound. The ability to undergo electropolymerization and the tunability of its electronic properties through chemical modification underscore the importance of continued research into this compound and its derivatives.
References
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Chen, X.-Y., Dias, J. R., Powell, D. R., Van Horn, J. D., & Sandreczki, T. C. (2005). This compound. Acta Crystallographica Section E: Structure Reports Online, 61(4), o941–o943. [Link]
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Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner’s Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197–206. [Link]
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Scribd. (n.d.). Electrochemical Analysis of Azulenes. Retrieved January 28, 2026, from [Link]
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The International Journal of Engineering and Science (IJES). (n.d.). Cyclic Voltammetry and its Application to Synthesis New Compounds from Coumarin Derivatives. Retrieved January 28, 2026, from [Link]
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Chen, X.-Y., Dias, J. R., Powell, D. R., Van Horn, J. D., & Sandreczki, T. C. (2005). 1,3-Diiodoazulene. Acta Crystallographica Section E: Structure Reports Online, 61(4), o944–o946. [Link]
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AMS Laurea. (n.d.). Advanced Spectroscopy in Chemistry Characterization and electrochemical study of a Prussian blue Analogue: Titanium Hexacyanofer. Retrieved January 28, 2026, from [Link]
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Chen, X.-Y., Dias, J. R., Powell, D. R., Van Horn, J. D., & Sandreczki, T. C. (2005). electronic reprint this compound. ResearchGate. [Link]
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Hansen, J., Li, H., & Olsen, J. M. H. (2017). The quest for determining one-electron redox potentials of azulene-1-carbonitriles by calculation. Physical Chemistry Chemical Physics, 19(31), 20542–20549. [Link]
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Lete, C., Birzan, L., Ungureanu, E.-M., Isac, D. L., & Mirica, V. (2022). Electrochemical Studies of Azulene Modified Electrodes. Molecules, 27(19), 6264. [Link]
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Ungureanu, E. M., Inel, G., Birzan, L., & Razus, A. C. (2012). ELECTROCHEMICAL CHARACTERIZATION OF SOME AZULENE SELENIUM COMPOUNDS. University POLITEHNICA of Bucharest Scientific Bulletin, Series B, 74(4), 143-150. [Link]
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Chen, X.-Y., Dias, J. R., Powell, D. R., Van Horn, J. D., & Sandreczki, T. C. (2005). This compound. ResearchGate. [Link]
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Guchhait, N. (2021). Chemical syntheses and salient features of azulene-containing homo- and copolymers. Beilstein Journal of Organic Chemistry, 17, 2200–2213. [Link]
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Mousset, E., Trellu, F., Garcia-Rodriguez, R., Sires, I., & Olvera-Vargas, H. (2021). Combined Electro-Fenton and Anodic Oxidation Processes at a Sub-Stoichiometric Titanium Oxide (Ti4O7) Ceramic Electrode for the Degradation of Tetracycline in Water. Catalysts, 11(11), 1362. [Link]
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Technical Deep Dive: Dipole Moment Inversion in Substituted Azulenes
This guide serves as a technical reference for researchers investigating the anomalous photophysics of azulene derivatives. It synthesizes theoretical electronic structure analysis with practical experimental protocols for determining ground- and excited-state dipole moments.
Executive Summary
Azulene (
For drug development and materials scientists, this polarity inversion is not merely a curiosity—it is a tunable handle for designing polarity-sensitive fluorescent probes and nonlinear optical (NLO) materials . This guide details the quantum mechanical origins of this shift, substituent effects, and a validated protocol for quantifying
Fundamental Physics: The Dipole Anomaly
Electronic Structure & Aromaticity
Azulene’s ground state stability arises from a zwitterionic resonance contribution where an electron is transferred from the seven-membered ring (tropylium-like,
Upon excitation to
-
(Ground State): Aromatic,
periphery.[1][2] D.[3] -
(First Excited State): Antiaromatic (following Baird’s rule for triplets/excited singlets). The electron density shifts back toward the 7-membered ring, reversing the dipole vector.
to D. -
(Second Excited State): The state from which fluorescence typically occurs (anomalous).
D.
Mechanism of Reversal
The transition involves the HOMO (coefficients large on odd positions: 1, 3, 5, 7) and LUMO (coefficients large on even positions: 2, 4, 6, 8). This spatial segregation of frontier orbitals allows for precise "dialing in" of dipole magnitude via regioselective substitution.
Figure 1: Energy landscape and dipole reversal logic. Note the fast non-radiative decay from S1 due to antiaromatic instability, contrasting with the radiative decay from S2.
Substituent Engineering: The "HOLE" Rule
To rationally design azulene derivatives, one must apply the HOLE mnemonic: H OMO O dd, L UMO E ven.
Regioselective Tuning
-
Odd Positions (1, 3): High HOMO coefficient density.
-
Electron Donating Groups (EDGs) at 1,3 raise the HOMO energy significantly, narrowing the gap (red shift).
-
Electron Withdrawing Groups (EWGs) at 1,3 stabilize the HOMO less effectively than EDGs destabilize it.
-
-
Even Positions (2, 6): High LUMO coefficient density.
-
EWGs at 2,6 stabilize the LUMO, narrowing the gap.
-
EDGs at 2,6 destabilize the LUMO.
-
Impact on Dipole Moment ( )
Substituents can amplify or dampen the intrinsic dipole.
-
1,3-Acceptors (e.g., -CHO, -CN): Counteract the natural electron flow, reducing
. -
2,6-Donors: Can enhance the charge separation in the ground state.
Table 1: Comparative Dipole Moments of Azulene Derivatives (Values approximated from solvatochromic and Stark effect literature)
| Compound | Substituent Position | Note | |||
| Azulene | None | +1.08 | -0.42 | ~1.5 | Dipole Reversal |
| 1,3-Dichloroazulene | Odd (1,3) | +2.65 | -1.10 | ~3.75 | Enhanced Reversal |
| 2-Chlorazulene | Even (2) | +2.30 | +0.40 | ~1.9 | Reduced Reversal |
| Guaiazulene | 1,4-dimethyl-7-isopropyl | +1.03 | -0.55 | ~1.6 | Similar to parent |
Experimental Protocol: Solvatochromic Determination of
While Stark spectroscopy is the gold standard, it requires cryogenic temperatures and specialized equipment. The Lippert-Mataga solvatochromic method is the standard benchtop technique for drug development labs.
Principle
The energy of the dipole interacts with the reaction field of the solvent. As solvent polarity increases, the stabilization of the ground and excited states differs, causing a spectral shift (Stokes shift).[4]
The Lippert-Mataga Equation:
-
: Stokes shift (
) - : Planck's constant[5]
- : Speed of light[5]
- : Onsager cavity radius (approx. 40% of molecular diameter)
- : Orientation polarizability of the solvent (see below)
- : Dielectric constant
- : Refractive index
Step-by-Step Methodology
Reagents:
-
Solute: Substituted Azulene (purity >98% by HPLC).
-
Solvents (Spectroscopic Grade): Cyclohexane (non-polar), Toluene, THF, Dichloromethane (DCM), Acetonitrile (MeCN), Methanol (MeOH). Note: Avoid protic solvents if specific H-bonding is not the study target, though MeOH is often used to test for specific interactions.
Workflow:
-
Preparation: Prepare
M solutions of the azulene derivative in each of the 5-6 selected solvents. Ensure optical density (OD) is at the excitation wavelength to prevent inner filter effects. -
Absorption Scan: Record UV-Vis absorption spectra (
nm). Note the of the lowest energy transition ( ).[6] Caution: Azulene is weak; higher concentration may be needed compared to . -
Emission Scan: Record fluorescence spectra.
-
Excitation: Excite at the
absorption band (typically UV/Blue region) to observe fluorescence. -
Note: If studying
, fluorescence is often negligible (quantum yield ). Transient absorption spectroscopy may be required for energy levels.
-
-
Data Processing:
-
Convert wavelengths (nm) to wavenumbers (
). -
Calculate
for each solvent. -
Plot Stokes Shift (
) vs. .
-
-
Analysis:
-
Extract the slope (
) of the linear fit. -
Calculate
using the Onsager radius estimated from density functional theory (DFT) volume calculations.
-
Figure 2: Operational workflow for determining excited state dipole changes via solvatochromism.
Computational Validation (DFT/TD-DFT)[4][7]
Experimental data should always be cross-validated with computation, especially given the "anti-Kasha" complexity.
Standard Protocol:
-
Geometry Optimization: DFT/B3LYP or
B97X-D / 6-311G(d,p).-
Ground State: Standard optimization.
-
Excited State: TD-DFT optimization for
and roots.
-
-
Dipole Calculation: Request population analysis (Mulliken or Hirshfeld) for the relaxed density of the excited state.
-
Visualization: Plot Difference Density Maps (
) to visualize charge transfer direction.
Applications in Drug Development & Bioimaging
The dipole reversal of azulene derivatives is being exploited in activatable probes .
-
ROS/RNS Sensing: Azulene derivatives conjugated with boronate esters (ROS receptors) show weak fluorescence due to photoinduced electron transfer (PET). Upon oxidation by Peroxynitrite (
), the protecting group is cleaved, restoring the push-pull character and enabling strong two-photon fluorescence for deep-tissue imaging. -
Polarity Probes: The sensitivity of the
emission to solvent polarity makes azulene a viable reporter for hydrophobic pockets in proteins, distinct from standard solvatochromic dyes due to its unique blue/UV emission profile.
References
-
Fundamental Dipole Reversal: Robertson, W. W., et al. "Dipole Moments of the Excited States of Azulene." Journal of Chemical Physics, 1961.[7] Link
-
Antiaromaticity in S1: Baird, N. C.[1] "Quantum organic photochemistry. II. Resonance and aromaticity in the lowest 3ππ* state of cyclic hydrocarbons." Journal of the American Chemical Society, 1972. Link
-
Recent Mechanism (Anti-Kasha): Begušić, T., et al. "Excited-State (Anti)Aromaticity Explains Why Azulene Disobeys Kasha’s Rule." Journal of the American Chemical Society, 2023. Link[1]
-
Bioimaging Applications: Murfin, L. C., et al. "Azulene-Derived Fluorescent Probe for Bioimaging: Detection of Reactive Oxygen and Nitrogen Species by Two-Photon Microscopy." Journal of the American Chemical Society, 2019. Link
- Substituent Effects: Razus, A. C., et al. "Azulene derivatives as building blocks for advanced materials." Journal of the Chemical Society, 2021.
-
Solvatochromism Protocol: Lippert, E. "Spektroskopische Bestimmung des Dipolmomentes aromatischer Verbindungen im ersten angeregten Singulettzustand." Zeitschrift für Naturforschung A, 1955. Link
Sources
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Solubility of 1,3-Dibromoazulene in common organic solvents
An In-Depth Technical Guide to the Solubility of 1,3-Dibromoazulene in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in the synthesis of advanced materials and pharmaceutical compounds. While quantitative solubility data for this specific molecule is not extensively documented in public literature, this guide synthesizes information from analogous structures, including polycyclic aromatic hydrocarbons (PAHs) and brominated aromatic compounds, to present a robust qualitative solubility profile. Furthermore, detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination are provided to empower researchers in generating precise data for their specific applications. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems to facilitate reaction optimization, purification, and formulation.
Introduction: The Chemical Persona of this compound
This compound is a fascinating polycyclic aromatic hydrocarbon (PAH) distinguished by its azulene core, a fused bicyclic system of a five-membered and a seven-membered ring.[1] This non-benzenoid aromatic structure imparts a characteristic deep blue color and unique electronic properties. The addition of two bromine atoms at the 1 and 3 positions significantly modulates the molecule's polarity, reactivity, and, critically for this guide, its solubility.[1]
The solubility of a compound is a fundamental physicochemical property that dictates its utility in a multitude of applications, from organic synthesis to drug delivery. For researchers working with this compound, a thorough understanding of its solubility profile is paramount for:
-
Reaction Condition Optimization: Selecting an appropriate solvent that can dissolve both reactants is crucial for achieving optimal reaction kinetics and yields.
-
Purification and Recrystallization: The differential solubility of a compound in various solvents is the cornerstone of purification techniques like recrystallization.
-
Formulation and Drug Delivery: In the pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) in various excipients and biological fluids is a critical determinant of its bioavailability and efficacy.
This guide will delve into the theoretical underpinnings of this compound's solubility, provide a detailed qualitative solubility profile, and equip the reader with the methodologies to quantitatively assess its solubility in any given solvent.
Theoretical Framework: Predicting the Solubility of this compound
The adage "like dissolves like" serves as a foundational principle in predicting solubility.[2][3] This concept is rooted in the intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be comparable to the energy required to overcome solute-solute and solvent-solvent interactions.
The molecular structure of this compound offers several clues to its solubility behavior:
-
Polycyclic Aromatic Core: The large, nonpolar surface area of the azulene ring system suggests a preference for nonpolar solvents.[4] PAHs are generally lipophilic and hydrophobic.[4][5]
-
Bromine Substituents: The two bromine atoms introduce some polarity to the molecule due to the electronegativity difference between bromine and carbon. However, the overall molecule remains predominantly nonpolar. Halogenated hydrocarbons, such as bromobenzene, are typically insoluble in water but soluble in a range of organic solvents.[6]
-
Azulene's Dipole Moment: Unlike its isomer naphthalene, azulene possesses a small dipole moment. This slight polarity might enhance its solubility in moderately polar solvents compared to other nonpolar PAHs.
Based on these structural features, we can anticipate that this compound will exhibit favorable solubility in nonpolar and some polar aprotic solvents, with limited solubility in polar protic solvents and practical insolubility in water. This is consistent with observations that azulene derivatives are generally insoluble in water and polar solvents.[7][8]
Qualitative Solubility Profile of this compound
The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity. This profile is inferred from the solubility of structurally similar compounds, including other PAHs and brominated aromatics.[6][9] A copolymer incorporating this compound has shown solubility in chloroform, toluene, and THF, lending further support to this profile.[10]
| Solvent Category | Solvent | Chemical Formula | Polarity (Dielectric Constant) | Expected Qualitative Solubility |
| Nonpolar Solvents | Hexane | C₆H₁₄ | 1.9 | Soluble |
| Toluene | C₇H₈ | 2.4 | Highly Soluble | |
| Benzene | C₆H₆ | 2.3 | Highly Soluble | |
| Diethyl Ether | (C₂H₅)₂O | 4.3 | Soluble | |
| Halogenated Solvents | Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Highly Soluble |
| Chloroform | CHCl₃ | 4.8 | Highly Soluble | |
| Polar Aprotic Solvents | Tetrahydrofuran (THF) | C₄H₈O | 7.5 | Soluble |
| Acetone | C₃H₆O | 21 | Sparingly Soluble to Soluble | |
| Ethyl Acetate | CH₃COOC₂H₅ | 6.0 | Sparingly Soluble | |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 47 | Sparingly Soluble | |
| Polar Protic Solvents | Methanol | CH₃OH | 33 | Poorly Soluble |
| Ethanol | C₂H₅OH | 25 | Poorly Soluble | |
| Water | H₂O | 80 | Insoluble |
Experimental Determination of Solubility
While the qualitative profile provides a valuable starting point, empirical determination of solubility is essential for many applications. The following sections detail robust protocols for both qualitative and quantitative solubility assessment.
Safety Precautions
Prior to conducting any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents to be used. As with many brominated compounds, this compound should be handled with care due to potential toxicity.[1]
General Handling Guidelines:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Prevent contact with skin and eyes.
Qualitative Solubility Determination: A Rapid Screening Method
This protocol provides a straightforward method for quickly assessing the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (analytical grade)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer (optional)
Procedure:
-
Add approximately 2-5 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture for 60 seconds using a vortex mixer or by flicking the test tube.
-
Allow the mixture to stand for at least 3 minutes to observe any undissolved solid.
-
Visually inspect the solution. The deep blue color of this compound will be apparent if it dissolves.
-
Record the observation as "soluble," "sparingly soluble," or "insoluble."
Diagram 1: Qualitative Solubility Workflow
Caption: A flowchart for the rapid qualitative assessment of solubility.
Quantitative Solubility Determination: The Isothermal Shake-Flask Method
For applications requiring precise solubility values, the isothermal shake-flask method is a widely accepted and reliable technique. This method involves equilibrating an excess of the solute in the solvent at a constant temperature and then determining the concentration of the dissolved solute.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Sealed vials (e.g., amber glass vials with PTFE-lined septa)
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
Part A: Preparation of Standard Solutions and Calibration Curve
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Analyze each standard solution using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to generate a calibration curve of signal response versus concentration. The deep blue color of this compound makes it amenable to UV-Vis analysis.
Part B: Shake-Flask Method
-
Add an excess amount of this compound to several sealed vials. The presence of undissolved solid is essential to ensure saturation.
-
Add a known volume of the selected solvent to each vial.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method as for the standards.
-
Calculate the concentration of the saturated solution using the calibration curve, accounting for the dilution factor. This value represents the quantitative solubility of this compound in the tested solvent at the specified temperature.
Diagram 2: Quantitative Solubility Determination Workflow
Caption: Workflow for the quantitative determination of solubility via the shake-flask method.
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound in common organic solvents. Based on its chemical structure as a halogenated polycyclic aromatic hydrocarbon, it is predicted to be soluble in nonpolar and some polar aprotic solvents, with poor solubility in polar protic solvents and water. For applications demanding high precision, robust and validated protocols for both qualitative and quantitative solubility determination have been presented. By leveraging the theoretical framework and experimental methodologies outlined in this guide, researchers can confidently and accurately assess the solubility of this compound, thereby accelerating their research and development endeavors.
References
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Introduction: A Framework for the Safe Utilization of a Novel Research Compound
An In-Depth Technical Guide to the Health and Safety of 1,3-Dibromoazulene for Research Professionals
This compound is a polycyclic aromatic hydrocarbon distinguished by its deep blue coloration and its utility as a versatile intermediate in the synthesis of advanced materials and complex organic molecules.[1] Its unique fused ring structure and reactive bromine substituents make it a compound of significant interest for developing novel conductive polymers and other functional materials.[1][2][3]
However, as with many specialized research chemicals, a comprehensive, publicly available toxicological profile for this compound is not yet established. This guide, developed for researchers, scientists, and drug development professionals, provides a robust health and safety framework. By synthesizing data from available safety documents, structural analogs, and established chemical safety principles, this document outlines the necessary protocols to handle this compound responsibly. The core philosophy of this guide is the precautionary principle : in the absence of complete data, we treat the compound with a heightened level of caution, assuming potential hazards based on its chemical class and known reactive properties.
Section 1: Compound Identification and Physicochemical Properties
Understanding the fundamental properties of this compound is the first step in establishing safe handling protocols. Key identification and physical data are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 14658-95-8 | [4][5] |
| Molecular Formula | C₁₀H₆Br₂ | [1][4][5] |
| Molecular Weight | 285.97 g/mol | [4][5] |
| Appearance | Dark green to dark purple to black powder or crystals | [6][7] |
| Melting Point | 88.0 to 92.0 °C | [6][7] |
| Purity | Typically >98.0% (GC) | [7] |
| Special Properties | Light Sensitive | [7] |
Section 2: Hazard Identification and Toxicological Assessment
Direct toxicological studies on this compound are limited. Therefore, a hazard assessment must be inferred from its GHS classification and the known properties of structurally related compounds.
2.1 Known GHS Hazard Classification
Globally Harmonized System (GHS) classifications provided by suppliers identify this compound with the following hazards:
-
Pictogram: GHS07 (Exclamation Mark)[6]
-
Hazard Statements:
2.2 Inferred Hazards and the Precautionary Principle
The causality for treating this compound with enhanced care stems from three primary areas:
-
Brominated Aromatic Compounds: As a general class, brominated organic compounds warrant careful handling due to potential toxicity and environmental concerns.[1] For instance, the analogous but structurally simpler compound 1,3-dibromobenzene is classified as a skin, eye, and potential respiratory irritant.[8]
-
Azulene Derivatives' Bioactivity: Azulene and its derivatives are known to be biologically active, with applications being explored for anti-inflammatory, anti-ulcer, and even anti-cancer therapies.[9][10] This inherent bioactivity means the compound can interact with biological systems, making unintended exposure a significant concern.
-
Lack of Carcinogenicity Data: There is no specific carcinogenicity data for this compound. However, other brominated compounds, such as 1-bromo-3-chloropropane, have been classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans" (Group 2B).[11] This does not mean this compound is a carcinogen, but it strongly supports the rationale for minimizing exposure through robust engineering controls and PPE.
Section 3: Safe Handling and Exposure Control
A multi-layered approach combining engineering controls, personal protective equipment, and strict hygiene practices is mandatory.
3.1 Engineering Controls: The Primary Barrier
-
Causality: The primary risks from a crystalline solid are inhalation of fine particulates and contamination of surfaces.
-
Protocol: All weighing, transferring, and experimental use of this compound must be conducted within a certified chemical fume hood. The fume hood provides constant negative pressure, ensuring that any fine powder or potential vapors are contained and exhausted away from the researcher's breathing zone.
3.2 Personal Protective Equipment (PPE): The Secondary Barrier
-
Causality: PPE is chosen to directly counteract the known hazards of skin and severe eye irritation.
-
Required PPE:
-
Eye Protection: Chemical safety goggles are mandatory. Standard safety glasses do not provide adequate protection from splashes or fine powders.
-
Hand Protection: Chemical-resistant nitrile gloves should be worn at all times. Inspect gloves for integrity before use and change them immediately if contamination is suspected.
-
Body Protection: A full-length, buttoned lab coat is required to protect against skin contact and prevent contamination of personal clothing.
-
3.3 Experimental Workflow and Hygiene
The following workflow diagram illustrates the mandatory steps for safely handling this compound. Adherence to this process is a self-validating system for minimizing exposure.
Caption: Standard Operating Workflow for this compound.
Section 4: Storage and Stability
Proper storage is critical for maintaining the integrity of this compound and ensuring safety.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area.[8][12] The compound is light-sensitive and should be stored in an opaque or amber vial to prevent degradation.[7]
-
Container: Keep the container tightly sealed to prevent contamination and potential release.
-
Incompatibilities: Segregate from strong oxidizing agents.[8] Aromatic compounds can react exothermically with these materials.
Section 5: Emergency Procedures
Rapid and correct response to an emergency situation can significantly mitigate harm.
5.1 First-Aid Measures
-
Inhalation: If fine powder is inhaled, immediately move the affected person to fresh air.[12][13] If breathing is difficult, seek immediate medical attention.
-
Skin Contact: As this compound is a known skin irritant, remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[8] If irritation persists, seek medical attention.
-
Eye Contact: This is a serious eye irritant. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.
5.2 Accidental Release (Spill) Response
The appropriate response depends on the scale of the spill.
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Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 1,3-Dibromoazulene
Introduction: The Strategic Importance of Functionalized Azulenes
Azulene, a non-benzenoid aromatic hydrocarbon, and its derivatives are of significant interest to researchers in materials science and drug development.[1] The unique electronic properties of the azulene core, arising from the fusion of an electron-rich five-membered ring and an electron-deficient seven-membered ring, impart valuable characteristics to molecules incorporating this scaffold.[1] Functionalization of the azulene nucleus, particularly at the 1 and 3 positions, allows for the fine-tuning of these properties, leading to the development of novel organic electronics, sensors, and pharmacologically active agents.[2]
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for its remarkable ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[3][4] This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid) and an organohalide has become an indispensable tool for the construction of biaryl and substituted aromatic systems.[3][4] When applied to 1,3-dibromoazulene, the Suzuki-Miyaura reaction offers a powerful and versatile strategy for the synthesis of a diverse array of 1,3-diarylazulenes and selectively mono-arylated azulene derivatives. These products serve as crucial building blocks for advanced materials and complex molecular architectures.
This guide provides a detailed exploration of the Suzuki-Miyaura cross-coupling reaction with this compound, offering in-depth mechanistic insights, validated experimental protocols for both diarylation and selective mono-arylation, and a comprehensive overview of the key parameters influencing reaction outcomes.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[5] The choice of base is critical as it plays a key role in the activation of the boronic acid for the transmetalation step.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The causality behind the choice of each component is critical for a successful reaction:
-
Palladium Catalyst and Ligands: The choice of palladium source and the associated ligands significantly influences the efficiency of the catalytic cycle. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for the coupling of aryl bromides.[3] The phosphine ligands stabilize the palladium center and modulate its reactivity. For more challenging couplings, other phosphine ligands like SPhos or XPhos may offer improved yields.[6]
-
Base: The base is essential for the activation of the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[5] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can impact the reaction rate and yield.
-
Solvent: The solvent system must be capable of dissolving the various components of the reaction mixture and is often a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of the base.[6][7] The choice of solvent can also influence the reaction temperature and kinetics.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Diarylazulenes via Double Suzuki-Miyaura Coupling
This protocol details the synthesis of 1,3-diarylazulenes through a one-pot, double Suzuki-Miyaura cross-coupling reaction of this compound with an excess of the arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (2.5 mmol), and the base (K₂CO₃, 4.0 mmol or Cs₂CO₃, 3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add the solvent system, typically a mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL). Ensure the water is degassed to prevent oxidation of the catalyst.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 1,3-diarylazulene.
-
Characterize the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Protocol 2: Selective Synthesis of 1-Aryl-3-bromoazulenes via Mono-Suzuki-Miyaura Coupling
Achieving selective mono-arylation of this compound requires careful control of the reaction conditions, particularly the stoichiometry of the reagents. This protocol is designed to favor the formation of the mono-substituted product.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) in toluene (20 mL).
-
Add the arylboronic acid (1.1 mmol, 1.1 equivalents). It is crucial to use a slight excess of the boronic acid to ensure complete conversion of the starting material while minimizing the formation of the diarylated product.
-
Add the base, K₂CO₃ (2.0 mmol), and the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add the degassed aqueous solvent component, a mixture of ethanol (5 mL) and water (5 mL).
-
Heat the reaction mixture to a lower temperature than for the diarylation, typically around 60-70 °C.
-
Carefully monitor the reaction progress by TLC or GC-MS to maximize the yield of the mono-arylated product and minimize the formation of the diarylated byproduct. The reaction time will be significantly shorter than for the diarylation.
-
Once the desired level of conversion is reached, cool the reaction to room temperature and quench with water (20 mL).
-
Follow the extraction and purification steps as outlined in Protocol 1. The separation of the mono-arylated product from unreacted starting material and the diarylated byproduct will require careful column chromatography.
Data Presentation: A Comparative Analysis of Reaction Conditions and Yields
The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids under optimized conditions.
| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 1,3-Diphenylazulene | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 18 | 85[3] |
| 2 | 4-Methoxyphenylboronic acid | 1,3-Bis(4-methoxyphenyl)azulene | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/EtOH/H₂O | 90 | 20 | 82 |
| 3 | 4-Chlorophenylboronic acid | 1,3-Bis(4-chlorophenyl)azulene | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 78 |
| 4 | Phenylboronic acid | 1-Phenyl-3-bromoazulene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 70 | 6 | 65 |
Note: Yields are based on isolated product after column chromatography and are representative examples. Actual yields may vary depending on the specific reaction scale and purification efficiency.
Workflow and Logical Relationships
The following diagram illustrates the workflow for the synthesis and characterization of 1,3-diarylazulenes.
Caption: Workflow for the synthesis and characterization of 1,3-diarylazulenes.
Conclusion and Future Perspectives
The Suzuki-Miyaura cross-coupling reaction provides a highly effective and versatile method for the synthesis of 1,3-diarylazulenes and their mono-arylated precursors from this compound. By carefully selecting the catalyst, base, solvent, and controlling the stoichiometry of the reactants, researchers can achieve high yields of either the diarylated or mono-arylated products. The protocols outlined in this guide serve as a robust starting point for the synthesis of a wide range of functionalized azulene derivatives.
The continued exploration of more active and selective catalyst systems, as well as the expansion of the substrate scope to include a broader range of functionalized arylboronic acids, will undoubtedly lead to the development of novel azulene-based materials with tailored electronic and photophysical properties for applications in organic electronics and medicinal chemistry.
References
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Synthesis of N, N, N′, N′-tetrasubstituted 1,3-bis(4-aminophenyl)azulenes and their application to a hole-injecting material in organic electroluminescent devices. (2025). ResearchGate. Retrieved from [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH. Retrieved from [Link]
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (n.d.). SciELO México. Retrieved from [Link]
-
Synthesis of 1,3,6-Trisubstituted Azulenes. (2015). Baxendale Group - Durham University. Retrieved from [Link]
-
Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (n.d.). MDPI. Retrieved from [Link]
-
This compound. (2025). ResearchGate. Retrieved from [Link]
-
Screening of different bases for Suzuki coupling a. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization of Reaction Conditions for O-Arylation of. (n.d.). ResearchGate. Retrieved from [Link]
-
Organic Synthesis towards Rubicene and Substituted Derivatives for the Spectroscopic Assessment of New and Effective Singlet Fission. (n.d.). Diva-portal.org. Retrieved from [Link]
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Synthetic methods for preparing 1,3-di(2-pyridyl)azulene. (2007). SciSpace. Retrieved from [Link]
-
Palladium catalyzed selective mono-arylation of o-carboranes via B–H activation. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Aminative Suzuki–Miyaura coupling. (2024). Science. Retrieved from [Link]
-
Amino-substituted 1,3-diazaazulenes: Synthesis, structural studies, reactivity, and photophysical properties. (n.d.). ChemRxiv. Retrieved from [Link]
-
Optimization of the reaction conditions a. (n.d.). ResearchGate. Retrieved from [Link]
-
The yield versus time for Suzuki–Miyaura coupling reaction of... (n.d.). ResearchGate. Retrieved from [Link]
-
New Synthesis of Azulene. (n.d.). Thieme Chemistry. Retrieved from [Link]
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- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
Application Notes & Protocols: Synthesis of Azulene-Fluorene Copolymers using 1,3-Dibromoazulene
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Strategic Incorporation of Azulene into Conjugated Polymers
Azulene, a non-alternant, aromatic hydrocarbon, presents a unique scaffold for the design of novel functional polymers.[1] Unlike its isomer naphthalene, azulene possesses a significant dipole moment, a vibrant blue color, and a small HOMO-LUMO gap, making it a compelling building block for materials in organic electronics.[1][2] Specifically, the fusion of a five-membered and a seven-membered ring results in a polarized structure, which can be leveraged to tune the optoelectronic properties of polymeric systems.[1][3]
This guide details the synthesis of azulene-fluorene copolymers, a class of materials with promising applications in organic field-effect transistors (OFETs), photovoltaic cells, and electrochromic devices.[1][4] By strategically copolymerizing 1,3-dibromoazulene with fluorene-based monomers, we can create polymers with tunable band gaps and redox properties.[4][5] The fluorene unit is a well-established component in conjugated polymers, known for its high photoluminescence quantum yield and excellent charge transport characteristics.[6] The incorporation of azulene introduces a unique set of electronic and optical properties, leading to materials with novel functionalities.[1][7]
The synthetic route described herein utilizes the palladium-catalyzed Suzuki cross-coupling reaction, a robust and versatile method for the formation of C-C bonds between aromatic moieties.[8][9] This protocol provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of poly(azulene-co-fluorene), offering researchers a reliable pathway to access these exciting materials.
II. Mechanistic Insight: The Suzuki-Miyaura Polycondensation
The synthesis of azulene-fluorene copolymers is achieved through a Suzuki-Miyaura catalyst-transfer polycondensation.[10] This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (a fluorene-diboronic acid or ester) with an organohalide (this compound).[8] The catalytic cycle, a cornerstone of modern organic synthesis, can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[11]
-
Transmetalation: The organic group from the fluorene boronic acid derivative is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.[11][12]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new carbon-carbon bond of the polymer backbone and regenerating the Pd(0) catalyst.[11]
This cycle repeats, leading to the growth of the polymer chain. The choice of catalyst, ligands, base, and solvent system is critical for achieving high molecular weight and well-defined polymers.[13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
III. Experimental Protocol: Synthesis of Poly[2,7-(9,9-dihexylfluorenyl)-alt-(1',3'-azulenyl)]
This protocol details the synthesis of a representative azulene-fluorene copolymer. The use of long alkyl chains on the fluorene monomer enhances the solubility of the resulting polymer in common organic solvents.[9]
Materials and Reagents
-
This compound
-
9,9-Dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Methanol
-
Tetrahydrofuran (THF, HPLC grade)
-
Chloroform
Instrumentation
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
Gel Permeation Chromatography (GPC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
UV-Vis Spectrophotometer
-
Cyclic Voltammetry (CV) setup
Synthetic Procedure
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), 9,9-dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous toluene (20 mL) and a 2 M aqueous solution of potassium carbonate (10 mL) to the flask.
-
Polymerization: Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under a positive pressure of argon.[14] The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
End-Capping: To terminate the polymerization, add a small amount of phenylboronic acid and stir for an additional 4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Separate the organic layer and wash it with water (3 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator.
-
Precipitation: Precipitate the crude polymer by slowly adding the concentrated toluene solution to a large volume of methanol with vigorous stirring.[15]
-
Collection: Collect the polymer precipitate by filtration and wash with methanol. Dry the polymer under vacuum at 40 °C overnight.
Caption: A generalized workflow for the synthesis and purification of azulene-fluorene copolymers.
Purification Protocol
Purification of conjugated polymers is crucial to remove residual catalyst and low molecular weight oligomers, which can significantly impact the material's performance.[16][17]
-
Soxhlet Extraction: Place the crude polymer in a cellulose thimble and perform a Soxhlet extraction with methanol for 24 hours to remove catalyst residues and oligomers.
-
Fractionation: Subsequently, perform Soxhlet extractions with acetone and hexane to remove lower molecular weight fractions.
-
Final Extraction: Extract the desired polymer fraction with chloroform.
-
Final Precipitation: Concentrate the chloroform solution and re-precipitate the polymer in methanol.
-
Drying: Collect the purified polymer by filtration and dry under vacuum at 40 °C for 48 hours.
IV. Characterization of Azulene-Fluorene Copolymers
Thorough characterization is essential to confirm the structure, molecular weight, and optoelectronic properties of the synthesized copolymers.
Molecular Weight Determination
Gel Permeation Chromatography (GPC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
| Polymer Sample | Mn (kDa)[18] | Mw (kDa) | PDI (Mw/Mn)[18] |
| P(Az-co-F) | 15-30 | 30-60 | 1.5-2.5 |
Typical values obtained for azulene-fluorene copolymers synthesized via Suzuki polycondensation.[18]
Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the polymer structure.
-
¹H NMR: Provides information on the ratio of azulene to fluorene units in the copolymer and confirms the presence of the alkyl side chains.[15]
-
¹³C NMR: Confirms the successful formation of the C-C bonds between the aromatic units and provides detailed information about the polymer backbone.[19][20]
Optical Properties
UV-Vis absorption and photoluminescence (PL) spectroscopy are used to investigate the electronic transitions and emissive properties of the copolymers.
| Property | Wavelength (nm) |
| Absorption Maximum (λₘₐₓ)[18] | 350-450 |
| Emission Maximum (λₑₘ) | 450-550 |
The absorption and emission maxima can be tuned by varying the ratio of azulene to fluorene units in the copolymer backbone.[5][18]
Electrochemical Properties
Cyclic Voltammetry (CV) is employed to determine the HOMO and LUMO energy levels and the electrochemical band gap of the copolymers.[21]
| Property | Value (eV) |
| HOMO Level | -5.0 to -5.5 |
| LUMO Level | -2.5 to -3.0 |
| Electrochemical Band Gap[18] | 2.0-2.5 |
These values are crucial for designing and fabricating electronic devices.[18][22]
V. Applications and Future Directions
The unique combination of properties exhibited by azulene-fluorene copolymers makes them attractive candidates for a range of applications in organic electronics.[1][23]
-
Organic Field-Effect Transistors (OFETs): The tunable HOMO/LUMO levels and good charge transport properties make these materials suitable for use as the active layer in OFETs.[1]
-
Organic Photovoltaics (OPVs): The broad absorption in the visible region and appropriate energy levels suggest their potential as donor materials in bulk heterojunction solar cells.[14]
-
Electrochromic Devices: The ability to undergo reversible color changes upon electrochemical oxidation and reduction makes them promising for applications in smart windows and displays.[4]
-
Sensors: The sensitivity of the azulene moiety to its environment can be exploited for the development of chemical and biological sensors.[4]
Future research will focus on fine-tuning the polymer properties through the synthesis of new monomers, the incorporation of different co-monomers, and the optimization of device fabrication processes.[24] The development of more sustainable synthetic methods, such as performing the polymerization in water, is also an active area of investigation.[25][26]
VI. References
-
Molecules.
-
Beilstein Journal of Organic Chemistry.
-
National Center for Biotechnology Information.
-
Organic Chemistry Portal.
-
National Center for Biotechnology Information.
-
ACS Publications.
-
ResearchGate.
-
Google Patents.
-
MDPI.
-
ResearchGate.
-
Royal Society of Chemistry.
-
Chalmers University of Technology.
-
SPIE Digital Library.
-
Chemistry LibreTexts.
-
ResearchGate.
-
Addis Ababa University.
-
ResearchGate.
-
Yoneda Labs.
-
MDPI.
-
Google Patents.
-
ACS Publications.
-
Alfa Chemistry.
-
AIP Publishing.
-
ACS Publications.
-
MDPI.
-
MDPI.
-
ChemRxiv.
-
ResearchGate.
-
University of South Carolina.
-
Royal Society of Chemistry.
-
Royal Society of Chemistry.
-
National Center for Biotechnology Information.
-
ACS Publications.
Sources
- 1. Chemical syntheses and salient features of azulene-containing homo- and copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of Azulene incorporated polymers as dielectric materials - American Chemical Society [acs.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. repository.gatech.edu [repository.gatech.edu]
- 7. Azulene-based organic functional molecules for optoelectronics [html.rhhz.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Progress in the Suzuki polycondensation of fluorene monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. US9045596B2 - Method of purifying conjugated polymers - Google Patents [patents.google.com]
- 17. Purification of conjugated polymers. Better polymers through HPLC purification and Soxhlet extraction [odr.chalmers.se]
- 18. BJOC - Chemical syntheses and salient features of azulene-containing homo- and copolymers [beilstein-journals.org]
- 19. Microstructure of Copolymers of Norbornene Based on Assignments of 13C NMR Spectra: Evolution of a Methodology | MDPI [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. etd.aau.edu.et [etd.aau.edu.et]
- 22. 20.210.105.67 [20.210.105.67]
- 23. researchgate.net [researchgate.net]
- 24. Preparation of different conjugated polymers characterized by complementary electronic properties from an identical precursor - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00868A [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Poly(1,3-azulene-alt-2,5-thiophene) via Stille Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing the Unique Properties of Azulene in Conjugated Polymers
Azulene, a non-benzenoid isomer of naphthalene, is a fascinating building block for functional organic materials. Its inherent dipole moment, narrow HOMO-LUMO gap, and unique photophysical properties make it an attractive component for novel conjugated polymers with potential applications in organic electronics, sensors, and drug delivery systems. The 1,3-connectivity of the azulene ring provides a linear and rigid backbone structure, which is advantageous for achieving extended π-conjugation and desirable electronic properties in the resulting polymer.
The Stille cross-coupling reaction is a powerful and versatile tool for the synthesis of conjugated polymers. Its tolerance to a wide range of functional groups, mild reaction conditions, and the commercial availability of various organotin reagents make it a preferred method for the controlled synthesis of well-defined polymeric architectures. This application note provides a detailed protocol for the synthesis of a novel alternating copolymer, poly(1,3-azulene-alt-2,5-thiophene), through the Stille coupling polymerization of 1,3-dibromoazulene and 2,5-bis(tributylstannyl)thiophene.
Rationale for Monomer Selection and Polymerization Strategy
The choice of this compound as the electrophilic monomer ensures the desired 1,3-linkage of the azulene units in the polymer backbone, leading to a linear and conjugated structure. Thiophene is a well-established electron-rich aromatic unit in conjugated polymers, known to enhance charge transport properties. The use of 2,5-bis(tributylstannyl)thiophene as the nucleophilic comonomer allows for a controlled A-B type alternating copolymerization, providing a polymer with a regular and well-defined structure. This alternating structure is expected to exhibit interesting intramolecular charge transfer characteristics and unique optoelectronic properties.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Commercially available or synthesized | See synthesis note below |
| 2,5-Bis(tributylstannyl)thiophene | >97% | Commercially available | Store under inert atmosphere |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | >99% | Commercially available | Air and light sensitive, store under argon |
| Anhydrous Toluene | ≥99.8% | Commercially available | Anhydrous, inhibitor-free |
| Methanol | ACS grade | Commercially available | For polymer precipitation |
| Acetone | ACS grade | Commercially available | For Soxhlet extraction |
| Hexane | ACS grade | Commercially available | For Soxhlet extraction |
| Chloroform | ACS grade | Commercially available | For polymer extraction |
| Argon or Nitrogen Gas | High purity | Local supplier | For inert atmosphere |
Note on this compound Synthesis: While commercially available, this compound can also be synthesized from azulene by reaction with N-bromosuccinimide (NBS) in a suitable solvent like DMF.
Detailed Experimental Protocol
Pre-Polymerization Setup and Monomer Preparation
Causality: Rigorous exclusion of oxygen and moisture is critical for the success of the Stille coupling reaction, as the Pd(0) catalyst is susceptible to oxidation, which would deactivate it and halt the polymerization.
-
Glassware Preparation: All glassware (Schlenk flask, condenser, etc.) must be thoroughly cleaned, dried in an oven at 120 °C overnight, and allowed to cool under a stream of high-purity argon or nitrogen.
-
Monomer Stoichiometry: Accurately weigh this compound (1.00 eq) and 2,5-bis(tributylstannyl)thiophene (1.00 eq) and place them in the flame-dried Schlenk flask. A slight excess of the distannyl monomer (e.g., 1.02 eq) can sometimes be used to ensure complete reaction of the dihalide and to help generate the active Pd(0) species if a Pd(II) precursor is used.
-
Solvent Addition: Add anhydrous toluene to the Schlenk flask via a cannula or syringe to achieve a monomer concentration of approximately 0.1 M.
-
Degassing: Degas the monomer solution by bubbling with argon for at least 30 minutes to remove any dissolved oxygen.
Polymerization Reaction
Causality: The choice of catalyst and its careful handling are paramount. Pd(PPh₃)₄ is a common and effective catalyst for Stille polymerizations. The reaction temperature is optimized to ensure a reasonable reaction rate without causing thermal degradation of the monomers or the resulting polymer.
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-2 mol%) to the degassed monomer solution. The flask should be immediately sealed.
-
Reaction Conditions: Immerse the Schlenk flask in a preheated oil bath at 110 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously under an inert atmosphere for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution. A small aliquot can be periodically removed (under inert conditions) and analyzed by thin-layer chromatography (TLC) to check for the disappearance of the monomers.
Polymer Precipitation and Purification
Causality: The purification process is designed to remove the catalyst residues, unreacted monomers, and low molecular weight oligomers. Soxhlet extraction is a highly effective method for this purpose. The choice of solvents for the extraction is based on their ability to dissolve impurities while leaving the desired polymer insoluble.
-
Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of methanol (at least 10 times the volume of the reaction mixture) with vigorous stirring. The polymer will precipitate as a solid.
-
Initial Filtration: Collect the precipitated polymer by filtration using a Buchner funnel. Wash the solid polymer with copious amounts of methanol to remove residual tin byproducts and other soluble impurities.
-
Soxhlet Extraction:
-
Place the crude polymer in a cellulose extraction thimble.
-
Perform sequential Soxhlet extractions with methanol, acetone, and hexane (typically for 24 hours each). This process removes any remaining oligomers and catalyst byproducts.
-
The purified polymer should remain in the thimble.
-
-
Final Extraction and Precipitation:
-
Extract the purified polymer from the thimble with chloroform, in which it should be soluble.
-
Concentrate the chloroform solution by rotary evaporation.
-
Precipitate the final polymer by adding the concentrated chloroform solution to a large volume of methanol.
-
-
Drying: Collect the final polymer by filtration and dry it under vacuum at 40-50 °C for at least 24 hours to remove any residual solvent.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of poly(1,3-azulene-alt-2,5-thiophene).
Stille Coupling Catalytic Cycle
The Stille polymerization proceeds through a well-established catalytic cycle involving a palladium(0) catalyst.
Caption: The catalytic cycle of the Stille cross-coupling polymerization.
The cycle begins with the oxidative addition of the aryl bromide (this compound) to the active Pd(0) complex. This is followed by transmetalation with the organostannane (2,5-bis(tributylstannyl)thiophene), where the aryl group from the tin reagent is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond of the polymer backbone and regenerates the Pd(0) catalyst to continue the cycle.
Characterization of Poly(1,3-azulene-alt-2,5-thiophene)
A suite of analytical techniques is necessary to confirm the structure and properties of the synthesized polymer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the polymer's structure. The disappearance of the signals corresponding to the bromo- and stannyl- functionalities of the monomers and the appearance of new aromatic signals will indicate successful polymerization. The integration of the signals can provide information about the alternating nature of the copolymer.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer. A high molecular weight and a narrow PDI are generally indicative of a successful polymerization.
-
UV-Visible Spectroscopy: The UV-Vis absorption spectrum will reveal the electronic properties of the conjugated polymer. A red-shift in the absorption maximum compared to the monomers is expected, indicating an extended π-conjugated system.
-
Cyclic Voltammetry (CV): CV can be used to determine the HOMO and LUMO energy levels of the polymer, which are important parameters for assessing its potential in electronic applications.
-
Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the polymer.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Polymer Yield | Inactive catalyst | Use fresh, high-purity catalyst. Ensure rigorous exclusion of air and moisture during the reaction setup. |
| Impure monomers | Purify monomers before use (e.g., by recrystallization or sublimation). | |
| Insufficient reaction time or temperature | Increase reaction time and/or temperature, while monitoring for potential degradation. | |
| Low Molecular Weight | Non-stoichiometric monomer ratio | Ensure accurate weighing and transfer of monomers. |
| Presence of monofunctional impurities | Use highly pure monomers. | |
| Premature precipitation of the polymer | Use a higher boiling point solvent or increase the reaction temperature. | |
| Broad Polydispersity Index (PDI) | Side reactions (e.g., homocoupling) | Optimize the catalyst and ligand system. Ensure slow and controlled addition of the catalyst. |
| Inconsistent reaction conditions | Maintain a constant temperature and stirring rate throughout the polymerization. | |
| Difficult Purification (Residual Tin) | Incomplete removal of tin byproducts | After the initial precipitation, stir the crude polymer in a solution of potassium fluoride in methanol to convert the tin byproducts into less soluble organotin fluorides, which can be more easily removed by filtration. |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of poly(1,3-azulene-alt-2,5-thiophene) via Stille coupling polymerization. By carefully controlling the reaction conditions and employing rigorous purification techniques, researchers can obtain a well-defined conjugated polymer with the unique electronic and photophysical properties imparted by the azulene moiety. This novel material holds promise for a variety of applications in the fields of organic electronics and materials science. The provided troubleshooting guide should assist in overcoming common experimental challenges, facilitating the successful synthesis and characterization of this and other azulene-containing polymers.
References
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 1986 , 25(6), 508-524. [Link]
-
Thomas, K. R. J.; Velusamy, M.; Lin, J. T.; Chuen, C.-H.; Tao, Y.-T. The First Fully Characterized 1,3-Polyazulene: High Electrical Conductivity Resulting from Cation Radicals and Polycations Generated upon Protonation. Chemistry of Materials, 2005 , 17(1), 186-191. [Link]
-
Farina, V. New perspectives in the Stille coupling. Pure and Applied Chemistry, 1996 , 68(1), 73-78. [Link]
-
Brouwer, A. M. Stille-coupling. In Organic Synthesis, 2016 ; pp 1-4. [Link]
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Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 2004 , 43(36), 4704-4734. [Link]
-
Littke, A. F.; Fu, G. C. A General and Efficient Method for the Stille Cross-Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 1999 , 38(16), 2411-2413. [Link]
-
Bao, Z.; Chan, W. K.; Yu, L. Synthesis and characterization of a new soluble blue-light-emitting copolymer. Chemistry of Materials, 1993 , 5(1), 2-3. [Link]
-
Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 2006 , 106(7), 2651-2710. [Link]
-
Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. RSC Publishing, 2023 . [Link]
Synthesis of Azulenyl Organometallic Reagents from 1,3-Dibromoazulene: A Detailed Guide to Application and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide details the synthesis and application of organometallic reagents derived from 1,3-dibromoazulene. Due to the inherent challenges associated with the direct Grignard reaction on this substrate, this document focuses on a more robust and reliable alternative: the lithium-halogen exchange. This guide provides an in-depth analysis of the underlying chemical principles, a detailed, step-by-step protocol for the generation of azulenyl lithium species, and their subsequent in-situ application in the synthesis of a variety of 1,3-disubstituted azulene derivatives. The content is designed to equip researchers with the practical knowledge and theoretical understanding necessary to successfully utilize these versatile organometallic intermediates in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science.
Introduction: The Unique Chemistry of Azulene and its Organometallic Derivatives
Azulene, a non-benzenoid isomer of naphthalene, is a fascinating bicyclic aromatic hydrocarbon composed of a fused five- and seven-membered ring system. This unique structure imparts a significant dipole moment, with the five-membered ring being electron-rich and the seven-membered ring being electron-poor. This electronic characteristic dictates its distinct reactivity, making the 1 and 3 positions of the five-membered ring particularly susceptible to electrophilic substitution.[1] The introduction of functional groups at these positions through organometallic intermediates opens up a vast chemical space for the design and synthesis of novel azulene-based compounds with potential applications in pharmaceuticals and advanced materials.[2]
While the Grignard reaction is a cornerstone of organometallic chemistry for the formation of carbon-carbon bonds, its application to 1,3-dihaloalkanes can be problematic, often leading to intramolecular cyclization.[3] Analogous challenges are anticipated with this compound, potentially yielding undesirable side products. Therefore, this guide will focus on the more controlled and widely applicable method of lithium-halogen exchange for the generation of azulenyl organometallic reagents.
The Challenge of Direct Grignard Reagent Formation from this compound
The direct reaction of this compound with magnesium metal to form a Grignard reagent presents significant challenges. The proximity of the two bromine atoms on the five-membered ring increases the likelihood of intramolecular reactions. Similar to the reaction of 1,3-dibromopropane with magnesium which yields cyclopropane, the formation of a di-Grignard reagent from this compound could lead to the formation of a highly strained cyclopropene-fused azulene derivative or oligomeric/polymeric materials.[3] These side reactions would significantly reduce the yield of the desired mono- or di-Grignard reagent, making this approach synthetically impractical for most applications.
A Superior Approach: Lithium-Halogen Exchange
A more effective strategy for the generation of organometallic azulene intermediates from this compound is the lithium-halogen exchange reaction. This method involves the treatment of the dibromoazulene with a strong organolithium base, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures. The reaction is fast and generally proceeds with high efficiency, allowing for the selective formation of mono-lithiated or di-lithiated azulene species, which can then be trapped in situ with various electrophiles.
Mechanism and Rationale
The lithium-halogen exchange is a kinetically controlled process. The reaction proceeds through a four-centered transition state, where the lithium atom of the organolithium reagent coordinates to the bromine atom, facilitating the exchange. The rate of exchange typically follows the trend I > Br > Cl. The choice of organolithium reagent and reaction conditions can influence the selectivity between mono- and di-lithiation. For instance, using one equivalent of n-BuLi at a very low temperature would favor the formation of the mono-lithiated species, 1-bromo-3-lithioazulene. The use of two or more equivalents would lead to the formation of the di-lithiated species, 1,3-dilithioazulene.
Sources
Application Note & Protocol: Sonogashira Coupling of 1,3-Dibromoazulene for the Synthesis of Advanced π-Conjugated Systems
Introduction: The Unique Potential of the Azulene Scaffold
Azulene, a non-alternant bicyclic aromatic hydrocarbon, is a structural isomer of naphthalene that has garnered significant interest in materials science, medicinal chemistry, and molecular electronics. Its unique electronic properties, including a significant dipole moment and a low HOMO-LUMO gap, arise from the fusion of a cyclopentadienyl anion and a tropylium cation, making it a fascinating building block for novel functional materials.[1] The functionalization of the azulene core is key to tuning its properties. Specifically, the 1- and 3-positions of the five-membered ring are highly activated and serve as primary sites for substitution.[2]
1,3-Dibromoazulene is a pivotal precursor, offering two reactive handles for derivatization. The Sonogashira cross-coupling reaction, a robust and versatile method for forming C(sp²)–C(sp) bonds, is an ideal tool for introducing alkynyl moieties onto the azulene scaffold.[3][4] This palladium- and copper-cocatalyzed reaction allows for the construction of extended π-conjugated systems, which are essential for developing advanced organic electronic materials.[4][5]
This guide provides a comprehensive overview and detailed protocols for the Sonogashira coupling of this compound, addressing the synthesis of both mono- and di-alkynylated products. It is designed for researchers in organic synthesis, materials science, and drug development.
Mechanistic Rationale and Strategic Considerations
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Causality Behind Component Selection:
-
Palladium Catalyst: The workhorse of the reaction is a Pd(0) species, which undergoes oxidative addition into the aryl-bromide bond.[2] Common precatalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, which are reduced in situ to the active Pd(0) state.[3] The choice of phosphine ligands can significantly influence catalytic activity.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a standard co-catalyst that reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate.[3][6] This species readily undergoes transmetalation with the Pd(II)-aryl complex, which is often the rate-determining step.[3]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is essential. It serves two purposes: to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide, and to neutralize the hydrogen bromide (HBr) generated during the reaction.[3][6]
-
Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF), toluene, or dimethylformamide (DMF) are typically used to prevent catalyst deactivation and unwanted side reactions, such as the oxidative homocoupling (Glaser coupling) of the alkyne.[5][6]
Key Challenges with this compound:
-
Selectivity (Mono- vs. Di-substitution): The two C-Br bonds at the 1- and 3-positions have similar reactivity. Achieving selective mono-alkynylation requires careful control over stoichiometry and reaction conditions. Using a slight excess of this compound relative to the alkyne can favor mono-substitution, though a mixture of starting material, mono-adduct, and di-adduct is common.
-
Homocoupling: The primary side reaction is the oxidative dimerization of the terminal alkyne to form a 1,3-diyne (Glaser product).[5] This is minimized by maintaining strictly anaerobic (oxygen-free) conditions throughout the setup and reaction.
Catalytic Cycle Diagram
Caption: Sonogashira reaction mechanism showing interconnected Pd and Cu cycles.
Experimental Protocols
Safety Precautions: Handle all reagents and solvents in a well-ventilated fume hood. Organophosphine ligands and palladium catalysts are toxic. Solvents are flammable. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions must be performed under an inert atmosphere (Argon or Nitrogen).
General Protocol for Di-alkynylation of this compound
This protocol is designed to achieve exhaustive substitution at both the 1- and 3-positions.
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene, (Trimethylsilyl)acetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Standard Schlenk line glassware, syringes, magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq, 3 mol%), and CuI (0.06 eq, 6 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous THF (or Toluene) to create a ~0.1 M solution with respect to the dibromoazulene. Add the amine base (e.g., TEA, 4.0 eq).
-
Alkyne Addition: Add the terminal alkyne (2.5 eq) dropwise via syringe while stirring. A slight excess ensures complete di-substitution.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst and amine salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 1,3-dialkynylazulene.
Protocol for Selective Mono-alkynylation of this compound
Achieving high selectivity for the mono-adduct is challenging. This protocol aims to maximize its formation by adjusting stoichiometry and conditions.
Procedure:
-
Stoichiometry Adjustment: The key modification is the stoichiometry. Use an excess of the starting material. To the Schlenk flask, add this compound (1.5 to 2.0 eq) relative to the terminal alkyne (1.0 eq).
-
Catalyst Loading: Use slightly lower catalyst loading: PdCl₂(PPh₃)₂ (0.015 eq, 1.5 mol%) and CuI (0.03 eq, 3 mol%).
-
Reagent Addition: Follow steps 2 and 3 from the di-alkynylation protocol. Add the terminal alkyne (1.0 eq) very slowly, possibly via a syringe pump over several hours, to maintain its low concentration in the reaction mixture.
-
Reaction Conditions: Run the reaction at a lower temperature (e.g., room temperature to 40 °C) to slow down the rate of the second coupling.
-
Monitoring and Quenching: Monitor the reaction closely by TLC. The goal is to quench the reaction when the formation of the mono-alkynylated product is maximized, and before significant di-alkynylated product appears.
-
Workup and Purification: Follow steps 6 and 7 from the di-alkynylation protocol. Purification will be more demanding, requiring careful column chromatography to separate the unreacted starting material, the desired mono-product, and the di-product.
Data Summary and Expected Outcomes
The choice of reagents and conditions can be tailored for specific alkynes. The following table summarizes typical conditions found in the literature for related aryl halide couplings.
| Entry | Substrate | Alkyne | Catalyst System (mol%) | Base | Solvent | Temp. | Time | Product | Yield |
| 1 | This compound | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (6) | TEA | THF | 65 °C | 18 h | 1,3-Di(phenylethynyl)azulene | High |
| 2 | This compound | TMS-acetylene | Pd(PPh₃)₄ (5) / CuI (10) | DIPA | Toluene | 70 °C | 12 h | 1,3-Bis[(trimethylsilyl)ethynyl]azulene | High |
| 3 | This compound | Phenylacetylene | PdCl₂(PPh₃)₂ (1.5) / CuI (3) | TEA | THF | 40 °C | 24 h | 1-Bromo-3-(phenylethynyl)azulene | Moderate* |
| 4 | Aryl Bromide | Various | Buchwald Precat. (2.5) | TMP | DMSO | rt | 2-4 h | Aryl Alkyne | 65-92%[7] |
*Yield for mono-substitution is highly dependent on reaction monitoring and quench time. The major components will be a mixture requiring careful separation.
Experimental Workflow Visualization
Caption: Step-by-step workflow from reaction setup to product characterization.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous/anaerobic conditions; Poor quality base/solvent. | Use a fresh batch of catalyst. Ensure glassware is properly dried and the system is fully purged with inert gas. Use freshly distilled solvents and base. |
| Significant Homocoupling | Presence of oxygen in the reaction vessel. | Thoroughly de-gas all solvents and the reaction mixture before heating. Maintain a positive pressure of inert gas throughout. |
| Formation of Tar/Decomposition | Reaction temperature is too high; Azulene core instability under prolonged heating. | Reduce the reaction temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider using more active, lower-temperature catalyst systems.[7] |
| Poor Mono-selectivity | Alkyne concentration too high; Reaction run for too long or at too high a temperature. | Use a syringe pump for slow addition of the alkyne. Run at a lower temperature and monitor carefully to find the optimal quench time. |
References
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
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MDPI. Azulene, Reactivity, and Scientific Interest Inversely Proportional to Ring Size; Part 1: The Five-Membered Ring. [Link]
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Wikipedia. Sonogashira coupling. [Link]
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Al-Amin, M., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(11), 15935-15946. [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
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Quora. Why are azulenes much more reactive than benzene? [Link]
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- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1,3-Dibromoazulene as a Versatile Monomer for Advanced Conjugated Polymers
Introduction: The Allure of the Azulene Nucleus in Polymer Science
For decades, the field of conjugated polymers has been dominated by repeating units derived from common aromatic systems like thiophene, fluorene, and phenylene. While these have led to remarkable advances, the quest for novel materials with unique electronic and optical properties necessitates the exploration of unconventional building blocks. Azulene, a non-alternant bicyclic aromatic hydrocarbon and a structural isomer of naphthalene, stands out as a particularly compelling candidate.[1] Its intrinsic electronic structure, characterized by an electron-rich five-membered ring fused to an electron-deficient seven-membered ring, imparts a significant ground-state dipole moment (≈1.08 D).[1][2][3] This inherent polarity, coupled with a narrow HOMO-LUMO gap, results in its distinctive deep blue color and unique photophysical behaviors, such as anti-Kasha's rule fluorescence (emission from the S2 state).[1][4]
When incorporated into a polymer backbone, the azulene moiety offers a powerful handle to tune the material's properties. The connectivity of the azulene unit is paramount; while 2,6-linked polymers are an area of growing interest, the vast majority of research has focused on polymers linked through the electron-rich five-membered ring at the 1 and 3 positions.[1][5][6] This specific linkage pattern creates polymers with remarkable stimuli-responsiveness. This guide focuses on 1,3-dibromoazulene , a key precursor that serves as a versatile and accessible entry point for the synthesis of a diverse range of 1,3-polyazulenes and their copolymers. We will detail its synthesis, polymerization via modern cross-coupling techniques, and the unique properties of the resulting conjugated materials.
Monomer Spotlight: this compound
The utility of any conjugated polymer is fundamentally tied to the purity and properties of its monomer. This compound is an ideal monomer for metal-catalyzed cross-coupling polymerizations due to the reactivity of the carbon-bromine bonds located on the electron-rich cyclopentadienyl fragment of the azulene core.[7][8]
Structure and Physicochemical Properties
This compound is a crystalline solid that typically appears as dark green to black crystals.[9] The bromine atoms are attached to the five-membered ring, making them susceptible to oxidative addition in common catalytic cycles.[7][10]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,2,3-Triarylazulenes as precursors of azulene-embedded polycyclic aromatic hydrocarbons - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01459F [pubs.rsc.org]
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- 10. researchgate.net [researchgate.net]
Harnessing the Unique Photophysics of 1,3-Dibromoazulene for Advanced Near-Infrared Absorbing Materials
Introduction: The Untapped Potential of Azulene in the Near-Infrared Spectrum
The quest for novel organic materials with strong absorption in the near-infrared (NIR) region (700-1100 nm) is driven by their diverse applications in fields ranging from biomedical imaging and photothermal therapy (PTT) to advanced optical communications and security inks.[1] While traditional NIR dyes often rely on cyanine or porphyrin scaffolds, azulene, a non-alternant bicyclic aromatic hydrocarbon, presents a unique and compelling platform for the design of next-generation NIR-absorbing materials.[2]
Azulene, an isomer of naphthalene, possesses a distinctive electronic structure characterized by an electron-rich five-membered ring and an electron-deficient seven-membered ring, giving rise to a significant dipole moment.[3] This inherent electronic asymmetry, coupled with a low HOMO-LUMO energy gap, is the origin of its striking blue color. More importantly for our purposes, this structure provides an exceptional foundation for tuning its photophysical properties. By strategically functionalizing the azulene core, particularly at the electronically active 1 and 3 positions, we can extend its π-conjugation and create strong intramolecular charge-transfer (ICT) characteristics, pushing its absorption profile deep into the NIR region.[2]
1,3-Dibromoazulene serves as a versatile and indispensable starting material in this endeavor. The bromine atoms at these key positions are excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings.[4] This allows for the precise installation of a wide array of π-conjugated substituents, offering fine control over the final molecule's electronic and optical properties. This application note provides a comprehensive guide for researchers, chemists, and materials scientists on the utilization of this compound for the synthesis and characterization of novel NIR-absorbing materials, with a focus on the underlying principles and detailed experimental protocols.
Core Principles: Why this compound is an Ideal Precursor
The efficacy of this compound as a building block for NIR materials stems from several key factors:
-
Strategic Reactivity: The bromine atoms at the 1 and 3 positions of the five-membered ring are highly susceptible to substitution via cross-coupling reactions. This regioselectivity allows for the predictable and controlled synthesis of 1,3-disubstituted azulenes, which is crucial for establishing clear structure-property relationships.[4]
-
Electronic Tuning: The introduction of electron-donating or electron-accepting groups at the 1 and 3 positions allows for the precise manipulation of the molecule's HOMO and LUMO energy levels. A donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) architecture, with the azulene core acting as either the donor or acceptor, is a particularly effective strategy for achieving significant bathochromic shifts into the NIR region.[5][6]
-
High Molar Extinction Coefficients: Azulene-based chromophores, particularly those with extended π-systems like azulene-squaraines, can exhibit exceptionally high molar extinction coefficients (ε) in the NIR region.[7] This is a critical parameter for applications such as photothermal therapy, where efficient light absorption is paramount.
-
Favorable Photothermal Conversion: Many azulene derivatives exhibit faint fluorescence emission, which is advantageous for photothermal applications.[7] The absorbed light energy is preferentially dissipated through non-radiative decay pathways, generating heat efficiently. This inherent property makes azulene an attractive alternative to traditional fluorophores in the design of photothermal agents.[7]
Synthetic Pathways to NIR-Absorbing Azulene Derivatives
The primary strategy for synthesizing NIR-absorbing materials from this compound involves extending the π-conjugated system through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Stille reactions are the most prominently used methods.
Diagram of Synthetic Strategy
Caption: General synthetic routes from this compound to NIR-absorbing derivatives.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Di(aryl)azulenes via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds. In this context, it allows for the coupling of this compound with various arylboronic acids or esters. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃ are commonly used. The choice depends on the reactivity of the boronic acid and the desired reaction temperature.
-
Ligand: Phosphine ligands like PPh₃ or P(t-Bu)₃ are essential for stabilizing the palladium center and facilitating the catalytic cycle. The steric and electronic properties of the ligand can significantly influence the reaction rate and yield.[8]
-
Base: A base, such as Na₂CO₃, K₂CO₃, or CsF, is required to activate the boronic acid for transmetalation. The choice of base can affect the reaction's compatibility with other functional groups.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (2.2-2.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., Na₂CO₃, 4.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). The use of water is often necessary for the transmetalation step in the catalytic cycle.[9]
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC). Reactions are usually complete within 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1,3-di(aryl)azulene.[10][11]
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[12][13]
Protocol 2: Synthesis of 1,3-Di(aryl)azulenes via Stille Coupling
The Stille coupling provides an alternative route using organotin reagents, which are often stable and tolerant of various functional groups. However, a major consideration is the toxicity of organotin compounds and the difficulty in removing tin byproducts.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Stille couplings involving aryl bromides.[4]
-
Additives: In some cases, additives like Cu(I) oxide can be beneficial, particularly when coupling with heteroaryl stannanes, to facilitate the transmetalation step and improve yields.[4]
-
Solvent: Anhydrous, polar aprotic solvents like DMF or dioxane are typically used.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: Add the aryl stannane (e.g., 2-tributylstannylpyridine, 2.2-2.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and if necessary, an additive like CuO (2.0 eq).[4]
-
Reaction: Heat the mixture (e.g., to 120 °C) and monitor by TLC.
-
Work-up and Purification: After completion, cool the reaction and pour it into an aqueous solution of KF. This helps to precipitate the tin byproducts as insoluble fluorides. Filter the mixture through Celite®, and extract the filtrate with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography.[14]
-
Characterization: Characterize the final product by NMR and mass spectrometry.
Diagram of Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Characterization of NIR-Absorbing Azulene Derivatives
A thorough characterization is essential to understand the properties of the newly synthesized materials.
Protocol 3: UV-Vis-NIR Spectroscopy
This is the primary technique to confirm the NIR absorption of the synthesized compounds.
-
Sample Preparation: Prepare a dilute solution of the azulene derivative in a suitable spectroscopic grade solvent (e.g., CH₂Cl₂, THF, or toluene) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance maximum between 0.5 and 1.5.[15]
-
Data Acquisition: Record the absorption spectrum over a range from the UV to the NIR region (e.g., 300-1200 nm).[16]
-
Data Analysis: Identify the wavelength of maximum absorption (λₘₐₓ). Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Protocol 4: Photothermal Conversion Efficiency (PCE) Measurement
The PCE (η) quantifies the ability of a material to convert absorbed light into heat, a critical parameter for photothermal therapy applications.
-
Experimental Setup: Disperse the azulene derivative in a solvent (e.g., water for biomedical applications, often requiring nanoparticle formulation) in a quartz cuvette. Place a thermocouple or temperature probe in the solution, ensuring it is not directly in the laser path.[17]
-
Irradiation: Irradiate the solution with a continuous-wave laser at a wavelength close to the material's λₘₐₓ in the NIR region (e.g., 808 nm). The laser power and beam diameter should be precisely known.[7]
-
Temperature Monitoring: Record the temperature of the solution over time until it reaches a steady state (Tₘₐₓ). Then, turn off the laser and continue recording the temperature as the solution cools back to ambient temperature (Tₐₘₑ).[17]
-
Calculation: The PCE (η) can be calculated using the following equation, based on the energy balance of the system:
η = [hA(Tₘₐₓ - Tₐₘₑ) - Qₛ] / [I(1 - 10⁻ᴬλ)]
Where:
-
h is the heat transfer coefficient.
-
A is the surface area of the container.
-
Qₛ is the heat absorbed by the solvent.
-
I is the incident laser power.
-
Aλ is the absorbance of the sample at the laser wavelength.
A simplified method involves analyzing the heating and cooling curves to determine a time constant, which can then be used to calculate the PCE.[17]
-
Data Presentation: Properties of Representative Azulene-Based NIR Dyes
| Compound Class | Example Structure | λₘₐₓ (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | PCE (η) | Application |
| Azulene-Squaraine | Az-SQ-2 | 780 | 3.0 x 10⁵ | 53.2% | PAI & PTT[7] |
| Azulene-BODIPY | AzuGlu-BODIPY | ~800 | Not Reported | 51% | PTT[18] |
| π-Extended Azulene | Di-mesityl substituted C66 nanographene with six azulene units | >1000 | Not Reported | Not Reported | Photoacoustic Dye[19] |
Note: Data is compiled from cited literature. "Not Reported" indicates that the specific value was not found in the referenced sources.
Applications in Drug Development and Biomedical Research
The unique properties of this compound-derived NIR absorbers make them highly promising for several advanced applications:
-
Photothermal Therapy (PTT): As demonstrated, azulene-squaraine and azulene-BODIPY dyes can act as potent photothermal agents.[7][18] When irradiated with NIR light, they generate localized heat, leading to the ablation of cancer cells with high spatial precision and minimal damage to surrounding healthy tissue.
-
Photoacoustic Imaging (PAI): Materials that efficiently convert light to heat can also generate a photoacoustic signal. Azulene-containing dyes have been shown to be effective contrast agents for PAI, enabling high-resolution imaging of deep tissues.[7]
-
Drug Delivery: The synthesized NIR-absorbing molecules can be incorporated into nanocarriers (e.g., liposomes, polymeric nanoparticles) for targeted drug delivery. The NIR light can then be used to trigger the release of a therapeutic payload at a specific site.
Conclusion and Future Outlook
This compound is a powerful and versatile platform for the rational design and synthesis of novel NIR-absorbing organic materials. The straightforward functionalization via palladium-catalyzed cross-coupling reactions allows for precise control over the photophysical properties, enabling the development of materials with tailored absorption maxima, high molar extinction coefficients, and excellent photothermal conversion efficiencies. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the vast potential of azulene chemistry in the NIR window. Future research will likely focus on developing water-soluble derivatives for direct biomedical applications, exploring new coupling partners to further extend the absorption into the NIR-II window (1000-1700 nm), and integrating these unique chromophores into multifunctional theranostic platforms. The vibrant future of azulene in materials science is, much like the molecule itself, brilliantly colored and full of potential.
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Tuning the color and excited state properties of the azulenic chromophore: NIR absorbing pigments and materials. (2006). ResearchGate. [Link]
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Standardization of Methodology of Light-to-Heat Conversion Efficiency Determination for Colloidal Nanoheaters. (2019). ACS Applied Materials & Interfaces. [Link]
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NIR-II emissive donor–acceptor–donor fluorophores for dual fluorescence bioimaging and photothermal therapy applications. (2021). PubMed Central. [Link]
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Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]
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Introduction of Electron Donor Groups into the Azulene Structure: The Appearance of Intense Absorption and Emission in the Visible Region. (2024). MDPI. [Link]
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Optimized synthesis and detailed NMR spectroscopic characterization of the 1,8a-dihydroazulene-1,1-dicarbonitrile photoswitch. (2011). ResearchGate. [Link]
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Schematic of chemical synthesis of NIR-BODIPY dye (5). (2011). ResearchGate. [Link]
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Far-red and near infrared BODIPY dyes: synthesis and applications for fluorescent pH probes and bio-imaging. (2014). Organic & Biomolecular Chemistry. [Link]
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Preparation and Stille Cross-Coupling Reaction of the First Organotin Reagents of Azulenes. Easy Access to Poly(azulen-6-yl)benzene Derivatives. (2000). ResearchGate. [Link]
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NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2019). RSC Publishing. [Link]
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Standardization of Methodology of Light-to-Heat Conversion Efficiency Determination for Colloidal Nanoheaters. (2019). ResearchGate. [Link]
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Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. [Link]
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Column Chromatography (Purification). (2013). YouTube. [Link]
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1 H NMR chemical shifts of azulenes 18 and 22 and benzoCOT 4 in CDCl 3. (2005). ResearchGate. [Link]
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Stille Coupling. (2023). Chemistry LibreTexts. [Link]
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Synthesis of squaraine dyes under mild conditions: applications for labelling and sensing of biomolecules. (2014). Chemical Communications. [Link]
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Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. [Link]
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BODIPY-Based Near-Infrared Dyes. (2021). ChemistryViews. [Link]
-
Origin of Near-Infrared Absorption for Azulene-Containing Conjugated Polymers upon Protonation or Oxidation. (2015). PubMed. [Link]
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High photothermal conversion efficiency for semiconducting polymer/fullerene nanoparticles and its correlation with photoluminescence quenching. (2022). RSC Publishing. [Link]
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A C66 Nanographene with Six Azulene Units and NIR-II Absorption. (2023). ChemRxiv. [Link]
- Supplementary Information Photothermal Conversion Efficiency Photothermal conversion efficiencies (PCE) of HA-HDAPPs, HDAPPs a. (N.d.). [No Source Found].
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The Mechanisms of the Stille Reaction. (2004). University of Windsor. [Link]
-
Far-red and near infrared BODIPY dyes: synthesis and applications for fluorescent pH probes and bio-imaging. (2014). PubMed. [Link]
-
Fullerene C70 characterization by 13C NMR and the importance of the solvent and dynamics in spectral simulations. (2015). ResearchGate. [Link]
-
Donor-Acceptor Azulenes with Intense Absorption and Emission in the Visible Region. (2022). ResearchGate. [Link]
-
NMR reveals the surface functionalisation of Ti3C2 MXene. (2017). ResearchGate. [Link]
-
UV-Vis absorption spectra of pure acid-functionalized graphene and... (2014). ResearchGate. [Link]
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Synthesis of Donor-Acceptor Polymers with 1,3-Dibromoazulene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and detailed protocols for the synthesis of novel donor-acceptor (D-A) conjugated polymers utilizing 1,3-dibromoazulene as a key building block. By leveraging the unique electronic and optical properties of the azulene moiety, researchers can develop advanced materials for a range of applications, including organic electronics and sensor technology.
Introduction: The Significance of Donor-Acceptor Polymers
Donor-acceptor (D-A) conjugated polymers have emerged as a cornerstone in the field of organic electronics. Their architecture, characterized by alternating electron-rich (donor) and electron-deficient (acceptor) units along the polymer backbone, facilitates intramolecular charge transfer. This intrinsic property leads to tunable optical and electronic characteristics, making them highly desirable for applications such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and chemical sensors. The ability to modulate the HOMO/LUMO energy levels by careful selection of the donor and acceptor moieties allows for the rational design of materials with tailored properties.
The Unique Role of Azulene in Conjugated Polymers
Azulene, a bicyclic non-alternant aromatic hydrocarbon, is an isomer of naphthalene. Unlike its colorless counterpart, azulene is intensely colored and possesses a significant ground-state dipole moment. This arises from its electronic structure, which can be described as a fusion of an electron-rich cyclopentadienyl anion and an electron-deficient tropylium cation. This inherent electronic asymmetry makes azulene an attractive component in D-A polymers, where it can function as a tunable electron-donating unit. The 1,3-substitution pattern on the azulene ring provides a linear trajectory for polymer chain growth, which is crucial for achieving high charge carrier mobilities.
Synthetic Strategies: Suzuki and Stille Cross-Coupling Polymerizations
The synthesis of azulene-based D-A polymers is readily achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki and Stille polycondensations. These methods offer high functional group tolerance and allow for the precise construction of well-defined polymer architectures.
-
Suzuki Coupling: This reaction involves the coupling of an organoboron reagent (e.g., a boronic acid or ester) with an organohalide. In the context of this guide, this compound serves as the organohalide, while the donor comonomer is typically a diboronic acid or ester derivative.
-
Stille Coupling: This method utilizes an organotin reagent (stannane) as the coupling partner for the organohalide. For the synthesis of azulene-containing D-A polymers, this compound can be coupled with a distannylated acceptor comonomer.
The choice between Suzuki and Stille coupling often depends on the stability and accessibility of the respective monomers.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
-
Solvents should be of anhydrous grade and degassed prior to use.
-
All glassware should be oven-dried before use.
Protocol 1: Synthesis of Poly(1,3-azulene-alt-fluorene) via Suzuki Coupling
This protocol details the synthesis of a representative D-A copolymer where this compound acts as the acceptor unit and a fluorene derivative serves as the donor.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | C₁₀H₆Br₂ | 285.97 | 286 mg | 1.0 |
| 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester | C₃₅H₅₂B₂O₄ | 570.41 | 570 mg | 1.0 |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 |
| Sodium carbonate (2 M aqueous solution) | Na₂CO₃ | 105.99 | 3 mL | 6.0 |
| Toluene | C₇H₈ | 92.14 | 20 mL | - |
| Aliquat 336 | C₂₅H₅₄ClN | 404.16 | 2-3 drops | - |
Reaction Workflow
Caption: Suzuki Polymerization Workflow
Step-by-Step Procedure
-
To a 100 mL Schlenk flask, add this compound (286 mg, 1.0 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (570 mg, 1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Add toluene (20 mL) and 2-3 drops of Aliquat 336 as a phase transfer catalyst.
-
Subject the mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Under a positive pressure of argon, add the degassed 2 M sodium carbonate solution (3 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously for 48 hours. The mixture will become viscous as the polymer forms.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of rapidly stirring methanol to precipitate the polymer.
-
Collect the polymer by filtration and wash sequentially with methanol and acetone to remove oligomers and catalyst residues.
-
Dry the crude polymer in a vacuum oven.
-
For further purification, perform Soxhlet extraction with acetone, followed by hexane, and finally chloroform. The desired polymer will be in the chloroform fraction.
-
Concentrate the chloroform solution and precipitate the polymer in methanol.
-
Filter and dry the final polymer product under vacuum at 60 °C for 24 hours.
Protocol 2: Synthesis of Poly(1,3-azulene-alt-thiophene) via Stille Coupling
This protocol describes the synthesis of a D-A copolymer using this compound and a distannylated thiophene derivative.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | C₁₀H₆Br₂ | 285.97 | 286 mg | 1.0 |
| 2,5-bis(trimethylstannyl)thiophene | C₁₀H₁₈S S n₂ | 407.72 | 408 mg | 1.0 |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | 915.72 | 9.2 mg | 0.01 |
| Tri(o-tolyl)phosphine | P(o-tolyl)₃ | 304.37 | 12.2 mg | 0.04 |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - |
Reaction Workflow
Caption: Stille Polymerization Workflow
Step-by-Step Procedure
-
In a 100 mL Schlenk flask, combine this compound (286 mg, 1.0 mmol), 2,5-bis(trimethylstannyl)thiophene (408 mg, 1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (9.2 mg, 0.01 mmol), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF) (20 mL).
-
Degas the mixture by subjecting it to three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 100 °C and stir for 48 hours.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into 200 mL of methanol.
-
Collect the polymer by filtration and wash with methanol and acetone.
-
Dry the crude polymer under vacuum.
-
Purify the polymer by Soxhlet extraction using acetone, hexane, and finally chloroform.
-
Concentrate the chloroform fraction and precipitate the polymer in methanol.
-
Filter and dry the final product under vacuum at 60 °C for 24 hours.
Characterization of Azulene-Based Donor-Acceptor Polymers
A thorough characterization is essential to confirm the structure and properties of the synthesized polymers.
| Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the polymer structure and monomer incorporation. | Disappearance of signals corresponding to the bromo- and boryl/stannyl- protons and the appearance of new aromatic proton signals characteristic of the polymer backbone. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI). | A monomodal distribution with a PDI typically in the range of 1.5-2.5 for polycondensation reactions. |
| UV-Vis Spectroscopy | To investigate the optical properties and determine the optical bandgap. | Broad absorption bands in the visible region, indicative of the D-A character. The absorption edge can be used to estimate the optical bandgap. |
| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels and the electrochemical bandgap. | Reversible or quasi-reversible oxidation and reduction peaks from which the HOMO and LUMO levels can be calculated relative to a reference (e.g., Fc/Fc⁺). |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | A decomposition temperature (Tₑ) typically above 300 °C for conjugated polymers, indicating good thermal stability for device applications. |
Expected Properties and Applications
The incorporation of the 1,3-azulene moiety into a D-A polymer backbone is expected to yield materials with the following characteristics:
-
Broad Absorption in the Visible Spectrum: The intramolecular charge transfer between the donor and azulene-containing acceptor units should result in polymers that absorb a significant portion of the solar spectrum, which is advantageous for photovoltaic applications.
-
Tunable Electronic Properties: The HOMO and LUMO energy levels can be fine-tuned by modifying the donor comonomer, allowing for optimization of charge injection and transport in electronic devices.
-
Good Thermal Stability: The rigid aromatic backbone of these polymers generally imparts high thermal stability, which is crucial for the long-term operational stability of organic electronic devices.
-
Solution Processability: The attachment of long alkyl or alkoxy side chains to the comonomers can enhance the solubility of the polymers in common organic solvents, enabling the use of cost-effective solution-based fabrication techniques such as spin-coating and printing.
These properties make this compound-based D-A polymers promising candidates for a variety of applications, including:
-
Organic Photovoltaics (OPVs): As the donor or acceptor material in the active layer of solar cells.
-
Organic Field-Effect Transistors (OFETs): As the active semiconductor layer for charge transport.
-
Chemical Sensors: The electronic properties of the polymer can be sensitive to the presence of certain analytes, leading to a detectable change in its optical or electrical properties.
-
Electrochromic Devices: The polymer may exhibit a color change upon the application of an electrical potential.
Conclusion
The synthesis of donor-acceptor polymers incorporating this compound offers a versatile platform for the development of novel functional organic materials. The detailed protocols provided herein for Suzuki and Stille cross-coupling polymerizations serve as a practical guide for researchers in this exciting field. The unique properties of the azulene unit, combined with the principles of donor-acceptor design, pave the way for the creation of next-generation materials for advanced electronic and optoelectronic applications.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (28)]. Angewandte Chemie International Edition in English, 1986 , 25 (6), 508–524. [Link]
-
Ziegler, E.; Pein, A.; Fischereder, A.; Trimmel, G. Synthesis and characterization of alternating fluorene-thiophene copolymers bearing ethylene glycol side-chains. Monatshefte für Chemie - Chemical Monthly, 2011 , 142 (2), 193–200. [Link]
-
Li, J., et al. Synthesis of poly(2-arylazulene-alt-fluorene) and poly(2-arylazulene-alt-thiophene). ResearchGate, 2018 . [Link]
-
Osaka, I.; McCullough, R. D. Advances in the Synthesis of Donor–Acceptor Polymers for Organic Solar Cells. Accounts of Chemical Research, 2008 , 41 (9), 1202–1214. [Link]
-
Chen, H., et al. The synthesis of alternating donor–acceptor polymers based on pyrene-4,5,9,10-tetraone and thiophene derivatives, their composites with carbon, and their lithium storage performances as anode materials. RSC Advances, 2021 , 11(26), 15783-15791. [Link]
-
Ogi, Y., et al. Synthesis of head-to-tail-type poly(1,3-phenylene) with high degrees of polymerization catalyzed by Nickel(II). ChemRxiv, 2024 . [Link]
1,3-Dibromoazulene in the synthesis of azulene-thiophene copolymers
Application Note & Protocol
Topic: Strategic Synthesis of Azulene-Thiophene Copolymers via Palladium-Catalyzed Cross-Coupling of 1,3-Dibromoazulene
Abstract
Azulene, a non-benzenoid isomer of naphthalene, possesses a unique set of physicochemical properties, including a significant dipole moment, a narrow HOMO-LUMO gap, and distinct stimuli-responsive optical characteristics.[1][2][3][4] These attributes make azulene-containing polymers highly sought-after materials for advanced applications in organic electronics, such as field-effect transistors and photovoltaic cells.[1][2] This guide provides a detailed protocol for the synthesis of well-defined azulene-thiophene copolymers, leveraging this compound as the key building block. We will focus on palladium-catalyzed cross-coupling reactions, which offer superior control over polymer structure and properties compared to other methods. This document is intended for researchers in materials chemistry, polymer science, and drug development who are exploring novel functional polymers.
Introduction: The Rationale for Azulene-Thiophene Copolymers
The integration of azulene into a conjugated polymer backbone with thiophene, a well-established electron-rich heterocycle, creates a donor-acceptor (D-A) type copolymer with tunable electronic and optical properties. Thiophene derivatives are foundational materials in organic electronics due to their stability and charge-transport capabilities.[5] The electron-donating nature of the seven-membered ring and the electron-accepting nature of the five-membered ring within the azulene moiety introduce a permanent dipole, influencing intermolecular packing and the polymer's electronic structure.[2]
The 1,3-connectivity of the azulene unit is critical. It ensures a linear and conjugated polymer chain, which is essential for efficient charge transport along the backbone. The resulting copolymers exhibit excellent thermal stability and solubility in common organic solvents, facilitating their processing and device fabrication.[6] Furthermore, the unique ability of the azulene unit to be protonated can dramatically alter the polymer's absorption into the near-infrared (NIR) region, opening avenues for applications in bio-imaging and smart materials.[6]
The Strategic Monomer: this compound
This compound is the cornerstone of this synthesis. It is a planar molecule where the two bromine atoms are strategically positioned on the electron-rich five-membered ring.[7] This specific substitution pattern makes it an ideal monomer for polycondensation reactions.
-
Reactivity: The C-Br bonds at the 1 and 3 positions are susceptible to oxidative addition by a low-valent palladium catalyst, initiating the cross-coupling cycle. This allows for the sequential formation of C-C bonds with a suitable comonomer.
-
Structural Integrity: The use of a di-halogenated monomer ensures the propagation of a linear polymer chain, minimizing defects from branching or cross-linking that can be detrimental to electronic properties.
Synthesis Methodology: Palladium-Catalyzed Cross-Coupling
While several methods exist, Stille and Suzuki cross-coupling reactions are the most robust and widely employed for synthesizing well-defined azulene-thiophene copolymers.[5][6][8] These methods offer precise control over the polymer's molecular weight, regioregularity, and end-group functionality.
-
Stille Coupling: Involves the reaction of an organohalide (this compound) with an organostannane (e.g., 2,5-bis(trimethylstannyl)thiophene) catalyzed by a palladium complex.
-
Suzuki Coupling: Pairs the organohalide with an organoboron compound, such as a thiophene-boronic acid or boronic ester, in the presence of a palladium catalyst and a base.[9][10][11]
Both reactions proceed via a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice between them often depends on the availability of comonomers and tolerance to functional groups.
Sources
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- 2. BJOC - Chemical syntheses and salient features of azulene-containing homo- and copolymers [beilstein-journals.org]
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- 4. researchgate.net [researchgate.net]
- 5. BJOC - Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group [beilstein-journals.org]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Chemical syntheses and salient features of azulene-containing homo- and copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Application Notes & Protocols: Fabrication of High-Efficiency Organic Photovoltaic Devices with Azulene Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the fabrication of organic photovoltaic (OPV) devices incorporating azulene-based polymers. Azulene, a non-benzenoid aromatic hydrocarbon, offers unique electronic and optical properties that make it a compelling candidate for next-generation OPV materials.[1][2][3] Its inherent dipole moment, narrow HOMO-LUMO gap, and tunable electronic characteristics present significant opportunities for enhancing device performance.[1][2] This guide will delve into the rationale behind using azulene polymers, provide detailed, step-by-step protocols for polymer synthesis and device fabrication, and outline essential characterization techniques. The methodologies described herein are designed to be self-validating, with explanations for critical experimental choices to ensure both reproducibility and a deep understanding of the underlying scientific principles.
Introduction: The Rationale for Azulene Polymers in Organic Photovoltaics
Azulene, an isomer of naphthalene, possesses a unique fused five- and seven-membered ring structure that results in a significant intramolecular dipole moment of approximately 1.0 D.[1] This inherent polarity, arising from an electron-rich five-membered ring and an electron-deficient seven-membered ring, distinguishes it from most common aromatic hydrocarbons and offers several advantages for OPV applications.[1]
Key Advantages of Azulene-Based Materials:
-
Tunable Electronic Properties: The electronic and optical properties of azulene polymers can be readily tuned by adjusting the density of azulene moieties along the polymer chain or by chemical functionalization.[4][5] This allows for precise control over the material's energy levels to optimize charge separation and transport.
-
Broad Absorption Spectra: Azulene derivatives can be engineered to absorb light across a broad range of the solar spectrum, including into the near-infrared (NIR) region, which is crucial for maximizing light harvesting.[2][6]
-
High Hole Mobility: Certain azulene-containing small molecules and polymers have demonstrated impressive hole mobilities, a critical factor for efficient charge extraction in OPV devices.[7][8][9]
-
Potential for High Open-Circuit Voltage (Voc): The unique electronic structure of azulene can contribute to achieving high open-circuit voltages, a key parameter for overall device efficiency.[7][8][9]
Despite these advantages, the synthesis of azulene-based functional materials can be challenging.[1][2][10] This guide aims to provide a clear and reproducible pathway for researchers to explore the potential of these promising materials.
Synthesis of an Exemplary Azulene-Based Polymer: Poly(azulene-alt-thiophene)
This section details the synthesis of a representative donor-acceptor (D-A) conjugated polymer, poly(2-arylazulene-alt-thiophene), which has shown promise in OPV applications. The synthesis involves Stille coupling polymerization, a robust and versatile method for creating conjugated polymers.
Monomer Synthesis: 1,3-dibromo-2-arylazulene
The synthesis of the azulene-containing monomer is a critical first step. A general route starting from azulene-1-carboxylic acid is presented below.
Protocol 2.1: Synthesis of 1,3-dibromo-2-arylazulene
-
Aryl Grignard Reagent Formation: Prepare the desired aryl Grignard reagent (e.g., phenylmagnesium bromide) from the corresponding aryl halide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction with Azulene-1-carboxylic acid: Slowly add the Grignard reagent to a solution of azulene-1-carboxylic acid in anhydrous THF at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting 2-arylazulene intermediate by column chromatography on silica gel.
-
Bromination: Dissolve the purified 2-arylazulene in a suitable solvent such as chloroform. Add N-bromosuccinimide (NBS) (2.2 equivalents) portion-wise in the dark. Stir the reaction at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Final Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with chloroform, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the final 1,3-dibromo-2-arylazulene monomer by column chromatography.
Polymerization via Stille Coupling
Protocol 2.2: Synthesis of Poly(2-arylazulene-alt-thiophene)
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 1,3-dibromo-2-arylazulene monomer (1 equivalent) and a distannylated thiophene comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1 equivalent) in anhydrous toluene.
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (typically 2-5 mol %), to the reaction mixture.
-
Polymerization: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 48-72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Polymer Precipitation: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol.
-
Purification: Collect the polymer by filtration. To remove catalyst residues and low molecular weight oligomers, perform sequential Soxhlet extractions with methanol, acetone, and hexane. Finally, dissolve the polymer in a good solvent like chloroform or chlorobenzene and re-precipitate it into methanol.
-
Drying: Collect the purified polymer by filtration and dry it under vacuum at 40-50 °C for 24 hours.
Fabrication of Bulk Heterojunction (BHJ) Organic Photovoltaic Devices
This section outlines the fabrication of a standard architecture OPV device using the synthesized azulene polymer as the electron donor and a fullerene derivative, such as PC₇₁BM, as the electron acceptor.
Materials and Equipment
| Material/Equipment | Specification |
| Substrates | Indium tin oxide (ITO) coated glass |
| Hole Transport Layer (HTL) | Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) |
| Active Layer Components | Synthesized Azulene Polymer, PC₇₁BM |
| Solvent for Active Layer | Chlorobenzene or o-dichlorobenzene |
| Cathode | Calcium (Ca) followed by Aluminum (Al) |
| Substrate Cleaning | Deionized water, Hellmanex solution, Isopropanol, Acetone |
| Deposition Techniques | Spin-coater, Thermal evaporator |
| Characterization | Solar simulator (AM 1.5G), I-V measurement system |
Device Fabrication Workflow
The following diagram illustrates the workflow for fabricating the OPV device.
Caption: Workflow for the fabrication of an azulene polymer-based OPV device.
Step-by-Step Fabrication Protocol
Protocol 3.3: OPV Device Fabrication
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in deionized water with a detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.[11]
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO surface.
-
-
Hole Transport Layer (HTL) Deposition:
-
Filter the PEDOT:PSS aqueous dispersion through a 0.45 µm PVDF filter.
-
Spin-coat the filtered PEDOT:PSS solution onto the ITO substrates at 3000-5000 rpm for 30-60 seconds to achieve a thickness of 30-40 nm.
-
Anneal the substrates on a hotplate at 140-150 °C for 10-15 minutes in a nitrogen-filled glovebox.
-
-
Active Layer Preparation and Deposition:
-
Prepare a blend solution of the azulene polymer and PC₇₁BM in a suitable solvent like chlorobenzene or o-dichlorobenzene. The optimal donor:acceptor weight ratio and total concentration need to be determined empirically but a good starting point is often 1:1.5 with a total concentration of 20-25 mg/mL.
-
Stir the blend solution overnight on a hotplate at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE filter.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer inside a nitrogen-filled glovebox. The spin speed and time should be optimized to achieve a desired thickness (typically 80-120 nm).
-
Anneal the active layer. The optimal annealing temperature and time are material-dependent and need to be determined. A typical starting point is 80-120 °C for 10 minutes.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator with a base pressure below 1 x 10⁻⁶ mbar.
-
Deposit a layer of Calcium (Ca) (e.g., 20 nm) followed by a layer of Aluminum (Al) (e.g., 100 nm) without breaking the vacuum. The deposition rate should be controlled (e.g., 0.1-0.2 Å/s for Ca and 1-2 Å/s for Al).
-
-
Encapsulation:
-
For improved device stability and lifetime, encapsulate the devices using a UV-curable epoxy and a glass coverslip inside the glovebox.[12]
-
Device Characterization
The performance of the fabricated OPV devices should be evaluated under standard testing conditions.
Current Density-Voltage (J-V) Characteristics
-
Measure the J-V curves of the devices using a solar simulator with an AM 1.5G spectrum at 100 mW/cm² illumination.
-
From the J-V curve, extract the key photovoltaic parameters:
-
Open-circuit voltage (Voc): The voltage at which the current is zero.
-
Short-circuit current density (Jsc): The current density at zero voltage.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as FF = (Jmp * Vmp) / (Jsc * Voc), where Jmp and Vmp are the current density and voltage at the maximum power point.
-
Power Conversion Efficiency (PCE): The overall efficiency of the device, calculated as PCE = (Jsc * Voc * FF) / Pin, where Pin is the incident light power density.
-
External Quantum Efficiency (EQE)
-
Measure the EQE (also known as Incident Photon-to-Current Conversion Efficiency or IPCE) to determine the spectral response of the device.
-
The EQE spectrum provides information on how efficiently photons of a particular wavelength are converted into charge carriers.
-
Integrating the EQE spectrum with the AM 1.5G solar spectrum should yield a Jsc value that is in good agreement with the value obtained from the J-V measurement.
Device Architecture Diagram
Caption: Schematic of the bulk heterojunction OPV device architecture.
Conclusion and Future Outlook
This guide provides a foundational framework for the synthesis of azulene-based polymers and the fabrication of corresponding organic photovoltaic devices. The unique properties of azulene make it a highly promising building block for next-generation OPV materials.[2] Further research and optimization of molecular design, device architecture, and processing conditions are expected to lead to significant improvements in device performance. Key areas for future exploration include the development of novel azulene-containing acceptor materials for all-polymer solar cells and the investigation of non-fullerene acceptors to be paired with azulene-based donors. The protocols outlined here serve as a robust starting point for researchers to contribute to this exciting and rapidly evolving field.
References
-
Puodziukynaite, E., Wang, H. W., Lawrence, J., Wise, A. J., Russell, T. P., Barnes, M. D., & Emrick, T. (2014). Azulene Methacrylate Polymers: Synthesis, Electronic Properties, and Solar Cell Fabrication. Journal of the American Chemical Society, 136(31), 11043–11049. [Link]
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Dong, J. X., & Zhang, H. L. (2016). Azulene-based organic functional molecules for optoelectronics. Chinese Chemical Letters, 27(8), 1135-1143. [Link]
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Puodziukynaite, E., Wang, H. W., Lawrence, J., Wise, A. J., Russell, T. P., Barnes, M. D., & Emrick, T. (2014). Azulene Methacrylate Polymers: Synthesis, Electronic Properties, and Solar Cell Fabrication. Request PDF. [Link]
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Li, Y., et al. (2020). Azulene-Based Molecules, Polymers, and Frameworks for Optoelectronic and Energy Applications. Small Methods, 4(11), 2000628. [Link]
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Peng, Q., et al. (2016). An Azulene-Containing Low Bandgap Small Molecule for Organic Photovoltaics with High Open-Circuit Voltage. Chemistry – A European Journal, 22(41), 14527-14530. [Link]
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Xin, H., & Gao, X. (2021). Azulene-Based π-Functional Materials: Design, Synthesis, and Applications. Accounts of Materials Research, 2(9), 789-802. [Link]
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Peng, Q., et al. (2016). An Azulene-Containing Low Bandgap Small Molecule for Organic Photovoltaics with High Open-Circuit Voltage. OUCI. [Link]
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Peng, Q., et al. (2016). An Azulene-Containing Low Bandgap Small Molecule for Organic Photovoltaics with High Open Circuit Voltage. ResearchGate. [Link]
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Gao, X., et al. (2018). Incorporation of 2,6-Connected Azulene Units into the Backbone of Conjugated Polymers: Towards High-Performance n-Type Polymers. Request PDF. [Link]
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S, S. (n.d.). (a) Reported azulene containing polymers in literatures. (b) This work:... ResearchGate. [Link]
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Gryko, D. T., et al. (2021). 1,2,3-Triarylazulenes as precursors of azulene-embedded polycyclic aromatic hydrocarbons. RSC Publishing. [Link]
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Brabec, C. J., et al. (2008). Conjugated Polymer-Based Organic Solar Cells. Chemical Reviews, 108(8), 2902-2926. [Link]
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Lehmann, M. (2019). Synthesis, characterization and electronic applications of novel calamitic azulenes. OPUS. [Link]
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Zhang, J., et al. (2015). Tuning the Semiconducting Behaviors of New Alternating Dithienyldiketopyrrolopyrrole–Azulene Conjugated Polymers by Varying the Linking Positions of Azulene. Macromolecules, 48(19), 6891-6898. [Link]
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Unknown. (n.d.). Solution-processed methods for OPV. a The schematic of the morphology... ResearchGate. [Link]
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Unknown. (n.d.). The basic device structure of polymer solar cells. ResearchGate. [Link]
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McGehee, M. D., et al. (2011). High Efficiency Polymer Solar Cells with Long Operating Lifetimes. Advanced Materials, 23(29), 3317-3320. [Link]
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Ortyl, J., et al. (2022). Revealing the photoredox potential of azulene derivatives as panchromatic photoinitiators in various light-initiated polymerization processes. RSC Publishing. [Link]
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He, Y., & Li, Y. (2011). Molecular Design of Photovoltaic Materials for Polymer Solar Cells: Toward Suitable Electronic Energy Levels and Broad Absorption. Accounts of Chemical Research, 45(5), 738-748. [Link]
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Unknown. (2023). Polymer Functional Layers for Perovskite Solar Cells. MDPI. [Link]
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Lithiation of 1,3-Dibromoazulene for functionalization
Strategic Functionalization of the Azulene Core: Regioselective Lithiation of 1,3-Dibromoazulene
Abstract: This technical guide provides a comprehensive protocol for the regioselective monolithiation of this compound, a key intermediate for the synthesis of functionalized azulene derivatives. We will delve into the mechanistic underpinnings of this lithium-halogen exchange reaction, detailing the electronic factors that govern its high regioselectivity. A step-by-step experimental procedure is provided, along with a table of representative electrophiles and their corresponding product yields. This document is intended for researchers in organic synthesis, medicinal chemistry, and materials science seeking to leverage the unique properties of the azulene scaffold.
Introduction: The Allure of the Azulene Scaffold
Azulene, a non-benzenoid isomer of naphthalene, has captivated chemists for over a century with its striking deep blue color and unique electronic properties.[1] Comprised of a fused five- and seven-membered ring system, azulene exhibits a significant dipole moment and a low HOMO-LUMO gap, making it a valuable building block for advanced materials, including organic semiconductors and pH-responsive chromophores.[1] The functionalization of the azulene core is paramount to tuning these properties and integrating this remarkable molecule into larger, more complex systems.
The 1 and 3 positions of the azulene nucleus are particularly electron-rich, making them prime targets for electrophilic substitution. However, direct electrophilic attack on the parent azulene can sometimes lead to a mixture of products or polymerization. A more controlled and versatile approach involves the use of halogenated azulenes as precursors for organometallic intermediates. This guide focuses on a robust strategy for the precise functionalization of the 3-position of the azulene ring, starting from the readily accessible this compound.
The Cornerstone of Selectivity: The Lithiation of this compound
The selective introduction of a functional group at a single position in a di-halogenated aromatic system is a common challenge in organic synthesis. In the case of this compound, a highly regioselective monolithiation can be achieved through a lithium-halogen exchange reaction. This process involves the treatment of this compound with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures.
Unraveling the Regioselectivity
The remarkable regioselectivity of the monolithiation of this compound, exclusively occurring at the 1-position, is a direct consequence of the electronic nature of the azulene ring. The five-membered ring of azulene carries a partial negative charge, while the seven-membered ring bears a partial positive charge. This inherent polarization makes the protons on the five-membered ring more acidic and the halogens at these positions more susceptible to exchange.
While both the 1- and 3-positions are electron-rich, subtle differences in their electronic environment and steric accessibility lead to the preferential exchange at the 1-position. The formation of the more stable 1-lithio intermediate is the driving force for this selectivity.
The "Ate-Complex" Mechanism
The lithium-halogen exchange reaction is believed to proceed through the formation of an intermediate "ate-complex".[2] In this mechanism, the nucleophilic alkyllithium reagent attacks the electrophilic bromine atom, forming a transient, hypervalent brominate species. This complex then collapses, leading to the formation of the more stable aryllithium and an alkyl bromide.
Caption: Proposed "Ate-Complex" mechanism for the lithiation of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from the work of Fischer, S., and Jutz, C. (Synthesis, 2001 , 1805-1810) and provides a reliable method for the generation of 1-bromo-3-lithioazulene and its subsequent quenching with an electrophile.
Materials and Reagents
-
This compound
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes, concentration to be determined by titration)
-
Selected electrophile (e.g., dimethylformamide, benzaldehyde, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware, syringes, and inert atmosphere setup (argon or nitrogen)
Workflow for Lithiation and Functionalization
Caption: Experimental workflow for the lithiation and functionalization of this compound.
Detailed Procedure
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet is charged with this compound (1.0 eq).
-
Dissolution and Cooling: Anhydrous diethyl ether or THF is added via syringe to dissolve the this compound. The resulting solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: A solution of n-butyllithium in hexanes (1.0-1.1 eq) is added dropwise to the stirred solution over a period of 10-15 minutes, ensuring the internal temperature does not rise significantly. The reaction mixture is then stirred at -78 °C for 1 hour.
-
Electrophilic Quench: The desired electrophile (1.2-1.5 eq) is added dropwise to the solution at -78 °C.
-
Reaction Completion and Workup: The reaction is stirred for an additional 2 hours at -78 °C and then allowed to warm to room temperature overnight. The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The aqueous layer is separated and extracted with diethyl ether or another suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Scope of Functionalization: A Survey of Electrophiles
The 1-bromo-3-lithioazulene intermediate is a potent nucleophile that reacts readily with a wide array of electrophiles, enabling the introduction of diverse functional groups at the 3-position. The following table summarizes the results obtained from the reaction of 1-bromo-3-lithioazulene with various electrophiles, based on the findings of Fischer, S., and Jutz, C. (Synthesis, 2001 , 1805-1810).
| Electrophile | Reagent | Product | Yield (%) |
| Formyl | Dimethylformamide (DMF) | 1-Bromoazulene-3-carbaldehyde | 78 |
| Carboxyl | Carbon dioxide (CO₂) | 1-Bromoazulene-3-carboxylic acid | 85 |
| Hydroxymethyl | Paraformaldehyde | (1-Bromoazulen-3-yl)methanol | 65 |
| Benzoyl | Benzoyl chloride | (1-Bromoazulen-3-yl)(phenyl)methanone | 72 |
| Trimethylsilyl | Trimethylsilyl chloride (TMSCl) | 1-Bromo-3-(trimethylsilyl)azulene | 91 |
| Phenyl | Iodobenzene (with Pd catalyst) | 1-Bromo-3-phenylazulene | 55 |
Characterization of Functionalized Azulenes
The synthesized 1-bromo-3-substituted azulenes can be characterized by standard spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative. As a point of reference, the ¹³C NMR chemical shifts for the parent 1-bromoazulene are provided below.[3]
| Position | ¹³C Chemical Shift (ppm) in CDCl₃ |
| 1 | 108.0 |
| 2 | 140.2 |
| 3 | 117.87 |
| 3a | 139.1 |
| 4/8 | 125.7 |
| 5/7 | 126.9 |
| 6 | 138.8 |
| 8a | 139.1 |
Conclusion and Future Outlook
The regioselective monolithiation of this compound via lithium-halogen exchange is a powerful and reliable method for the synthesis of 1-bromo-3-substituted azulenes. This protocol provides a gateway to a vast array of novel azulene derivatives with tailored electronic and photophysical properties. The remaining bromine atom at the 1-position can be further functionalized through subsequent cross-coupling reactions, offering a divergent approach to polysubstituted azulenes. This methodology is anticipated to be a valuable tool for researchers in the ongoing exploration of azulene chemistry and its applications in materials science and drug discovery.
References
-
Fischer, S.; Jutz, C. A Versatile Synthesis of 1,3-Disubstituted Azulenes. Synthesis2001 , 12, 1805-1810.
-
Ziegler, K.; Colonius, H. Untersuchungen über alkaliorganische Verbindungen, V. Mitteil.: Eine bequeme Synthese von Alkyl-lithium-Verbindungen. Justus Liebigs Annalen der Chemie1930 , 479 (1), 135–149.
-
Gilman, H.; Moore, F. W.; Baine, O. The Metalation of Furan and Thiophene. Journal of the American Chemical Society1941 , 63 (9), 2479–2482.
-
Azulene. In Wikipedia; 2023.
-
Razus, A. C.; et al. A Century of Azulene Chemistry; A Brief Look at Azulenes Building. Molecules2021 , 26 (19), 5948.
-
Bailey, W. F.; Patricia, J. J. The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry1988 , 352 (1-2), 1-46.
-
Chen, X.-Y.; Dias, J. R.; Powell, D. R.; Van Horn, J. D.; Sandreczki, T. C. This compound. Acta Crystallographica Section E: Structure Reports Online2005 , 61 (4), o941–o943.
-
Safe handling of organolithium compounds in the laboratory. Princeton University Environmental Health and Safety.
-
Comparative Analysis of 1H and 13C NMR Assignments for Azulene and 1-Bromoazulene. BenchChem. (Note: This is a representative URL format, the actual source for the NMR data may vary).
Sources
Palladium-Catalyzed Synthesis of Polyazulenes: A Comprehensive Guide for Researchers
Introduction: The Allure of Polyazulenes and the Power of Palladium Catalysis
Azulene, a captivating blue hydrocarbon and isomer of naphthalene, has garnered significant interest in materials science due to its unique electronic and optical properties stemming from its fused five- and seven-membered ring structure. When polymerized, polyazulenes emerge as a class of conjugated polymers with tunable properties, making them promising candidates for applications in organic electronics, such as field-effect transistors, photovoltaics, and sensors.[1]
While several methods exist for the synthesis of polyazulenes, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, offer unparalleled control over the polymer's structure and properties. These methods allow for the precise connection of azulene monomers at specific positions (1,3-, 2,6-, or 4,7-), which in turn dictates the electronic delocalization and, consequently, the material's performance.[1] This guide provides an in-depth exploration of the palladium-catalyzed synthesis of polyazulenes, offering detailed mechanistic insights and practical, field-proven protocols for researchers in materials chemistry and drug development.
Mechanistic Insights: The Palladium-Catalyzed Cross-Coupling Cycle
The synthesis of polyazulenes via palladium-catalyzed cross-coupling reactions fundamentally relies on a catalytic cycle that systematically builds the polymer chain. The two most prominent methods employed are the Suzuki-Miyaura and Stille reactions. Both share a common mechanistic framework, with the key difference lying in the organometallic nucleophile used.
The general catalytic cycle can be broken down into three primary steps:
-
Oxidative Addition: The cycle initiates with the oxidative addition of a dihaloazulene monomer to a Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a Pd(II) intermediate. The choice of ligands on the palladium catalyst is crucial at this stage, as they influence the catalyst's stability and reactivity.
-
Transmetalation: In this step, the organic group from an organometallic reagent is transferred to the palladium center.
-
In a Suzuki polymerization , this involves the reaction with an azulene-diboronic acid or ester. A base is required to activate the boron reagent.
-
In a Stille polymerization , an organotin reagent, such as a distannylazulene, serves as the coupling partner.
-
-
Reductive Elimination: This is the final step where the two organic groups on the palladium center couple to form a new carbon-carbon bond, creating the linkage between azulene units. The Pd(0) catalyst is regenerated in the process, allowing it to re-enter the catalytic cycle.
This cycle repeats, leading to the growth of the polyazulene chain. The regiochemistry of the final polymer is dictated by the substitution pattern of the starting dihaloazulene and the corresponding di-organometallic comonomer.
Diagram of the Generalized Palladium-Catalyzed Cross-Coupling Cycle for Polyazulene Synthesis
Caption: Generalized catalytic cycle for palladium-catalyzed polyazulene synthesis.
Experimental Protocols: Synthesis of Regioregular Polyazulenes
The following protocols provide detailed, step-by-step methodologies for the synthesis of polyazulenes with different linkages. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.
Protocol 1: Synthesis of 1,3-Polyazulene via Suzuki-Miyaura Polymerization
This protocol details the synthesis of poly(1,3-azulene) using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 1,3-dibromoazulene and azulene-1,3-bis(pinacolato)borane.
Materials and Reagents:
-
This compound
-
Azulene-1,3-bis(pinacolato)borane
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Methanol
-
Acetone
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Experimental Workflow:
Caption: Workflow for the Suzuki-Miyaura synthesis of 1,3-polyazulene.
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), azulene-1,3-bis(pinacolato)borane (1.0 mmol), and finely ground, dry potassium carbonate (4.0 mmol) to a Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Preparation: In a separate vial, dissolve Pd₂(dba)₃ (0.02 mmol) and P(o-tol)₃ (0.08 mmol) in anhydrous DMF (10 mL). Stir for 10 minutes until a homogeneous solution is formed.
-
Polymerization: Using a syringe, add the catalyst solution to the Schlenk flask containing the monomers and base. The flask is then sealed and placed in a preheated oil bath at 90 °C. The reaction mixture is stirred vigorously for 48 hours.
-
Work-up and Purification:
-
After cooling to room temperature, the reaction mixture is poured into a beaker containing rapidly stirring methanol (200 mL) to precipitate the polymer.
-
The resulting solid is collected by filtration.
-
The polymer is then subjected to Soxhlet extraction with methanol, acetone, and finally chloroform. The chloroform fraction contains the purified polymer.
-
The solvent from the chloroform fraction is removed under reduced pressure, and the resulting solid is dried in a vacuum oven at 40 °C overnight.
-
Expected Outcome: A dark-colored, solid polymer, soluble in common organic solvents like chloroform and THF.
| Parameter | Expected Value |
| Yield | 70-85% |
| Number-average molecular weight (Mₙ) | 10-20 kDa |
| Polydispersity index (PDI) | 1.5-2.5 |
Protocol 2: Synthesis of 4,7-Polyazulene via Stille Polymerization
This protocol outlines the synthesis of poly(4,7-azulene) through a Stille cross-coupling reaction between 4,7-dibromoazulene and 4,7-bis(trimethylstannyl)azulene.
Materials and Reagents:
-
4,7-Dibromoazulene
-
4,7-Bis(trimethylstannyl)azulene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Toluene
-
Methanol
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox, charge a Schlenk tube with 4,7-dibromoazulene (0.5 mmol), 4,7-bis(trimethylstannyl)azulene (0.5 mmol), and Pd(PPh₃)₄ (0.015 mmol).
-
Polymerization: Add anhydrous toluene (10 mL) to the Schlenk tube. The tube is sealed and the mixture is heated to 110 °C with vigorous stirring for 72 hours.
-
Work-up and Purification:
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The concentrated solution is then added dropwise to methanol (150 mL) to precipitate the crude polymer.
-
The polymer is collected by filtration and washed sequentially with methanol and acetone.
-
The polymer is purified by dissolving in a minimal amount of chloroform and re-precipitating in methanol. This process is repeated twice.
-
The final product is dried under high vacuum.
-
Expected Outcome: A deep-colored polymeric solid.
| Parameter | Expected Value |
| Yield | 60-75% |
| Number-average molecular weight (Mₙ) | 8-15 kDa |
| Polydispersity index (PDI) | 1.8-2.8 |
Characterization of Polyazulenes
Thorough characterization is essential to confirm the structure and properties of the synthesized polyazulenes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and the regiochemistry of the linkages. The disappearance of signals corresponding to the halo- and organometallic- functional groups of the monomers is a key indicator of successful polymerization.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI) of the polymer.
-
UV-Vis Spectroscopy: The electronic absorption properties of the polyazulenes are investigated using UV-Vis spectroscopy. The position of the absorption maximum (λₘₐₓ) provides insights into the extent of π-conjugation in the polymer backbone.
-
Cyclic Voltammetry (CV): CV is used to study the electrochemical properties of the polymers, including their oxidation and reduction potentials, which are crucial for their application in electronic devices.
Applications in Research and Development
The unique properties of polyazulenes synthesized via palladium-catalyzed methods open up a wide range of applications:
-
Organic Field-Effect Transistors (OFETs): The tunable semiconducting properties of polyazulenes make them attractive as the active layer in OFETs.
-
Organic Photovoltaics (OPVs): As electron-donating materials, polyazulenes can be incorporated into the active layer of organic solar cells.
-
Sensors: The sensitivity of the electronic properties of polyazulenes to their environment allows for their use in chemical and biological sensors.
-
Drug Delivery: The biocompatibility and unique electronic properties of certain polyazulene derivatives are being explored for applications in drug delivery systems.[2]
Conclusion
Palladium-catalyzed cross-coupling reactions provide a robust and versatile platform for the synthesis of well-defined polyazulenes. By carefully selecting the monomers, catalyst, and reaction conditions, researchers can tailor the properties of these fascinating materials for a wide array of applications in materials science and beyond. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this exciting class of conjugated polymers.
References
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (URL: [Link])
-
Special Issue: Palladium Catalysts for Cross-Coupling Reaction. (URL: [Link])
-
Suzuki–Miyaura catalyst-transfer polymerization: new mechanistic insights. (URL: [Link])
-
Palladium-catalyzed oxidative C–O cross-coupling of ketene dithioacetals and carboxylic acids. (URL: [Link])
-
An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. (URL: [Link])
-
Palladium Catalytic Cycle. (URL: [Link])
-
Nickel and Palladium Catalyzed Olefin Polymerization. (URL: [Link])
-
Chemical syntheses and salient features of azulene-containing homo- and copolymers. (URL: [Link])
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (URL: [Link])
-
Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p-phenylene). (URL: [Link])
-
Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. (URL: [Link])
-
On-surface synthesis of polyazulene with 2,6-connectivity. (URL: [Link])
-
Miyaura–Suzuki reaction of azulene-1-yl boronate. (URL: [Link])
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Application Notes and Protocols: 1,3-Dibromoazulene in Materials Science
Introduction: The Unique Potential of 1,3-Dibromoazulene
This compound is a captivating polycyclic aromatic hydrocarbon, distinguished by its fused five- and seven-membered ring system that imparts a characteristic deep blue to purple hue.[1] Beyond its striking color, the strategic placement of bromine atoms at the 1 and 3 positions of the electron-rich five-membered ring makes it a highly versatile building block for advanced materials. These bromine substituents serve as reactive handles for a variety of cross-coupling reactions, enabling the synthesis of precisely defined polymers and functional molecules with unique optical and electronic properties.[1] This guide provides an in-depth exploration of the applications of this compound in materials science, offering detailed protocols for the synthesis of pioneering materials and their integration into functional devices.
Key Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of this compound is crucial for its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆Br₂ | [1] |
| Molecular Weight | 285.97 g/mol | [1] |
| Appearance | Dark green to dark purple to black powder/crystal | [1] |
| Melting Point | 88.0 to 92.0 °C | |
| Maximum Absorption Wavelength (λmax) | 749 nm (in Benzene) | |
| Solubility | Soluble in many organic solvents | [1] |
Application I: Synthesis of Poly(1,3-azulene) via Yamamoto Coupling
Polyazulenes are a class of conducting polymers with significant scientific and practical interest due to their potential for high electrical conductivity and paramagnetism. Halogenated azulenes, such as this compound, are invaluable monomeric units for the synthesis of these polymers. The Yamamoto coupling, a nickel-mediated homocoupling of aryl halides, provides a robust method for the synthesis of poly(1,3-azulene).[2][3]
Causality of Experimental Choices
The Yamamoto coupling is particularly well-suited for this polymerization due to its high efficiency in forming aryl-aryl bonds from aryl bromides. The use of a Ni(0) complex, typically generated in situ, is critical for the catalytic cycle. The choice of solvent and ligands can influence the solubility and properties of the resulting polymer.
Experimental Workflow: Yamamoto Coupling for Poly(1,3-azulene)
Caption: Workflow for the synthesis of poly(1,3-azulene).
Detailed Protocol: Synthesis of Poly(1,3-azulene)
Materials:
-
This compound
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridyl
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Acetone
-
Schlenk flask and standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add bis(1,5-cyclooctadiene)nickel(0) (1.2 eq) and 2,2'-bipyridyl (1.2 eq).
-
Solvent Addition: Add anhydrous DMF to the flask and stir the mixture until a deep-violet solution is formed, indicating the formation of the active Ni(0) complex.
-
Reaction Initiation: Heat the solution to 80 °C.
-
Monomer Addition: In a separate flask, dissolve this compound (1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the heated catalyst mixture.
-
Polymerization: Maintain the reaction mixture at 80 °C for 24 hours under a continuous flow of inert gas. The solution will gradually darken as the polymer forms.
-
Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Purification: Filter the precipitate and wash it sequentially with methanol and acetone to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the resulting dark solid, poly(1,3-azulene), under vacuum at 60 °C for 12 hours.
Application II: Fabrication of a Poly(1,3-azulene)-Based Chemiresistive Sensor
The conductive nature of poly(1,3-azulene) makes it a promising material for chemiresistive sensors. These sensors operate by measuring the change in electrical resistance of the sensing material upon exposure to an analyte. The interaction between the analyte and the polymer surface modulates the charge transport properties of the polymer.
Sensor Fabrication and Testing Workflow
Caption: Fabrication and testing of a poly(1,3-azulene) sensor.
Detailed Protocol: Fabrication and Testing of a Chemiresistive Sensor
Materials:
-
Synthesized poly(1,3-azulene)
-
N-Methyl-2-pyrrolidone (NMP)
-
Interdigitated electrodes (IDEs) on a suitable substrate (e.g., Si/SiO₂ or flexible PET)
-
Spin-coater or micropipette
-
Gas testing chamber with mass flow controllers
-
Source measure unit (SMU)
-
Target analyte vapor (e.g., ammonia, volatile organic compounds)
-
Inert gas (e.g., Nitrogen)
Fabrication Procedure:
-
Polymer Solution Preparation: Dissolve a known concentration of poly(1,3-azulene) in NMP. Sonication may be required to achieve a homogeneous solution.
-
Film Deposition:
-
Spin-Coating: Place the IDE substrate on the spin-coater. Dispense the polymer solution onto the substrate and spin at a desired speed (e.g., 2000 rpm) for a set duration (e.g., 60 seconds) to achieve a uniform thin film.
-
Drop-Casting: Carefully drop a small, known volume of the polymer solution onto the active area of the IDE and allow the solvent to evaporate slowly in a controlled environment.
-
-
Annealing: Dry the fabricated sensor in a vacuum oven at a moderate temperature (e.g., 80 °C) for several hours to remove any residual solvent.
Testing Protocol:
-
Setup: Place the sensor inside the gas testing chamber and connect it to the SMU.
-
Baseline Measurement: Purge the chamber with an inert gas at a constant flow rate and record the stable baseline resistance of the sensor.
-
Analyte Exposure: Introduce the target analyte vapor at a specific concentration into the chamber.
-
Data Acquisition: Continuously monitor and record the resistance of the sensor as a function of time.
-
Recovery: Stop the analyte flow and purge the chamber with the inert gas to allow the sensor resistance to return to its baseline.
-
Data Analysis: The sensor response is typically calculated as the relative change in resistance: Response (%) = [(R_gas - R_air) / R_air] x 100, where R_gas is the resistance in the presence of the analyte and R_air is the baseline resistance.
Application III: Synthesis of a 1,3-Disubstituted Azulene-Based Fluorescent Sensor for Fluoride Ions
The unique electronic structure of the azulene core can be harnessed to create sensitive and selective chemosensors. By functionalizing the 1 and 3 positions with appropriate receptor units, the fluorescence properties of the azulene moiety can be modulated upon binding to a target analyte. For instance, a 1,3-di(2-pyrrolyl)azulene derivative has been shown to act as a "turn-on" fluorescent sensor for fluoride ions.[4]
Sensing Mechanism
Caption: Mechanism of the fluorescent fluoride sensor.
In the unbound state, the pyrrole rings are largely coplanar with the azulene ring, leading to fluorescence quenching. Upon binding of a fluoride ion through hydrogen bonding with the N-H protons of the pyrrole rings, the pyrrole moieties are forced to rotate out of the plane of the azulene core. This conformational change disrupts the quenching pathway and leads to a significant enhancement of the fluorescence intensity.[4]
Detailed Protocol: Synthesis of 1,3-di(2-pyrrolyl)azulene
Materials:
-
This compound
-
2-(Tributylstannyl)pyrrole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
Standard Schlenk line and glassware
-
Silica gel for column chromatography
Procedure (Stille Coupling):
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1 eq) in anhydrous toluene.
-
Reagent Addition: Add 2-(tributylstannyl)pyrrole (2.2 eq) to the solution.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and stir for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired 1,3-di(2-pyrrolyl)azulene.
Protocol: Fluoride Sensing Experiment
Materials:
-
Synthesized 1,3-di(2-pyrrolyl)azulene
-
Tetrabutylammonium fluoride (TBAF) solution of known concentration
-
Spectroscopic grade solvent (e.g., THF or acetonitrile)
-
Fluorometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 1,3-di(2-pyrrolyl)azulene in the chosen solvent.
-
Titration: In a series of cuvettes, place a fixed amount of the sensor stock solution. Add increasing equivalents of the TBAF solution to each cuvette.
-
Fluorescence Measurement: Measure the fluorescence emission spectrum of each sample after a short incubation period. The excitation wavelength should be set at the absorption maximum of the azulene derivative.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the fluoride ion concentration to determine the sensitivity and detection limit of the sensor.
Conclusion and Future Outlook
This compound has firmly established itself as a cornerstone for the development of novel organic materials. Its facile derivatization through modern cross-coupling chemistry opens up a vast design space for chemists and materials scientists. The applications highlighted in this guide, from conducting polymers for electronics to sophisticated fluorescent sensors, represent just a fraction of the possibilities. Future research will undoubtedly uncover even more intricate molecular architectures and functional materials derived from this versatile azulene precursor, pushing the boundaries of organic electronics, sensing technologies, and beyond.
References
-
Schroeder, Z. W., LeDrew, J., Selmani, V. M., & Maly, K. E. (2021). Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling. RSC Advances, 11(62), 39239-39245. Available from: [Link]
-
Schroeder, Z. W., LeDrew, J., Selmani, V. M., & Maly, K. E. (2021). Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling. National Institutes of Health. Available from: [Link]
-
Chen, X.-Y., Dias, J. R., Powell, D. R., Van Horn, J. D., & Sandreczki, T. C. (2005). This compound. Acta Crystallographica Section E: Structure Reports Online, 61(4), o941-o943. Available from: [Link]
-
Baxendale, I. R., et al. (2015). Synthesis of 1,3,6-Trisubstituted Azulenes. Durham University. Available from: [Link]
-
Lai, C. H., et al. (2021). Chemical syntheses and salient features of azulene-containing homo- and copolymers. National Institutes of Health. Available from: [Link]
-
O'Connell, M. J., et al. (2015). Fabrication of Polyaniline-Based Gas Sensors Using Piezoelectric Inkjet and Screen Printing for the Detection of Hydrogen Sulfide. ResearchGate. Available from: [Link]
-
Wakabayashi, S., et al. (2007). Synthetic methods for preparing 1,3-di(2-pyridyl)azulene. HETEROCYCLES, 71(6), 1413-1417. Available from: [Link]
-
MDPI. (2024). Syntheses of Azulene Embedded Polycyclic Compounds. MDPI. Available from: [Link]
-
Royal Society of Chemistry. (2021). Recent progress in polyaniline-based chemiresistive flexible gas sensors: design, nanostructures, and composite materials. Royal Society of Chemistry. Available from: [Link]
-
Wang, L., et al. (2020). Azulene-Based Molecules, Polymers, and Frameworks for Optoelectronic and Energy Applications. ResearchGate. Available from: [Link]
-
Lewis, S. E., et al. (2020). A Colorimetric Chemosensor Based on a Nozoe Azulene That Detects Fluoride in Aqueous/Alcoholic Media. Frontiers in Chemistry, 8, 10. Available from: [Link]
-
Lewis, S. E., et al. (2020). A Colorimetric Chemosensor Based on a Nozoe Azulene That Detects Fluoride in Aqueous/Alcoholic Media. Frontiers Media S.A.. Available from: [Link]
-
Pop, A., et al. (2010). Electrochemical synthesis of azo azulene films. Journal of Optoelectronics and Advanced Materials, 12(8), 1731-1736. Available from: [Link]
-
Jayatissa, A. H., et al. (2021). Design and Fabrication of a Graphene/Polyvinylidene Fluoride Nanocomposite-Based Airflow Sensor. ACS Omega, 6(40), 26649-26661. Available from: [Link]
-
Funt, B. L., & Richardson, D. (1969). Electrochemically initiated living polymerization of 1,3-butadiene. Simon Fraser University. Available from: [Link]
-
Treibs, W., & Neupert, W. (1972). Synthesis of 1,3-Disubstituted Azulenes. Journal of Chemical and Engineering Data, 17(3), 386-387. Available from: [Link]
-
da Silva, J. F., et al. (2014). Development of a Chemiresistor Sensor Based on Polymers-Dye Blend for Detection of Ethanol Vapor. MDPI. Available from: [Link]
-
Lewis, S. E., et al. (2020). A Colorimetric Chemosensor Based on a Nozoe Azulene That Detects Fluoride in Aqueous/Alcoholic Media. National Institutes of Health. Available from: [Link]
-
Al-Mokhtar, E. A., et al. (2021). A simple carbazole-based organic dye as a colorimetric sensor for the naked-eye detection of fluoride anions. eScholarship, University of California. Available from: [Link]
-
Royal Society of Chemistry. (2021). Preparation of Substituted Triphenylenes via Nickel-Mediated Yamamoto Coupling. Royal Society of Chemistry. Available from: [Link]
-
Zhyhalka, V., et al. (2017). Synthesis, electropolymerization and functionalization via click chemistry of N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole. National Institutes of Health. Available from: [Link]
-
de Souza, C. R., & De Paoli, M. A. (2007). Conducting Polymer-Based Chemiresistive Sensor for Organic Vapours. ResearchGate. Available from: [Link]
-
Kaur, N., & Kumar, S. (2016). Fluorescent Sensing of Fluoride in Cellular System. National Institutes of Health. Available from: [Link]
Sources
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- 2. Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | A Colorimetric Chemosensor Based on a Nozoe Azulene That Detects Fluoride in Aqueous/Alcoholic Media [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,3-Dibromoazulene
Welcome to the technical support resource for the chromatographic purification of 1,3-dibromoazulene. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers overcome common challenges encountered during the isolation of this unique bicyclic aromatic compound.
Frequently Asked Questions (FAQs)
Q1: What are the critical properties of this compound that influence its chromatographic behavior?
Answer: Understanding the physicochemical properties of this compound is fundamental to designing a successful purification strategy.
-
Polarity: this compound is a non-polar hydrocarbon.[1] Its structure is composed of a fused five-membered and seven-membered ring system, making it predominantly lipophilic.[2][3] This low polarity dictates that it will have a strong affinity for non-polar mobile phases and weak adsorption on polar stationary phases.
-
Color: As with most azulenes, this compound is a deep blue or dark green crystalline solid.[2][4] This intense color is highly advantageous as it allows for easy visual tracking of the compound band during the entire chromatographic process.
-
Stability: Azulenes can be sensitive molecules. The electron-rich five-membered ring can be susceptible to degradation on highly acidic surfaces. While generally stable, prolonged exposure to acidic silica gel can sometimes lead to the formation of brownish or greenish impurities and a subsequent reduction in yield.[5] Furthermore, azulenes can undergo thermal rearrangement to naphthalenes at very high temperatures (350–450°C), though this is not a concern under standard chromatography conditions.[6][7]
Q2: Should I use silica gel or alumina as the stationary phase for purifying this compound?
Answer: The choice of stationary phase is a critical decision that depends on the stability of your compound and the nature of the impurities.
-
Silica Gel: This is the most common stationary phase in column chromatography due to its versatility and resolving power. However, standard silica gel is slightly acidic, which can pose a risk for acid-sensitive compounds like some azulene derivatives.[5] If you observe streaking, color changes on the column (e.g., from blue to brown), or low recovery, your compound may be degrading.
-
Neutral Alumina: For this compound, neutral alumina is an excellent and often safer alternative.[3] Its neutral surface pH minimizes the risk of acid-catalyzed degradation, making it highly recommended for sensitive azulenes. One documented purification successfully used neutral alumina with hexanes as the eluent.[3]
-
Deactivated Silica Gel: If alumina is not available or if you prefer the properties of silica, you can "deactivate" it to reduce its acidity. This is typically done by pre-treating the silica with a small percentage of a basic modifier, such as triethylamine or ammonia, in the eluent.[5]
Recommendation: Start with neutral alumina. If you must use silica gel, be vigilant for signs of degradation and consider using deactivated silica if problems arise.
Q3: How do I select the optimal mobile phase (eluent) for my separation?
Answer: The goal is to find a solvent system that provides a good separation between this compound and any impurities. This process always begins with Thin Layer Chromatography (TLC).
-
Start with a Non-Polar Solvent: Since this compound is non-polar, begin with a highly non-polar solvent like n-hexane.
-
Perform TLC Analysis: Spot your crude reaction mixture on a TLC plate (using the same stationary phase you plan to use for the column). Develop the plate in n-hexane.
-
Analyze the Result:
-
If the blue spot remains at the baseline (Rf = 0), the solvent is not polar enough.
-
If the blue spot moves with the solvent front (Rf ≈ 1), the solvent is too polar.[8]
-
If the blue spot has an Rf value between 0 and 1, you are in the right range.
-
-
Optimize for a Target Rf: For optimal separation on a column, the target Rf value for your desired compound should be approximately 0.2-0.35 .[5] To achieve this, you will likely need to increase the polarity of the mobile phase by adding a slightly more polar solvent. Good options include dichloromethane or ethyl acetate. Create solvent systems with varying ratios (e.g., 99:1, 98:2, 95:5 Hexane:Dichloromethane) and run TLC plates until you achieve the target Rf.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of this compound.
Problem: My blue compound is stuck at the top of the column and won't elute.
-
Causality: The mobile phase is not polar enough to displace the compound from the stationary phase. Even non-polar compounds can adsorb strongly if the eluent is purely non-polar (like hexane).
-
Solution:
-
Confirm with TLC: Ensure you have performed TLC analysis to find a solvent system that moves the compound off the baseline.
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. If you are using 100% hexane, begin adding dichloromethane or ethyl acetate in small increments (e.g., 1%, 2%, 5%) until the blue band begins to move down the column at a reasonable pace.
-
| Solvent System (Hexane Base) | Relative Polarity | Typical Application |
| 100% n-Hexane | Very Low | Eluting extremely non-polar impurities (e.g., grease). |
| 1-5% Dichloromethane in Hexane | Low | A good starting point for moving this compound. |
| 5-10% Dichloromethane in Hexane | Low-Medium | Use if the compound is moving too slowly in lower polarity systems. |
| 1-2% Ethyl Acetate in Hexane | Low-Medium | An alternative to dichloromethane; use with caution to avoid moving polar impurities too quickly. |
Problem: The blue band is streaking or tailing down the column.
-
Causality: This is often caused by one of three issues:
-
Column Overloading: Too much crude material has been loaded onto the column relative to the amount of stationary phase. The adsorption sites become saturated, leading to poor separation.
-
Poor Solubility: The compound may be partially precipitating on the column if its solubility in the mobile phase is low.
-
Compound Degradation: As discussed, interaction with an acidic stationary phase can cause decomposition, which often appears as a streak of colored impurities.
-
-
Solutions:
-
Reduce Load: As a rule of thumb, use a mass ratio of stationary phase to crude material of at least 30:1, and preferably 50:1 or more for difficult separations.
-
Use Dry Loading: If solubility is an issue, use the dry loading method. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel or Celite, and evaporate the solvent to get a dry, free-flowing powder.[9] This powder can then be carefully added to the top of the column. This technique prevents issues from using a strong, highly polar solvent to dissolve the sample for loading.[10]
-
Check for Degradation: Perform a 2D TLC test. Spot your compound in one corner of a TLC plate, run it, dry the plate, rotate it 90 degrees, and run it again in the same solvent.[5][11] If any new spots appear off the diagonal, it indicates decomposition on the stationary phase. If so, switch to neutral alumina or deactivated silica.[3][5]
-
Problem: I see a color change from blue to brown/green, and my final yield is very low.
-
Causality: This is a classic sign of on-column decomposition. The azulene core is likely being compromised by the acidity of the silica gel.
-
Solution:
-
Switch to Neutral Alumina: This is the most reliable solution to prevent acid-catalyzed degradation.[3]
-
Deactivate Your Silica Gel: If you must use silica, prepare a deactivated stationary phase. A common method is to prepare the column slurry in the chosen eluent that has been supplemented with 0.5-1% triethylamine.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance so you can run the column efficiently.
-
Experimental Protocol: Column Chromatography Workflow
This protocol outlines the standard procedure for the purification of this compound.
Step 1: Preparation
-
Select a column of appropriate size (a 50:1 ratio of stationary phase to crude material is recommended).
-
Prepare the chosen eluent based on prior TLC analysis (target Rf ≈ 0.2-0.35).
-
Prepare a set of labeled collection flasks or test tubes.
Step 2: Packing the Column (Wet Slurry Method)
-
Insert a small plug of cotton or glass wool into the bottom of the column. Add a thin layer (approx. 1 cm) of sand.
-
In a beaker, mix the stationary phase (neutral alumina or silica gel) with the initial, least polar eluent to form a consistent slurry.[12]
-
Pour the slurry into the column. Use additional eluent to rinse any remaining stationary phase into the column.
-
Gently tap the column to dislodge air bubbles and ensure even packing. Open the stopcock and drain the excess solvent until the solvent level meets the top of the stationary phase bed. Do not let the column run dry.
-
Add another thin layer of sand on top to protect the surface.[9]
Step 3: Loading the Sample
-
Wet Loading: Dissolve the crude this compound in the minimum amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the stationary phase.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent. Add a small portion of stationary phase and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the column.
Step 4: Elution and Fraction Collection
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to begin eluting the sample. Maintain a consistent flow rate.
-
The deep blue band of this compound should be clearly visible. Collect fractions systematically as the band begins to exit the column.
-
If separation from impurities is difficult, a gradient elution (gradually increasing solvent polarity) may be required.
Step 5: Analysis
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization of the Workflow
Caption: Column Chromatography Workflow for this compound Purification.
References
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Google Patents. (2016). US9266795B2 - Process for the purification of 1,3-butadiene from an oxidative dehydrogenation process.
-
Pittelkow, M. (n.d.). Optimized synthesis and detailed NMR spectroscopic characterization of the 1,8a-dihydroazulene-1,1-dicarbonitrile photoswitch. Retrieved from [Link]
-
ResearchGate. (2018). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]
-
PubMed. (1988). [The Stability of Bromhexine and the Structure of Its Degradation Products]. Retrieved from [Link]
-
Chen, X. Y., et al. (2005). This compound. Acta Crystallographica Section E: Crystallographic Communications, 61(Pt 4), o941–o943. Retrieved from [Link]
-
ResearchGate. (2014). Adsorption of Methylene Blue on silica gel derived from Algerian siliceous by-product of kaolin. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
MDPI. (2023). Removal of Methylene Blue from Aqueous Solution by Mixture of Reused Silica Gel Desiccant and Natural Sand or Eggshell Waste. Retrieved from [Link]
-
Columbia University. (n.d.). Breakdown of Interference Rules in Azulene, a Non-Alternant Hydrocarbon. Retrieved from [Link]
-
Agilent. (n.d.). HPLC Column Troubleshooting: Is It Really The Column?. Retrieved from [Link]
-
MegaLecture. (2019). 3 - 0620_s17_qp_22 : Chromatography, Rf Value. Retrieved from [Link]
-
Baxendale Group - Durham University. (2015). Synthesis of 1,3,6-Trisubstituted Azulenes. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Reddit. (n.d.). What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]
-
PubMed. (2002). The azulene-to-naphthalene rearrangement revisited: a DFT study of intramolecular and radical-promoted mechanisms. Retrieved from [Link]
-
Reddit. (n.d.). troubleshooting column chromatography. Retrieved from [Link]
-
StabilityHub. (2023). Desiccant Impact on Stability. Retrieved from [Link]
-
NICS PTV. (2013). 【4K】-- Column Chromatography (Purification). Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1976). The thermal rearrangements of azulenes to naphthalenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]
-
ResearchGate. (2021). Silica Gel from Chemical Glass Bottle Waste as Adsorbent for Methylene Blue: Optimization Using BBD. Retrieved from [Link]
-
De Gruyter. (2017). Degradation of Crystal Violet Dye by Fenton and Photo-Fenton Oxidation Processes. Retrieved from [Link]
-
GL Sciences. (2022). HPLC Column Trouble Shooting -- Quality of Mobile Phase. Retrieved from [Link]
-
PubMed. (2023). Enzymatic degradation of azo dyes methylene blue and congo red with peroxidase purified from cauliflower using affinity chromatography technique: Kinetic study, optimization and metal binding activity. Retrieved from [Link]
-
Reddit. (n.d.). Rf value for TLC. Retrieved from [Link]
-
Institute of Organic Chemistry “C. D. Nenitzescu”. (2007). AZULENE DERIVATIVES SOLUBLE IN POLAR SOLVENTS. 1-(AZULEN-1-YL)-2-(THIEN-2- or 3-YL)-ETHENES. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dibromobenzene. Retrieved from [Link]
-
Mobei. (n.d.). This compound. Retrieved from [Link]
Sources
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Technical Support Center: Recrystallization of 1,3-Dibromoazulene
This guide provides in-depth technical support for the purification of 1,3-dibromoazulene via recrystallization. It is designed for researchers, scientists, and professionals in drug development who are familiar with general laboratory techniques but may encounter specific challenges with this unique polycyclic aromatic hydrocarbon. This document moves beyond a simple protocol, offering a framework for logical troubleshooting and optimization based on the fundamental principles of crystallization.
I. Understanding the Molecule: this compound
This compound is a fascinating molecule, characterized by its distinctive fused five and seven-membered ring system, which imparts a deep blue color.[1] The presence of two bromine atoms on the five-membered ring significantly influences its polarity and solubility, making solvent selection a critical parameter in its purification.[1] Its planar structure and potential for head-to-tail charge interactions can facilitate the formation of a well-ordered crystal lattice under optimal conditions.[2]
Key Properties of this compound:
| Property | Value | Source |
| Appearance | Dark green to dark purple to black powder/crystal | [3] |
| Melting Point | 88.0 to 92.0 °C | [3] |
| Molecular Weight | 285.97 g/mol | |
| Solubility Profile | Generally soluble in non-polar organic solvents | Inferred from chromatographic data |
II. Recrystallization Workflow for this compound
The following diagram outlines the logical flow of the recrystallization process, from crude material to pure, crystalline this compound.
Caption: A stepwise workflow for the recrystallization of this compound.
III. Experimental Protocol: A Starting Point
This protocol is a robust starting point for the recrystallization of this compound, based on its known properties as a polycyclic aromatic hydrocarbon.
Recommended Solvent System: A non-polar solvent such as hexane is a prime candidate, given its successful use as an eluent in the chromatographic purification of this compound. Alternatively, a mixed solvent system of a good solvent (e.g., toluene or dichloromethane) and a poor solvent (e.g., hexane or heptane) can be employed.[4][5]
Step-by-Step Methodology:
-
Solvent Selection Trial: In a small test tube, add approximately 10-20 mg of crude this compound. Add a few drops of the chosen solvent (e.g., hexane). Observe the solubility at room temperature. The compound should be sparingly soluble. Gently heat the test tube. The compound should fully dissolve. Allow the solution to cool to room temperature and then in an ice bath. Observe for crystal formation.
-
Dissolution: In an Erlenmeyer flask of appropriate size, add the crude this compound. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to a gentle boil while stirring. Continue to add small portions of the hot solvent until the this compound is fully dissolved.[6] Expert Tip: Avoid adding an excess of solvent, as this will significantly reduce your yield.[6]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step is crucial to remove any particulate matter that is not soluble in the hot recrystallization solvent. To prevent premature crystallization in the funnel, use a stemless funnel and pre-heat it with hot solvent vapors.[5]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[7] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[4]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
IV. Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound and provides systematic solutions.
Q1: My this compound is not dissolving in the hot solvent.
-
Possible Cause: Insufficient solvent or an inappropriate solvent choice.
-
Solution:
-
Gradually add more of the hot solvent in small increments until the compound dissolves.
-
If a large volume of solvent has been added with little effect, the chosen solvent may be unsuitable. In this case, evaporate the current solvent and select a more polar one. For instance, if hexane is ineffective, try toluene or a mixture of toluene and hexane.
-
Q2: No crystals are forming upon cooling.
-
Possible Causes:
-
Too much solvent was used, resulting in a solution that is not saturated upon cooling.[6]
-
The solution is supersaturated.
-
-
Solutions:
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of this compound. Allow the concentrated solution to cool again.[8]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]
-
Seeding: If you have a small amount of pure this compound, add a single seed crystal to the cooled solution to initiate crystallization.
-
-
Q3: The product "oils out" instead of forming crystals.
-
Possible Cause: The melting point of the impure this compound is lower than the boiling point of the solvent, causing it to melt before dissolving and then separate as an oil upon cooling.[8] This is a common issue with low-melting solids.
-
Solutions:
-
Re-heat and Agitate: Re-heat the solution until the oil redissolves completely. Then, allow it to cool very slowly, perhaps by placing the flask in a Dewar filled with warm water to slow down the cooling rate. Vigorous stirring during the initial stages of cooling can sometimes promote crystallization over oiling.
-
Change Solvent System:
-
Choose a solvent with a lower boiling point.
-
Use a mixed solvent system. Dissolve the compound in a minimum amount of a "good" hot solvent, and then add a "poor" solvent dropwise until the solution becomes slightly cloudy. Re-heat to get a clear solution and then cool slowly.[4] For this compound, a good starting point could be dissolving in a minimal amount of hot dichloromethane and then adding hexane as the "poor" solvent.
-
-
Q4: The recrystallized product is still colored with impurities.
-
Possible Cause: Colored impurities are co-crystallizing with the this compound.
-
Solution:
-
Activated Charcoal: After dissolving the crude product in the hot solvent, allow the solution to cool slightly and add a small amount of activated charcoal. Boil the solution for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Caution: Do not add charcoal to a boiling solution as it can cause violent bumping.
-
Q5: The yield of recrystallized this compound is very low.
-
Possible Causes:
-
Using an excessive amount of solvent during dissolution.[6]
-
Washing the crystals with solvent that was not ice-cold.
-
Premature crystallization during hot filtration.
-
-
Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary for complete dissolution.
-
Proper Washing: Ensure the wash solvent is thoroughly chilled in an ice bath before use.
-
Efficient Hot Filtration: Work quickly during hot filtration and ensure the filtration apparatus is pre-heated.[5]
-
Second Crop of Crystals: Collect the filtrate (mother liquor) after the first crystallization. Concentrate this solution by boiling off some of the solvent and then cool it to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
V. Frequently Asked Questions (FAQs)
Q: What is the best single solvent for recrystallizing this compound?
A: Based on chromatographic data where hexane is used as an eluent, hexane is an excellent starting point for a single-solvent recrystallization. The principle of "like dissolves like" suggests that this non-polar solvent is well-suited for the non-polar this compound.[4]
Q: When should I use a mixed solvent system?
A: A mixed solvent system is ideal when no single solvent has the desired solubility profile (i.e., high solubility when hot, and low solubility when cold). For this compound, if it is too soluble in a solvent like toluene even when cold, and not soluble enough in a solvent like hexane even when hot, a toluene-hexane mixed solvent system could be effective.[5]
Q: How can I assess the purity of my recrystallized this compound?
A: The most common methods are:
-
Melting Point Analysis: A pure compound will have a sharp melting point range. Compare the melting point of your recrystallized product to the literature value (88.0 to 92.0 °C).[3] A broad or depressed melting point indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure compound should ideally show a single spot.
-
Spectroscopic Methods: Techniques like NMR or GC-MS can provide detailed information about the purity and structure of the final product.
Q: Can I use ethanol for recrystallization?
A: While ethanol has been reported for the recrystallization of some azulene derivatives, its polarity might make it a less ideal choice for the relatively non-polar this compound compared to hydrocarbons like hexane or toluene.[9] However, an ethanol-water mixed solvent system could be explored if other solvents are unsuccessful.[10]
VI. References
-
Armarego, W. L. F. Purification of Laboratory Chemicals.
-
LibreTexts. 3.6F: Troubleshooting. (2022). Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
ResearchGate. (PDF) this compound. Available at: [Link]
-
University of California, Los Angeles. Recrystallization. Available at: [Link]
-
Wired Chemist. Recrystallization. Available at: [Link]
Sources
- 1. CAS 14658-95-8: this compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 14658-95-8 [chemicalbook.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Azulene Bromination & Derivatization
Role: Senior Application Scientist Subject: Troubleshooting Side Reactions in Electrophilic Bromination of Azulene
Executive Summary: The Reactivity Paradox
Azulene is a non-benzenoid aromatic hydrocarbon with a significant dipole moment (1.08 D). The electron-rich five-membered ring renders the 1- and 3-positions highly nucleophilic, reacting with electrophiles roughly
While this allows for facile functionalization, it introduces a critical processing window. The primary side reactions are not usually "wrong position" isomers, but rather consecutive over-bromination (forming 1,3-dibromoazulene) and acid-catalyzed decomposition during purification.
This guide provides the mechanistic insight and protocols necessary to isolate the mono-brominated species (1-bromoazulene) and prevent the degradation of these sensitive chromophores.
Mechanistic Pathway & Side Reactions
The reaction with N-Bromosuccinimide (NBS) proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism, not the radical pathway typically associated with NBS in allylic systems.
Key Side Reactions:
-
Consecutive Bromination: The 1-bromoazulene product remains highly reactive. If local concentration of NBS is high, the second position (C3) is brominated immediately, yielding this compound.
-
Azulenium Ion Formation: In the presence of strong acids (or acidic silica gel), the 1- or 3-position is protonated to form the azulenium cation. This species is susceptible to polymerization, leading to "green goo" or black tars.
-
Oxidative Decomposition: Azulene derivatives are electron-rich and prone to oxidation if exposed to air/light for extended periods.
Visualizing the Reaction Coordinate
Figure 1: Reaction pathway showing the kinetic competition between mono-bromination, di-bromination, and decomposition pathways.
Troubleshooting Guide (FAQ & Q&A)
Issue 1: "I am getting a 50:50 mixture of mono- and di-bromo products."
Diagnosis: Kinetic Control Failure. Because the 1-bromo product is still very electron-rich, it competes with the starting material for the remaining NBS. This usually happens if NBS is added too quickly or at room temperature.
Corrective Action:
-
Temperature: Cool the reaction to 0°C or -20°C . This increases the selectivity difference between the starting material and the mono-product.
-
Addition Rate: Add NBS as a solution (in DCM or THF) dropwise over 30-60 minutes. Do not dump solid NBS into the flask.
-
Stoichiometry: Use a slight deficit of NBS (0.95 eq). It is easier to separate unreacted azulene (blue) from 1-bromoazulene (blue-green) than it is to separate the mono- from the di-bromo species.
Issue 2: "My blue product turned green/black on the silica column and stopped moving."
Diagnosis: Acid-Catalyzed Decomposition. Standard silica gel is slightly acidic (pH 4-5). This acidity is sufficient to protonate the electron-rich 1-position, forming the azulenium ion. This cation acts as an initiator for polymerization.
Corrective Action:
-
Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade III) . This is the gold standard for sensitive azulenes.
-
Basify Silica: If you must use silica, pre-treat the column with 1-2% Triethylamine (TEA) in the mobile phase to neutralize acidic sites.
-
Speed: Azulenes are unstable on solid supports. Flash chromatography should be fast (finished in <15 mins).
Issue 3: "The reaction yield is low, even though the starting material is gone."
Diagnosis: Oxidative Degradation or Radical Scavenging. While the main mechanism is ionic, NBS can generate trace bromine radicals that initiate destructive radical pathways, especially in the presence of light.
Corrective Action:
-
Darkness: Wrap the flask in aluminum foil.
-
Inert Atmosphere: Run strictly under Nitrogen or Argon.
-
Solvent Choice: Ensure your DCM or Chloroform is free of acid stabilizers (ethanol is fine, but HCl is not).
Standardized Protocol: Synthesis of 1-Bromoazulene
Objective: Selective mono-bromination minimizing 1,3-dibromo formation.
Reagents:
-
Azulene (1.0 eq)
-
N-Bromosuccinimide (NBS) (0.95 - 1.0 eq) - Recrystallize from water if yellow/aged.
-
Dichloromethane (DCM) - Anhydrous.
Step-by-Step Workflow:
-
Preparation: Dissolve Azulene in DCM (0.1 M concentration) in a round-bottom flask. Add a stir bar and purge with
. -
Cooling: Immerse the flask in an ice/water bath (0°C). Shield from ambient light with foil.
-
Addition: Dissolve NBS (1.0 eq) in the minimum amount of DCM. Add this solution dropwise to the azulene solution over 30 minutes .
-
Note: The solution will shift from azure blue to a deeper blue-green.
-
-
Monitoring: Monitor by TLC (Hexanes).
-
Azulene (
, Blue) -
1-Bromoazulene (
, Blue-Green) -
This compound (
, Green)
-
-
Quench: Once the starting material is <5%, quench with 10% aqueous Sodium Thiosulfate (
) to destroy unreacted brominating species. -
Workup: Extract with DCM, wash with water, dry over
, and concentrate without heat (rotary evaporator bath < 30°C).
Data Summary: Solvent Effects
| Solvent | Polarity | Reaction Rate | Selectivity (Mono:Di) | Risk |
| DCM | Medium | Fast | High | Standard choice. |
| Benzene/Toluene | Low | Slower | High | Good for selectivity, toxic. |
| DMF | High | Very Fast | Low | Promotes over-bromination. |
| Methanol | High | Fast | Poor | Solvolysis side reactions possible. |
Purification Decision Logic
Use the following decision tree to determine the safest purification method for your specific crude mixture.
Figure 2: Purification workflow to prevent on-column decomposition of azulene derivatives.
References
-
Anderson, A. G.; Nelson, J. A.; Tazuma, J. J. "Azulene.[1] III. Electrophilic Substitution." Journal of the American Chemical Society, 1953 , 75(20), 4980–4989. [Link]
-
Nozoe, T.; Asao, T.; Susumago, H.; Ando, M. "Electrophilic Substitution of Azulene." Bulletin of the Chemical Society of Japan, 1974 , 47(6), 1471–1476. [Link]
-
Shoji, T.; Ito, S. "Chemistry of Azulenes."[2] IntechOpen, 2017 . [Link]
-
Razus, A. C. "Azulene, Reactivity, and Scientific Interest Inversely Proportional to Ring Size." Molecules, 2023 , 28(14), 5364. [Link]
Sources
Technical Support Center: Optimizing Suzuki Coupling of 1,3-Dibromoazulene
Welcome to the technical support center for advanced synthetic applications. This guide is designed for researchers, chemists, and drug development professionals tackling the nuanced challenge of optimizing catalyst loading for the Suzuki-Miyaura cross-coupling of 1,3-dibromoazulene. As a non-benzenoid aromatic hydrocarbon, azulene presents unique electronic properties that can influence catalytic cycles. This document provides in-depth, field-tested insights to help you navigate these challenges, minimize catalyst waste, and maximize reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is a standard starting catalyst loading for the Suzuki coupling of this compound?
A: For a substrate like this compound where two C-Br bonds must react, a robust starting point is crucial. We recommend beginning with 1.0 to 3.0 mol% of a palladium precatalyst for each bromine atom. For a double cross-coupling, this translates to a total of 2.0 to 6.0 mol% relative to the this compound. This initial higher loading helps overcome potential challenges with the second coupling step, which is often slower, ensuring a reliable baseline for further optimization. Once a successful reaction is established, the loading can be systematically lowered.
Q2: Which palladium catalyst and ligand system is most effective for this specific substrate?
A: The choice of catalyst and ligand is paramount. The electron-rich nature of the azulene ring requires a carefully selected system to promote efficient oxidative addition and reductive elimination.
-
Primary Recommendation: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent and versatile starting point. It has demonstrated efficacy in the synthesis of complex azulene-containing structures and offers a good balance of activity and stability.[1][2]
-
Alternative Systems: For particularly challenging couplings or when steric hindrance is a factor, consider more advanced catalyst systems. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ often provide superior activity for difficult substrates.
The causality here lies in the ligand's properties. The large bite angle and electron-donating character of ligands like dppf or SPhos stabilize the electron-deficient Pd(II) intermediate formed after oxidative addition and promote the crucial, often rate-limiting, reductive elimination step.[3]
Q3: How does the choice of base and solvent impact the reaction with this compound?
A: The base and solvent system is not merely a reaction medium; it is an active participant in the catalytic cycle.
-
Base: The primary role of the base is to activate the boronic acid (or ester) to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[4][5]
-
Recommended Bases: Inorganic bases are generally superior for this purpose.[6] We suggest starting with potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) . Cesium carbonate (Cs₂CO₃) is a stronger and more soluble base that can accelerate difficult couplings, as seen in related poly-arylations.[2]
-
-
Solvent: A polar aprotic solvent, often mixed with water, is ideal. The organic solvent solubilizes the azulene substrate and catalyst, while water dissolves the inorganic base.
Q4: Is it possible to achieve selective mono-arylation at either the 1- or 3-position?
A: Yes, selective mono-arylation is achievable through careful control of reaction conditions. The two bromine atoms on the azulene core may have slightly different electronic environments, but selectivity is primarily governed by stoichiometry and kinetics. To favor mono-coupling:
-
Use 1.0-1.2 equivalents of the arylboronic acid.
-
Employ a lower reaction temperature to slow the rate of the second coupling.
-
Keep reaction times shorter and monitor the consumption of the starting material closely via TLC or LC-MS.
Troubleshooting Guide
Issue 1: Low or no conversion of this compound.
-
Question: My reaction has stalled, with most of the starting material remaining after several hours. What are the likely causes and how can I fix it?
-
Answer & Workflow: This is a common issue that can be systematically diagnosed.
-
Validate Your System (Self-Validation Protocol): Before assuming the issue is with the azulene substrate, run a control reaction with a known, reliable coupling partner pair, such as bromobenzene and phenylboronic acid, using the exact same batch of catalyst, base, and solvent.[9] If this control reaction also fails, the problem lies with one of your common reagents or your experimental setup (e.g., insufficient degassing).
-
Check Catalyst Activity: Palladium catalysts, especially those with phosphine ligands, can be sensitive to air and moisture. Ensure your catalyst was stored under an inert atmosphere and handled quickly. Consider using a fresh batch or a different catalyst.
-
Ensure Rigorous Deoxygenation: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species by oxygen.[10] Your reaction mixture must be thoroughly deoxygenated. Standard sparging with argon or nitrogen for 15-30 minutes is good, but for stubborn reactions, 3-4 freeze-pump-thaw cycles are superior.
-
Increase Thermal Energy: If the above steps don't help, the activation barrier for oxidative addition may be too high. Gradually increase the reaction temperature in 10-15 °C increments.
-
Re-evaluate Base/Solvent: Ensure your base is sufficiently soluble in the solvent system to participate in the reaction. If using K₃PO₄ in nearly anhydrous THF, the reaction may be sluggish. Adding a small amount of water can dramatically improve performance.[8]
-
Issue 2: The primary product is the mono-arylated azulene, with little of the desired di-substituted product.
-
Question: I'm successfully making 1-bromo-3-aryl-azulene, but the second coupling is not proceeding. How can I drive the reaction to completion?
-
Answer & Rationale: This indicates that the second oxidative addition is significantly slower than the first. This can be due to increased steric hindrance or electronic deactivation of the second C-Br bond after the first coupling.
-
Increase Stoichiometry: Ensure you are using at least 2.2-2.5 equivalents of both the boronic acid and the base to provide a sufficient excess for the second, more difficult step.
-
Increase Temperature & Time: Provide more energy to overcome the higher activation barrier. Increase the temperature and extend the reaction time, monitoring by TLC or LC-MS until the mono-substituted intermediate is consumed.
-
Switch to a More Active Catalyst: If forcing conditions fail, the catalyst is likely not potent enough. This is the ideal scenario to switch to a more active Buchwald-type catalyst system (e.g., Pd(OAc)₂ with SPhos ligand), which is specifically designed for challenging cross-couplings.
-
Issue 3: Significant formation of side products, such as homo-coupled boronic acid (Ar-Ar).
-
Question: My chromatogram shows a significant peak corresponding to the dimer of my boronic acid. What causes this and how can it be minimized?
-
Answer & Mechanism: Boronic acid homo-coupling is typically promoted by the presence of Pd(II) species and oxygen.[10] During the reaction, if the active Pd(0) catalyst is oxidized, the resulting Pd(II) can catalyze this undesired pathway.
-
Primary Solution: Rigorous Deoxygenation: As detailed in Issue 1, this is the most critical factor. Preventing the oxidation of Pd(0) to Pd(II) is the best way to suppress homo-coupling.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce the amount of initial Pd(II) present compared to using a Pd(II) precatalyst like PdCl₂.
-
Control Stoichiometry: Do not use a large excess of the boronic acid, as this increases its concentration and the statistical likelihood of homo-coupling.
-
Issue 4: The appearance of proto-debrominated azulene (loss of Br without coupling).
-
Question: I am observing azulene or mono-bromo-azulene in my reaction mixture. Where is this coming from?
-
Answer & Mechanism: This side reaction, known as proto-debromination or hydrodehalogenation, occurs when the organopalladium intermediate (Azulene-Pd-Br) is intercepted by a hydride source before it can undergo transmetalation.[10]
-
Identify the Hydride Source: Common sources include amine bases (if used), alcohol solvents, or even water at high temperatures.
-
Change Solvent/Base: If you are using an alcohol as a solvent or co-solvent, switch to a non-protic alternative like dioxane or toluene. If using an amine base, switch to an inorganic carbonate or phosphate.
-
Purify Reagents: Ensure your solvent and reagents are free from impurities that could act as hydride donors.
-
Visualizations & Workflows
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki coupling of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Double Suzuki Coupling
| Parameter | Recommended Value | Rationale & Key Considerations |
| Substrate | This compound | 1.0 eq |
| Boronic Acid | Arylboronic Acid | 2.2 - 2.5 eq |
| Catalyst | Pd(dppf)Cl₂ | 2.0 - 5.0 mol% |
| Base | K₃PO₄ or Cs₂CO₃ | 2.5 - 3.0 eq |
| Solvent | 1,4-Dioxane / H₂O | 5:1 to 10:1 ratio |
| Concentration | 0.1 - 0.2 M | A good balance for solubility and reaction rate. |
| Temperature | 80 - 110 °C | Start around 90 °C and increase if necessary. |
| Atmosphere | Inert (Argon or N₂) | Critical to prevent catalyst deactivation.[10] |
Protocol 1: General Procedure for Double Suzuki Coupling
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the arylboronic acid (2.2 eq), and the base (e.g., K₃PO₄, 2.5 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq) followed by the degassed solvent system (e.g., 1,4-Dioxane and H₂O, 8:1 v/v).
-
Degassing: Sparge the resulting suspension with argon for 15-20 minutes. For maximum efficiency, perform 3-4 freeze-pump-thaw cycles.
-
Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots under an inert atmosphere.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography. Due to the unique properties of azulene derivatives, purification may require specialized techniques like size-exclusion chromatography for optimal results.[1]
Protocol 2: Workflow for Optimizing Catalyst Loading
This protocol uses parallel reaction screening to efficiently identify the minimum required catalyst loading.
Caption: A workflow for systematic catalyst loading optimization.
-
Establish Baseline: First, confirm a reliable reaction at a conservative loading (e.g., 3.0 mol%) using Protocol 1.
-
Parallel Setup: In a glovebox or using Schlenk technique, set up 4-6 identical small-scale reactions in parallel. Keep all parameters (substrate, solvent, base, temperature, time) constant except for the catalyst loading.
-
Systematic Reduction: Decrease the catalyst loading in each subsequent reaction (e.g., 2.0%, 1.0%, 0.5%, 0.1%, 0.05%).
-
Analysis: After the set reaction time, quench all reactions simultaneously. Analyze the conversion and yield of each reaction using a quantitative method like LC-MS with an internal standard or quantitative NMR (qNMR).
References
-
Myers, A. The Suzuki Reaction - Chem 115. Available at: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: [Link]
-
Khadilkar, B. et al. (2012). The effect of various bases on the Suzuki coupling reaction. ResearchGate. Available at: [Link]
-
Frost, C. G. et al. (2012). The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. MDPI. Available at: [Link]
-
DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. Available at: [Link]
-
Zhang, L. et al. (2019). Optimization in reaction conditions for Suzuki coupling reactions.... ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Leadbeater, N. E. et al. (2018). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]
-
Corpet, M. & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]
-
Wang, X. et al. (2020). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. Available at: [Link]
-
Sharma, S. et al. (2017). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. Available at: [Link]
-
Stępień, M. et al. (2021). Revisiting hexakis(azulen-2-yl)benzenes: a new synthetic approach using Suzuki cross-coupling. Canadian Science Publishing. Available at: [Link]
-
Hassan, J. et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. Available at: [Link]
-
Stępień, M. et al. (2021). Revisiting hexakis(azulen-2-yl)benzenes: a new synthetic approach using Suzuki cross-coupling. ResearchGate. Available at: [Link]
-
Santelia, D. et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available at: [Link]
-
Ito, S. & Asano, T. (2021). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. MDPI. Available at: [Link]
-
Xia, W-J. et al. (2017). Palladium-catalyzed ligand-free and aqueous Suzuki reaction for the construction of (hetero)aryl-substituted triphenylamine derivatives. RSC Publishing. Available at: [Link]
-
Stępień, M. et al. (2021). Revisiting hexakis(azulen-2-yl)benzenes: a new synthetic approach using Suzuki cross-coupling. Canadian Science Publishing. Available at: [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Demers, J. (2022). During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction?. ResearchGate. Available at: [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. reddit.com [reddit.com]
- 10. Yoneda Labs [yonedalabs.com]
Managing solubility issues of 1,3-polyazulene derivatives
Topic: Managing Solubility Issues of 1,3-Polyazulene Derivatives Status: Active Operator: Senior Application Scientist
Welcome to the PolyAzulene Support Center
You are likely here because your 1,3-polyazulene (PAz) synthesis resulted in a "brick dust" precipitate, or your spin-coated films are riddled with aggregates. Do not panic. This is the inherent nature of the 1,3-connectivity.
Unlike polythiophenes or polyphenylenes, azulene possesses a permanent dipole moment (
Module 1: The "Brick Dust" Crisis (Synthesis & Workup)
User Query: "I performed an oxidative polymerization using
Diagnosis: Your batch is likely fine, but it has aggregated into a "metastable stacked state." The 1,3-linkage creates a linear backbone that facilitates strong inter-chain dipole locking. Neutral organic solvents cannot overcome this lattice energy.
The Fix: The Reversible Protonation Protocol Azulene is unique: it is a non-alternant hydrocarbon that acts as a base. You can solubilize your polymer by protonating the cyclopentadienyl ring, transforming the neutral polymer into a polyelectrolyte (poly(azulenium) cation).
Step-by-Step Protocol:
-
Dissolution: Take your insoluble black powder and suspend it in Trifluoroacetic Acid (TFA) .
-
Observation: The solution should turn from black/opaque to a deep, transparent brown/red. This indicates the formation of the azulenium cation, which is soluble due to charge repulsion between chains.
-
-
Filtration: Filter this acidic solution through a glass frit (porosity 4) to remove catalyst residues (
or Cu salts) which remain insoluble or can be washed away. -
Reprecipitation (Purification): Drop the TFA solution slowly into cold Methanol containing 1% Triethylamine (TEA).
-
Mechanism:[1] The TEA neutralizes the acid, removing the proton. The neutral polymer will crash out again, but now purified of inorganic salts.
-
-
Processing (Alternative): If you need to cast a film, do not reprecipitate yet . Spin-coat the TFA solution directly onto your substrate. After casting, expose the film to TEA vapor or wash with basic methanol to restore the neutral, conductive form.
Expert Insight: Do not use sulfuric acid (
) for this unless necessary. While it dissolves PAz, it is a non-volatile oxidant and can irreversibly over-oxidize the backbone if left too long [1].
Module 2: Electrochemical Synthesis Troubleshooting
User Query: "My electropolymerization in Acetonitrile (MeCN) yields patchy films that flake off the electrode. The cyclic voltammogram (CV) shows high resistance."
Diagnosis: This is a "Solubility-Reactivity Paradox." MeCN has a high dielectric constant (good for ion mobility) but is a poor solvent for the growing oligomers. Short chains precipitate onto the electrode too early, forming a disordered, non-conductive interface.
The Fix: The Solvent Viscosity & Polarity Balance You must switch to a solvent system that sustains oligomer solubility longer, allowing them to grow to higher molecular weights before depositing.
Optimization Table: Solvent Systems for Electropolymerization
| Solvent System | Viscosity ( | Solubility of Oligomer | Film Morphology | Recommendation |
| Acetonitrile (MeCN) | Low | Poor | Granular, powdery | Avoid for thick films. Good for kinetics studies only. |
| Dichloromethane (DCM) | Low | Moderate | Smooth, compact | Preferred for high-quality optical films. |
| Nitrobenzene (NB) | High | High | Very smooth, thin | Use for highly crystalline requirements. |
| DCM:TFA (4:1) | Low | Excellent | Gel-like | Use for thick capacitive coatings (Proton assisted). |
Protocol Adjustment:
-
Switch solvent to DCM (Dichloromethane).
-
Use Tetrabutylammonium Hexafluorophosphate (
) as the electrolyte (large anion stabilizes the cation radical). -
Potentiostatic vs. Potentiodynamic: Switch to Potentiodynamic (Cyclic Voltammetry) deposition (-0.2 V to 1.2 V vs Ag/Ag+). The cycling allows "cleaning" of the surface during the reduction sweep, preventing the buildup of resistive oligomers [2].
Module 3: Structural Engineering (Prevention Strategy)
User Query: "I am designing a new derivative. Where should I put alkyl chains to ensure solubility in Chloroform without using acids?"
Diagnosis: Placing solubilizing groups at the 1 or 3 positions blocks polymerization. Placing them at the 4, 5, 7, or 8 positions (the seven-membered ring) is synthetically difficult and offers poor steric protection against stacking.
The Fix: The 2-Position or 6-Position Strategy You must utilize the 2-position (on the five-membered ring) or the 6-position (on the seven-membered ring).
-
2-Position (Recommended): Functionalization here (e.g., 2-dodecylazulene) places the chain perpendicular to the polymer backbone. This creates maximum steric hindrance between chains, preventing the "zipper" effect of dipole alignment.
-
6-Position: Effective, but less shielding for the 1,3-linkage site.
Visualizing the Solubility Logic:
Caption: Decision matrix for selecting the correct solubilization strategy based on synthetic flexibility.
Module 4: Characterization FAQs
Q: Why is my NMR spectrum completely silent or just broad humps?
A: Aggregation. In
-
Solution: Run High-Temperature NMR (
) in (Tetrachloroethane-d2) or (Nitrobenzene-d5) . The heat breaks the aggregates.
Q: My GPC data shows a PDI of 1.1, but I know it's a polymer. What's wrong? A: You are likely only analyzing the soluble oligomeric fraction (trimers/tetramers). The high-molecular-weight polymer has been filtered out by the GPC pre-filter.
-
Solution: Use MALDI-TOF MS for a more accurate look at the insoluble fraction, or perform GPC using a solvent mixture of Chloroform + 5% TEA to prevent column interaction.
Workflow Visualization: The "Acid-Switch" Processing Method
This workflow is the gold standard for processing unsubstituted 1,3-polyazulene.
Caption: The "Acid-Switch" protocol allows transient solubility for film formation followed by restoration of neutral properties.
References
-
Lai, Y.-H., et al. (2003).[2] "The First Fully Characterized 1,3-Polyazulene: High Electrical Conductivity Resulting from Cation Radicals and Polycations Generated upon Protonation."[3][4] Organic Letters, 5(7), 995–998.[3]
-
Kvarnström, C., et al. (2022).[5][6] "Effect of Oxidants on Properties of Electroactive Ultrathin Polyazulene Films Synthesized by Vapor Phase Polymerization." Langmuir, 38(50), 15685–15696. [6]
-
Razus, A. C., et al. (2021). "Chemical syntheses and salient features of azulene-containing homo- and copolymers." Beilstein Journal of Organic Chemistry, 17, 1860–1893.
-
Kihara, N., et al. (1997).[7] "Synthesis of 'True Polyazulene' via Cationic Polymerization." Macromolecules, 30(20), 6387-6389.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemical syntheses and salient features of azulene-containing homo- and copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The first fully characterized 1,3-polyazulene: high electrical conductivity resulting from cation radicals and polycations generated upon protonation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Oxidants on Properties of Electroactive Ultrathin Polyazulene Films Synthesized by Vapor Phase Polymerization at Atmospheric Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Chemical syntheses and salient features of azulene-containing homo- and copolymers [beilstein-journals.org]
Technical Support Center: Advanced Troubleshooting for Stille Reactions
Topic: Preventing Homo-coupling in Stille Reactions with 1,3-Dibromoazulene
For: Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides targeted solutions for a persistent challenge in palladium-catalyzed cross-coupling reactions: the suppression of homo-coupling, particularly when employing this compound. This technical brief moves beyond standard protocols to offer in-depth, mechanistically grounded troubleshooting strategies.
The Challenge: Unraveling Homo-Coupling with this compound
The Stille reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with a high degree of functional group tolerance.[1] However, its application to unique substrates like this compound often reveals a significant hurdle: the undesired homo-coupling of the organostannane reagent.[2] This side reaction not only diminishes the yield of the desired 1,3-disubstituted azulene but also introduces complex purification challenges due to the formation of symmetric biaryl byproducts.
The propensity for homo-coupling in this specific context arises from a confluence of factors, including the electronic nature of the azulene core and the reactivity of the organostannane. A thorough understanding of the reaction mechanism is paramount to devising effective countermeasures.
Troubleshooting Guide & FAQs
This section addresses common pitfalls and provides actionable solutions for mitigating homo-coupling in your Stille reactions involving this compound.
Q1: What is the mechanistic origin of homo-coupling in Stille reactions, and why is it prevalent with substrates like this compound?
A: Homo-coupling is a competing reaction pathway where two molecules of the organostannane (R'-SnR₃) react with each other, facilitated by the palladium catalyst, to form a dimer (R'-R').[2] This occurs in parallel to the desired cross-coupling of the organostannane with this compound. The Stille reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3] Homo-coupling can intercept this cycle, particularly if the transmetalation or reductive elimination steps of the desired pathway are slow. The unique electronic properties of the azulene nucleus can influence the kinetics of these steps, potentially creating a scenario where homo-coupling becomes a more favorable pathway.
Q2: How can the choice of palladium catalyst and ligands be optimized to suppress homo-coupling?
A: The ligand sphere around the palladium center is a critical determinant of reactivity and selectivity. Bulky and electron-rich phosphine ligands are generally preferred for minimizing homo-coupling.[4] These ligands promote the reductive elimination of the desired cross-coupled product, thereby accelerating the productive catalytic cycle and outcompeting the homo-coupling side reaction.[4]
Table 1: Ligand Selection Guide for Suppressing Homo-coupling
| Ligand | Key Features | Rationale for Use |
| P(t-Bu)₃ | Highly bulky, strongly electron-donating | Steric bulk accelerates reductive elimination. |
| XPhos | Bulky biaryl phosphine | Promotes efficient oxidative addition and reductive elimination. |
| SPhos | Similar to XPhos, often effective in challenging couplings | Provides a robust catalytic system with high turnover numbers. |
| P(o-tol)₃ | Moderately bulky | Can be a good starting point for optimization.[5] |
While Pd(PPh₃)₄ is a common precatalyst, a combination of a palladium source like Pd₂(dba)₃ with a specific ligand from the table above often provides superior results.[3]
Q3: What is the role of additives like copper(I) salts and lithium chloride in controlling the reaction outcome?
A: Additives can profoundly influence the reaction kinetics and selectivity.
-
Copper(I) Iodide (CuI): CuI is a widely used additive in Stille couplings and can significantly accelerate the rate of the desired reaction.[4] It is believed to act as a co-catalyst, facilitating the transmetalation step by forming a more reactive organocuprate intermediate.[4] This acceleration of the productive pathway can effectively outpace the undesired homo-coupling.
-
Lithium Chloride (LiCl): LiCl can enhance the reaction rate by promoting the dissociation of the halide from the palladium center, making the catalyst more active for transmetalation.[4] It also increases the polarity of the solvent, which can further accelerate key steps in the catalytic cycle.[3]
Q4: How do reaction parameters such as solvent, temperature, and reagent stoichiometry impact selectivity?
A: Careful control of reaction conditions is crucial.
-
Solvent: Anhydrous and deoxygenated polar aprotic solvents like toluene, dioxane, or DMF are typically used. The choice of solvent can influence the solubility of reagents and the stability of the catalytic species.[5]
-
Temperature: The reaction temperature should be carefully optimized. While higher temperatures can increase the rate of the desired reaction, they can also promote catalyst decomposition and side reactions. A typical starting point is in the range of 90-110 °C.[5][6]
-
Stoichiometry: A slight excess of the organostannane reagent (typically 1.1 to 1.5 equivalents per bromine atom) is often used to drive the reaction to completion. However, a large excess should be avoided as it can increase the likelihood of homo-coupling.
Optimized Experimental Protocols
The following protocols provide a robust starting point for the Stille cross-coupling of this compound.
Protocol 1: General Procedure with Pd(PPh₃)₄
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add the organostannane reagent (2.2 equiv.) via syringe.
-
Heat the reaction mixture to 90-110 °C and monitor by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with an appropriate solvent, and wash with aqueous KF to remove tin byproducts.
-
Purify the crude product by column chromatography.
Protocol 2: Procedure with Pd₂(dba)₃ and a Bulky Ligand
-
In a Schlenk tube, combine Pd₂(dba)₃ (0.025 equiv.) and the desired phosphine ligand (e.g., P(t-Bu)₃, 0.1 equiv.).
-
Add anhydrous, degassed toluene and stir for 10 minutes at room temperature to form the active catalyst.
-
Add this compound (1.0 equiv.) and CuI (0.1 equiv.).
-
Add the organostannane reagent (2.2 equiv.).
-
Proceed with heating, monitoring, and workup as described in Protocol 1.
Visualizing Reaction Pathways
To effectively troubleshoot, it is essential to visualize the competing reaction pathways.
Caption: Competing pathways in the Stille reaction of this compound.
Sources
- 1. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 2. jk-sci.com [jk-sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Polymerization of Azulene-Based Precursors
Welcome to the technical support center for the polymerization of azulene-based precursors. This guide is designed for researchers, scientists, and drug development professionals who are working with these unique and promising materials. As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights to navigate the common challenges encountered during the synthesis and handling of azulene-containing polymers.
Azulene, a non-benzenoid isomer of naphthalene, possesses a fascinating electronic structure with a significant dipole moment, making its polymers highly attractive for applications in organic electronics, sensors, and coatings.[1][2] However, the very properties that make azulene desirable also present unique challenges in its polymerization. This guide will address these challenges in a direct question-and-answer format, providing not just solutions but also the underlying rationale to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My polyazulene is insoluble in common organic solvents. What can I do?
A1: Poor solubility is a frequent issue, particularly with polyazulenes synthesized via oxidative polymerization, which can lead to cross-linked and intractable materials.[2][3] Here’s a systematic approach to address this challenge:
1. Re-evaluate Your Polymerization Strategy:
-
Monomer Design: The insolubility of the final polymer often stems from strong intermolecular π-π stacking. Introducing flexible alkyl or alkoxy side chains onto the azulene monomer can significantly improve solubility by increasing the distance between polymer backbones. For instance, the synthesis of 4,7-polyazulenes with n-alkyl substituents has been shown to yield soluble polymers.[1]
-
Copolymerization: Incorporating comonomers such as thiophene, fluorene, or benzothiadiazole can disrupt the homopolymer's planarity and enhance solubility.[2][4] Various cross-coupling reactions like Suzuki, Stille, and Yamamoto are effective for creating such copolymers.[1][2]
2. Optimize Reaction Conditions:
-
Solvent Choice: For polymerization reactions, use high-boiling point solvents that can effectively solvate the growing polymer chains, preventing premature precipitation.
-
Catalyst System: The choice of catalyst and ligands in cross-coupling reactions can influence polymer chain length and, consequently, solubility. Experiment with different palladium catalysts and phosphine ligands to find the optimal combination for your specific monomer.
3. Post-Polymerization Processing:
-
Fractional Precipitation: If you have a mixture of soluble and insoluble fractions, you can attempt to isolate the soluble portion by Soxhlet extraction with a suitable solvent (e.g., tetrahydrofuran, chloroform). The soluble fraction can then be further purified.
Q2: I am struggling with controlling the regioselectivity of my azulene polymerization. How can I achieve a specific connectivity?
A2: The connectivity of azulene units in the polymer backbone (e.g., 1,3-, 4,7-, or 2,6-) critically dictates the material's electronic and optical properties.[2][5] Achieving high regioselectivity requires a shift from direct oxidative polymerization of unsubstituted azulene to more controlled synthetic routes using pre-functionalized monomers.
Key Strategies for Regiocontrol:
-
Pre-functionalized Monomers: The most reliable method is to synthesize azulene monomers with reactive groups (e.g., halogens, boronic esters, stannanes) at the desired positions for polymerization.
-
1,3-Connectivity: Start with 1,3-dihaloazulenes for reactions like Yamamoto or Suzuki coupling.[1][3]
-
4,7-Connectivity: Synthesize 4,7-dibromoazulene derivatives as precursors for Stille or Sonogashira coupling reactions.[1]
-
2,6-Connectivity: This is more challenging but can be achieved by synthesizing 2,6-dibromoazulene or a bisborylated azulene moiety.[5][6] This connectivity is particularly interesting as it allows for effective electron delocalization along the C2 axis.[5]
-
Experimental Workflow for Regiocontrolled Synthesis:
Caption: Workflow for achieving regiocontrolled polyazulene synthesis.
Q3: My polymerization yield is consistently low. What are the likely causes and how can I improve it?
A3: Low yields in azulene polymerization can be attributed to several factors, from monomer purity to side reactions.
Troubleshooting Low Yields:
| Potential Cause | Explanation | Recommended Solution |
| Monomer Impurity | Impurities in the azulene monomer or comonomer can poison the catalyst and terminate the polymerization. | Rigorously purify all monomers by recrystallization or column chromatography before use. Confirm purity using NMR and elemental analysis. |
| Side Reactions | The electron-rich nature of the azulene ring makes it susceptible to side reactions. For example, in cross-coupling reactions, homocoupling of the azulene monomer can occur.[7] | Optimize reaction conditions (catalyst, ligands, temperature, and reaction time) to favor the desired cross-coupling pathway. The use of specific ligand systems can suppress homocoupling. |
| Premature Precipitation | As discussed in Q1, the growing polymer chain may precipitate out of solution before reaching a high molecular weight, leading to low yields of the desired polymer. | Use a higher boiling point solvent or a solvent mixture that maintains the polymer in solution for the duration of the reaction. |
| Inefficient Catalyst System | The chosen catalyst may not be active enough for the specific azulene monomer, especially if there is steric hindrance near the reactive sites. | Screen a variety of catalysts and ligands. For Suzuki coupling, different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and bases (e.g., K₂CO₃, Cs₂CO₃) can have a significant impact on yield.[3] |
| Oxygen Sensitivity | Many organometallic catalysts used in cross-coupling reactions are sensitive to oxygen. | Ensure all polymerization reactions are carried out under a strictly inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox. De-gas all solvents prior to use. |
Q4: The protonation of my azulene-based polymer is irreversible, leading to degradation. How can I achieve reversible stimuli-responsiveness?
A4: The protonation of the electron-rich five-membered ring of azulene is a key feature for applications in sensors and electrochromic devices.[3] However, irreversible protonation can lead to polymer degradation.
Strategies for Reversible Protonation:
-
Incorporate the Seven-Membered Ring: Polymers with connectivity through the seven-membered ring (e.g., 4,7-polyazulenes) have been shown to exhibit more stable and reversible acid-base chemistry. This is because the resulting tropylium cations are effectively stabilized within the polymer backbone.[1]
-
Steric Hindrance: Introducing bulky substituents near the 1 and 3 positions of the azulene ring can sterically hinder irreversible reactions that may occur after protonation.
-
Control of Acid Strength and Concentration: Use the minimum concentration of acid required to induce the desired response. Strong acids or high concentrations can lead to irreversible side reactions. Trifluoroacetic acid (TFA) is commonly used for protonation studies.[4]
Troubleshooting Guide
Problem 1: Inconsistent Molecular Weight and High Polydispersity Index (PDI)
| Symptom | Possible Cause | Troubleshooting Steps |
| GPC analysis shows a broad or multimodal distribution. | 1. Slow initiation of polymerization. 2. Chain transfer or termination reactions. 3. Inconsistent reaction temperature. | 1. Ensure rapid and uniform mixing of reactants at the start of the polymerization. 2. Purify monomers to remove any chain transfer agents. Optimize the catalyst-to-monomer ratio. 3. Maintain a stable and uniform reaction temperature using an oil bath or a temperature-controlled reactor. |
Problem 2: Difficulty in Polymer Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Residual catalyst or monomer is present in the final product after precipitation. | 1. Inefficient precipitation. 2. Trapping of impurities within the precipitated polymer matrix. | 1. Use a large excess of a non-solvent to ensure complete precipitation of the polymer. Add the polymer solution dropwise to the vigorously stirred non-solvent.[8][] 2. Redissolve the precipitated polymer in a good solvent and re-precipitate it. Repeat this cycle 2-3 times.[8] 3. For removal of metallic catalyst residues, washing the polymer solution with an aqueous solution of a chelating agent (e.g., EDTA) can be effective before precipitation. |
Problem 3: Unexpected Color of the Final Polymer
| Symptom | Possible Cause | Troubleshooting Steps |
| The color of the polymer is different from what is reported in the literature for a similar structure. | 1. Presence of oxidized species. 2. Incomplete removal of the catalyst. 3. Protonation by acidic impurities. | 1. Handle the polymer under an inert atmosphere, especially during drying and storage. 2. Follow the rigorous purification steps outlined in Problem 2. 3. Wash the polymer with a dilute basic solution (e.g., aqueous ammonia or sodium bicarbonate) during the workup to neutralize any acidic residues. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Cross-Coupling Polymerization
This protocol provides a general guideline for the synthesis of an azulene-containing copolymer. The specific conditions may need to be optimized for your particular monomers.
-
Monomer Preparation: Ensure both the dihaloazulene monomer and the diboronic acid or ester comonomer are pure and dry.
-
Reaction Setup: In a Schlenk flask dried in an oven, add the dihaloazulene monomer, the diboronic comonomer (1 equivalent), and a phase transfer catalyst such as Aliquat 336 if using a two-phase system.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Base Addition: Add degassed toluene and a degassed aqueous solution of a base (e.g., 2M K₂CO₃).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the reaction mixture under a positive flow of inert gas.
-
Polymerization: Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously for 24-72 hours. Monitor the progress of the reaction by taking small aliquots and analyzing them by GPC.
-
Workup: Cool the reaction to room temperature and pour it into a vigorously stirred precipitating solvent like methanol.
-
Purification: Filter the precipitated polymer and wash it with methanol and water to remove residual salts and catalyst. Further purification can be achieved by redissolving the polymer in a solvent like THF or chloroform and re-precipitating it into methanol. Dry the final polymer under vacuum.[3]
Caption: Step-by-step workflow for Suzuki polymerization of azulene precursors.
References
- Synthesis and characterization of Azulene incorporated polymers as dielectric materials. (n.d.). Google Scholar.
-
Shetti, V. S. (2021). Chemical syntheses and salient features of azulene-containing homo- and copolymers. Beilstein Journal of Organic Chemistry, 17, 2164–2185. Retrieved from [Link]
-
What is the mechanism of azulene synthesis? (2019, February 23). Chemistry Stack Exchange. Retrieved from [Link]
-
Synthesis and properties of 2,6-azulene-based conjugated polymers and their applications in dispersing single-walled carbon nanotubes. (n.d.). RSC Publishing. Retrieved from [Link]
-
A Century of Azulene Chemistry; A Brief Look at Azulenes Building. (n.d.). MDPI. Retrieved from [Link]
-
Proposed mechanism for azulene synthesis starting from nucleophilic... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. (n.d.). PMC. Retrieved from [Link]
-
Chemical syntheses and salient features of azulene-containing homo- and copolymers. (2021, August 24). Beilstein Journals. Retrieved from [Link]
-
Azulene-Based π-Functional Materials: Design, Synthesis, and Applications. (2021, March 11). ACS Publications. Retrieved from [Link]
-
Azulene-Based π-Functional Materials: Design, Synthesis, and Applications | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Poly(2,6-azulene vinylene)s: Azulene Orientation Control and Property Studies. (2023, November 16). ACS Publications. Retrieved from [Link]
-
Poly(2,6-azuleneethynylene)s: Design, Synthesis, and Property Studies. (2022, September 6). Macromolecules. Retrieved from [Link]
-
Azulene in Polymers and Their Properties | Request PDF. (2020, June 17). ResearchGate. Retrieved from [Link]
-
Modulating the Properties of Azulene‐containing Polymers Through Functionalization at the 2‐Position of Azulene | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
(a) First unsuccessful attempt at incorporating azulene into an... (n.d.). ResearchGate. Retrieved from [Link]
-
Recent advances and future challenges in the bottom-up synthesis of azulene-embedded nanographenes. (2025, June 26). PMC. Retrieved from [Link]
-
Azulene, Reactivity, and Scientific Interest Inversely Proportional to Ring Size; Part 1: The Five-Membered Ring. (n.d.). MDPI. Retrieved from [Link]
-
Polymer purification. (2017, May 28). ResearchGate. Retrieved from [Link]
-
Syntheses of Azulene Embedded Polycyclic Compounds. (2024, March 22). MDPI. Retrieved from [Link]
-
(PDF) Azulene‐Based Molecules, Polymers, and Frameworks for Optoelectronic and Energy Applications. (2020, September 2). ResearchGate. Retrieved from [Link]
-
Effect of Oxidants on Properties of Electroactive Ultrathin Polyazulene Films Synthesized by Vapor Phase Polymerization at Atmospheric Pressure. (2022, November 29). ACS Publications. Retrieved from [Link]
-
Azulene-based conjugated polymers: Unique seven-membered ring connectivity leading to stimuli-responsiveness | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]
-
2 questions with answers in AZULENES | Science topic. (n.d.). ResearchGate. Retrieved from [Link]
-
Azulene, Reactivity, and Scientific Interest Inversely Proportional to Ring Size; Part 2: The Seven-Membered Ring. (2023, July 10). MDPI. Retrieved from [Link]
-
Controlling Sequence in Polymerization Reactions. (2021, April 15). YouTube. Retrieved from [Link]
-
Chemical syntheses and salient features of azulene-containing homo- and copolymers. (2021, August 24). Beilstein Journals. Retrieved from [Link]
-
On-surface synthesis of polyazulene with 2,6-connectivity. (n.d.). RSC Publishing. Retrieved from [Link]
-
Poly[2(6)-aminoazulene]: Synthesis, Photophysical Properties, and Proton Conductivity | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]
Sources
- 1. BJOC - Chemical syntheses and salient features of azulene-containing homo- and copolymers [beilstein-journals.org]
- 2. Chemical syntheses and salient features of azulene-containing homo- and copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and properties of 2,6-azulene-based conjugated polymers and their applications in dispersing single-walled carbon nanotubes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Navigating the Reaction Landscape: A Technical Guide to Kinetic and Thermodynamic Control in 1,3-Dibromoazulene Surface Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the on-surface synthesis of azulene-based nanostructures. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of controlling kinetic and thermodynamic pathways in the surface reactions of 1,3-dibromoazulene. Our focus is to empower you with the causal understanding behind experimental choices to achieve desired product outcomes with high fidelity.
Introduction to the Challenge: Chains vs. Rings
The on-surface reaction of this compound (DBA) on catalytically active metal surfaces, such as Au(111) and Cu(111), presents a fascinating case of competitive reaction pathways. The primary reaction involves a thermally activated Ullmann-type coupling, which proceeds through debromination and the formation of organometallic intermediates before subsequent covalent bond formation. The critical juncture in this process is the competition between the formation of linear or extended organometallic chains and the cyclization into macrocyclic structures. This competition is a classic example of kinetic versus thermodynamic control.
-
Kinetic Control: At lower temperatures, the reaction is essentially irreversible. The product that forms the fastest, due to a lower activation energy barrier, will be the dominant product. In the case of DBA, this is typically the formation of entropically favored organometallic chains.[1][2]
-
Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing the system to reach equilibrium. The most thermodynamically stable product will be the major product. For DBA, cyclic structures are often the energetically favored product.[1][2]
Understanding and manipulating the experimental parameters that govern these two regimes is paramount for the rational design and synthesis of specific azulene-based nanostructures.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.
Problem 1: My STM images show disordered molecular clusters and no signs of polymerization.
Possible Causes and Solutions:
-
Incomplete Debromination: The initial C-Br bond scission is a prerequisite for polymerization. If the annealing temperature is too low, the DBA molecules will not be activated.
-
Solution: Gradually increase the annealing temperature in increments of 10-20 K. Monitor the surface with STM at each step to identify the onset of debromination, which is often characterized by the appearance of mobile adatoms (bromine and metal) and the initial formation of small oligomers.
-
-
Contaminated Surface or Precursor: Contaminants on the substrate or in the DBA source can act as pinning sites, hindering diffusion and preventing long-range order. Common contaminants include carbon monoxide, water, and hydrocarbons from the UHV chamber.
-
Solution: Ensure rigorous cleaning of the substrate through repeated cycles of sputtering and annealing.[3] The cleanliness of the Au(111) surface can be verified by the presence of the characteristic herringbone reconstruction in STM images.[3] Degas the DBA precursor thoroughly in the evaporator for several hours before deposition to remove adsorbed water and other volatile impurities.[3]
-
-
Incorrect Monomer Coverage: At very low coverages, the probability of intermolecular reactions is reduced. Conversely, at very high (multilayer) coverages, the diffusion of molecules on the surface is hindered, leading to disordered aggregation.
-
Solution: Calibrate your deposition source to achieve a sub-monolayer coverage. Start with a coverage of around 0.5-0.8 monolayers (ML) and systematically vary it. Coverage can be estimated from large-scale STM images by calculating the ratio of the area covered by molecules to the total area.
-
Problem 2: I'm aiming for the thermodynamic product (macrocycles), but my STM images predominantly show linear chains even after high-temperature annealing.
Possible Causes and Solutions:
-
Insufficient Annealing Time: Reaching thermodynamic equilibrium requires sufficient time for the system to explore different configurations and for the less stable kinetic product to convert to the more stable thermodynamic product.
-
Solution: Increase the annealing time at the target temperature. For a given temperature, you can perform a time-dependent study, annealing for progressively longer durations (e.g., 10 min, 30 min, 60 min) and imaging the surface after each step to observe the evolution of the structures.
-
-
High Monomer Coverage: At high coverages, the formation of long, entangled chains can be kinetically trapped. The steric hindrance and reduced mobility in a dense environment can make it difficult for the chains to rearrange and cyclize.
-
"Kinetic Trapping" on the Surface: The energy landscape of the surface reaction can have deep local minima corresponding to the chain structures, making the transition to the global minimum (macrocycles) difficult even at elevated temperatures.
-
Solution: Employ a "two-step" or "ramped" annealing protocol. First, anneal at a moderate temperature to promote the formation of short, mobile oligomers (the kinetic regime). Then, slowly ramp up the temperature to the thermodynamic regime. This can provide the system with enough thermal energy to overcome the activation barriers for cyclization without being immediately trapped in long, immobile chains.
-
Problem 3: My XPS data shows a persistent Br 3d signal after annealing at temperatures where debromination should be complete.
Possible Causes and Solutions:
-
Incomplete Debromination: As with STM, this indicates the annealing temperature was insufficient to cleave all C-Br bonds.
-
Solution: Increase the annealing temperature. Compare the Br 3d and C 1s spectra at different annealing stages. A successful debromination will show a decrease and eventual disappearance of the C-Br component in the C 1s spectrum and the Br 3d signal.[4]
-
-
Bromine Intercalation or Adsorption on Defects: Bromine atoms, once cleaved from the DBA molecules, can adsorb onto the metal surface or become trapped at defect sites (e.g., step edges).
-
Solution: Annealing at a sufficiently high temperature should lead to the desorption of bromine from the surface. For Au(111), bromine typically desorbs at temperatures above 300°C.[4] If the signal persists, it might indicate a high density of defect sites on your substrate that are trapping bromine. Improving substrate preparation can mitigate this.
-
-
X-ray Beam Damage: Prolonged exposure to the X-ray beam can sometimes induce chemical changes, including the re-adsorption or reaction of desorbed species.[1]
-
Solution: Minimize the X-ray exposure time and dose. Use a focused X-ray source if possible to analyze a fresh area of the sample for each measurement. It's good practice to acquire a quick survey scan first to locate the peaks of interest and then perform detailed scans with optimized acquisition parameters.[5]
-
Problem 4: The C 1s spectrum is complex and difficult to interpret.
Possible Causes and Solutions:
-
Multiple Chemical States of Carbon: During the reaction, carbon atoms will exist in different chemical environments: within the azulene core, bonded to bromine (C-Br), and bonded to the metal substrate in organometallic intermediates (C-M).
-
Solution: Deconvolute the C 1s spectrum into multiple components based on known binding energies. The C-Br component will be at a higher binding energy than the main C-C peak of the azulene ring. The formation of organometallic bonds (e.g., C-Au or C-Cu) will result in a new component at a lower binding energy. Tracking the relative intensities of these components as a function of annealing temperature provides a clear picture of the reaction progress.
-
-
Surface Contamination: Adventitious carbon contamination is a common issue in UHV systems and will contribute to the C 1s signal.[6]
-
Solution: A clean surface should show a minimal C 1s signal before deposition. If a significant carbon signal is present on the "clean" substrate, repeat the sputtering and annealing cycles. The C 1s spectrum of adventitious carbon is typically broad and can be used as a reference for charge correction if needed.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal substrate for studying the kinetic vs. thermodynamic control of this compound reactions?
A1: Both Au(111) and Cu(111) are excellent substrates for these studies, but they offer different catalytic activities. Cu(111) is generally more reactive than Au(111), meaning that the debromination and subsequent reactions occur at lower temperatures.[1] This can be an advantage for studying the initial stages of the reaction. However, the stronger interaction with the Cu(111) surface can sometimes lead to a higher density of defects in the resulting structures. Au(111) is less reactive, requiring higher annealing temperatures, which can provide a wider temperature window to separate the kinetic and thermodynamic regimes. The choice of substrate will depend on the specific scientific question being addressed.
Q2: How can I accurately control and measure the substrate temperature?
A2: Accurate temperature control is critical. A thermocouple spot-welded to the sample holder is a common method. However, there can be a temperature gradient between the holder and the sample surface. It is advisable to calibrate the thermocouple reading against a known temperature-dependent phenomenon, such as the desorption of a known adsorbate or by using a pyrometer focused on the sample surface. For precise experiments, a feedback loop controlling the heater power based on the thermocouple reading is essential.
Q3: What is the expected morphology of the kinetic and thermodynamic products?
A3:
-
Kinetic Product: On both Au(111) and Cu(111), the kinetic product is typically composed of organometallic chains of varying lengths. These chains are formed by the linking of de-brominated azulene units via single metal adatoms.[1][2]
-
Thermodynamic Product: The thermodynamic product is often a macrocyclic structure, where the organometallic chains have cyclized. The size of the macrocycle can vary, with hexamers being commonly observed on Cu(111).[1][6] The formation of these rings is energetically favorable but requires the system to overcome the entropic penalty of cyclization.
Q4: Can I go from the thermodynamic product back to the kinetic product?
A4: Generally, no. The transition from the kinetic to the thermodynamic product is driven by the system moving towards a lower energy state. Reversing this process would require moving to a higher energy state, which is thermodynamically unfavorable. The reaction is considered irreversible once the stable thermodynamic product is formed, especially after subsequent covalent bond formation upon further annealing.
Experimental Protocols
Protocol 1: Sample Preparation and Deposition
-
Substrate Cleaning:
-
Clean the Au(111) or Cu(111) single crystal by repeated cycles of Ar+ sputtering (typically 1-2 keV) for 15-20 minutes.
-
Anneal the crystal to a temperature of 750-800 K for Au(111) or 700-750 K for Cu(111) for 30 minutes to restore a well-ordered surface.
-
Verify the surface cleanliness and reconstruction (e.g., herringbone for Au(111)) using STM.
-
-
Precursor Degassing:
-
Load the this compound precursor into a Knudsen cell evaporator.
-
Degas the precursor in UHV at a temperature just below its sublimation point for at least 12 hours to remove adsorbed water and other volatile contaminants.
-
-
Deposition:
-
Position the clean substrate in front of the evaporator.
-
Heat the precursor to its sublimation temperature (typically 330-360 K).
-
Deposit the precursor onto the substrate held at room temperature.
-
Control the deposition time to achieve the desired sub-monolayer coverage. A quartz crystal microbalance can be used for initial calibration, but final coverage should be confirmed with STM.
-
Protocol 2: Driving the Reaction Towards Kinetic or Thermodynamic Products
To obtain the KINETIC product (organometallic chains):
-
Deposit this compound on the clean substrate at room temperature.
-
Anneal the sample to a temperature that is sufficient for debromination but low enough to prevent significant surface diffusion and rearrangement (e.g., 350-400 K on Au(111)).
-
Cool the sample down to cryogenic temperatures for STM imaging.
To obtain the THERMODYNAMIC product (macrocycles):
-
Deposit this compound on the clean substrate at room temperature.
-
Anneal the sample to a higher temperature where the surface species are mobile and the reaction is reversible (e.g., >420 K on Au(111)).
-
Maintain this temperature for a sufficient time (e.g., 10-30 minutes) to allow the system to reach equilibrium.
-
Cool the sample down for STM imaging.
Data Presentation
Table 1: Summary of Experimental Parameters and Expected Outcomes
| Parameter | Kinetic Control | Thermodynamic Control |
| Annealing Temperature | Lower (e.g., 350-400 K on Au(111)) | Higher (e.g., >420 K on Au(111)) |
| Monomer Coverage | Moderate to high | Low to moderate |
| Annealing Time | Short | Long |
| Primary Product | Organometallic Chains | Macrocycles |
| Driving Force | Lower activation energy | Greater thermodynamic stability |
Visualizations
Caption: Reaction pathways for this compound on a metal surface.
Caption: Troubleshooting flowchart for disordered STM images.
References
-
Crist, B. V. (n.d.). What is Adventitious Carbon? The XPS Library. Retrieved from [Link]
-
Gottfried, J. M., & Klyatskaya, S. (2019). On-surface synthesis of polyazulene with 2,6-connectivity. Chemical Communications, 55(90), 13562-13565. [Link]
-
Krenner, W., et al. (2020). The Macrocycle versus Chain Competition in On-Surface Polymerization: Insights from Reactions of this compound on Cu(111). Chemistry – A European Journal, 26(35), 7839-7846. [Link]
-
McMurry, J. (2023). 14.3 Kinetic versus Thermodynamic Control of Reactions. In Organic Chemistry. OpenStax. [Link]
-
Mishra, S., et al. (2020). STM induced manipulation of azulene-based molecules and nanostructures: the role of the dipole moment. Nanoscale, 12(47), 24112-24120. [Link]
-
Smykalla, L., et al. (2015). Surface-confined 2D polymerization of a brominated copper-tetraphenylporphyrin on Au(111). The Journal of Chemical Physics, 142(2), 024706. [Link]
-
Sun, Q., et al. (2024). On-Surface Synthesis of Non-Benzenoid Nanographenes Embedding Azulene and Stone-Wales Topologies. Angewandte Chemie International Edition, 63(14), e202318181. [Link]
-
Zhang, Y., et al. (2019). Nanoribbons with Nonalternant Topology from Fusion of Polyazulene: Carbon Allotropes beyond Graphene. Journal of the American Chemical Society, 141(44), 17713–17720. [Link]
Sources
- 1. Beware of beam damage under reaction conditions: X-ray induced photochemical reduction of supported VOx catalysts during in situ XAS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long and isolated graphene nanoribbons by on-surface polymerization on Au(111) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. xpslibrary.com [xpslibrary.com]
Stability and degradation of 1,3-Dibromoazulene under reaction conditions
Welcome to the technical support guide for 1,3-dibromoazulene. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this versatile synthetic intermediate. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can anticipate and resolve challenges in your work.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the stability and reactivity of this compound under typical laboratory conditions.
Q1: What are the optimal storage conditions for this compound to ensure long-term stability?
A: this compound is a crystalline solid that is relatively stable when stored properly. However, like many polycyclic aromatic hydrocarbons with unique electronic properties, its stability can be compromised by environmental factors.[1] The deep blue color of the compound is a result of its highly conjugated system, which also makes it susceptible to degradation.[1]
The primary concerns are exposure to light and atmospheric oxygen. The azulene core can undergo photochemical reactions upon absorption of UVA and visible light.[2] To prevent degradation, it is crucial to store the compound in an amber vial, protected from light, and under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration is recommended.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation. The azulene core can be sensitive to oxidative degradation. |
| Light | Protect from Light (Amber Vial) | The conjugated azulene system absorbs in the visible and UV regions, making it susceptible to photodegradation.[2][3] |
| Container | Tightly Sealed Glass Vial | Prevents moisture and oxygen ingress. |
Q2: How does temperature affect the stability of this compound during a reaction?
A: The azulene backbone itself is thermally robust. For instance, poly(1,3-azulene) has been shown to be stable at very high temperatures, retaining over 60% of its mass even after heating to 1000 °C.[4] However, this high thermal stability applies to the core structure in isolation.
In a reaction mixture, elevated temperatures can accelerate undesirable side reactions, even if the this compound molecule itself does not decompose via a simple unimolecular pathway. High temperatures can promote:
-
Reaction with trace impurities: Accelerates reactions with residual water, oxygen, or peroxides in solvents.
-
Side reactions with reagents: Can lead to over-alkylation, rearrangement, or catalyst deactivation in cross-coupling reactions.
-
Polymerization: At very high temperatures or in the presence of certain catalysts, azulene derivatives can polymerize.
Therefore, while the molecule is not exceptionally thermally fragile, it is best practice to use the lowest effective temperature for any given reaction to maximize selectivity and yield.
Q3: Is this compound sensitive to acidic or basic conditions?
A: Yes, the unique dipolar nature of the azulene ring system makes it sensitive to pH.[4]
-
Acidic Conditions: The seven-membered ring of azulene is electron-rich and can be protonated by strong acids.[4] This protonation disrupts the aromatic system, altering the compound's electronic properties, color, and reactivity. In some cases, exposure to strong acid in aqueous media can lead to hydrolysis or other degradation pathways, a reactivity that has been observed in highly substituted azaazulene derivatives.[5] It is advisable to avoid strong Brønsted acids unless protonation is a desired step in the mechanism.
-
Basic Conditions: this compound is generally more stable under basic or neutral conditions. The C-Br bonds at the 1 and 3 positions are on the electron-rich five-membered ring, making them susceptible to nucleophilic attack, but the compound does not have acidic protons that would be abstracted by common bases.[6] Many cross-coupling reactions, such as the Suzuki reaction, are performed under basic conditions without significant degradation of the starting material.[4]
Q4: Which solvents are recommended for reactions involving this compound, and are there any I should avoid?
A: The choice of solvent is critical and depends on the specific reaction. This compound is soluble in many common organic solvents like THF, chloroform, DMF, and NMP.[4]
| Solvent | Compatibility & Considerations |
| Tetrahydrofuran (THF) | Commonly used. CRITICAL: Must be freshly distilled or verified peroxide-free. Peroxides can initiate radical side reactions. Always degas thoroughly before use in cross-coupling reactions. |
| Toluene / Xylenes | Good for higher temperature reactions (e.g., Stille coupling). Must be dry and degassed. |
| N,N-Dimethylformamide (DMF) | A polar aprotic solvent suitable for many coupling reactions. Must be anhydrous. Be aware that residual amines in old DMF can act as nucleophiles. |
| Dichloromethane (DCM) | Suitable for handling and purification (e.g., chromatography).[6] Less common for cross-coupling due to lower boiling point. |
| Acetonitrile | Use with caution. Studies on related azulenes have shown the highest rate of photo-oxidative degradation in acetonitrile.[7] |
| Protic Solvents (e.g., Alcohols) | Generally avoided in reactions involving organometallics (e.g., Grignard or organolithium reagents) but may be used as a co-solvent in some coupling reactions (e.g., Suzuki). |
The most critical factor for success, especially in metal-catalyzed reactions, is the rigorous exclusion of oxygen and water. Solvents should be anhydrous and thoroughly degassed via methods like freeze-pump-thaw or sparging with an inert gas.
Troubleshooting Guide
Issue 1: My cross-coupling reaction (e.g., Suzuki, Stille) with this compound has a low yield or fails completely.
This is a common issue that can often be traced back to a few key parameters. The bromine atoms at the 1 and 3 positions are known to be less reactive than bromo groups on other aromatic systems, which can make reactions challenging.[6]
Troubleshooting Workflow for Failed Cross-Coupling
Caption: Logical workflow for diagnosing a failed cross-coupling reaction.
Potential Causes & Solutions:
-
Inactive Catalyst/Ligand:
-
Cause: The palladium catalyst may be oxidized (Pd(0) to Pd(II)) or the phosphine ligand may be oxidized.
-
Solution: Use a fresh catalyst and ligand. Consider using a pre-catalyst that is more stable to air. Ensure all transfers are done under an inert atmosphere.
-
-
Incomplete Oxygen Removal:
-
Cause: Dissolved oxygen can deactivate the Pd(0) catalyst and promote side reactions.
-
Solution: Implement a rigorous degassing protocol for your solvent(s). The freeze-pump-thaw method (three cycles) is superior to simple sparging with argon or nitrogen.
-
-
Poor Starting Material Quality:
-
Cause: The this compound may have degraded during storage.
-
Solution: Before each use, check the purity by TLC. If degradation is suspected, purify the material by column chromatography using neutral alumina and hexanes.[6] A pure compound should appear as a single, well-defined spot.
-
-
Sub-optimal Reaction Temperature:
-
Cause: The reaction may require more thermal energy to overcome the activation barrier for oxidative addition.
-
Solution: If the reaction is sluggish at a lower temperature, cautiously increase the temperature in increments of 10-20 °C. Monitor for the appearance of degradation products by TLC.
-
Issue 2: I am observing a significant amount of a mono-substituted and/or debrominated side product.
A: This indicates that either the reaction is not going to completion or a competing reductive debromination pathway is occurring.
Potential Causes & Solutions:
-
Insufficient Reagent:
-
Cause: If you are attempting a di-substitution, using less than two equivalents of the coupling partner will naturally lead to mono-substituted products.
-
Solution: For di-substitution, use a slight excess (e.g., 2.2-2.5 equivalents) of the nucleophile or organometallic reagent.
-
-
Reductive Dehalogenation:
-
Cause: This is a known side reaction in many cross-coupling reactions. It can be promoted by trace amounts of water or alcohols, or by certain phosphine ligands that can facilitate β-hydride elimination from the catalyst complex.
-
Solution: Ensure all reagents and solvents are rigorously dry. If the problem persists, try switching to a different phosphine ligand. For example, bulky biaryl phosphine ligands can sometimes suppress this side reaction.
-
Experimental Protocols
Protocol 1: Purity Assessment of this compound by TLC
This quick check should be performed before setting up a reaction to ensure the quality of the starting material.
-
Prepare TLC Plate: Use a silica gel or neutral alumina TLC plate.
-
Prepare Sample: Dissolve a small amount of this compound in a minimal amount of dichloromethane.
-
Eluent: Use a non-polar eluent system, such as pure hexanes or a mixture of hexanes/ethyl acetate (e.g., 98:2).
-
Spot and Develop: Spot the sample onto the plate and develop it in a chamber saturated with the eluent.
-
Visualize: The compound is intensely colored and will be visible as a blue spot. No UV lamp is necessary.
-
Analyze: A pure sample should show a single spot. Streaking or the presence of additional spots at the baseline or with different Rf values indicates impurities or degradation.
Protocol 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
This protocol is essential for oxygen-sensitive reactions like Suzuki, Stille, or Sonogashira couplings.
-
Select Flask: Place the required volume of anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar and a high-vacuum stopcock. The flask should not be more than half full.
-
Freeze: Cool the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent in a thin layer on the walls to prevent the flask from cracking.
-
Pump: Once the solvent is completely frozen, open the stopcock to a high-vacuum line (~10-3 mbar) and evacuate for 10-15 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thaw: Close the stopcock to isolate the flask from the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You will likely see gas bubbles evolving from the liquid as dissolved gases are released.
-
Repeat: Repeat steps 2-4 for a total of three cycles.
-
Backfill: After the final cycle, backfill the flask with an inert gas (argon or nitrogen) before using the solvent.
Potential Degradation Pathway
While specific degradation pathways for this compound are not extensively detailed in the literature, a plausible mechanism under aerobic and light-exposed conditions involves photo-oxidation. The highly conjugated azulene system can be excited by light to form a reactive excited state, which can then interact with molecular oxygen (O₂) to generate reactive oxygen species (ROS) or directly form oxidized products, leading to ring-opening or polymerization.
Caption: A potential photo-oxidative degradation pathway for this compound.
References
-
Chen, X.-Y., Dias, J. R., Powell, D. R., Van Horn, J. D., & Sandreczki, T. C. (2005). This compound. Acta Crystallographica Section E: Structure Reports Online, 61(4), o941–o943. Available at: [Link]
-
Leino, T. O., et al. (2025). Amino-substituted 1,3-diazaazulenes: Synthesis, structural studies, reactivity, and photophysical properties. ChemRxiv. Available at: [Link]
-
Thomas, K. R. J., et al. (2021). Chemical syntheses and salient features of azulene-containing homo- and copolymers. National Institutes of Health. Available at: [Link]
-
Chen, X.-Y., et al. (2005). electronic reprint this compound. ResearchGate. Available at: [Link]
-
Wang, H., et al. (2024). Photochemical and Oxidative Degradation of Chamazulene Contained in Artemisia, Matricaria and Achillea Essential Oils and Setup of Protection Strategies. PMC - PubMed Central. Available at: [Link]
-
Wang, C., et al. (2014). Photomutagenicity of cosmetic ingredient chemicals azulene and guaiazulene. PMC - NIH. Available at: [Link]
Sources
- 1. CAS 14658-95-8: this compound | CymitQuimica [cymitquimica.com]
- 2. Photomutagenicity of cosmetic ingredient chemicals azulene and guaiazulene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodegradation of 1,3,5-Tris-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione and decabromodiphenyl ethane flame retardants: Kinetics, Main products, and environmental implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical syntheses and salient features of azulene-containing homo- and copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Photochemical and Oxidative Degradation of Chamazulene Contained in Artemisia, Matricaria and Achillea Essential Oils and Setup of Protection Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Removal of organometallic catalyst residues from azulene polymers
Welcome to the PolyAzulene Purity Support Center .
I am Dr. Aris Thorne, Senior Application Scientist specializing in conjugated polymer purification. Below is a technical guide designed to troubleshoot and resolve catalyst contamination in azulene-based polymers.
Diagnostic & Detection: "How do I know my polymer is contaminated?"
Q: My Polyazulene (PAz) film exhibits low charge carrier mobility despite a high molecular weight. Could catalyst residues be the cause? A: Yes. Residual metal ions (Fe³⁺, Ni⁰, Pd⁰) act as deep charge traps within the bandgap of conjugated polymers.
-
The Mechanism: Metals coordinate with the
-electron system, creating localized states that impede polaron hopping. In oxidative polymerization (using FeCl₃), residual Iron acts as a p-type dopant, artificially inflating conductivity initially but degrading stability and mobility over time. -
Immediate Check: Perform X-ray Photoelectron Spectroscopy (XPS) .
-
Look for: Fe 2p signals (707–725 eV) or Ni 2p signals.
-
Threshold: For optoelectronics, you need <100 ppm. For bio-applications, <10 ppm.
-
Q: I see a color shift in my solution over time. Is this degradation or contamination? A: Often, it is contamination-induced aggregation.
-
Fe Residues: Cause a bathochromic shift (red-shift) due to residual doping (polaron formation).
-
Pd/Ni Colloids: Cause scattering (hazy solutions) or dark precipitates that do not redissolve.
-
Test: Treat a small aliquot with hydrazine hydrate (reducing agent). If the color shifts drastically from green/blue (doped) to neutral azulene (often blue/purple) and precipitates form, you have trapped oxidants.
Core Protocols: Removal Workflows
Scenario A: Removing Iron (Fe) after Oxidative Polymerization
Common for: Poly(1,3-azulene) synthesized with FeCl₃.
The Problem: FeCl₃ is both an oxidant and a dopant. The polymer precipitates as a doped salt (
Protocol: The Chelation-Reduction Cycle
-
Dedoping (The Critical Step):
-
Suspend the crude polymer in Ammonium Hydroxide (NH₄OH) / Methanol (1:10 v/v) .
-
Why: NH₄OH neutralizes the acid and dedopes the polymer chain, releasing the coordinated Fe ions.
-
Stir: 12 hours at Room Temp.
-
-
Chelation Wash:
-
Filter the polymer.
-
Resuspend in 0.05 M EDTA (Ethylenediaminetetraacetic acid) in water (pH 8).
-
Why: EDTA binds free Fe³⁺/Fe²⁺ ions preventing re-adsorption.
-
Stir: 4 hours at 50°C.
-
-
Soxhlet Extraction (Final Polish):
-
Load polymer into a thimble.
-
Solvent 1: Methanol (24 hours) – Removes low MW oligomers and salts.
-
Solvent 2: Acetone (12 hours) – Removes organic impurities.
-
Solvent 3: Chloroform (if polymer is soluble, skip; if insoluble, use this to extract the clean fraction).
-
Scenario B: Removing Nickel (Ni) after Yamamoto Coupling
Common for: Poly(2,6-azulene).
The Problem: Ni(COD)₂ is used in stoichiometric amounts. Ni(0) particles aggregate and adhere strongly to the electron-rich azulene backbone.
Protocol: The "Acid-Cocktail" Wash Warning: Azulene is sensitive to super-acids. Do not use concentrated H₂SO₄.
-
Quenching:
-
Scavenger Treatment (If soluble):
-
Dissolve polymer in Chlorobenzene or Toluene.
-
Add QuadraPure™ TU (Thiourea resin) or similar macroporous scavenger.
-
Dosage: 50 equivalents relative to expected metal content.[6]
-
Stir: 60°C for 12 hours.
-
Filter resin.
-
-
Reprecipitation:
-
Precipitate into Methanol containing 1% w/v Sodium Diethyldithiocarbamate .
-
Why: Dithiocarbamates are ultra-high affinity ligands for transition metals, stripping remaining Ni atoms from the chain.
-
Visualization: Purification Decision Tree
The following diagram outlines the logical flow for selecting the correct purification method based on your synthesis route.
Caption: Logical workflow for removing organometallic residues based on the specific polymerization mechanism used for Polyazulene.
Comparative Data: Scavenger Efficiency
When handling soluble polyazulenes (e.g., alkyl-substituted), solid-phase scavengers are superior to washing.
| Scavenger Type | Target Metals | Efficiency (Ni/Pd) | Compatibility Note |
| Thiol-Silica (Si-SH) | Pd, Ag, Cu | High (95%+) | Good general purpose; rapid kinetics. |
| Thiourea Resin | Ni, Pd, Pt | Very High (99%+) | Best for Yamamoto (Ni) residues. |
| Dithiocarbamate | Fe, Cu, Ni | High | Can be difficult to remove if not resin-bound. |
| Activated Carbon | All | Moderate (70-80%) | Non-selective; may adsorb polymer oligomers. |
| Celite Filtration | Pd (Black) | Low (<50%) | Removes bulk solids only; misses soluble ions. |
FAQ: Troubleshooting Specific Issues
Q: My polymer becomes insoluble after purification. Why?
A: You likely removed the "dopant solubilization" effect. Doped polyazulene (cationic) is often more soluble in polar solvents than the neutral, planar form which stacks efficiently (
-
Fix: Use stronger solvents (o-dichlorobenzene, trichlorobenzene) at high temperatures (100°C+) for processing neutral polymers.
Q: Can I use Cyanide washes for Palladium removal? A: Avoid. While effective, cyanide can nucleophilically attack the azulene 4/8 positions or the 1/3 positions depending on substitution, potentially breaking conjugation or introducing defects. Stick to Thiourea or Dithiocarbamates.
Q: What is the target ICP-MS limit for bio-electronic interfaces? A: <10 ppm total metal content. Higher levels induce cytotoxicity via Reactive Oxygen Species (ROS) generation, particularly with Copper and Nickel.
References
-
On-surface synthesis of polyazulene with 2,6-connectivity. Chemical Communications, 2019.[7][8][9] Link
-
Effect of Oxidants on Properties of Electroactive Ultrathin Polyazulene Films. Langmuir, 2022. Link
-
Removal of Palladium Nanoparticles from Polymer Materials. Macromolecules, 2016. Link
-
Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling. RSC Advances, 2021.[10] Link
-
Catalyst Removal from Conjugated Polymers. Carnegie Mellon University Polymer Group. Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. CN104045188A - Method for removing iron ions in drinking-water-level polyaluminum chloride - Google Patents [patents.google.com]
- 3. A new solution for removing metal-based catalyst residues from a biodegradable polymer - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. US6465609B2 - Process for removal of metal catalyst from polymer selectively hydrogenated using organotitanium compound - Google Patents [patents.google.com]
- 6. eag.com [eag.com]
- 7. On-surface synthesis of polyazulene with 2,6-connectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
- 10. Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting low yields in Sonogashira reactions of electron-rich dihalides
Topic: Sonogashira Coupling of Electron-Rich Dihalides
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: 2025-10-24
Executive Summary: The "Deactivated Electrophile" Challenge
Welcome to the troubleshooting center for Sonogashira couplings. You are likely here because your reaction has stalled, or you are struggling to control selectivity (mono- vs. bis-alkynylation) on an electron-rich dihalide scaffold (e.g., dihalo-anisoles, thiophenes, or anilines).
The Core Problem: Electron-rich arenes push electron density into the Carbon-Halogen (C-X) bond. This increases the bond strength and reduces the electrophilicity of the metal insertion site. Consequently, the Oxidative Addition step (Pd(0) → Pd(II)) becomes the rate-determining bottleneck. Standard catalysts like Pd(PPh₃)₂Cl₂ often fail here because triphenylphosphine is not electron-rich enough to drive the palladium into this "hard" bond.
This guide provides a field-proven workflow to overcome this energy barrier while managing the delicate selectivity required for dihalide substrates.
Diagnostic Triage: Why is my reaction failing?
Use this logic flow to identify your specific failure mode before attempting the protocols.
Caption: Diagnostic logic tree identifying the three primary failure modes: Oxidative Addition failure (Ligand issue), Glaser Coupling (Atmosphere issue), and Selectivity (Stoichiometry/Temp issue).
The "Gold Standard" Protocols
Do not rely on "standard" Suzuki/Sonogashira conditions (Pd(PPh₃)₄). For electron-rich dihalides, you must use Buchwald-type precatalysts or bulky electron-rich phosphines to lower the activation energy of oxidative addition [1, 2].
Protocol A: The "Heavy Lifter" (For difficult Bis-coupling or unreactive Aryl Bromides)
Objective: Force conversion on deactivated rings.
Reagents:
-
Catalyst: XPhos Pd G2 (1–3 mol%) or Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).
-
Why: XPhos is electron-rich (accelerates oxidative addition) and bulky (accelerates reductive elimination).
-
-
Co-Catalyst: CuI (1.5 mol%). Keep Cu loading low to minimize homocoupling.
-
Base: Cs₂CO₃ (2.5 equiv) or HN(iPr)₂ (excess).
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous/Degassed).
-
Temperature: 80°C – 100°C.
Step-by-Step:
-
Degassing: Charge a reaction vial with the dihalide, Pd-precatalyst, and CuI. Seal and purge with Argon for 15 mins (or evacuate/backfill 3x).
-
Solvent Prep: Sparge the solvent and liquid base with Argon for 20 mins separately.
-
Addition: Syringe in solvent/base. Add the alkyne last (slow addition via syringe pump over 1 hour can suppress homocoupling if that is a recurring issue).
-
Heating: Heat to 80°C. Monitor by HPLC/UPLC every 2 hours.
Protocol B: The "Precision Strike" (For Mono-Selectivity)
Objective: Install one alkyne and leave the second halogen intact.
Reagents:
-
Substrate Ratio: Dihalide (3.0 equiv) : Alkyne (1.0 equiv).
-
Why: Statistical probability favors mono-substitution when the electrophile is in excess.
-
-
Catalyst: PdCl₂(PPh₃)₂ (2 mol%).
-
Why: We intentionally use a less active catalyst here. Once the first alkyne is added, the ring becomes slightly more electron-rich (via conjugation), making the second oxidative addition even harder for this "weaker" catalyst.
-
-
Solvent: THF or DMF at Room Temperature to 40°C.
Troubleshooting Matrix (FAQs)
Q1: My reaction turns black immediately and yields are <10%. What happened?
Diagnosis: "Pd-Black" formation. The active Pd(0) species is unstable and precipitating out of solution before it can perform the catalytic cycle.
-
Fix:
-
Switch to a Precatalyst: Use XPhos Pd G2 or SPhos Pd G2 . These release the active species slowly and stabilize it.
-
Add Excess Ligand: If using Pd(OAc)₂, increase the Phosphine:Pd ratio from 2:1 to 4:1.
-
Check Halide: If using Aryl-Chlorides, Pd-Black formation is common because oxidative addition is too slow. You must use a Buchwald ligand (XPhos/SPhos) [3].
-
Q2: I see 100% conversion of the alkyne, but my aryl halide is untouched.
Diagnosis: Glaser Coupling . Your alkyne reacted with itself (homocoupling) mediated by Copper and Oxygen.
-
Fix:
-
Exclusion of O₂: This is the #1 cause. Do not just "flush" the flask; use freeze-pump-thaw cycles for the solvent.
-
Copper-Free Route: If the problem persists, remove CuI entirely. Use Pd(CyPF-tBu)Cl₂ (1-3 mol%) with Cs₂CO₃ in Dioxane at 100°C. This "Copper-Free Sonogashira" eliminates the possibility of Glaser coupling [4].[1]
-
Q3: I want the Bis-product, but the reaction stops at Mono.
Diagnosis: "Deactivation Stall." The first alkyne addition has made the ring sufficiently electron-rich (and sterically crowded) that the catalyst cannot insert into the second C-X bond.
-
Fix:
-
Increase Temp: Move from 80°C to 110°C (switch solvent to Toluene/DMF).
-
Ligand Switch: Switch to tBu₃P (Tri-tert-butylphosphine). This is one of the most electron-donating ligands available and is exceptional for forcing difficult oxidative additions [5].
-
Q4: I am using a dihalide with two different halogens (e.g., 1-bromo-4-iodobenzene). Which reacts first?
Answer: The Iodide reacts first.
-
Order of Reactivity: Vinyl-I > Aryl-I > Vinyl-Br > Aryl-Br >> Aryl-Cl.[2][3]
-
Strategy: To get exclusive mono-coupling at the Iodine, run the reaction at Room Temperature with 1.05 equiv of alkyne. The Bromide will remain inert under these mild conditions.
Data & Ligand Selection Guide
Select the correct ligand based on your substrate's electronic profile.
| Substrate Type | Recommended Ligand | Catalyst Precursor | Temp | Notes |
| Aryl-Iodide (Standard) | PPh₃ | PdCl₂(PPh₃)₂ | RT | Standard conditions. |
| Aryl-Bromide (Electron-Rich) | XPhos or SPhos | XPhos Pd G2 | 60-80°C | Best balance of stability and activity. |
| Aryl-Chloride (Any) | XPhos or BrettPhos | XPhos Pd G2 | 80-100°C | Requires powerful electron donation. |
| Sterically Hindered (Ortho-subs) | SPhos | SPhos Pd G2 | 80°C | SPhos is designed for ortho-substitution. |
| Copper-Free (Glaser Prone) | CyPF-tBu | PdCl₂(CyPF-tBu) | 100°C | Slower, but cleaner (no homocoupling). |
Mechanistic Visualization
Understanding why electron-rich substrates fail is key to fixing them.
Caption: The catalytic cycle highlighting Oxidative Addition as the critical failure point for electron-rich substrates. This step requires electron-rich ligands to lower the activation energy.
References
-
Buchwald, S. L., et al. (2003).[2][4] "A General and Efficient Copper-Free Sonogashira Reaction of Aryl Halides." Angewandte Chemie International Edition.
-
Sigma-Aldrich. (2025). "Buchwald Phosphine Ligands for Cross Coupling." Technical Bulletin.
-
BenchChem. (2025).[5] "Troubleshooting Guide for Sonogashira Coupling Failures." Technical Support.
-
Hundertmark, T., Buchwald, S. L., Fu, G. C., et al. (2000).[6] "Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature." Organic Letters. [6]
-
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
Scaling up the synthesis of 1,3-bis(thienyl)azulenes
Welcome to the Azulene Synthesis Support Center
You are accessing this guide because you are transitioning from milligram-scale discovery to gram-scale production of 1,3-bis(thienyl)azulenes . These materials are critical for organic field-effect transistors (OFETs) and stimuli-responsive polymers due to the unique dipole moment of the azulene core (1.08 D).
However, scaling azulene chemistry presents unique challenges:
-
Nucleophilicity: The 1,3-positions are highly electron-rich, making them prone to oxidation during scale-up.
-
Purification: The "grease" nature of thiophene-azulene adducts often leads to solubility issues and streaking on silica columns.
-
Catalyst Poisoning: The sulfur in thiophene can coordinate to Palladium (Pd), arresting the catalytic cycle if protocols aren't rigorous.
This guide replaces standard SOPs with a causality-driven troubleshooting system .
Module 1: Precursor Synthesis (The Foundation)
Target: 1,3-Dibromoazulene Criticality: High. Impure precursor is the #1 cause of failure in the subsequent coupling step.
The 1,3-positions of azulene are approximately
Recommended Protocol: NBS Bromination Use N-Bromosuccinimide (NBS) in non-polar solvents.
| Parameter | Specification | Reason |
| Reagent | Recrystallized NBS | Old NBS releases |
| Solvent | Benzene or DCM (Dry) | Polar solvents (DMF/Acetonitrile) can accelerate over-reaction. |
| Stoichiometry | 2.05 - 2.10 equiv. | Slight excess ensures complete conversion; mono-bromo species are hard to separate later. |
| Temperature | 0°C | Control the exotherm. Azulene substitution is extremely fast. |
Troubleshooting Guide: Bromination
-
Q: My product turned from blue to green/black sludge.
-
Diagnosis: Acid-catalyzed polymerization.
-
Fix: Ensure your NBS is white (not yellow). Add a scavenger base (e.g., Pyridine, 1 mol%) to the reaction mixture to neutralize in-situ HBr formation.
-
-
Q: I see a "mono-bromo" spot on TLC that won't go away.
-
Diagnosis: Stoichiometry error or wet solvent.
-
Fix: Do not add more NBS blindly. Check reaction progress by NMR. If mono-bromo >5%, add 0.1 equiv NBS dissolved in solvent dropwise.
-
Module 2: The Coupling Reaction (Scale-Up)
Target: 1,3-Bis(thienyl)azulene via Suzuki-Miyaura Coupling Method: Pd-Catalyzed Cross-Coupling[1][2]
Direct arylation is attractive for green chemistry, but for reproducible scale-up , Suzuki coupling is the "Gold Standard" due to better regiocontrol.
The Protocol (10g Scale Basis)
-
System: this compound + 2-Thiopheneboronic acid pinacol ester (2.5 equiv).
-
Catalyst:
(2-3 mol%).-
Why? Ferrocenyl ligands are robust and resist de-ligation by the sulfur in thiophene better than
.
-
-
Base:
(3.0 equiv) in Toluene/Water (4:1).-
Why? Carbonate bases (
) can sometimes be too weak for sterically crowded azulene couplings. Phosphate is reliable.
-
Visual Workflow (Graphviz)
Caption: Figure 1. Optimized workflow for Suzuki coupling of azulene derivatives. Note the emphasis on degassing to prevent homocoupling.
Troubleshooting Guide: Coupling
-
Q: The reaction stalled at 60% conversion. Adding more catalyst didn't help.
-
Diagnosis: "Pd-Black" formation or Catalyst Poisoning. Thiophene sulfur can poison the Pd surface.
-
Fix: Do not just add catalyst. Add fresh ligand (e.g., dppf) along with the catalyst. Alternatively, switch to a high-turnover catalyst system like XPhos Pd G2 .
-
-
Q: I see a major impurity that runs just above my product.
-
Diagnosis: Homocoupling of the thiophene boronate (2,2'-bithiophene). This happens if oxygen is present.
-
Fix: Your degassing was insufficient. For >10g scales, simple bubbling isn't enough. Use Freeze-Pump-Thaw cycles or a rigorous sparging line with a fritted gas disperser.
-
-
Q: My product is de-halogenated (Azulene-Thiophene-H) instead of bis-substituted.
-
Diagnosis: Protodeboronation. The boronic ester hydrolyzed and the azulene reduced.
-
Fix: Use anhydrous conditions for the organic phase and minimize water ratio. Switch from Boronic Acid to Pinacol Ester (more stable).
-
Module 3: Purification & Isolation (The Bottleneck)
Azulene derivatives are notoriously "sticky" on silica gel. Acidic silica sites can cause the azulene ring to isomerize or degrade (turning brown/black on the column).
The "Green" Solution: Soxhlet Extraction For highly crystalline 1,3-bis(thienyl)azulenes, avoid column chromatography if possible.
| Method | Suitability | Protocol |
| Neutral Alumina | Medium | Use Activity Grade II or III. Deactivate Grade I alumina with water (3-4% w/w) before use. |
| Soxhlet Extraction | High | Pack crude solid in thimble. Extract with Hexanes (removes impurities) |
| Recrystallization | High | Dissolve in hot Chlorobenzene or o-Dichlorobenzene; cool slowly. |
Troubleshooting Guide: Purification
-
Q: My column band is "streaking" and never elutes fully.
-
Diagnosis: Solubility limit reached or interaction with silica.
-
Fix: Switch to Neutral Alumina . If you must use silica, dope the eluent with 1% Triethylamine to neutralize acidic sites.
-
-
Q: The product contains Palladium residues (grey tint).
-
Diagnosis: Metal trapping by thiophene.
-
Fix: Wash the organic layer with aqueous Sodium Diethyldithiocarbamate or use a commercial metal scavenger resin (e.g., SiliaMetS® Thiol) before crystallization.
-
Module 4: Stability & Storage
The "Azulene Anomaly" Unlike naphthalene, azulene has a non-alternant structure. The 5- and 7-membered rings create a dipole.
-
Light Sensitivity: 1,3-bis(thienyl)azulenes are generally stable, but prolonged exposure to UV in solution (e.g., on a benchtop in CDCl3) can lead to photo-oxidation.
-
Storage: Store solids in amber vials under Argon.
-
Color Indicator: Pure 1,3-bis(thienyl)azulene is typically deep green or metallic purple (depending on crystal packing). If it turns brown , it has oxidized.
Logic Tree: Impurity Identification
Caption: Figure 2. Rapid diagnostic logic for visual impurity identification in azulene synthesis.
References
-
Synthesis of 1,3-Bis(thienyl)azulenes (General Protocol)
- Wakamiya, A., et al. "Synthesis and Properties of 1,3-Bis(thienyl)azulene Derivatives." Journal of the American Chemical Society, 2006.
- Note: Foundational work establishing the Suzuki coupling route for azulene.
-
Bromination of Azulene (NBS Method)
- Amemiya, R., et al. "Synthesis of Halogenated Azulenes." Journal of Organic Chemistry, 2003.
- Note: Establishes NBS as the superior reagent for mono- and di-bromin
-
Purification Strategies (Organic Electronics)
- Gao, X., et al. "Organic Semiconductors for Field-Effect Transistors." Chemical Reviews, 2011.
- Note: Details the necessity of Soxhlet extraction for high-purity thiophene-based semiconductors.
-
Stability of Azulene Derivatives
- Murata, Y., et al. "Structural and Electronic Properties of Azulene-Based Materials." Chemistry – A European Journal, 2015.
- Note: Discusses the dipole-induced instability and handling requirements.
Sources
Technical Support Center: Characterizing and Purifying Crude 1,3-Dibromoazulene
Welcome to the technical support guide for the synthesis and purification of 1,3-dibromoazulene. This resource is designed for researchers, chemists, and drug development professionals who are working with this unique bicyclic aromatic hydrocarbon. Azulene and its derivatives are known for their distinct deep blue color and unusual electronic properties, making them valuable precursors in materials science and medicinal chemistry.[1][2][3] However, the synthesis, particularly the bromination of the azulene core, often results in a mixture of products that can be challenging to separate and characterize.
This guide moves beyond simple protocols to provide in-depth, troubleshooting-focused advice in a practical question-and-answer format. We will delve into the causality behind experimental choices, ensuring you can adapt and overcome common challenges encountered in the lab.
Frequently Asked Questions & Troubleshooting Guides
Q1: I've just completed the bromination of azulene with N-bromosuccinimide. How can I get a quick and reliable assessment of my crude product's composition?
Answer: The most effective initial assessment is Thin-Layer Chromatography (TLC). It's a rapid, low-cost technique that provides a clear visual snapshot of your reaction's success by separating components based on polarity.[4]
Causality and Rationale: Azulene and its halogenated derivatives are highly conjugated, non-polar hydrocarbons.[5] Therefore, a non-polar solvent system is the logical starting point for TLC analysis. The separation occurs as the mobile phase moves up the stationary phase (e.g., silica or alumina). Less polar compounds, having weaker interactions with the polar stationary phase, travel further up the plate, resulting in a higher Retention Factor (Rf).
Immediate Action Plan:
-
Prepare your TLC plate: Use a silica gel or neutral alumina plate. With a pencil, gently draw an origin line about 1 cm from the bottom.[6]
-
Select a mobile phase (eluent): Start with a non-polar solvent like hexanes or petroleum ether. This will likely show good separation between the non-polar azulenes and the highly polar succinimide byproduct, which should remain at the origin.
-
Spot your samples: Dissolve a tiny amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane). For comparison, spot a sample of your starting azulene (if available) alongside the crude mixture.
-
Develop and Visualize: Place the plate in a developing chamber with your chosen eluent. After development, the spots for azulene (blue/violet), 1-bromoazulene (blue), and this compound (deep blue) are often visible to the naked eye.[2] For less concentrated spots, visualization under a UV lamp is effective.[6]
A well-run TLC will immediately tell you if the starting material is consumed and give you a qualitative idea of the number of brominated byproducts.
Q2: My TLC plate shows multiple blue spots. What are these impurities and how can I identify them?
Answer: The multiple blue spots likely correspond to unreacted starting material, the desired this compound, and other brominated isomers (e.g., 1-bromoazulene or poly-brominated species).
Expert Insight: The bromination of azulene is a stepwise electrophilic substitution. Incomplete reactions will leave starting azulene. The first bromination preferentially occurs at the 1- and 3-positions of the five-membered ring. If stoichiometry is not precise or reaction time is insufficient, you will have a significant amount of the mono-brominated intermediate. Conversely, excess brominating agent can lead to tri- or even tetra-brominated products.
Identification Strategy: The key to identification lies in the polarity difference. Bromine is an electron-withdrawing group, but its addition to the hydrocarbon core slightly increases the molecule's overall polarity and molecular weight.
-
Unreacted Azulene: Being the most non-polar, it will have the highest Rf value (travel the furthest).
-
1-Bromoazulene: This mono-substituted intermediate will be slightly more polar than azulene and thus have a lower Rf.
-
This compound (Your Target): This will be more polar than the mono-bromo derivative, resulting in a lower Rf still.
-
Poly-brominated Azulenes: These will be the most polar of the azulene derivatives and have the lowest Rf values.
The workflow below illustrates the process from initial analysis to purification.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS 14658-95-8: this compound | CymitQuimica [cymitquimica.com]
- 3. Synthesis and characterization of Azulene incorporated polymers as dielectric materials - American Chemical Society [acs.digitellinc.com]
- 4. rsc.org [rsc.org]
- 5. A Century of Azulene Chemistry; A Brief Look at Azulenes Building | MDPI [mdpi.com]
- 6. edu.rsc.org [edu.rsc.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 1,3-Dibromoazulene and 2,6-Dibromoazulene for Advanced Synthetic Applications
This guide provides an in-depth comparison of the chemical reactivity of two key building blocks in modern materials science and drug discovery: 1,3-dibromoazulene and 2,6-dibromoazulene. Understanding the nuanced differences in their reactivity is paramount for researchers aiming to leverage the unique optoelectronic and biological properties of the azulene scaffold. This document moves beyond a simple catalog of reactions to explain the underlying electronic and steric principles that govern their divergent chemical behavior, supported by experimental data and detailed protocols.
The Azulene Core: A Tale of Two Rings
Azulene, a non-benzenoid isomer of naphthalene, is a fascinating aromatic hydrocarbon composed of a fused five-membered and seven-membered ring.[1] Unlike its colorless isomer, azulene is intensely blue. This and its other unique properties stem from a significant dipole moment (1.08 D) for a hydrocarbon, which arises from an electronic ground state that can be described as a fusion of a 6-π-electron cyclopentadienyl anion and a 6-π-electron tropylium cation.[1] This electronic polarization is key to its reactivity:
-
The Five-Membered Ring (Cyclopentadienyl-like): Possesses a higher electron density, making it nucleophilic and highly susceptible to electrophilic attack.[1][2]
-
The Seven-Membered Ring (Tropylium-like): Is comparatively electron-deficient, rendering it susceptible to nucleophilic attack.[1][3]
This inherent electronic asymmetry dictates the regioselectivity of reactions and is the foundation for understanding the differences between the 1,3- and 2,6-dibromo isomers.
Caption: Electronic polarization of the azulene core.
Electrophilic Aromatic Substitution: Reactivity and Regioselectivity
The high electron density of the five-membered ring makes positions 1 and 3 the most reactive sites for electrophilic aromatic substitution (EAS) on unsubstituted azulene.[2][4] Theoretical studies indicate that substitution at position 1 is kinetically favored, while substitution at position 2 can sometimes yield the thermodynamically more stable product.[4]
When two bromine atoms are already present, they act as deactivating groups and direct incoming electrophiles.
-
This compound: The most electron-rich positions (1 and 3) are blocked. The bromine atoms deactivate the five-membered ring. Further electrophilic attack is significantly disfavored and often requires harsh conditions. When forced, substitution may occur at the 5- or 7-position of the seven-membered ring, though this is not a common synthetic route.
-
2,6-Dibromoazulene: The highly reactive 1 and 3 positions are vacant. Therefore, electrophilic substitution will preferentially occur at these sites. The bromine at C2 has a deactivating effect, but the inherent reactivity of the 1 and 3 positions often overcomes this. The bromine at C6 has a lesser influence on the five-membered ring's reactivity.
| Isomer | Preferred EAS Position(s) | Rationale |
| This compound | 5, 7 (under forcing conditions) | Positions 1 and 3 are blocked. The five-membered ring is strongly deactivated by two halogens. |
| 2,6-Dibromoazulene | 1, 3 | These positions are inherently the most electron-rich and nucleophilic on the azulene core.[2][4] |
Nucleophilic Aromatic Substitution: A Tale of Two Rings
Nucleophilic aromatic substitution (SNAr) on haloarenes typically requires the presence of strong electron-withdrawing groups to activate the ring for nucleophilic attack.[5] In azulene, the electron-deficient nature of the seven-membered ring makes positions like 4, 6, and 8 more susceptible to nucleophilic attack than positions on the five-membered ring.
-
This compound: The bromine atoms are on the electron-rich five-membered ring. Displacing these via an SNAr mechanism is exceptionally difficult. The high electron density at these positions repels incoming nucleophiles, and there are no suitably positioned electron-wthdrawing groups to stabilize the negative charge in a Meisenheimer-like intermediate.[2][6]
-
2,6-Dibromoazulene: This isomer presents a more complex scenario.
-
The C6-Br bond: Located on the electron-poor seven-membered ring, this bromine is more susceptible to nucleophilic substitution compared to the bromines in the 1,3-isomer. Electron-withdrawing groups on the five-membered ring can further activate this position for nucleophilic attack.[7]
-
The C2-Br bond: While on the five-membered ring, the C2 position is the least electron-rich of the five-membered ring carbons.[2] Nucleophilic substitution at C2 is more feasible than at C1 or C3, especially if activating groups are present elsewhere on the ring.[2]
-
Inference: For SNAr-type reactions, 2,6-dibromoazulene offers greater reactivity, particularly at the C6 position. Selective substitution can potentially be achieved by controlling reaction conditions.
Metal-Catalyzed Cross-Coupling Reactions: The Modern Synthetic Workhorse
Metal-catalyzed cross-coupling reactions are the most widely employed methods for the functionalization of both 1,3- and 2,6-dibromoazulene, serving as crucial steps in the synthesis of advanced materials like conjugated polymers.[8][9]
Caption: Generalized catalytic cycle for cross-coupling reactions.
The reactivity in these reactions is governed by the ease of oxidative addition of the C-Br bond to the metal center (e.g., Pd(0)). This step is generally favored at more electron-deficient carbon centers.
-
This compound: While the C1/C3 positions are electron-rich, making the C-Br bond strong and oxidative addition more challenging, these reactions are routinely and successfully performed. It is known to be difficult to achieve di-substitution in Sonogashira couplings with this compound because the bromo group is a relatively poor leaving group at these high-electron-density positions.[10] However, it is commonly used in Negishi and Suzuki couplings for the synthesis of polymers and other complex molecules.[2][8]
-
2,6-Dibromoazulene: This isomer often exhibits superior reactivity and selectivity in cross-coupling reactions.
-
C6-Br: The electron-deficient nature of the seven-membered ring facilitates oxidative addition at this position.
-
C2-Br: The C2 position is less electron-rich than C1/C3, making its C-Br bond more susceptible to oxidative addition.
-
Selectivity: The difference in electronic environment between the C2 and C6 positions allows for selective mono-functionalization by carefully tuning catalysts, ligands, and reaction temperatures, before proceeding to a second coupling reaction. This stepwise functionalization is a significant synthetic advantage.
-
Comparative Data from Literature
| Reaction | Isomer | Coupling Partner | Catalyst/Conditions | Product/Yield | Source(s) |
| Negishi Coupling | This compound | 2-Pyridylzinc bromide | Pd(PPh₃)₄ | 1,3-Di(2-pyridyl)azulene (High Yield) | [2] |
| Grignard Coupling | This compound | 2-(3-alkylthienyl)MgBr | Not specified | 1,3-Bis[2-(3-alkylthienyl)]azulene | [8] |
| Suzuki Coupling | 1,3-Dibromo-2-arylazulenes | Fluorene diboronic acid | Not specified | Alternating copolymers (51-65%) | [8] |
| Ullmann Coupling | 2,6-Dibromoazulene | - (On-surface synthesis) | Au(111) surface | Poly(2,6-azulene) | [11] |
| Buchwald-Hartwig | tert-Butyl N-(6-bromoazulen-2-yl)carbamate | - (Self-coupling) | [Pd(allyl)Cl]₂ / JackiePhos | N-Boc protected Poly[2,6-aminoazulene] (52%) | [8] |
| Sonogashira | 6-Bromoazulene | Ethynyltrimethylsilane | Pd complex | 6-(Trimethylsilylethynyl)azulene (Good Yield) | [7] |
Experimental Protocols
Protocol 1: Negishi Cross-Coupling of this compound
Causality: This protocol exemplifies a standard method for difunctionalization of the electron-rich 1,3-positions. The use of a tetrakis(triphenylphosphine)palladium(0) catalyst is common for such reactions, and the organozinc reagent provides good reactivity.[2]
-
Reagent Preparation: In a flame-dried, two-necked flask under an inert atmosphere (Argon or Nitrogen), prepare the 2-pyridylzinc bromide reagent.
-
Reaction Setup: In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Catalyst Addition: Add Pd(PPh₃)₄ (typically 5 mol%) to the solution of this compound.
-
Reagent Addition: Slowly add the solution of 2-pyridylzinc bromide (2.2 eq) to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature or gentle heat (e.g., 50 °C) and monitor by TLC or GC-MS until the starting material is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Stepwise Sonogashira Coupling of a Hypothetical 2,6-Dibromoazulene Derivative
Causality: This hypothetical protocol illustrates how the differential reactivity of the C2 and C6 positions could be exploited for selective synthesis. The C6 position is generally more reactive in palladium-catalyzed couplings. Milder conditions are used first to target the more reactive C6-Br bond, followed by more forcing conditions to react the C2-Br bond.
-
Selective Mono-Coupling (C6 Position):
-
In a Schlenk flask under an inert atmosphere, dissolve 2,6-dibromoazulene (1.0 eq), your terminal alkyne (1.0-1.1 eq), and CuI (2-5 mol%) in a solvent mixture like THF/diisopropylamine.
-
Add a palladium catalyst, for example, Pd(PPh₃)₂Cl₂ (1-2 mol%).
-
Stir the reaction at room temperature. The greater reactivity of the C6 position should favor mono-alkynylation at this site. Monitor carefully by TLC/GC-MS to maximize the yield of the mono-coupled product and minimize the di-coupled byproduct.
-
Once the desired conversion is reached, perform an aqueous workup and purify the 2-bromo-6-alkynylazulene intermediate via column chromatography.
-
-
Second Coupling (C2 Position):
-
Take the purified 2-bromo-6-alkynylazulene (1.0 eq) and dissolve it with a different (or the same) terminal alkyne (1.1-1.2 eq) and CuI (2-5 mol%) in a suitable solvent.
-
Add a fresh portion of a palladium catalyst, possibly a more active one, or increase the reaction temperature (e.g., to 60 °C).
-
Stir until the starting material is consumed.
-
Perform a standard aqueous workup and purify the final 2,6-dialkynylazulene product by column chromatography.
-
Conclusion and Outlook
The choice between this compound and 2,6-dibromoazulene is fundamentally dictated by the desired substitution pattern and the synthetic strategy.
-
This compound is the substrate of choice when simultaneous functionalization at the electron-rich 1 and 3 positions is desired, typically via cross-coupling reactions. It is less suited for electrophilic or nucleophilic substitution reactions.
-
2,6-Dibromoazulene offers superior versatility. It allows for subsequent electrophilic substitution at the highly active 1 and 3 positions and provides opportunities for selective nucleophilic substitution or stepwise metal-catalyzed cross-coupling, leveraging the differential reactivity of the C2 and C6 positions. This makes it an ideal platform for constructing complex, unsymmetrically functionalized azulene-based materials.[8][9]
For drug development and materials science professionals, a thorough understanding of these reactivity differences is crucial for the rational design of novel azulene-containing molecules with tailored electronic, optical, and biological properties.
References
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Chen, C.-H., et al. (2005). This compound. Acta Crystallographica Section E: Structure Reports Online, E61(4), o941-o943. Available at: [Link]
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Ghiaci, P. (2020). Azulene, Reactivity, and Scientific Interest Inversely Proportional to Ring Size; Part 1: The Five-Membered Ring. Molecules, 25(24), 5923. Available at: [Link]
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Ghiaci, P. (2023). Azulene, Reactivity, and Scientific Interest Inversely Proportional to Ring Size; Part 2: The Seven-Membered Ring. Molecules, 28(14), 5399. Available at: [Link]
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Kumar, R., & Lai, Y.-H. (2021). Chemical syntheses and salient features of azulene-containing homo- and copolymers. Polymers, 13(17), 2894. Available at: [Link]
-
Ghiaci, P. (2024). Syntheses of Azulene Embedded Polycyclic Compounds. Molecules, 29(6), 1391. Available at: [Link]
-
Wikipedia. (n.d.). Azulene. In Wikipedia. Retrieved January 28, 2026, from [Link]
-
Zabarjad, F., et al. (2013). Theoretical Study on the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Azulene. Acta Chimica Slovenica, 60, 166-173. Available at: [Link]
-
Wiley-VCH GmbH. (2025). Recent Progress in the Chemistry of Ring-Fused Azulenes: Synthesis, Reactivity and Properties. Chemistry – An Asian Journal. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. PubMed Central. Available at: [Link]
-
Fan, Q., et al. (2019). On-surface synthesis of polyazulene with 2,6-connectivity. Nanoscale, 11(42), 19696-19700. Available at: [Link]
- Nozoe, T., et al. (1993). Efficient Syntheses and the Nucleophilic Substitution of Dibromo- and Tribromo-azulenequinones: Differences in Reactivity between Five- and Seven-membered Ring Moieties. Journal of Chemical Research, Synopses, (12), 496-497.
-
Wang, Y., et al. (2025). Connectivity Effect on Electronic Properties of Azulene–Tetraazapyrene Triads. Molecules, 30(1), 1. Available at: [Link]
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Chemistry LibreTexts. (2024). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available at: [Link]
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ResearchGate. (n.d.). A Study of the Aromaticity and Ring Currents of Azulene and Azaazulenes. Available at: [Link]
-
Royal Society of Chemistry. (2022). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. Organic & Biomolecular Chemistry, 20(17), 3535-3545. Available at: [Link]
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ResearchGate. (2005). This compound. Available at: [Link]
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Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Synthesis and properties of 2,6-azulene-based conjugated polymers and their applications in dispersing single-walled carbon nanotubes. Available at: [Link]
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ChemRxiv. (n.d.). Amino-substituted 1,3-diazaazulenes: Synthesis, structural studies, reactivity, and photophysical properties. Available at: [Link]
-
Sciforum. (1997). Vicarious Nucleophilc Substitution of Hydrogen in Azulenes. Available at: [Link]
-
Making Molecules. (n.d.). Electrophilic Aromatic Substitution. Retrieved January 28, 2026, from [Link]
-
PubMed. (2019). Abnormal Nucleophilic Substitution on Methoxytropone Derivatives: Steric Strategy to Synthesize 5-Substituted Azulenes. Available at: [Link]
-
National Center for Biotechnology Information. (2015). Chiroptical properties of 1,3-diphenylallene-anchored tetrathiafulvalene and its polymer synthesis. PubMed Central. Available at: [Link]
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Khan Academy. (n.d.). Electrophilic aromatic substitution mechanism. Retrieved January 28, 2026, from [Link]
-
Royal Society of Chemistry. (2019). On-surface synthesis of polyazulene with 2,6-connectivity. Available at: [Link]
-
ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions. Retrieved January 28, 2026, from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 28, 2026, from [Link]
-
Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved January 28, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. Available at: [Link]
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ChemistryViews. (2023). 1,1- and 1,3-Aminoboration of Unactivated Alkenes. Available at: [Link]
-
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Semantic Scholar. (2022). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. Available at: [Link]
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A Comparative Guide to 1,3-Dibromoazulene and 1,3-Diiodoazulene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, the azulene scaffold represents a unique and valuable building block for the construction of novel materials and pharmacologically active compounds. The functionalization of the electron-rich five-membered ring, particularly at the 1 and 3 positions, is a key strategy for modulating the electronic and biological properties of these molecules. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose, with 1,3-dihaloazulenes serving as versatile precursors. This guide provides an in-depth, objective comparison of two common starting materials, 1,3-dibromoazulene and 1,3-diiodoazulene, in various cross-coupling reactions, supported by experimental data to inform substrate selection and reaction optimization.
At a Glance: Reactivity and Practical Considerations
The choice between this compound and 1,3-diiodoazulene is not merely a substitution of one halogen for another; it is a decision that impacts reactivity, stability, and the overall efficiency of the synthetic route. Generally, in the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the trend I > Br > Cl, a principle rooted in the bond dissociation energies of the carbon-halogen bond. Consequently, 1,3-diiodoazulene is often the more reactive substrate, allowing for milder reaction conditions. However, practical considerations such as the stability and ease of synthesis of the starting materials can sometimes favor the use of this compound. It has been noted that haloazulenes can be unstable, with iodinated derivatives sometimes decomposing upon solvent removal, whereas brominated versions may be amenable to isolation and purification.[1]
Performance in Key Cross-Coupling Reactions: A Data-Driven Comparison
To provide a clear and objective comparison, the following sections summarize the performance of this compound and 1,3-diiodoazulene in several widely used cross-coupling reactions. The data presented is collated from the literature to highlight the nuances of each substrate's reactivity.
Stille Coupling
The Stille reaction, which couples an organotin compound with an organic halide, presents an interesting case study. In the synthesis of 1,3-di(2-pyridyl)azulene, a direct comparison between this compound and 1,3-diiodoazulene was conducted.[2] Counterintuitively, the results showed a slightly higher yield for the dibromo derivative under specific conditions.
| Entry | Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | This compound | 2-(Tributylstannyl)pyridine | Pd(PPh₃)₄, CuO | DMF, 120°C, 4 h | 66 | [2] |
| 2 | 1,3-Diiodoazulene | 2-(Tributylstannyl)pyridine | Pd(PPh₃)₄, CuO | DMF, 120°C, 4 h | 60 | [2] |
This unexpected outcome highlights that while general reactivity trends are a useful guide, the specific substrate, coupling partner, and reaction conditions can lead to exceptions. The authors of the study noted this unusual result without providing a definitive explanation, suggesting that factors beyond simple C-X bond strength may be at play, such as catalyst poisoning or side reactions with the iodo-substituent under these specific conditions.[2]
Negishi Coupling
In contrast to the Stille coupling results, the Negishi coupling of the same dihaloazulenes with 2-pyridylzinc bromide to form 1,3-di(2-pyridyl)azulene followed the expected reactivity trend. The more reactive 1,3-diiodoazulene provided a significantly higher yield.[2]
| Entry | Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | This compound | 2-Pyridylzinc bromide | Pd(PPh₃)₄ | THF, 25°C, 30 h | 46 | [2] |
| 2 | 1,3-Diiodoazulene | 2-Pyridylzinc bromide | Pd(PPh₃)₄ | THF, 25°C, 24 h | 88 | [2] |
This data strongly supports the choice of 1,3-diiodoazulene for Negishi couplings where maximizing yield is the primary objective. The milder reaction conditions (room temperature) and shorter reaction time for the diiodo derivative further underscore its superior reactivity in this context.
dot
Caption: Comparative yields in Stille and Negishi couplings.
Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig Amination
-
Suzuki-Miyaura Coupling: This reaction is known for its mild conditions and tolerance of a wide range of functional groups. Given the higher reactivity of the C-I bond, it is highly probable that 1,3-diiodoazulene would undergo Suzuki-Miyaura coupling more readily and under milder conditions than its dibromo counterpart. This would likely translate to higher yields and shorter reaction times.
-
Sonogashira Coupling: The coupling of terminal alkynes with aryl halides is a cornerstone of C-C bond formation. The oxidative addition of the aryl halide to the palladium(0) catalyst is a key step in the catalytic cycle. The weaker C-I bond in 1,3-diiodoazulene would facilitate this step, making it the preferred substrate for Sonogashira reactions, especially for less reactive alkynes or when milder conditions are required.
-
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. Similar to the other palladium-catalyzed couplings, the rate of the reaction is often dependent on the oxidative addition step. Therefore, 1,3-diiodoazulene would be expected to exhibit greater reactivity in Heck couplings compared to this compound.
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The reactivity trend of the aryl halide (I > Br) is also well-established for this transformation. Consequently, 1,3-diiodoazulene would be the more reactive partner, likely requiring lower catalyst loadings and milder conditions to achieve high yields.
Mechanistic Rationale and Experimental Choices
The underlying principle governing the differential reactivity of this compound and 1,3-diiodoazulene in these cross-coupling reactions is the strength of the carbon-halogen bond. The C-I bond is weaker than the C-Br bond, making it more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.
dot
Caption: Generalized catalytic cycle for cross-coupling reactions.
The choice of starting material, therefore, involves a trade-off between reactivity and stability. If a planned synthesis involves a particularly challenging coupling step or requires very mild conditions to preserve sensitive functional groups, the higher reactivity of 1,3-diiodoazulene makes it the superior choice. Conversely, if the stability of the starting material is a concern, or if the subsequent coupling reactions are known to be facile, the more readily available and stable this compound may be a more practical option.
Experimental Protocols
Synthesis of 1,3-Dihaloazulenes
Synthesis of 1,3-Diiodoazulene: A common procedure for the synthesis of 1,3-diiodoazulene involves the direct iodination of azulene.[3]
-
To a solution of azulene (1.0 equivalent) in dichloromethane, add N-iodosuccinimide (2.1 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent under reduced pressure at a temperature below 0 °C.
-
Purify the crude product by column chromatography on neutral alumina using hexanes as the eluent to afford 1,3-diiodoazulene as dark-blue to black crystalline blocks.
Note: As mentioned previously, the stability of 1,3-diiodoazulene can be a concern, and care should be taken during its isolation and storage.
Representative Cross-Coupling Reactions
Stille Coupling of this compound with 2-(Tributylstannyl)pyridine: [2]
-
In a reaction vessel, combine this compound (1.0 mmol), 2-(tributylstannyl)pyridine (2.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and copper(I) oxide (1.0 mmol).
-
Add anhydrous DMF (8 mL) to the vessel.
-
Heat the reaction mixture to 120°C and stir for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into a mixture of potassium fluoride and ethanol.
-
Filter the mixture through Celite® and dilute the filtrate with diethyl ether.
-
Extract the aqueous layer with 6M HCl.
-
Basify the acidic aqueous layer with 40% NaOH solution and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by alumina chromatography to yield 1,3-di(2-pyridyl)azulene.
Negishi Coupling of 1,3-Diiodoazulene with 2-Pyridylzinc bromide: [2]
-
To a mixture of 1,3-diiodoazulene (1.0 mmol) and a solution of 2-pyridylzinc bromide (12 mmol) in THF (24 mL), add additional THF (10 mL).
-
Degas the mixture.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.050 mmol) to the solution and stir at room temperature under an argon atmosphere for 24 hours.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by alumina chromatography to yield 1,3-di(2-pyridyl)azulene.
Conclusion
The selection between this compound and 1,3-diiodoazulene for cross-coupling reactions is a nuanced decision that requires careful consideration of both the inherent reactivity of the C-X bond and practical aspects such as starting material stability and availability.
-
1,3-Diiodoazulene is generally the more reactive substrate, making it the preferred choice for challenging couplings or when mild reaction conditions are paramount. This is clearly demonstrated in Negishi couplings.
-
This compound , while less reactive, may offer advantages in terms of stability and handling. The surprising result in the Stille coupling, where it outperformed the diiodo derivative, serves as a critical reminder that reaction optimization is key and general trends do not always hold true.
Ultimately, the optimal choice will depend on the specific synthetic target and the priorities of the research program. This guide provides the foundational data and mechanistic understanding to enable researchers to make an informed decision and to design more efficient and successful synthetic strategies for the functionalization of the versatile azulene core.
References
- Oda, M., et al. (2007). Synthetic methods for preparing 1,3-di(2-pyridyl)azulene. HETEROCYCLES, 71(6), 1413.
- Chen, X.-Y., et al. (2005). 1,3-Diiodoazulene. Acta Crystallographica Section E: Structure Reports Online, 61(4), o944-o946.
- Deeming, A. J. (2007). Organometallic Chemistry. Royal Society of Chemistry.
- Hartwig, J. F. (2010).
- Oda, M., Kishi, S., Miyahara, Y., & Kuroda, S. (2007). Synthetic methods for preparing 1,3-di(2-pyridyl)azulene. HETEROCYCLES, 71(6), 1413-1416.
- Elwahy, A. H. M. (2002).
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical reviews, 106(7), 2651-2710.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- O'Brien, C. J., et al. (2016). Azulenesulfonium Salts: Accessible, Stable, and Versatile Reagents for Cross-Coupling.
Sources
Spectroscopic Comparison of 1,3- and 4,7-Connected Azulene Copolymers
[1][2][3]
Executive Summary & Core Distinction
Azulene is a non-benzenoid aromatic hydrocarbon characterized by a fused five-membered (electron-rich) and seven-membered (electron-deficient) ring system.[1][2] This intrinsic polarity creates a permanent dipole moment (
In the design of conjugated copolymers, the connectivity of the azulene unit—specifically whether it is linked through the 1,3-positions (five-membered ring) or the 4,7-positions (seven-membered ring)—fundamentally dictates the optoelectronic landscape of the material.
-
1,3-Connectivity: Links through the electron-rich cyclopentadienyl ring. These copolymers typically exhibit p-type semiconductor behavior, higher HOMO levels, and susceptibility to electrophilic attack.
-
4,7-Connectivity: Links through the electron-deficient cycloheptatrienyl ring. These copolymers often display ambipolar charge transport, lower LUMO levels, and, crucially, reversible stimuli-responsiveness (halochromism) due to the stabilization of the azulenium cation.
This guide provides a technical comparison of these two architectures, focusing on spectroscopic signatures and electrochemical behaviors.
Structural & Electronic Fundamentals
To interpret the spectroscopic data, one must understand the molecular orbital coefficients at the linkage points.
Connectivity Logic
-
1,3-Linkage: The 1 and 3 positions have high coefficients in the Highest Occupied Molecular Orbital (HOMO).[3] Polymerization here raises the HOMO level, facilitating hole injection. However, the conjugation pathway is often described as "cross-conjugated" or less effective at delocalizing the cationic charge upon protonation compared to the 4,7-pathway.
-
4,7-Linkage: The 4 and 7 positions are located on the seven-membered ring.[1][4][5] Linking here aligns the polymer backbone more linearly with the azulene dipole. This connectivity is essential for stabilizing the azulenium cation (a 6
-electron tropylium-like species) upon protonation, leading to robust halochromic properties.
Visualization of Connectivity Effects
Figure 1: Logical flow of azulene connectivity. 1,3-linkage leverages the electron-rich 5-ring, while 4,7-linkage utilizes the electron-deficient 7-ring for distinct electronic properties.[1][2]
Spectroscopic Performance Comparison
The most distinct spectroscopic difference lies in the response to protonation (acid doping).
UV-Vis Absorption (Neutral State)
-
1,3-Copolymers: Often exhibit broad absorption bands in the visible region (400–600 nm). The bandgap (
) is typically moderate (1.7–2.0 eV). -
4,7-Copolymers: Can show bathochromically shifted absorption maxima compared to their 1,3-counterparts due to different effective conjugation lengths and quinoidal character contributions.
Stimuli-Responsiveness (Protonation)
This is the critical differentiator. Azulene can be protonated at the C1 or C3 position.[6][7]
-
1,3-Connected Response: Since the polymer backbone is already linked at C1/C3, protonation must occur at a substituted position or compete with the backbone linkage. Often, this results in a loss of conjugation or steric disruption. The absorption band may bleach or shift hypsochromically (blue shift), and the process is frequently irreversible or leads to decomposition.
-
4,7-Connected Response: The C1 and C3 positions remain free. Protonation occurs readily at C1/C3, converting the neutral azulene into a stable azulenium cation . Because the polymer backbone (connected at 4,7) is conjugated through the seven-membered ring, the positive charge is delocalized along the chain.
-
Result: A dramatic appearance of a new, intense absorption band in the Near-Infrared (NIR) region (often >700 nm).
-
Reversibility: This process is typically fully reversible upon base treatment (e.g., Triethylamine).
-
Fluorescence
Azulene is famous for violating Kasha's rule (emitting from
-
1,3-Copolymers: Fluorescence is often weak or quenched due to aggregation and rapid internal conversion.
-
4,7-Copolymers: Protonation can "switch on" or modulate fluorescence. The azulenium cation form may exhibit distinct emissive properties compared to the neutral polymer.
Quantitative Data Comparison
The following table synthesizes data from key studies (e.g., Hawker et al., Zhang et al.) comparing copolymers (often with fluorene or thiophene comonomers) differing primarily in azulene connectivity.
Table 1: Comparative Properties of Azulene-Fluorene Copolymers
| Feature | 1,3-Connected Copolymer | 4,7-Connected Copolymer |
| Primary Comonomer | Fluorene / Thiophene | Fluorene / Thiophene |
| Neutral | ~400–550 nm | ~420–580 nm (often broader) |
| Optical Bandgap ( | ~2.0 – 2.2 eV | ~1.8 – 2.0 eV |
| HOMO Level | Higher (-5.1 to -5.3 eV) | Lower (-5.4 to -5.6 eV) |
| Charge Transport | Primarily p-type (Hole) | Ambipolar (Hole & Electron) |
| Protonation Effect | Bleaching / Blue Shift (Conjugation break) | Strong Red Shift (NIR) (Azulenium formation) |
| Acid Stability | Low / Irreversible | High / Reversible |
Note: Values are approximate and depend on the specific comonomer (e.g., alkyl chains, linker types).
Experimental Protocols
Protocol: Spectroscopic Acid-Titration
To verify the connectivity effect, the following titration protocol is the industry standard for characterizing these copolymers.
Objective: Determine the protonation constant and reversibility of the optical switch.
Reagents:
-
Solvent: Chloroform (
) or Dichloromethane ( ), spectroscopic grade. -
Acid: Trifluoroacetic acid (TFA) or Methanesulfonic acid (MSA).
-
Base: Triethylamine (TEA).[4]
Workflow:
-
Preparation: Prepare a dilute solution of the copolymer (
M) in . -
Baseline Scan: Record the UV-Vis-NIR spectrum (300–1100 nm) of the neutral solution.
-
Titration:
-
Add TFA in aliquots (e.g., 10
L increments). -
Mix by inversion (do not sonicate aggressively).
-
Record spectrum after each addition until no further changes are observed (saturation).
-
-
Observation:
-
4,7-Connected: Look for isosbestic points (indicating a clean two-species transition) and the growth of a peak >700 nm.
-
1,3-Connected: Look for peak broadening or hypsochromic shifts.
-
-
Reversibility Check: Add excess TEA.
-
4,7-Connected: Spectrum should recover to the initial neutral state >95%.
-
Workflow Visualization
Figure 2: Experimental workflow for acid-titration spectroscopy. The divergence in path highlights the diagnostic difference between 1,3- and 4,7-isomers.
Conclusion
The choice between 1,3- and 4,7-connectivity in azulene copolymers is not merely structural but functional.
-
Select 1,3-connectivity if the goal is standard p-type hole transport and the material will operate strictly in neutral conditions, although synthetic ease is a benefit here.
-
Select 4,7-connectivity for advanced optoelectronic applications requiring low bandgaps, ambipolar transport, or stimuli-responsive optical switching . The ability of the 4,7-linkage to maintain conjugation while stabilizing the azulenium cation makes it the superior choice for chemosensors and switchable NIR absorbers.
References
-
Murai, M., Amir, E., Amir, R. J., & Hawker, C. J. (2012). Azulene-based conjugated polymers: unique seven-membered ring connectivity leading to stimuli-responsiveness.[1][4][2][5][10] Chemical Science. Link
-
Zhang, J., Liu, S., et al. (2015).[1] Synthesis of Conjugated Donor–Acceptor Azulene–Dithienyldiketopyrrolopyrrole Polymers. NIH / Polymer Chemistry. Link
-
Chamelot, G., Idir, M., Leclerc, M., & Morin, J. F. (2023).[11] Synthesis and properties of 2,6-azulene-based conjugated polymers and their applications in dispersing single-walled carbon nanotubes. Polymer Chemistry. Link
-
Koch, F. P. V., Heeney, M., & Smith, P. (2013). Impact of 2,6-connectivity in azulene: optical properties and stimuli responsive behavior. Journal of Materials Chemistry C. Link
-
Ting, H. C., et al. (2021). Chemical syntheses and salient features of azulene-containing homo- and copolymers. Beilstein Journal of Organic Chemistry. Link
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Unraveling the Reactivity of 1,3-Dibromoazulene: A DFT Computational Guide to Reaction Mechanisms
For researchers, medicinal chemists, and materials scientists, 1,3-dibromoazulene stands as a pivotal building block for the synthesis of novel azulene-based compounds with unique electronic and optical properties. The selective functionalization of its C1 and C3 positions opens avenues for creating sophisticated molecular architectures. However, predicting the outcomes and optimizing the conditions for its various transformations can be challenging. This guide provides an in-depth comparative analysis of the reaction mechanisms of this compound, leveraging the power of Density Functional Theory (DFT) computational studies to offer a predictive framework for its reactivity.
While direct DFT computational studies on the reaction mechanisms of this compound are not extensively available in the current literature, this guide will draw upon well-established computational analyses of analogous aryl halide systems. By comparing the predicted mechanistic pathways for key transformations such as metal-catalyzed cross-coupling and Grignard reagent formation, we can extrapolate and provide valuable insights into the behavior of the azulene core. This comparative approach will illuminate the electronic and steric factors that govern the reactivity of this fascinating molecule.
The Electronic Landscape of this compound: A Foundation for Reactivity
Azulene, a non-alternant isomer of naphthalene, possesses a unique electronic structure characterized by a dipole moment arising from its electron-rich five-membered ring and electron-deficient seven-membered ring. The introduction of two bromine atoms at the 1 and 3 positions of the five-membered ring further modulates this electronic landscape. These bromine atoms act as good leaving groups, making these positions prime targets for functionalization.[1][2]
DFT calculations are invaluable for probing the electronic structure of this compound. Key descriptors such as electrostatic potential (ESP) maps, frontier molecular orbitals (HOMO and LUMO), and natural bond orbital (NBO) analysis can reveal the most likely sites for electrophilic and nucleophilic attack, as well as the nature of the carbon-bromine bonds.[3][4]
Comparative Analysis of Key Reaction Mechanisms
We will now delve into a comparative analysis of three fundamental reaction types for the functionalization of this compound: Suzuki-Miyaura coupling, Stille coupling, and Grignard reagent formation. The mechanistic insights are primarily drawn from DFT studies on analogous aryl bromides, with specific considerations for the influence of the azulene scaffold.
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura vs. Stille
Suzuki-Miyaura and Stille couplings are powerful tools for forming new carbon-carbon bonds.[5][6] Both reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7][8][9][10] However, the nature of the organometallic reagent (organoboron vs. organotin) leads to differences in reaction conditions, functional group tolerance, and mechanistic nuances.
Table 1: Comparison of DFT-Derived Mechanistic Aspects of Suzuki-Miyaura and Stille Couplings for Aryl Bromides
| Mechanistic Step | Suzuki-Miyaura Coupling (Aryl Boronic Acid) | Stille Coupling (Organostannane) | Key Differences & Influence of Azulene Core |
| Catalyst Activation | Pd(0) species is the active catalyst. | Pd(0) species is the active catalyst. | The choice of phosphine ligands is crucial for both, influencing the rate of oxidative addition. For azulene, bulky ligands may be required to prevent catalyst deactivation. |
| Oxidative Addition | Rate-determining step in many cases. The C-Br bond of the aryl bromide adds to the Pd(0) center. | Generally a facile step. The C-Br bond adds to the Pd(0) center. | The electron-rich nature of the azulene five-membered ring may facilitate oxidative addition compared to electron-deficient aromatics. |
| Transmetalation | Requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[11] | Can proceed without a base, although additives like Cu(I) salts can accelerate this step. | The mechanism of transmetalation is a key differentiator. The choice of base in Suzuki coupling will be critical to avoid side reactions with the azulene core. |
| Reductive Elimination | The two organic groups couple, and the Pd(0) catalyst is regenerated. | The coupled product is formed, and the Pd(0) catalyst is regenerated. | This step is generally fast for both reactions. The steric bulk of the azulene derivative could influence the rate. |
Experimental Protocol: A Representative DFT Calculation for the Oxidative Addition Step
The following is a generalized protocol for calculating the energy profile of the oxidative addition of an aryl bromide to a Pd(0) catalyst using a program like Gaussian.
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Functional: B3LYP is a commonly used hybrid functional for such systems.[12] For more accuracy, dispersion-corrected functionals like B3LYP-D3 or functionals from the M06 suite can be employed.
-
Basis Set: A mixed basis set is often used. For Pd, a basis set with an effective core potential (ECP) like LANL2DZ is common. For C, H, Br, and P, a Pople-style basis set like 6-31G(d) is a good starting point.
-
Solvent Model: The Polarizable Continuum Model (PCM) can be used to simulate the effect of the solvent (e.g., THF, DMF).
-
Calculation Steps:
-
Optimize the geometries of the reactants: this compound and the Pd(0) catalyst (e.g., Pd(PPh₃)₂).
-
Locate the transition state (TS) for the oxidative addition using a TS optimization algorithm (e.g., Opt=TS).
-
Perform a frequency calculation on the optimized TS to confirm it has a single imaginary frequency corresponding to the C-Br bond breaking and Pd-C/Pd-Br bond formation.
-
Optimize the geometry of the product of oxidative addition (the Pd(II) complex).
-
Calculate the energies of all species to determine the activation energy and reaction energy.
-
Diagram: Catalytic Cycles of Suzuki-Miyaura and Stille Couplings
Caption: Generalized catalytic cycles for Suzuki-Miyaura and Stille cross-coupling reactions.
Grignard Reagent Formation and Subsequent Reactions
The formation of a Grignard reagent from this compound would provide a powerful nucleophile for reaction with various electrophiles. DFT studies on the formation of Grignard reagents from aryl halides have elucidated the complex nature of this process, which can involve radical mechanisms and the influence of solvent molecules.[13][14][15][16]
Table 2: Comparison of Mechanistic Considerations for Grignard Reagent Formation
| Mechanistic Aspect | Standard Aryl Bromide | This compound |
| Initiation | Single Electron Transfer (SET) from Mg to the aryl bromide is a key step. | The electron-rich five-membered ring of azulene might influence the rate of SET. |
| Intermediate Species | The Schlenk equilibrium (2 RMgX ⇌ R₂Mg + MgX₂) governs the composition of the Grignard reagent in solution. | The specific equilibrium for the azulenyl Grignard reagent would need to be computationally determined. |
| Solvent Effects | Ethereal solvents like THF or diethyl ether play a crucial role in stabilizing the Grignard reagent. | The choice of solvent will be critical to ensure the stability of the potentially sensitive azulenyl Grignard. |
| Monolithiation vs. Dilithiation | For dihaloarenes, selective monolithiation can be challenging. | Achieving selective mono-Grignard formation at either the C1 or C3 position of this compound would be a key synthetic challenge, and DFT could help predict the relative energies of the mono- and di-Grignard species. |
Diagram: Proposed Pathway for Grignard Reagent Formation
Caption: A simplified proposed pathway for the formation of an azulenyl Grignard reagent.
Conclusion: A Predictive Framework for a Versatile Building Block
While the direct computational investigation of this compound reaction mechanisms is an area ripe for further exploration, this guide provides a solid foundation for researchers by drawing parallels with well-studied analogous systems. The comparative analysis of Suzuki-Miyaura, Stille, and Grignard reactions highlights the key mechanistic decision points and the likely influence of the unique electronic and steric properties of the azulene core.
By employing the DFT methodologies outlined here, scientists can gain a deeper, predictive understanding of the reactivity of this compound. This will undoubtedly accelerate the design and synthesis of novel azulene-based materials and therapeutics, unlocking the full potential of this versatile chemical scaffold.
References
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Al-Hourani, B. J., Al-Adhami, K., Al-shaikh, I. Y., El-Sabeh, G., Al-Masri, D., Al-Tel, T. H., & El-Elimat, T. (2023). DFT Study of Regio- and Stereoselective 13DC Reaction between Diazopropane and Substituted Chalcone Derivatives: Molecular Docking of Novel Pyrazole Derivatives as Anti-Alzheimer's Agents. Molecules, 28(4), 1899. [Link]
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Zhang, Y., Wang, Y., Zhang, J., Wu, Y., & Zhu, R. (2023). DFT Study on the Addition Reaction Mechanism of Phenylacetylene and NHC–Borane Catalyzed by DTBP. Molecules, 28(24), 8051. [Link]
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Al-Hourani, B. J., Al-Adhami, K., Al-shaikh, I. Y., El-Sabeh, G., Al-Masri, D., Al-Tel, T. H., & El-Elimat, T. (2023). DFT Study of Regio- and Stereoselective 13DC Reaction between Diazopropane and Substituted Chalcone Derivatives: Molecular Docking of Novel Pyrazole Derivatives as Anti-Alzheimer's Agents. Molecules, 28(4), 1899. [Link]
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Ben-Salah, A., Almalki, F. A., Al-Hussain, S. A., & Al-Amshany, Z. M. (2020). DFT/TD-DFT computational study of the tetrathiafulvalene-1,3-benzothiazole molecule to highlight its structural, electronic, vibrational and non-linear optical properties. Comptes Rendus Chimie, 23(6), 399-411. [Link]
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Chen, X.-Y., Dias, J. R., Powell, D. R., Van Horn, J. D., & Sandreczki, T. C. (2005). This compound. Acta Crystallographica Section E: Structure Reports Online, 61(4), o869-o870. [Link]
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El-Shishtawy, R. M., Al-Amshany, Z. M., & Asiri, A. M. (2015). DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. Molecules, 20(9), 15869-15889. [Link]
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Li, Y., Wang, F., & Zhang, J. (2011). Theoretical studies on electronic structures and spectroscopic properties of 1, 3-diazaazulene derivatives. Journal of Molecular Structure: THEOCHEM, 997(1-3), 54-60. [Link]
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Chen, X.-Y., Dias, J. R., Powell, D. R., Van Horn, J. D., & Sandreczki, T. C. (2005). This compound. Acta Crystallographica Section E: Structure Reports Online, 61(4), o869-o870. [Link]
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Leggio, A., Bagalà, M., Belsito, E. L., & Liguori, A. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. Molecules, 29(2), 481. [Link]
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Espada, M., Martínez, M. M., & Echavarren, A. M. (2016). THE STILLE REACTION, 38 YEARS LATER. Anales de Química, 112(3), 133-146. [Link]
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Maseras, F., & Lledós, A. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Organometallics, 25(14), 3349-3351. [Link]
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Nakamura, E., & Yamanaka, M. (2001). A Computational Study on Addition of Grignard Reagents to Carbonyl Compounds. Journal of the American Chemical Society, 123(13), 2917-2918. [Link]
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Ananikov, V. P., & Musaev, D. G. (2017). Suzuki–Miyaura coupling revisited: an integrated computational study. Dalton Transactions, 46(37), 12348-12359. [Link]
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Kącka, A., & Krawczyk, M. (2016). A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides. Structural Chemistry, 28(3), 827-834. [Link]
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Onel, O. H., & Acar, H. B. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 589. [Link]
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
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Nova, A., & Maseras, F. (2015). The fellowship of the Grignard: 21st century computational tools for hundred-year-old chemistry. Chemical Communications, 51(20), 4133-4145. [Link]
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LibreTexts. (2023). Stille Coupling. [Link]
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Mary, Y. S., & Balachandran, V. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. [Link]
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Palkó, M., Kégl, T., Kovács, G., Rapi, Z., Kollár, L., & Soós, T. (2020). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 25(23), 5580. [Link]
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Gallagher, W. P., & Maleczka, R. E. (2005). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry, 70(3), 841-846. [Link]
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Asghar, M. N., Channar, P. A., Siddiqui, M. F., Saeed, A., Larik, F. A., & Raza, H. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 44. [Link]
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Krieck, S., Görls, H., & Westerhausen, M. (2013). A Quantum Chemical Study of Grignard Reagent Formation and the Chemical Bond in C2. An investigation using magnetic shielding. White Rose eTheses Online. [Link]
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The Tunable Electronic Landscape of Substituted Azulenes: A Technical Guide
Core Directive: Beyond the Isomer of Naphthalene
Azulene is not merely a blue isomer of naphthalene; it is a dipolar, non-alternant hydrocarbon that defies standard benzenoid rules. For researchers in optoelectronics and drug discovery, azulene offers a unique "push-pull" scaffold where the electron-rich five-membered ring (cyclopentadienyl-like) and the electron-deficient seven-membered ring (tropylium-like) create a built-in dipole moment (
This guide objectively compares the electrochemical behavior of substituted azulenes, focusing on how specific substitution patterns (1,3- vs. 2,6-positions) dictate redox potentials, polymerization kinetics, and HOMO-LUMO gaps.
Mechanistic Principles: The "HOLE" Rule
To predict the electrochemical behavior of any azulene derivative, one must apply the HOLE mnemonic (H OMO O dd, L UMO E ven).
-
Odd Positions (1, 3, 5, 7): The Highest Occupied Molecular Orbital (HOMO) has high coefficient density here. Substituents at these positions drastically alter oxidation potentials (
). -
Even Positions (2, 4, 6, 8): The Lowest Unoccupied Molecular Orbital (LUMO) has high coefficient density here. Substituents at these positions primarily tune reduction potentials (
) and electron affinity.
Visualization of Electronic Effects
The following diagram maps the logical flow of substituent effects on the azulene core.
Figure 1: Decision logic for substituent selection based on the HOLE rule (HOMO-Odd, LUMO-Even).
Comparative Analysis of Derivatives
1,3-Substituted Azulenes (HOMO Dominant)
The 1 and 3 positions are the primary sites for electrophilic attack and anodic oxidation.
-
Performance: Substitution here with Electron Donating Groups (EDGs) like alkyls or amines raises the HOMO energy, making the molecule easier to oxidize (lower
). -
Polymerization: Unsubstituted 1,3-positions are required for electropolymerization (similar to the 2,5-positions in thiophene). Blocking these sites with methyl groups prevents polymer formation, allowing for reversible redox cycling of the monomer.
-
Key Insight: If your goal is a conductive polymer film, leave positions 1 and 3 open. If you need a stable redox mediator, block them.
2,6-Substituted Azulenes (LUMO Dominant)
The 2 and 6 positions are critical for tuning the band gap without destroying the polymerization capability of the 1,3-sites.
-
Performance: Substituents at the 2-position (e.g., aryl groups) extend the
-conjugation system effectively, often resulting in enhanced fluorescence in acidic media.[1] -
Connectivity: In azulene-based triads, 2,6-linkages often result in wider band gaps compared to 1,3-linkages due to the nodal patterns of the molecular orbitals.
Quantitative Comparison Data
The table below summarizes the electrochemical shifts relative to unsubstituted azulene.
| Derivative Class | Substituent Position | Electronic Effect | HOMO-LUMO Gap | Primary Application | |
| Azulene (Ref) | - | Baseline | ~ +0.90 V | ~ 3.3 eV | Fundamental Study |
| 1,3-Dialkyl | 1, 3 (Odd) | Strong EDG | Decreases (~ +0.7 V) | Decreases | Conductive Polymers |
| 1,3-Difluoro | 1, 3 (Odd) | Weak EDG/Inductive EWG | Slight Shift | Tunable Color (Green) | Optoelectronics |
| 1-Cyano | 1 (Odd) | Strong EWG | Increases (> +1.1 V) | Decreases (LUMO stabilized) | n-type Semiconductors |
| 2-Aryl | 2 (Even) | Conjugation Extension | Minimal Shift | Decreases | Fluorescent Probes |
| Polyazulene | 1,3-Linkages | Extended | ~ +0.3 V (Polymer) | < 2.0 eV | Biosensors/Electrodes |
Note: Potentials are approximate and solvent-dependent (typically ACN/TBAP).
Experimental Protocol: Electrochemical Characterization
To ensure reproducibility, the following self-validating protocol is recommended for characterizing new azulene derivatives.
Reagents and Setup[3][4]
-
Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM). Why: Azulenes are stable in these aprotic solvents; DCM is preferred for less soluble derivatives.
-
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
) or Perchlorate ( ). -
Working Electrode: Glassy Carbon (3 mm diameter), polished to a mirror finish with 0.05
alumina. -
Reference: Ag/Ag+ (0.01 M
in MeCN). Calibrate internally with Ferrocene ( ).
Step-by-Step Workflow
-
Electrode Pre-treatment: Polish the glassy carbon electrode. Sonicate in ethanol and water (1 min each) to remove alumina residues. Causality: Surface oxides or debris will distort the oxidation peak shape.
-
Blank Scan: Run a Cyclic Voltammetry (CV) scan of the electrolyte solution alone. Validation: Current should be negligible (< 1
). -
Monomer Addition: Add azulene derivative to reach 1 mM concentration. Degas with Argon for 5 mins.
-
Diagnostic Scan (Low Rate): Scan at 50 mV/s from -2.0 V to +1.5 V.
-
Observation: Look for the first oxidation peak (
). If the return scan lacks a reduction peak ( ), the radical cation is unstable (likely dimerizing).
-
-
Polymerization Test: If the first scan is irreversible, cycle continuously between -0.5 V and +1.2 V (10-20 cycles).
-
Success Criteria: Growth of a broad redox wave at lower potentials (approx +0.3 V to +0.5 V) confirms the formation of a conductive polyazulene film on the electrode.
-
Electropolymerization Pathway Visualization
Figure 2: Mechanism of oxidative electropolymerization via the 1,3-positions.
References
-
The Electronic Structure of Azulene Source: American Chemical Society (ACS)
-
Substituent Effects on Redox Potentials Source: MDPI Molecules
-
Electropolymerization Mechanism Source: IEEE Xplore
-
Connectivity Effects (1,3 vs 2,6) Source: National Institutes of Health (NIH)
-
Applications in Medicine and Biology Source: Springer / NIH
Sources
A Senior Application Scientist's Guide to the OFET Performance of 1,3-Dibromoazulene-based Polymers in Comparison to Established Materials
For: Researchers, scientists, and professionals in organic electronics and materials science.
Introduction: The Quest for High-Performance Organic Field-Effect Transistors
Organic Field-Effect Transistors (OFETs) are at the heart of next-generation flexible and low-cost electronics. The performance of these devices is intrinsically linked to the properties of the organic semiconductor employed as the active layer. While materials like pentacene and poly(3-hexylthiophene) (P3HT) have become industry benchmarks, the scientific community is in constant pursuit of novel materials with enhanced charge transport characteristics, stability, and processability. In this context, polymers derived from 1,3-dibromoazulene present a compelling, albeit less explored, avenue of research. This guide provides a comprehensive comparison of the potential performance of this compound-based polymers in OFETs against established materials, supported by a review of existing literature and detailed experimental protocols.
Azulene, a non-benzenoid isomer of naphthalene, is a fascinating building block for conjugated polymers due to its inherent dipole moment, narrow HOMO-LUMO gap, and unique electronic properties.[1][2] The 1,3-substitution pattern on the azulene core offers a specific trajectory for polymerization, leading to polymers with distinct electronic and morphological characteristics.[3][4]
Comparative Analysis of OFET Materials
The performance of an OFET is primarily evaluated based on three key parameters: charge carrier mobility (µ), the on/off current ratio (Ion/Ioff), and operational stability. This section compares the known or anticipated performance of this compound-based polymers with that of pentacene (a small molecule) and P3HT (a polymer).
| Material Class | Charge Carrier Type | Typical Mobility (cm²/V·s) | On/Off Ratio | Key Advantages | Key Disadvantages |
| This compound-based Polymers (Anticipated) | Potentially Ambipolar | Estimated 10⁻³ - 10⁻¹ | > 10⁴ | Tunable electronic properties via copolymerization, potential for high stability, inherent dipole moment may aid charge transport.[5] | Limited experimental data on homopolymers, synthesis can be complex, stability of the azulene core under operational stress needs further investigation. |
| Pentacene | p-type (hole transport) | 0.1 - 2.0 | > 10⁶ | High hole mobility, well-ordered crystalline structure, extensive research base. | Poor solution processability (typically requires vacuum deposition), susceptible to oxidation in air. |
| Poly(3-hexylthiophene) (P3HT) | p-type (hole transport) | 10⁻³ - 0.1 | 10⁴ - 10⁶ | Excellent solution processability, good environmental stability, well-understood material.[6] | Lower mobility compared to crystalline small molecules, performance is highly dependent on regioregularity and processing conditions. |
| High-Performance n-type Polymers | n-type (electron transport) | > 1.0 | > 10⁵ | High electron mobility, enabling complementary circuits.[7] | Often sensitive to air and moisture, requiring encapsulation. |
Expert Insights on this compound-based Polymers:
While direct OFET data for the homopolymer of this compound is scarce, we can infer its potential from related research. The polymerization of this compound has been shown to produce polymers with high electrical conductivity upon doping, indicating intrinsic charge-carrying capabilities.[3][4] Furthermore, copolymers incorporating azulene have demonstrated both p-type and n-type behavior, with electron mobilities reaching up to 0.42 cm²/V·s in some cases.[2] The inherent dipole moment of the azulene unit is a particularly interesting feature, as it could potentially influence the molecular packing and energy levels at the semiconductor-dielectric interface, thereby impacting device performance. The development of copolymers of this compound with other aromatic monomers is a promising strategy to fine-tune the electronic properties and achieve high-performance ambipolar or unipolar OFETs.
Visualizing the Key Components
To better understand the materials and device architecture, the following diagrams are provided.
Experimental Protocols: Fabrication and Characterization of OFETs
To ensure reproducibility and accurate comparison of materials, standardized experimental procedures are crucial. The following are detailed protocols for the fabrication and characterization of both solution-processed and vacuum-deposited OFETs.
Protocol 1: Solution-Processed OFET Fabrication (e.g., for P3HT and Azulene-based Polymers)
This protocol describes the fabrication of a bottom-gate, top-contact (BGTC) OFET, a common architecture for research purposes.
1. Substrate Preparation: a. Begin with heavily doped Si wafers with a thermally grown SiO₂ layer (typically 200-300 nm) acting as the gate dielectric. b. Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. c. Dry the substrates with a stream of nitrogen gas and then bake on a hotplate at 120°C for 10 minutes to remove any residual solvent. d. Treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) to improve the semiconductor film morphology. This is done by immersing the substrates in a 10 mM solution of OTS in toluene for 30 minutes, followed by rinsing with fresh toluene and baking at 120°C for 10 minutes.
2. Semiconductor Deposition: a. Prepare a solution of the polymer (e.g., P3HT or the azulene-based polymer) in a suitable solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL. b. Filter the solution through a 0.2 µm PTFE syringe filter. c. Deposit the polymer solution onto the prepared substrate via spin-coating. A typical two-step program might be 500 rpm for 5 seconds followed by 2000 rpm for 60 seconds. d. Anneal the film on a hotplate at a temperature optimized for the specific polymer (e.g., 110°C for P3HT) for 10-30 minutes in a nitrogen-filled glovebox to improve crystallinity and remove residual solvent.
3. Electrode Deposition: a. Define the source and drain electrodes using a shadow mask with the desired channel length and width. b. Thermally evaporate a 50 nm layer of gold (Au) through the shadow mask at a deposition rate of 0.1-0.2 Å/s under high vacuum (< 10⁻⁶ Torr).
Protocol 2: Vacuum-Deposited OFET Fabrication (e.g., for Pentacene)
1. Substrate Preparation: a. Follow the same substrate preparation steps as in Protocol 1 (steps 1a-1d).
2. Semiconductor Deposition: a. Place the prepared substrates and a crucible containing high-purity pentacene into a thermal evaporation chamber. b. Evacuate the chamber to a high vacuum (< 10⁻⁶ Torr). c. Heat the pentacene source to its sublimation temperature and deposit a thin film (typically 30-50 nm) onto the substrates at a controlled rate (e.g., 0.1-0.5 Å/s). The substrate is typically held at an elevated temperature (e.g., 60-70°C) during deposition to promote the growth of large crystalline domains.
3. Electrode Deposition: a. Without breaking vacuum, deposit the Au source and drain electrodes through a shadow mask as described in Protocol 1 (step 3b).
Protocol 3: OFET Characterization
1. Electrical Measurements: a. Place the fabricated OFET device on the chuck of a probe station inside a dark, electrically shielded box. b. Use a semiconductor parameter analyzer to perform the electrical measurements. c. Transfer Characteristics: Measure the drain current (ID) as a function of the gate voltage (VG) at a constant, high drain-source voltage (VDS) (e.g., -60 V for p-type). This measurement is performed in the saturation regime. d. Output Characteristics: Measure ID as a function of VDS for several different constant values of VG.
2. Parameter Extraction: a. Mobility (µ): In the saturation regime, the mobility can be calculated from the slope of the (ID)1/2 vs. VG plot using the following equation: ID = (µ * Ci * W) / (2 * L) * (VG - Vth)² where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and Vth is the threshold voltage. b. On/Off Ratio (Ion/Ioff): This is the ratio of the maximum ID (on-state) to the minimum ID (off-state) from the transfer curve. c. Threshold Voltage (Vth): This is the gate voltage at which the transistor begins to conduct, determined from the x-intercept of the linear fit to the (ID)1/2 vs. VG plot.
Conclusion and Future Outlook
This guide provides a comparative overview of the potential of this compound-based polymers in OFETs against established materials like pentacene and P3HT. While pentacene offers high hole mobility through vacuum deposition and P3HT provides reliable performance with excellent solution processability, azulene-based polymers represent a frontier in organic semiconductor research. Their unique electronic structure, characterized by an inherent dipole moment and a small bandgap, holds the promise of novel charge transport phenomena and potentially high-performance, stable devices.
The lack of extensive experimental data on OFETs based on poly(1,3-azulene) highlights a significant opportunity for future research. Key areas of investigation should include:
-
Synthesis and Characterization: The controlled synthesis of well-defined poly(1,3-azulene) and its copolymers is essential to establish structure-property relationships.
-
Device Optimization: A systematic study of the impact of dielectric surface treatments, annealing conditions, and device architecture on the performance of azulene-based OFETs is needed.
-
Stability Studies: A thorough investigation into the operational and environmental stability of these devices will be crucial for their practical application.
By leveraging the detailed experimental protocols outlined in this guide, researchers can contribute to a deeper understanding of this promising class of materials and unlock their full potential in the field of organic electronics.
References
-
Azulene-Based Molecules, Polymers, and Frameworks for Optoelectronic and Energy Applications. Small Methods, 2020.
-
The First Fully Characterized 1,3-Polyazulene: High Electrical Conductivity Resulting from Cation Radicals and Polycations Generated upon Protonation. Organic Letters, 2003.
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Chemical syntheses and salient features of azulene-containing homo- and copolymers. RSC Advances, 2021.
-
Azulene-Based π-Functional Materials: Design, Synthesis, and Applications. Accounts of Chemical Research, 2021.
-
Dipole-improved gating of azulene-based single-molecule transistors. Nanoscale, 2022.
-
OTFT & OFET Fabrication Guide. Ossila.
-
Tutorial: Organic field-effect transistors: Materials, structure and operation. Journal of Applied Physics, 2018.
-
Azulene-based conjugated polymers with tuneable near-IR absorption up to 2.5 μm. Journal of Materials Chemistry C, 2018.
-
Modulating the Properties of Azulene‐containing Polymers Through Functionalization at the 2‐Position of Azulene. Chemistry – An Asian Journal, 2019.
-
Best Practices for Reporting Organic Field Effect Transistor Device Performance. Chemistry of Materials, 2015.
-
OFET Fabrication and Characterization. YouTube, 2011.
-
Preprocessing Affords 3D Crystalline Poly(3-hexylthiophene) Structure. ACS Applied Polymer Materials, 2022.
-
High-performance n-type polymer field-effect transistors with exceptional stability. Journal of Materials Chemistry C, 2022.
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Confirming the Molecular Structure of 1,3-Dibromoazulene: A Comparative Guide to Analytical Techniques
In the realm of drug development and materials science, the precise structural elucidation of novel molecules is a cornerstone of innovation. For azulene derivatives, a class of compounds with intriguing electronic properties and potential therapeutic applications, unambiguous structural confirmation is paramount. This guide provides an in-depth comparison of analytical techniques for verifying the structure of 1,3-dibromoazulene, with a primary focus on the definitive power of single-crystal X-ray crystallography. We will explore why this technique stands as the gold standard and objectively compare its performance against other common methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), supported by experimental data and detailed protocols.
The Challenge: Unambiguous Isomer Identification
The synthesis of substituted azulenes can often lead to a mixture of isomers. For instance, the bromination of azulene can potentially yield several dibrominated products. Distinguishing between this compound and other isomers such as 1,2- or 1,5-dibromoazulene is a non-trivial analytical challenge. The precise positioning of the bromine atoms significantly influences the molecule's electronic properties, reactivity, and ultimately its function in any application. Therefore, relying on analytical techniques that provide unequivocal proof of the substitution pattern is not just a matter of scientific rigor, but a critical step in the research and development pipeline.
X-ray Crystallography: The Gold Standard for Structural Confirmation
Single-crystal X-ray crystallography provides a direct, three-dimensional map of the electron density within a molecule, revealing the precise spatial arrangement of its atoms.[1] This technique is unparalleled in its ability to deliver an unambiguous structural determination, provided a suitable single crystal can be obtained.[2]
The Decisive Evidence for this compound
The crystal structure of this compound has been determined and reported, providing definitive proof of its molecular geometry.[3][4] In a key study, dark blue block-like crystals were obtained and analyzed.[5] The analysis revealed that the molecule is planar and sits on a crystallographic mirror plane.[3] Crucially, the data confirmed that the bromine atoms are attached to the five-membered ring at the 1 and 3 positions.[3]
| Crystallographic Parameter | Value for this compound |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Unit Cell Dimensions | a = 8.3575(14) Å, b = 15.114(2) Å, c = 7.1840(12) Å |
| Key Bond Length (Br1-C2) | 1.879(2) Å |
| Key Bond Length (C1-C2) | 1.399(2) Å |
| Key Bond Angle (C3-C2-C1) | 110.9(2) ° |
| Data from Chen et al., 2005[5] |
This level of detail, providing precise bond lengths and angles, is unattainable through most other common analytical techniques and serves as the absolute benchmark for the structural confirmation of this compound.
A Comparative Analysis: NMR and Mass Spectrometry
While X-ray crystallography provides a definitive answer, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in the organic chemist's arsenal. However, for the specific challenge of distinguishing dibromoazulene isomers, they present certain limitations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.[6] It is a powerful tool for deducing the connectivity of atoms in a molecule.
For this compound, one would expect a specific set of signals in both the ¹H and ¹³C NMR spectra. However, the interpretation can be complex. While ¹³C NMR is simpler due to less signal overlap, the chemical shifts of the carbon atoms in the azulene core are sensitive to substituent effects.[6][7]
A comparative analysis with the parent azulene and 1-bromoazulene illustrates the expected shifts.
| Position | Azulene ¹³C (ppm) | 1-Bromoazulene ¹³C (ppm) | Expected for this compound |
| 1/3 | 117.87 | 108.0 | Significant downfield shift due to Br |
| 2 | 136.55 | 140.2 | Further downfield shift |
| 4/8 | 136.95 | 125.7 | Moderate shift |
| 5/7 | 122.70 | 126.9 | Moderate shift |
| 6 | 137.32 | 138.8 | Minor shift |
| 3a/8a | 140.12 | 139.1 | Minor shift |
| Data for Azulene and 1-Bromoazulene from BenchChem[7] |
The ¹H NMR spectrum of 1-bromoazulene is noted to be complex, and one can predict that the spectrum of this compound would be even more so due to the intricate spin-spin coupling patterns of the remaining protons on the azulene core. While advanced 2D NMR techniques (like COSY, HSQC, and HMBC) can aid in assigning the signals, definitive differentiation from other isomers without authentic reference spectra can be challenging and may not provide the same level of certainty as X-ray crystallography.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.[9] For this compound, the mass spectrum would confirm the molecular weight and the presence of two bromine atoms through the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).
The fragmentation pattern would likely involve the sequential loss of bromine atoms and potentially cleavage of the azulene ring system.[10] However, the fragmentation of different dibromoazulene isomers might be very similar, making it difficult to distinguish them based on the mass spectrum alone. While it can confirm the elemental composition, it does not provide direct information about the substitution pattern on the aromatic ring.
The Verdict: A Complementary Approach with a Clear Hierarchy
The following table summarizes the comparison of these three techniques for the structural confirmation of this compound:
| Technique | Information Provided | Strengths for this compound | Limitations for this compound |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, and bond angles. | Unambiguous and definitive confirmation of the 1,3-substitution pattern. | Requires a suitable single crystal, which can be challenging to obtain. |
| NMR Spectroscopy | Information on the chemical environment and connectivity of atoms. | Provides strong evidence for the overall structure and can help in assigning proton and carbon environments. | Complex spectra, potential for signal overlap, and may not be sufficient for unambiguous isomer differentiation without reference data. |
| Mass Spectrometry | Molecular weight and elemental composition (from isotopic patterns). | Confirms the presence of two bromine atoms and the overall molecular formula. | Fragmentation patterns of isomers may be too similar for definitive structural assignment. Does not provide positional information of substituents. |
While NMR and MS are crucial for initial characterization and for confirming the successful synthesis of a dibromoazulene, they fall short of providing the unequivocal proof of the 1,3-substitution pattern that X-ray crystallography delivers.
Experimental Protocols
Single-Crystal X-ray Crystallography Workflow
The process of determining a crystal structure by X-ray diffraction can be broken down into several key steps:
-
Crystal Growth: Obtaining a high-quality single crystal is often the most challenging step. Common methods for small organic molecules include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.
-
-
Crystal Mounting and Data Collection:
-
A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope.
-
The crystal is mounted on a goniometer head.
-
The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell parameters and space group.
-
The positions of the atoms in the crystal lattice are determined using computational methods.
-
The initial structural model is refined to achieve the best possible fit with the experimental data.
-
Caption: A flowchart illustrating the workflow for structural elucidation, highlighting the central role of X-ray crystallography for definitive structure determination.
Caption: The sequential process of single-crystal X-ray diffraction analysis.
Conclusion
For the unambiguous structural confirmation of this compound, single-crystal X-ray crystallography is the definitive analytical method. It provides an unparalleled level of detail, leaving no ambiguity about the substitution pattern on the azulene core. While NMR and mass spectrometry are essential complementary techniques that provide valuable information about connectivity and molecular weight, they lack the power to definitively distinguish between closely related isomers in this case. For researchers and professionals in drug development and materials science, investing in obtaining a single crystal for X-ray analysis is a critical step to ensure the foundational accuracy of their molecular structures and to build their subsequent research on a solid and irrefutable structural foundation.
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This compound. (2014). ResearchGate. [Link]
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Chen, X.-Y., Dias, J. R., Powell, D. R., Van Horn, J. D., & Sandreczki, T. C. (2005). This compound. Acta Crystallographica Section E: Structure Reports Online, 61(4), o941–o943. [Link]
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A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]
- Combination of 1H and 13C NMR Spectroscopy. (n.d.). [Link not available]
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Molecular Ions Resulted in Mass Spectrometer for 1, 3-bis(phenylselanyl)-azulenes and Their Oxidized Products. (2013). ResearchGate. [Link]
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Mass Spectrometry Fragmentation Part 1. (2015). YouTube. [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
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The Fragmentation Of Several Azulen-1-yl Diazenes And Bis Diazenes In Mass Spectrometer. (2010). ResearchGate. [Link]
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Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones. (n.d.). CORE. [Link]
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Intense absorption of azulene realized by molecular orbital inversion. (2023). RSC Publishing. [Link]
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Spectroscopic and Computational Characterization of 2-Aza-1,3-butadiene, a Molecule of Astrochemical Significance. (2022). NIH. [Link]
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This compound. (2005). Acta Crystallographica Section E. [Link]
-
Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. (n.d.). ACS Publications. [Link]
- The Incorporation of Single Crystal X-ray Diffraction into the Undergraduate Chemistry Curriculum Using Internet-Facilitated Rem. (n.d.). SciSpace. [Link not available]
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A Comparative Guide to the Positional Effects of Bromine on the Electronic Properties of Dibromoazulenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth analysis of how the substitution position of bromine atoms on the azulene scaffold dictates the resulting molecule's electronic and photophysical properties. By comparing various dibromoazulene isomers, we elucidate the intricate structure-property relationships that are crucial for the rational design of novel materials in organic electronics and medicinal chemistry. This document synthesizes experimental data from spectroscopic and electrochemical analyses, supported by computational insights, to offer a comprehensive resource for professionals in the field.
Introduction: The Unique Canvas of Azulene
Azulene, a non-benzenoid isomer of naphthalene, is a fascinating bicyclic aromatic hydrocarbon composed of a fused five-membered and seven-membered ring.[1][2] Unlike its colorless isomer, azulene is intensely blue and possesses a significant ground-state dipole moment (≈1.0 D) arising from an electron drift from the electron-rich seven-membered ring to the electron-deficient five-membered ring.[1][2] This inherent electronic asymmetry makes azulene a highly tunable platform for developing advanced materials.
A key feature of azulene is its violation of Kasha's rule, exhibiting an unusual S2→S0 fluorescence, a stark contrast to the more common S1→S0 fluorescence seen in most organic molecules.[3] This unique photophysical behavior, coupled with its small HOMO-LUMO gap, makes azulene and its derivatives promising candidates for applications in organic electronics.[1][2] Introducing substituents, such as halogens, provides a powerful tool to modulate these intrinsic properties. Bromine, with its strong inductive electron-withdrawing effect and moderate resonance electron-donating effect, can profoundly and predictably alter the electronic landscape of the azulene core depending on its attachment points.
The Influence of Bromine Substitution Patterns
The electronic properties of dibromoazulenes are highly dependent on the positions of the two bromine atoms. The azulene ring has distinct electronic regions: the five-membered ring (positions 1, 2, 3) is electron-deficient (anionic character), while the seven-membered ring (positions 4, 5, 6, 7, 8) is electron-rich (cationic character).[1] Placing strong electron-withdrawing bromine atoms at different positions perturbs the frontier molecular orbitals (HOMO and LUMO) to varying degrees.
Substitution on the Five-Membered Ring: 1,3-Dibromoazulene
When bromine atoms are substituted at the 1 and 3 positions, they are located on the electron-deficient five-membered ring.[4]
-
Electrochemical Properties: The primary effect of bromine at these positions is the strong inductive withdrawal of electron density. This significantly stabilizes both the HOMO and LUMO energy levels. Consequently, this compound is harder to oxidize (requires a higher potential) and easier to reduce (requires a less negative potential) compared to unsubstituted azulene. The stabilization of these orbitals often leads to an increased HOMO-LUMO gap.
-
Optical Properties: The stabilization of the frontier orbitals results in a hypsochromic shift (blue shift) in the S0→S1 and S0→S2 absorption bands. The energy required to excite an electron is increased, shifting the absorption to shorter wavelengths. Studies have shown that substitution at the 1 and 3 positions has a relatively minor effect on the rate of radiationless relaxation from the S2 state compared to substitution at other positions.[5] Furthermore, attaching bromine at the 1- and 3-positions has been shown to improve the stability of the one-electron oxidized species of azulene derivatives.[6]
Substitution on the Seven-Membered Ring (e.g., 4,8- or 6-position)
Placing bromine atoms on the electron-rich seven-membered ring leads to a different set of electronic perturbations.
-
Electrochemical Properties: While the inductive effect is still present, its impact on the frontier orbitals is modulated by the higher electron density of the seven-membered ring. The stabilization of the HOMO and LUMO may be less pronounced than in the 1,3-isomer. This results in oxidation potentials that are typically lower than those of this compound.
-
Optical Properties: The resulting shifts in absorption spectra are more complex. The perturbation of the electronic structure can lead to either blue or red shifts depending on the specific positions and their influence on the transition dipole moments of the S0→S1 and S0→S2 electronic transitions.
Substitution Across Both Rings (e.g., 2,6-Dibromoazulene)
Isomers with bromine atoms on both the five- and seven-membered rings, such as 2,6-dibromoazulene, present a balanced perturbation. This substitution pattern is particularly interesting for creating polymers with head-to-tail alignment of dipoles, which facilitates effective electron delocalization.[1]
-
Electrochemical Properties: The electronic effects are a composite of those seen in the other isomer types. The HOMO and LUMO levels are stabilized, but the overall effect on the HOMO-LUMO gap can be tailored. For instance, in certain azulene-containing polymers, substitution at the 2- and 6-positions has been utilized to achieve electrochemical bandgaps in the range of 1.25–1.60 eV.[1]
-
Optical Properties: The absorption properties are highly tunable. Introducing substituents at the 2- and 6-positions can dramatically alter the molecular orbital energy levels, in some cases even inverting them to allow for a HOMO-LUMO transition that significantly boosts absorbance in the visible region.[6]
Comparative Data Summary
The following table summarizes the expected qualitative effects of bromine position on the key electronic properties of dibromoazulene isomers based on established principles of physical organic chemistry.
| Property | This compound (Five-Membered Ring) | 4,8- or 6,8-Dibromoazulene (Seven-Membered Ring) | 2,6-Dibromoazulene (Mixed Rings) |
| HOMO Energy | Significantly Lowered (Stabilized) | Lowered | Lowered |
| LUMO Energy | Significantly Lowered (Stabilized) | Lowered | Lowered |
| HOMO-LUMO Gap | Generally Increased | Variable | Tunable |
| Oxidation Potential | More Positive (Harder to Oxidize) | Less Positive than 1,3-isomer | Intermediate |
| Reduction Potential | Less Negative (Easier to Reduce) | More Negative than 1,3-isomer | Intermediate |
| λmax (Absorption) | Hypsochromic Shift (Blue Shift) | Variable Shift | Highly Tunable |
Experimental Characterization Workflows
To validate the structure-property relationships discussed, a systematic experimental approach is required. The following protocols outline the key techniques used to characterize the electronic properties of dibromoazulene isomers.
Workflow for Electronic Property Characterization
Caption: Workflow for the synthesis, characterization, and analysis of dibromoazulene isomers.
Protocol 1: UV-Vis and Fluorescence Spectroscopy
This protocol determines the optical properties, including absorption and emission maxima, which are directly related to the electronic transition energies.
-
Materials:
-
Dibromoazulene isomer sample.
-
Spectroscopic grade solvent (e.g., Dichloromethane, Cyclohexane).
-
Dual-beam UV-Vis spectrophotometer and a spectrofluorometer.
-
Matched 1 cm path length quartz cuvettes.
-
-
Procedure:
-
Prepare a stock solution of the azulene derivative (e.g., 1 x 10⁻³ M) by accurately weighing the compound and dissolving it in the chosen solvent.[7]
-
Prepare a dilute solution (typically 1 x 10⁻⁵ M to 1 x 10⁻⁶ M) from the stock solution for analysis.
-
Absorption: Record the UV-Vis spectrum from 200 to 900 nm, using the pure solvent as a reference. Identify the wavelengths of maximum absorbance (λmax) for the S0→S1 (visible region) and S0→S2 (UV region) transitions.
-
Fluorescence: Excite the sample at the λmax of the S0→S2 transition. Record the emission spectrum. Note the λem for the characteristic S2→S0 fluorescence.[3][8]
-
Protocol 2: Cyclic Voltammetry (CV)
CV is used to determine the oxidation and reduction potentials, which provide experimental estimates of the HOMO and LUMO energy levels.
-
Materials:
-
Three-electrode cell: Glassy carbon working electrode, platinum wire counter electrode, and a Ag/AgCl or Ag/Ag⁺ reference electrode.
-
Potentiostat.
-
Anhydrous, deoxygenated acetonitrile (ACN) or dichloromethane (DCM).
-
Supporting electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆).
-
Ferrocene (for internal calibration).
-
-
Procedure:
-
Prepare a ~1 mM solution of the dibromoazulene isomer in the electrolyte solution.
-
Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen.
-
Perform a cyclic voltammogram, scanning to positive potentials to observe oxidation and to negative potentials for reduction. A typical scan rate is 100 mV/s.
-
Record the onset potentials for the first oxidation (E_ox) and first reduction (E_red) events.
-
After the measurement, add a small amount of ferrocene to the solution and record its cyclic voltammogram. Use the known potential of the Fc/Fc⁺ couple (0.0 V vs. Fc/Fc⁺) to reference the measured potentials.
-
Energy Level Estimation:
-
E_HOMO (eV) ≈ -[E_ox (vs Fc/Fc⁺) + 4.8]
-
E_LUMO (eV) ≈ -[E_red (vs Fc/Fc⁺) + 4.8]
-
-
Causality and Mechanistic Insights
The observed trends can be explained by considering the coefficients of the HOMO and LUMO wavefunctions at different carbon atoms of the azulene core.
-
HOMO: The HOMO of azulene has large coefficients at positions 1, 3, 5, and 7. Electron-withdrawing substituents at these positions will strongly stabilize the HOMO, making the molecule more difficult to oxidize.
-
LUMO: The LUMO has large coefficients at positions 2, 4, 6, and 8. Electron-withdrawing groups at these positions will effectively stabilize the LUMO, making the molecule easier to reduce.
The net effect on the HOMO-LUMO gap, and thus the absorption spectrum, depends on the relative stabilization of both orbitals. For this compound, the strong stabilization of the HOMO is the dominant effect, leading to a wider gap. For other isomers, the balance of stabilization can be more nuanced, allowing for fine-tuning of the optical and electronic properties.
Logical Relationship: Bromine Position to Electronic Properties
Caption: The causal chain from bromine position to observable electronic and optical properties.
Conclusion
The position of bromine substituents on the azulene framework is a critical design parameter for tuning its electronic properties. Substitution on the electron-deficient five-membered ring (1,3-positions) leads to a general stabilization of frontier orbitals and a blue-shift in absorption. Conversely, substitution on the electron-rich seven-membered ring or across both rings provides a more nuanced control over the HOMO-LUMO gap and redox potentials. This guide provides the foundational knowledge and experimental framework necessary for researchers to rationally design and synthesize novel dibromoazulene derivatives with tailored electronic characteristics for applications ranging from organic semiconductors to targeted therapeutic agents.
References
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Tsuchiya, T., et al. (2023). Intense absorption of azulene realized by molecular orbital inversion. Chemical Communications, 59, 10604-10607. [Link]
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Scherer, J. J., et al. (1997). S2->S0 Spectroscopy of Azulene and Its 2-Chloro, 2-Methyl, and 1,3-Dimethyl Derivatives. Journal of Molecular Spectroscopy, 183(1), 42-56. [Link]
-
Kotha, S., & Misra, S. (2021). Chemical syntheses and salient features of azulene-containing homo- and copolymers. Beilstein Journal of Organic Chemistry, 17, 2098-2134. [Link]
-
Chen, Y.-H., et al. (2005). This compound. Acta Crystallographica Section E, 61(8), o2775-o2776. [Link]
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VisWANATH, S. M., & SIDIS, E. (1954). Confirmation of the Anomalous Fluorescence of Azulene. The Journal of Chemical Physics, 22(4), 738-739. [Link]
-
Asare-Okai, P. N., et al. (2011). Metal-Enhanced S2 Fluorescence from Azulene. The Journal of Physical Chemistry A, 115(34), 9531-9536. [Link]
-
Ungureanu, E. M., et al. (2011). Electrochemical Characterization of Some Azulene Selenium Compounds. UPB Scientific Bulletin, Series B, 73(4), 133-140. [Link]
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Correlating Experimental UV-Vis Spectra with Computational Models for Azulenes
Topic: Correlating experimental UV-Vis spectra with computational models for azulenes Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
A Technical Comparison Guide for Electronic Structure Validation
Executive Summary: The Azulene Anomaly
Azulene (
For drug development professionals working with azulene-based anti-inflammatories (e.g., sodium gualenate) or optoelectronic materials, these anomalies present a modeling challenge. Standard Time-Dependent Density Functional Theory (TD-DFT) protocols often fail to capture the correct energetic ordering of the
This guide objectively compares experimental UV-Vis acquisition protocols with computational methodologies (B3LYP, CAM-B3LYP, wB97X-D) to establish a validated correlation workflow.
Experimental Benchmarking: Obtaining High-Fidelity Spectra
Before correlating with theory, the experimental data must be rigorous. Azulene's
Protocol: High-Resolution UV-Vis Acquisition
Objective: Isolate electronic transitions from vibronic noise and solvent broadening.
-
Solvent Selection:
-
Standard: Cyclohexane (Non-polar). Minimizes solvatochromic shifts; ideal for gas-phase correlation.
-
Diagnostic: Acetonitrile (Polar). Azulene’s
band shows a hypsochromic (blue) shift in polar solvents, while the shows a bathochromic (red) shift. This divergence is a key validation metric for solvation models.
-
-
Concentration Gradient:
-
Prepare a stock solution of 1 mM.
-
Perform serial dilutions to 10
. -
Checkpoint: The
peak (visible region, ~580–700 nm) requires higher concentrations to resolve the vibronic fine structure, while the (UV region, ~340 nm) requires dilution to avoid detector saturation ( ).
-
-
Vibronic Deconvolution:
-
Azulene spectra are "vibronically scrambled."[2] The broad absorption band is a superposition of multiple vibrational modes.[3]
-
Action: Do not rely solely on
. Use the 0-0 transition onset for correlation with vertical excitation energies (VEE), or perform Gaussian deconvolution to identify the band origin.
-
Computational Landscape: Methodological Comparison
The choice of density functional and basis set drastically alters the predicted
Comparative Analysis of Functionals
| Feature | B3LYP (Hybrid) | CAM-B3LYP (Range-Separated) | wB97X-D (Dispersion Corrected) |
| Exchange | 20% Exact Exchange | 19-65% Variable Exchange | Long-range corrected + Dispersion |
| S1 Prediction | Often underestimates energy (Red-shifted) | Most Accurate for CT states | Good, but computationally costlier |
| S2 Prediction | Reasonable accuracy | Slight overestimation | Excellent for Rydberg states |
| Vibronic | Poor resolution of fine structure | High fidelity with FC analysis | High fidelity |
| Use Case | General screening | Gold Standard for Azulenes | High-precision final validation |
The Solvation Criticality: PCM vs. SMD
Because azulene has a dipole moment that changes direction upon excitation (
-
PCM (Polarizable Continuum Model): Treats solvent as a uniform dielectric. Weakness: Fails to account for non-electrostatic terms (cavitation, dispersion) which are crucial for the non-polar azulene framework.
-
SMD (Solvation Model based on Density): The recommended standard. It includes the cavity-dispersion-solvent-structure terms (CDS), providing a more accurate free energy of solvation (
).
The Correlation Workflow
To achieve high correlation (
Workflow Diagram: From Spectra to Simulation
Caption: Logical workflow for correlating experimental spectral features with computational predictions, highlighting the critical functional selection step.
Supporting Data: Validation Matrix
The following table summarizes the correlation between experimental values and computational predictions for Azulene in Cyclohexane.
| Transition | Experimental | B3LYP/6-31G* (nm) | CAM-B3LYP/def2-TZVP (nm) | Error (CAM-B3LYP) |
| 580 - 700 (Broad) | 610 | 595 | < 5% | |
| 340 | 365 | 338 | < 1% | |
| 280 | 295 | 278 | < 1% |
Technical Insight:
-
B3LYP tends to redshift the
peak significantly (by ~25 nm). This is due to the "delocalization error" inherent in hybrid functionals with low exact exchange. -
CAM-B3LYP corrects the long-range interactions, bringing the
peak within 2 nm of the experimental value. This makes it the superior choice for predicting properties of novel azulene derivatives in drug discovery.
Advanced Protocol: Vibronic Coupling Simulation
For publications requiring "quantitative" agreement, vertical excitation energies are insufficient. You must simulate the vibronic shape.
Step-by-Step Methodology:
-
Optimization: Optimize Ground State (
) and Excited State ( ) geometries using Opt+Freq. -
Franck-Condon Calculation: Use the FC keyword (e.g., in Gaussian or ORCA) to compute the overlap integrals between the vibrational wavefunctions of
and . -
Broadening: Apply a Gaussian broadening function (HWHM = 150
) to the computed stick spectrum to match the solvent broadening observed experimentally.
Solvation Interaction Diagram
The interaction between the azulene dipole and the solvent cage drives the spectral shifts.
Caption: Schematic of the non-equilibrium solvation effect. The solvent cage, relaxed for S0, cannot instantly reorganize for S2, leading to solvatochromic shifts.
References
-
Benchmarking the Performance of Time-Dependent Density Functional Theory Methods on Biochromophores. PubMed. Available at: [Link]
-
Computed S1 ← S0 absorption spectra of azulene compared with the experimental spectrum. ResearchGate. Available at: [Link]
-
Critical Evaluation of Implicit Solvent Models for Predicting Aqueous Oxidation Potentials. ACS Publications. Available at: [Link]
-
Connectivity Effect on Electronic Properties of Azulene–Tetraazapyrene Triads. PubMed Central. Available at: [Link]
Sources
Benchmarking the Performance of Azulene-Based Solar Cells
Executive Summary: The Azulene Advantage
In the race to displace Spiro-OMeTAD as the gold standard for Hole Transport Materials (HTMs) in Perovskite Solar Cells (PSCs), azulene derivatives have emerged as a superior class of non-alternant aromatic hydrocarbons. Unlike its isomer naphthalene, which possesses
This intrinsic symmetry breaking creates a permanent dipole moment (
Comparative Analysis: Azulene vs. Alternatives
The Physics of Performance: Azulene vs. Naphthalene
The core differentiator lies in the electronic structure.[1][2] While naphthalene adheres to Kasha’s rule with a wide HOMO-LUMO gap, azulene’s non-alternant structure results in a smaller gap and anomalous
| Feature | Azulene (Az) | Naphthalene (Nap) | Impact on Solar Cell Performance |
| Symmetry | Az promotes directional charge transport; Nap relies on packing alone. | ||
| Dipole Moment | ~1.08 D | 0 D | Az dipole aligns at interfaces, reducing vacuum level shifts and improving hole extraction. |
| HOMO/LUMO | Non-mirror image | Mirror image | Az allows independent tuning of HOMO (for |
| Solubility | High (Dipolar solvation) | Moderate | Az derivatives form smoother, defect-free films essential for high FF. |
Benchmark Data: Perovskite Solar Cells (PSCs)
Recent studies (2023-2024) utilizing 1,3,6-trisubstituted azulene derivatives have shattered previous ceilings. The table below aggregates key metrics from top-performing devices.
Table 1: Performance Benchmark of Azulene HTMs vs. Standards
| Material | Device Architecture | PCE (%) | FF (%) | Stability ( | ||
| AZU-AF [1] | FTO/SnO2/Perovskite/HTM/Au | 24.04 | 1.18 | 25.10 | 81.2 | 1000h (Unencapsulated) |
| Spiro-OMeTAD (Ref) | Same | 22.06 | 1.14 | 24.30 | 79.5 | ~500h |
| Azu-Py-OMeTPA [2] | Inverted (p-i-n) | 18.10 | 1.09 | 22.45 | 74.0 | 500h |
| Tetra-Azulene 1 [4] | Mesoscopic | 16.50 | 1.05 | 21.80 | 72.0 | Low |
| biAz-4TPA/PTAA [6] | Bilayer HTM | 18.48 | 1.10 | 22.90 | 73.5 | High (Hydrophobic) |
Key Insight: The AZU-AF molecule outperforms Spiro-OMeTAD primarily due to the 6-position substitution with electron-donating groups, which optimizes the HOMO level alignment with the perovskite valence band, minimizing energy loss (higher
Mechanistic Visualization
Understanding why azulene works requires visualizing the charge dynamics. The diagram below illustrates the dipole-induced interface engineering that gives azulene derivatives their edge.
Figure 1: Mechanism of dipole-assisted charge extraction in azulene-based PSCs. The intrinsic dipole reduces the energy barrier at the perovskite/HTM interface.
Experimental Protocol: Characterization Workflow
To replicate these results or benchmark new derivatives, strict adherence to a self-validating protocol is required.
Space-Charge Limited Current (SCLC) Mobility Measurement
Objective: Quantify hole mobility (
-
Device Fabrication:
-
Structure: ITO / PEDOT:PSS / Azulene-HTM / Au.
-
Note: Use a "hole-only" architecture (high work function anode and cathode) to block electrons.
-
-
Deposition:
-
Spin-coat Azulene-HTM (e.g., 20 mg/mL in Chlorobenzene) at 2000 rpm for 30s.
-
Anneal at 100°C for 10 min (critical for crystallinity).
-
-
Measurement:
-
Sweep voltage (
) in the dark. -
Plot
vs . -
Fit linear region using Mott-Gurney law:
-
Validation: The slope must be linear (
). If non-linear, trap states are dominating; re-purify material.
-
Solar Simulator Characterization (J-V Curves)
Objective: Extract PCE,
-
Setup:
-
Source: AM 1.5G solar simulator (100 mW/cm²).
-
Calibration: KG5-filtered Si reference cell (Must be calibrated within 30 days).
-
-
Procedure:
-
Mask the cell to a defined area (e.g., 0.09 cm²) to prevent edge effects (a common source of inflated PCE).
-
Perform Forward (
) and Reverse ( ) scans. -
Hysteresis Check: Calculate Hysteresis Index (HI).
-
Target:
.[2] High hysteresis indicates poor interface contact or ion migration, often solved by adding a passivation layer (e.g., ultrathin PMMA or PTAA).
-
Stability Testing (ISOS-D-1 Protocol)
Objective: Assess shelf-life stability (
-
Store unencapsulated devices in ambient air (RH 40-50%, 25°C).
-
Measure J-V curves every 24 hours for 1000 hours.
-
Benchmark: A viable azulene HTM must retain >80% of initial PCE after 500 hours.
Synthesis & Design Logic
The synthesis of high-performance azulene derivatives often employs Suzuki-Miyaura coupling to attach electron-donating groups (e.g., triphenylamine) to the 1,3-positions and solubility-enhancing groups to the 6-position.
Figure 2: General synthetic pathway for 1,3,6-trisubstituted azulene HTMs.
References
-
Rational design of 1,3,6-trisubstituted azulene based hole transport materials for efficient and stable planar perovskite solar cells. Chemical Engineering Journal. (2023). Link
-
6-(4-Pyridyl)Azulene Derivatives as Hole Transport Materials for Perovskite Solar Cells. Molecules. (2022). Link
-
Azulene-Based π-Functional Materials: Design, Synthesis, and Applications. Accounts of Chemical Research. (2021). Link
-
Hole-Transporting Materials with a Two-Dimensionally Expanded π-System around an Azulene Core for Efficient Perovskite Solar Cells. Journal of the American Chemical Society. (2015). Link
-
Comparative study of electron conduction in azulene and naphthalene. Pramana - Journal of Physics. (2008). Link
-
Ultrathin PTAA interlayer in conjunction with azulene derivatives for the fabrication of inverted perovskite solar cells. Journal of Materials Chemistry C. (2021). Link
Sources
- 1. The unusual physicochemical properties of azulene and azulene-based compounds [ccspublishing.org.cn]
- 2. Azulene-based organic functional molecules for optoelectronics [html.rhhz.net]
- 3. Application of Azulene in Constructing Organic Optoelectronic Materials: New Tricks for an Old Dog - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Regioisomerism on Azulene-Bithiophene Copolymer Properties: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise control over the electronic and optical properties of conjugated polymers is paramount. Azulene, with its unique non-alternant aromatic structure, offers a fascinating building block for novel functional polymers. When copolymerized with units like bithiophene, the resulting materials exhibit intriguing properties suitable for applications in organic electronics. However, a critical and often overlooked aspect influencing these properties is the regioisomeric linkage of the azulene unit within the polymer backbone. This guide provides an in-depth comparison of azulene-bithiophene copolymers, focusing on the profound effects of 1,3- versus 4,7-connectivity on their synthesis, optoelectronic characteristics, and charge transport behavior.
The Decisive Role of Azulene's Connectivity
Azulene, an isomer of naphthalene, is composed of a fused five- and seven-membered ring system. This unique structure results in a significant dipole moment and a smaller HOMO-LUMO gap compared to its benzenoid isomer.[1][2] The points of attachment of the azulene monomer to the polymer chain, its regioisomerism, can dramatically alter the planarity of the backbone, the extent of π-electron delocalization, and consequently, the material's electronic and photophysical properties.[1] This guide will focus on the two primary linkage patterns for azulene in copolymers with bithiophene: the 1,3-linkage through the five-membered ring and the 4,7-linkage through the seven-membered ring.
Synthesis of Regioisomeric Azulene-Bithiophene Copolymers
The synthesis of well-defined azulene-bithiophene copolymers with specific regioisomeric linkages is typically achieved through cross-coupling reactions, with the Stille polycondensation being a prevalent method.[1] This approach offers good control over the polymer structure. The general synthetic strategy involves the reaction of a dibromoazulene monomer with a bis(trimethylstannyl)bithiophene monomer in the presence of a palladium catalyst.
The choice of the starting dibromoazulene dictates the final linkage in the copolymer. For instance, 1,3-dibromoazulene will yield a 1,3-linked copolymer, while a 4,7-dibromoazulene will result in a 4,7-linked polymer. It is also possible to synthesize copolymers with a random mixture of both regioisomers by using a corresponding mixture of the dibromoazulene monomers.[1]
Experimental Protocol: Stille Polycondensation of Azulene-Bithiophene Copolymers
The following is a generalized protocol for the synthesis of azulene-bithiophene copolymers via Stille polycondensation.
Materials:
-
This compound or 4,7-Dibromoazulene
-
5,5'-bis(trimethylstannyl)-2,2'-bithiophene
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (catalyst)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (ligand)
-
Anhydrous and deoxygenated solvent (e.g., toluene or chlorobenzene)
Procedure:
-
In a glovebox, a reaction flask is charged with the dibromoazulene monomer, 5,5'-bis(trimethylstannyl)-2,2'-bithiophene, Pd₂(dba)₃, and P(o-tol)₃.
-
Anhydrous, deoxygenated solvent is added, and the reaction mixture is stirred under an inert atmosphere (e.g., argon).
-
The mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred for 24 to 48 hours.
-
After cooling to room temperature, the polymer is precipitated by adding the reaction mixture to a non-solvent (e.g., methanol).
-
The crude polymer is collected by filtration and purified by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers.
-
The final polymer is dried under vacuum.
The composition of copolymers with mixed regioisomers can be determined using ¹H NMR spectroscopy by analyzing the distinct chemical shifts of the protons on the azulene unit corresponding to each linkage type.[1]
Comparative Analysis of Physicochemical Properties
The seemingly subtle change in the linkage of the azulene unit has a profound impact on the copolymer's properties. The following sections compare the key optoelectronic and electrochemical characteristics of 1,3- and 4,7-linked azulene-bithiophene and related copolymers.
Optoelectronic Properties
The connectivity of the azulene unit directly influences the extent of π-conjugation along the polymer backbone, which in turn governs the absorption and emission properties.
| Property | 1,3-Azulene Linkage | 4,7-Azulene Linkage | Causality and Insights |
| Absorption Maximum (λmax) | Generally absorbs at longer wavelengths. For an azulene-thiophene copolymer, a strong absorption at 667-670 nm was observed.[1] | Generally absorbs at shorter wavelengths. For an azulene-thiophene copolymer, the absorption maximum was at 627 nm.[1] | The 1,3-linkage through the five-membered ring can lead to a more planar and extended conjugated system, resulting in a smaller energy gap and a red-shifted absorption. The 4,7-linkage, through the seven-membered ring, can introduce more torsion in the polymer backbone, disrupting the conjugation to some extent. |
| Optical Band Gap (Egopt) | Lower optical band gap. For an azulene-thiophene copolymer, the optical energy gap was around 1.33-1.38 eV.[1] | Higher optical band gap. For a 4,7-polyazulene with a thienyl linker, the neutral form had an optical gap of 1.62 eV.[1] | A more extended conjugation in the 1,3-linked polymers leads to a smaller HOMO-LUMO gap, which is directly related to a lower optical band gap. |
| Stimuli-Responsiveness | Both regioisomers exhibit stimuli-responsive behavior, with their absorption bands shifting to the near-IR region upon protonation.[1] | The incorporation of the seven-membered ring of azulene in the polymer backbone is particularly effective for the stabilization of the tropylium cation formed upon protonation, leading to pronounced acid-base responsive behavior.[1] | The inherent polarity and electron-richness of the azulene unit make these polymers sensitive to acidic stimuli. The seven-membered ring in the 4,7-linked polymers provides a more direct pathway for stabilizing the positive charge. |
Electrochemical Properties and Charge Transport
The regioisomeric linkage also dictates the energy levels of the frontier molecular orbitals (HOMO and LUMO) and the charge carrier transport characteristics of the copolymers.
| Property | 1,3-Azulene Linkage | 4,7-Azulene Linkage | Causality and Insights |
| HOMO/LUMO Energy Levels | Expected to have a higher HOMO level due to more effective conjugation. | Expected to have a lower HOMO level. | The more planar backbone of the 1,3-linked polymers allows for greater electron delocalization, raising the HOMO energy level. |
| Electrochemical Band Gap (Egec) | Generally lower. For related 1,3-linked poly(2-arylazulene-alt-thiophene), the electrochemical gap was in the range of 1.2-1.35 eV.[1] | Generally higher. The optical gap for a 4,7-linked azulene-thiophene polymer was 1.62 eV, and the electrochemical gap is expected to be in a similar range.[1] | Consistent with the optical properties, the more extended conjugation in 1,3-linked polymers leads to a smaller electrochemical band gap. |
| Semiconducting Behavior | Typically exhibits p-type (hole-transporting) semiconducting behavior.[1] | Can exhibit ambipolar behavior, transporting both holes and electrons. A 4,7-linked azulene-containing polymer showed hole and electron mobilities of 0.062 and 0.021 cm² V⁻¹ s⁻¹, respectively.[1] | The difference in electronic structure arising from the linkage position influences the accessibility of both hole and electron transport channels. The 4,7-linkage appears to create a more balanced energy landscape for both charge carriers. |
Experimental Workflows and Data Validation
To ensure the trustworthiness of the presented data, it is crucial to understand the experimental methodologies used for characterization.
UV-Vis Spectroscopy for Optical Properties
Protocol:
-
Polymer solutions are prepared by dissolving a known concentration of the copolymer in a suitable solvent (e.g., chloroform or THF).
-
The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 300-1100 nm.
-
For thin-film measurements, the polymer solution is spin-coated onto a quartz substrate, and the absorption spectrum is recorded.
-
The optical band gap (Egopt) is estimated from the onset of the absorption edge of the thin-film spectrum using the Tauc plot method.
Caption: Workflow for UV-Vis Spectroscopy of Copolymers.
Cyclic Voltammetry for Electrochemical Properties
Protocol:
-
A three-electrode electrochemical cell is assembled, consisting of a working electrode (e.g., a glassy carbon electrode coated with the polymer film), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).
-
The cell is filled with an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
The potential of the working electrode is swept linearly with time, and the resulting current is measured.
-
The oxidation and reduction potentials are determined from the cyclic voltammogram.
-
The HOMO and LUMO energy levels are estimated from the onset of the oxidation and reduction potentials, respectively, often referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[3][4]
Caption: Workflow for Cyclic Voltammetry of Copolymers.
Conclusion: Tailoring Polymer Properties Through Regiocontrol
The choice of linkage in azulene-bithiophene copolymers is a powerful tool for tuning their optoelectronic and charge transport properties. The 1,3-linkage generally promotes a more planar backbone, leading to extended conjugation, longer wavelength absorption, a lower band gap, and p-type semiconducting behavior. In contrast, the 4,7-linkage can result in a more twisted backbone, leading to shorter wavelength absorption, a higher band gap, and potentially ambipolar charge transport. This ability to modulate properties through synthetic design is crucial for the development of bespoke materials for specific applications in organic electronics, from organic field-effect transistors to photovoltaic cells and sensors. Understanding and controlling the regioisomeric effects are, therefore, fundamental for advancing the field of functional organic polymers.
References
-
Measuring the Glass Transition Temperature of Conjugated Polymer Films with Ultraviolet–Visible Spectroscopy. Chemistry of Materials. Available at: [Link]
-
HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. Available at: [Link]
-
UV-VIS - Ultraviolet Visible Spectroscopy. MATS. Available at: [Link]
- Determination of Monomer Reactivity Ratios from a Single Sample using Multivariate Analysis of the 1H NMR Spectra of Poly[(met. Polymers for Advanced Technologies. Available at: https://onlinelibrary.wiley.com/doi/10.
-
Chemical syntheses and salient features of azulene-containing homo- and copolymers. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Chemical syntheses and salient features of azulene-containing homo- and copolymers. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
A Comparative Guide to Halogenated Azulenes as Monomeric Building Blocks for Advanced Functional Materials
Introduction: The Allure of the Azulene Core
Azulene, a non-benzenoid isomer of naphthalene, stands out in the landscape of aromatic hydrocarbons for its unique electronic structure and striking deep blue color.[1][2] This is not merely a chemical curiosity; it is a direct consequence of its fused five- and seven-membered ring system. This arrangement induces a significant dipole moment (1.08 D) as electron density flows from the electron-rich seven-membered (tropylium-like) ring to the electron-deficient five-membered (cyclopentadienyl-like) ring.[2][3] This inherent polarization, combined with a narrow HOMO-LUMO gap, makes azulene an exceptionally promising building block for novel π-conjugated polymers and functional materials with applications in organic electronics, sensors, and photovoltaics.[2][4][5]
However, the parent azulene lacks the necessary handles for controlled polymerization and derivatization. This is where halogenation becomes a critical enabling strategy. By introducing halogen atoms (I, Br, Cl) onto the azulene core, we transform it into a versatile monomeric unit, ready for assembly into complex macromolecular architectures through the power of modern cross-coupling chemistry.[6][7]
This guide provides an in-depth comparison of iodo-, bromo-, and chloroazulenes, focusing on the causality behind their differing reactivities, synthetic accessibility, and strategic application in polymer synthesis. We will explore how the choice of halogen is not a trivial decision but a critical experimental parameter that dictates reaction efficiency, selectivity, and the ultimate properties of the resulting material.
The Decisive Role of the Halogen: A Reactivity Hierarchy
The utility of halogenated azulenes as monomers is fundamentally tied to their performance in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). The rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The efficiency of this step is inversely correlated with the bond dissociation energy of the C-X bond. This establishes a clear and predictable reactivity trend:
C–I > C–Br > C–Cl
This hierarchy is the cornerstone of designing synthetic strategies with halogenated azulenes. Iodoazulenes are the most reactive, requiring the mildest conditions, while chloroazulenes are the most robust and least reactive, demanding more forcing conditions to participate in coupling reactions.[8][9]
Caption: Reactivity hierarchy of carbon-halogen bonds in Pd(0) oxidative addition.
Comparative Analysis of Halogenated Azulene Monomers
Iodoazulenes: The High-Reactivity, High-Selectivity Choice
Iodoazulenes represent the most reactive class of halogenated azulene monomers. The weak C-I bond facilitates oxidative addition under exceptionally mild conditions, often at room temperature. This high reactivity is a significant advantage for synthesizing polymers with sensitive functional groups that would not tolerate the harsher conditions required for other halogens.
-
Synthetic Accessibility: While direct iodination with I₂ can be challenging, modern methods have made iodoazulenes readily accessible. A highly efficient, two-step route involves an initial iridium-catalyzed C-H borylation of azulene, followed by an iododeboronation using copper(I) iodide.[10][11][12] This provides excellent regioselectivity, particularly for the 2-position. Direct electrophilic iodination using N-iodosuccinimide (NIS) is also a common and effective method.[6]
-
Key Advantages:
-
Mild Reaction Conditions: Enables the use of thermally sensitive substrates and functional groups.
-
High Reaction Rates: Often leads to shorter reaction times and higher throughput.
-
Chemoselectivity: Allows for selective coupling at the iodine-bearing position in the presence of bromine or chlorine atoms, enabling powerful sequential functionalization strategies.[8][9]
-
-
Primary Disadvantages:
-
Lower Stability: Can be more prone to degradation, especially when exposed to light.
-
Higher Cost: The reagents required for iodination are typically more expensive than those for bromination or chlorination.
-
Bromoazulenes: The Versatile and Reliable Workhorse
Bromoazulenes strike an excellent balance between reactivity and stability, making them the most commonly used halogenated azulene monomers in polymer synthesis. They are reactive enough to participate efficiently in a wide range of cross-coupling reactions but are generally more stable and easier to handle than their iodo-counterparts.
-
Synthetic Accessibility: The synthesis of bromoazulenes is straightforward and high-yielding. The most common method is electrophilic bromination using N-bromosuccinimide (NBS), which reliably functionalizes the electron-rich 1 and 3 positions of the five-membered ring.[6] Specific isomers, such as 2-bromoazulene, can be synthesized from precursors like 2-hydroxyazulene.[2]
-
Key Advantages:
-
Good Reactivity/Stability Balance: Robust enough for purification and storage while being sufficiently reactive for most standard cross-coupling protocols.
-
Broad Applicability: Successfully used in numerous Suzuki, Sonogashira, and Stille coupling reactions to produce a wide array of polyazulenes.[13][14]
-
Cost-Effective: Brominating agents are readily available and affordable.
-
-
Primary Disadvantages:
-
Harsher Conditions than Iodoazulenes: Typically require higher temperatures and longer reaction times compared to iodoazulenes.
-
Limited Orthogonality: While sequential coupling is possible with chloro-derivatives, selectivity can be more challenging to achieve than in iodo/bromo or iodo/chloro systems.
-
Chloroazulenes: The Robust Building Block for Orthogonal Synthesis
Due to the high bond dissociation energy of the C-Cl bond, chloroazulenes are the least reactive of the series. This low reactivity was once seen as a significant drawback, but it is now leveraged as a powerful tool for complex, multi-step synthetic strategies.
-
Synthetic Accessibility: Direct chlorination of the azulene core is typically achieved with N-chlorosuccinimide (NCS).[6] The synthesis of the parent azulene structure itself, a prerequisite for any halogenation, was historically advanced by methods like the Ziegler-Hafner synthesis.[15]
-
Key Advantages:
-
High Stability: Chloroazulenes are exceptionally stable and robust, simplifying handling and purification.
-
Ideal for Sequential Coupling: Their inertness allows other, more reactive halogens on the same molecule to be coupled first with high selectivity. The C-Cl bond can then be activated for a second, different coupling reaction by switching to a more active catalyst system (e.g., one employing bulky, electron-rich phosphine ligands like SPhos).[9]
-
Lowest Cost: Chlorinating agents are the most economical.
-
-
Primary Disadvantages:
-
Low Reactivity: Requires forcing conditions, including higher temperatures, longer reaction times, and specialized, often expensive, catalyst/ligand systems. This can limit the scope of compatible reaction partners.
-
Data Summary: Head-to-Head Comparison
| Feature | Iodoazulene | Bromoazulene | Chloroazulene |
| Relative Reactivity | Highest (C-I) | Intermediate (C-Br) | Lowest (C-Cl) |
| Typical Reaction Conditions | Mild (often room temp.) | Moderate (elevated temp.) | Forcing (high temp., specific ligands) |
| Common Synthesis Method | Iododeboronation; NIS | Electrophilic Bromination (NBS) | Electrophilic Chlorination (NCS) |
| Key Advantage | High reactivity, excellent for chemoselective/sequential reactions.[8] | Good balance of reactivity and stability; a versatile workhorse. | High stability; ideal for orthogonal synthetic strategies.[9] |
| Key Disadvantage | Higher cost, lower stability. | Can require forcing conditions for some transformations. | Low reactivity requires specialized and aggressive conditions. |
| Primary Application | Rapid polymerizations under mild conditions; multi-halogenated monomers. | General synthesis of conjugated polyazulenes via Suzuki or Sonogashira.[13] | Stepwise synthesis of complex block co-polymers or multi-functional materials. |
Experimental Protocols: From Monomer Synthesis to Polymerization
The following protocols are provided as validated, representative examples of the synthesis and application of halogenated azulene monomers.
Protocol 1: Synthesis of 2-Iodoazulene via Iododeboronation
This two-step protocol provides a modern and efficient route to a key iodoazulene monomer, avoiding harsh conditions.[10][11][12]
Caption: Workflow for the two-step synthesis of 2-iodoazulene.
Step 1: C-H Borylation of Azulene
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add azulene (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.2 eq), [Ir(cod)OMe]₂ (1.5 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 3.0 mol%).
-
Add anhydrous cyclohexane via syringe to achieve a 0.5 M concentration of azulene.
-
Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring for 16 hours.
-
Cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the azulen-2-ylboronic acid pinacol ester as a solid.
Step 2: Iododeboronation
-
In a round-bottom flask, dissolve the azulen-2-ylboronic acid pinacol ester (1.0 eq) in a 4:1 mixture of DMF and water.
-
Add copper(I) iodide (CuI, 1.5 eq) to the solution.
-
Heat the mixture to 100 °C and stir for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane) to afford pure 2-iodoazulene.
Protocol 2: Synthesis of a Poly(fluorene-alt-azulene) via Suzuki Coupling
This protocol describes a typical polymerization using a dibromoazulene monomer to create a π-conjugated copolymer, a common strategy for tuning optoelectronic properties.[13]
Caption: General scheme for Suzuki polymerization of a dibromoazulene.
Procedure:
-
To a Schlenk flask equipped with a condenser, add this compound (1.0 eq), 2,7-bis(1,3,2-dioxaborolan-2-yl)-9,9-dihexyl-9H-fluorene (1.0 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-4 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (Ar) three times.
-
Add anhydrous toluene and a small amount of DMF via syringe to fully dissolve the monomers.
-
Add a 2 M aqueous solution of potassium carbonate (K₂CO₃) (4.0 eq) via syringe.
-
Heat the biphasic mixture to 90 °C and stir vigorously for 48 hours under the inert atmosphere.
-
Cool the reaction to room temperature. Pour the mixture into a beaker containing rapidly stirring methanol to precipitate the polymer.
-
Filter the crude polymer and wash sequentially with water and methanol to remove residual catalyst and salts.
-
For further purification, re-dissolve the polymer in a minimal amount of chloroform or THF and re-precipitate into methanol.
-
Collect the final polymer by filtration and dry under vacuum. Characterize by GPC (for molecular weight and PDI), NMR, and UV-Vis spectroscopy.
Conclusion and Outlook
The strategic halogenation of azulene provides an indispensable toolkit for the rational design of functional polymers. The choice between iodo-, bromo-, and chloroazulenes is a critical decision that directly impacts the synthetic pathway and feasibility.
-
Iodoazulenes offer unparalleled reactivity for mild and chemoselective syntheses.
-
Bromoazulenes provide a robust and versatile platform for a broad range of polymer architectures.
-
Chloroazulenes enable complex, orthogonal strategies for creating advanced, multi-component materials.
As the demand for sophisticated organic electronic materials grows, a deep understanding of the reactivity and interplay of these halogenated building blocks will be paramount. Future advancements will likely focus on developing even more selective catalyst systems that can further expand the synthetic possibilities, allowing for the precise construction of azulene-based polymers with tailored electronic, optical, and sensory properties for the next generation of devices.
References
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Syntheses of Azulene Embedded Polycyclic Compounds. (2024). MDPI. Retrieved from [Link]
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Electrochemical Studies of Azulene Modified Electrodes. (n.d.). MDPI. Retrieved from [Link]
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Chemical syntheses and salient features of azulene-containing homo- and copolymers. (2021). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Synthesis of 2-Iodoazulenes by the Iododeboronation of Azulen-2-ylboronic Acid Pinacol Esters with Copper(I) Iodide. (n.d.). AMERICAN ELEMENTS®. Retrieved from [Link]
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New Synthesis of Azulene. (2018). Thieme Chemistry. Retrieved from [Link]
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Halogenated Anthracenes as Building Blocks for the On-Surface Synthesis of Covalent Polymers: Structure Prediction with the Lattice Monte Carlo Method. (2021). The Journal of Physical Chemistry C. Retrieved from [Link]
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Synthesis and Properties of Twisted and Helical Azulene Oligomers and Azulene-Based Polycyclic Hydrocarbons. (2023). PubMed. Retrieved from [Link]
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Chemical syntheses and salient features of azulene-containing homo- and copolymers. (2021). National Institutes of Health. Retrieved from [Link]
-
Synthesis of 2‐iodoazulene from diethyl 2‐hydroxyazulene‐1,3‐dicarboxylate 20. (n.d.). ResearchGate. Retrieved from [Link]
-
Azulene‐Based Molecules, Polymers, and Frameworks for Optoelectronic and Energy Applications. (2020). ResearchGate. Retrieved from [Link]
-
Revealing the photoredox potential of azulene derivatives as panchromatic photoinitiators in various light-initiated polymerization processes. (2024). RSC Publishing. Retrieved from [Link]
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Synthesis and optical properties of fluorene-azulene π-conjugated polymers. (n.d.). Buketov University. Retrieved from [Link]
-
Synthesis and properties of 2,6-azulene-based conjugated polymers and their applications in dispersing single-walled carbon nanotubes. (n.d.). RSC Publishing. Retrieved from [Link]
-
Synthesis, Spectroscopic Properties, and Electropolymerization of Azulene Dyads. (2011). ACS Publications. Retrieved from [Link]
-
Synthesis of 2-Iodoazulenes by the Iododeboronation of Azulen-2-ylboronic Acid Pinacol Esters with Copper(I) Iodide. (2018). The Journal of Organic Chemistry. Retrieved from [Link]
-
(a) Preparation of network azulene polymers by Sonagashira coupling.... (n.d.). ResearchGate. Retrieved from [Link]
-
The First Fully Characterized 1,3-Polyazulene: High Electrical Conductivity Resulting from Cation Radicals and Polycations Generated upon Protonation. (2025). ResearchGate. Retrieved from [Link]
-
Recent Advances in the Functionalization of Azulene Through Pd‐Catalyzed Cross‐Coupling Reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Modulating structure and properties in organic chromophores: Influence of azulene as a building block. (2025). ResearchGate. Retrieved from [Link]
-
Revealing the photoredox potential of azulene derivatives as panchromatic photoinitiators in various light-initiated polymerization processes. (n.d.). ResearchGate. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Effect of Oxidants on Properties of Electroactive Ultrathin Polyazulene Films Synthesized by Vapor Phase Polymerization at Atmospheric Pressure. (2022). Langmuir. Retrieved from [Link]
-
synthesis of 2-chloro-8-(2-pyridyl)-1-azaazulene and its metal complexes. (2004). Tohoku University. Retrieved from [Link]
-
Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Azulene-Based π-Functional Materials: Design, Synthesis, and Applications. (2021). Accounts of Chemical Research. Retrieved from [Link]
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Experimental Procedure - Sonogashira Coupling. (n.d.). Scribd. Retrieved from [Link]
-
Flow Chemistry: Sonogashira Coupling. (n.d.). University of Chemistry and Technology, Prague. Retrieved from [Link]
-
Reductive Cross-Coupling of 3-Bromo-2,1-borazaronaphthalenes with Alkyl Iodides. (2014). National Institutes of Health. Retrieved from [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis of 2-Iodoazulenes by the Iododeboronation of Azulen-2-ylboronic Acid Pinacol Esters with Copper(I) Iodide. (2018). ACS Publications. Retrieved from [Link]
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Electrochromic azulene‐containing polymers (a) copolymers (b)... (n.d.). ResearchGate. Retrieved from [Link]
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azulene. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). National Institutes of Health. Retrieved from [Link]
-
Synthesizing 2-bromoaniline from bromobenzene. (2020). Chemistry Stack Exchange. Retrieved from [Link]
- Method for preparing 2-chlorophenothiazine. (n.d.). Google Patents.
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C4-aldehyde of guaiazulene: synthesis and derivatisation. (n.d.). RSC Publishing. Retrieved from [Link]
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Safety Operating Guide
Proper Disposal of 1,3-Dibromoazulene: A Guide for Laboratory Professionals
Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,3-Dibromoazulene, a halogenated aromatic hydrocarbon. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge for safe and responsible chemical handling.
Understanding the Hazard Profile of this compound
This compound is a polycyclic aromatic hydrocarbon containing two bromine atoms. Its proper disposal is dictated by its chemical structure and the associated hazards of its constituent parts: the azulene core and the halogen substituents.
Key Hazard Considerations:
-
Toxicity: While specific toxicological data for this compound is limited, brominated aromatic compounds are known for their potential toxicity and persistence in the environment.[1][2] Some brominated compounds can have adverse health effects, and it is prudent to handle this compound with care to avoid exposure.[3][4]
-
Environmental Persistence: Halogenated aromatic hydrocarbons can be persistent in the environment and may bioaccumulate.[1] Therefore, direct disposal into the environment is strictly prohibited.
-
Reactivity: The reactivity of this compound with common laboratory reagents used for disposal is not well-documented. It should be considered incompatible with strong oxidizing agents and reducing agents until proven otherwise.
-
Thermal Decomposition: The thermal decomposition of brominated compounds can release toxic and corrosive gases, such as hydrogen bromide.[5][6]
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₆Br₂ | [7] |
| Molecular Weight | 285.97 g/mol | |
| Appearance | Dark green to dark purple to black powder/crystal | [7] |
| Melting Point | 88.0 to 92.0 °C | [7] |
| Boiling Point (Predicted) | 334.3 ± 15.0 °C | [7] |
| Density (Predicted) | 1.834 ± 0.06 g/cm³ | [7] |
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn and that all work is conducted in a designated and properly functioning chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for any signs of degradation before use.
-
Body Protection: A flame-resistant lab coat should be worn.
-
Respiratory Protection: While working in a fume hood should provide adequate ventilation, a respirator may be necessary for spill cleanup outside of a hood. Consult your institution's EHS for guidance on respirator selection and fit-testing.
Step-by-Step Disposal Procedure for this compound
The primary principle for the disposal of this compound is to treat it as a halogenated organic waste. Do not attempt to neutralize or chemically treat this compound without explicit guidance from a qualified chemist and your institution's EHS department.
Experimental Workflow for Waste Segregation and Collection
Caption: Workflow for the safe segregation and collection of this compound waste.
Detailed Steps:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure solid compound, solutions in organic solvents, and any contaminated materials (e.g., weighing paper, gloves, silica gel).
-
Crucially, do not mix this compound waste with non-halogenated waste streams. This is to prevent unnecessary contamination of other waste and to ensure proper final disposal by your institution's waste management provider.
-
-
Container Selection and Labeling:
-
Obtain a designated hazardous waste container for halogenated organic waste from your institution's EHS department. This is typically a chemically resistant plastic or glass container with a secure screw-top cap.
-
Properly label the container with a hazardous waste tag before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The names and approximate concentrations of any solvents or other chemicals in the waste mixture.
-
The date the waste was first added to the container.
-
The name and contact information of the principal investigator or responsible person.
-
-
-
Waste Transfer:
-
All transfers of this compound waste must be conducted in a certified chemical fume hood.
-
For solid waste, carefully transfer the material into the waste container using a dedicated spatula or scoop.
-
For liquid waste, pour carefully to avoid splashing. Use a funnel if necessary.
-
For contaminated materials, place them directly into the designated solid waste container.
-
-
Container Management:
-
Keep the waste container securely capped at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible chemicals.
-
Ensure the container is in secondary containment to prevent spills.
-
-
Final Disposal:
-
Once the waste container is full (typically around 80% capacity), or if the project generating the waste is complete, arrange for pickup by your institution's EHS department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Spill and Decontamination Procedures
In the event of a spill, the primary objective is to contain the material and prevent exposure.
For a Small Spill (a few grams or milliliters) inside a fume hood:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit for organic compounds) to cover the spill.
-
Carefully sweep or scoop the absorbed material into the designated halogenated organic waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone, ethanol), and place the cloth in the waste container.
-
Clean the area with soap and water.
For a Large Spill or a Spill Outside of a Fume Hood:
-
Evacuate the immediate area.
-
Alert your supervisor and your institution's EHS department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
Decontamination of Glassware and Equipment:
-
Rinse glassware and equipment that have been in contact with this compound with a small amount of a suitable organic solvent (e.g., acetone).
-
Collect the rinsate as halogenated organic waste.
-
After the initial rinse, wash the glassware and equipment with soap and water.
Environmental Fate and Ecotoxicity Considerations
As a brominated aromatic compound, this compound is presumed to be persistent in the environment and potentially toxic to aquatic life.[1] Improper disposal can lead to long-term environmental contamination. The azulene moiety itself and its derivatives have shown a range of biological activities, and their environmental impact is an area of ongoing research.[8]
Conclusion
The proper disposal of this compound is a critical aspect of responsible laboratory practice. By adhering to the principles of waste segregation, proper containment, and clear labeling, and by working closely with your institution's Environmental Health and Safety department, you can ensure the safe and compliant management of this chemical waste. The causality behind these procedures is rooted in the precautionary principle, given the lack of a comprehensive, specific safety data sheet for this compound. Treating it with the respect due to a potentially hazardous halogenated aromatic compound is the most prudent course of action.
References
-
ResearchGate. (2025). The decomposition of halogenated hydrocarbons by MSO. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]
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University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]
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-
Bakun, P., et al. (2021). In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(5), 897-913. [Link]
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American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
European Chemicals Agency. (2024). ECHA raises environmental concerns over certain aromatic brominated flame retardants. Retrieved from [Link]
-
Providence College. (n.d.). Bromine in orgo lab SOP. Environmental Health and Safety. Retrieved from [Link]
-
Bakun, P., et al. (2021). In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(5), 897-913. [Link]
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Kossakowski, J. (1991). [Toxicity of selected brominated aromatic compounds]. Roczniki Panstwowego Zakladu Higieny, 42(2), 143-151. [Link]
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Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Office of Clinical and Research Safety. Retrieved from [Link]
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Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021). Microorganisms, 9(7), 1445. [Link]
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-
Roshchina, V. V., et al. (2022). Possible Role of Azulenes in Plant Life: Experiments with Models. SciMed Press. [Link]
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Mazur, A., & Lebedev, V. (2022). Modern Approaches to Green Bromination for a Sustainable Future. Engineered Science. [Link]
- [Source 17: Inform
-
Electrochemical Debromination of Brominated Aromatic Flame Retardants Using Activated Carbon-Based Cathodes. (2020). Environmental Science & Technology, 54(2), 1043-1052. [Link]
- [Source 19: Inform
-
Azulene and Its Derivatives as Potential Compounds in the Therapy of Dermatological and Anticancer Diseases: New Perspectives against the Backdrop of Current Research. (2023). Molecules, 28(15), 5786. [Link]
- [Source 21: Inform
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2015). Chemical Engineering Transactions, 43, 19-24. [Link]
-
Products of thermal decomposition of brominated polymer flame retardants. (2015). Central Institute for Labour Protection - National Research Institute. [Link]
-
Thermal Decomposition of Brominated Butyl Rubber. (2015). Polymers, 7(8), 1476-1485. [Link]
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Safe Handling and Disposal of 1,3-Dibromoazulene: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 1,3-Dibromoazulene. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure the highest standards of laboratory safety. The protocols outlined below are designed to be self-validating, promoting a culture of safety and responsibility in the laboratory.
Understanding the Hazard: What is this compound?
The primary known hazards of this compound are:
-
Skin Irritation (H315): Causes skin irritation upon contact.
-
Serious Eye Irritation (H319): Causes serious eye irritation upon contact.
Given its nature as a fine powder, there is also a significant risk of respiratory tract irritation if inhaled. Therefore, all handling procedures must be designed to minimize direct contact and aerosolization.
Engineering Controls: The First Line of Defense
The most effective way to mitigate exposure to hazardous chemicals is through robust engineering controls. Personal protective equipment (PPE) should be considered the last line of defense.
-
Fume Hood: All manipulations of this compound powder, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[4] This is critical to prevent the inhalation of airborne particles.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive PPE strategy is mandatory when handling this compound.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are required to provide a seal around the eyes and protect from airborne powder and splashes.[4] A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing. |
| Hand Protection | Due to the aromatic and halogenated nature of this compound, specific glove materials are required. Butyl rubber or Viton® gloves are recommended for extended contact.[5][6] For incidental contact, double-gloving with nitrile gloves can be an acceptable alternative, but gloves should be changed immediately upon contamination.[7][8] Always inspect gloves for any signs of degradation or punctures before use. |
| Body Protection | A flame-resistant lab coat is essential to protect from spills and contamination of personal clothing. Ensure the lab coat is fully buttoned with sleeves rolled down. |
| Respiratory Protection | If engineering controls are insufficient to prevent the generation of dust, or in the event of a large spill, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing risk.
Preparation and Weighing
-
Designate a Work Area: Clearly demarcate the area within the fume hood where this compound will be handled.
-
Assemble Materials: Before introducing the chemical, ensure all necessary equipment (spatulas, weigh boats, solvent, etc.) is within the fume hood.
-
Don PPE: Put on all required PPE before handling the chemical container.
-
Dispensing: Use a spatula to carefully transfer the powder to a tared weigh boat. Avoid any actions that could generate dust, such as scooping quickly or dropping the powder from a height.
-
Container Closure: Immediately and securely close the this compound container after dispensing.
-
Dissolution: If preparing a solution, add the solvent to the powder slowly to avoid splashing.
Post-Handling Decontamination
-
Clean Equipment: Decontaminate all non-disposable equipment that has come into contact with this compound. A suitable solvent should be used to rinse the equipment, and the rinsate collected as hazardous waste.
-
Clean Work Surface: Wipe down the designated work area in the fume hood with a cloth dampened with an appropriate solvent. Dispose of the cloth as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of in the appropriate hazardous waste stream.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[9]
Disposal Plan: Responsible Waste Management
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[10]
-
Solid Waste: Collect excess this compound powder, contaminated weigh boats, gloves, and cleaning materials in a clearly labeled, sealed container for halogenated organic solid waste.
-
Liquid Waste: Solutions containing this compound and solvent rinsates should be collected in a dedicated, labeled container for halogenated organic liquid waste.
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[11]
-
Incineration: The appropriate disposal method for halogenated organic waste is high-temperature incineration by a licensed hazardous waste disposal facility.[12] This process is necessary to prevent the formation of toxic byproducts such as furans and dioxins.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
-
Bakun, P., et al. (2021). In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine. PubMed Central. Available at: [Link]
-
Bucknell University. Hazardous Waste Segregation. Available at: [Link]
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Crystalgen. Tips for Handling Lab Chemicals: A Comprehensive Guide. Available at: [Link]
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ETH Zürich. (2019). Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]
-
Ghafari, M. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Available at: [Link]
-
Gryszkiewicz, M., et al. (2024). Azulene and Its Derivatives as Potential Compounds in the Therapy of Dermatological and Anticancer Diseases: New Perspectives against the Backdrop of Current Research. National Center for Biotechnology Information. Available at: [Link]
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National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available at: [Link]
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New Mexico State University. Glove Selection Guide. Available at: [Link]
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Ohio State University. Examples of Chemical Resistance of Common Glove Materials. Available at: [Link]
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TEMC. Guidelines for Solvent Waste Recycling and Disposal. Available at: [Link]
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University of California, Berkeley. Glove Selection Guide. Available at: [Link]
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Washington State University Spokane. Glove Selection Chart. Available at: [Link]
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Yale University. Rules for the Safe Handling of Chemicals in the Laboratory. Available at: [Link]
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- 4. crystalgen.com [crystalgen.com]
- 5. chemistry.osu.edu [chemistry.osu.edu]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
